molecular formula C25H42N7O18P3S B1251137 4-Hydroxybutyryl-CoA

4-Hydroxybutyryl-CoA

Cat. No.: B1251137
M. Wt: 853.6 g/mol
InChI Key: BAMBWCGEVIAQBF-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybutyryl-CoA is a central metabolic intermediate in the 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) cycle, a highly energy-efficient aerobic carbon fixation pathway found in archaea such as Nitrosopumilus maritimus and Metallosphaera sedula . This cycle is responsible for a significant portion of global carbon fixation, making it a critical subject of study for understanding biogeochemical cycles and developing engineered biological solutions for CO2 reduction . In the 3HP/4HB cycle, this compound is synthesized from succinyl-CoA and is subsequently dehydrated to crotonyl-CoA by the enzyme this compound dehydratase (4HBD) . The dehydratase enzyme catalyzes a chemically challenging reaction that involves the cleavage of an unactivated carbon-hydrogen bond and is known to operate via a radical-based mechanism . The archaeal version of this dehydratase has evolved structural adaptations, such as closed substrate access tunnels, that confer oxygen tolerance, allowing this key reaction to occur in aerobic conditions . The CoA ligation step that forms this compound is catalyzed by an ADP-forming synthetase, which conserves a phosphate bond and reduces the overall energy burden on the cell, contributing to the remarkable efficiency of the 3HP/4HB cycle . This compound is essential for researchers studying microbial metabolism, the evolution of carbon fixation, and the development of synthetic biology approaches for converting CO2 into valuable bio-products and biofuels . Our product is supplied as a high-purity compound strictly for research use in laboratory settings.

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(34)27-7-9-54-16(35)4-3-8-33)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,33,36-37H,3-11H2,1-2H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

BAMBWCGEVIAQBF-CITAKDKDSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCO)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O

Synonyms

4-hydroxybutyryl-CoA
4-hydroxybutyryl-coenzyme A
coenzyme A, 4-hydroxybutyryl-

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybutyryl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutyryl-coenzyme A (4-hydroxybutyryl-CoA) is a pivotal intermediate in several unique metabolic pathways, most notably in the fermentation of γ-aminobutyric acid (GABA) by anaerobic bacteria and in the carbon fixation cycles of certain archaea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. Detailed experimental protocols for its enzymatic synthesis and the characterization of its key metabolic enzyme, this compound dehydratase, are presented. Furthermore, this document includes detailed diagrams of the metabolic pathways in which this compound participates, offering a valuable resource for researchers in microbiology, biochemistry, and drug development.

Chemical Structure and Properties

This compound is an acyl-CoA thioester. It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 4-hydroxybutyric acid.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C25H42N7O18P3S[1][2]
Molecular Weight 853.6 g/mol [1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybutanethioate[1]
Synonyms 4-hydroxybutanoyl-CoA, gamma-hydroxybutyryl-CoA[1]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in two significant and distinct metabolic pathways: the fermentation of GABA in clostridia and the 3-hydroxypropionate/4-hydroxybutyrate cycle in archaea.

GABA Fermentation in Clostridium aminobutyricum

In Clostridium aminobutyricum, this compound is an intermediate in the fermentation of GABA to butyrate, acetate, and ammonia. This pathway is a crucial energy-conserving strategy for this anaerobic bacterium. The central reaction involving this compound is its dehydration to crotonyl-CoA, catalyzed by the enzyme this compound dehydratase.

GABA_Fermentation GABA γ-Aminobutyrate (GABA) Succ_Semialdehyde Succinate Semialdehyde GABA->Succ_Semialdehyde Transaminase Four_HB 4-Hydroxybutyrate Succ_Semialdehyde->Four_HB Succinate Semialdehyde Reductase Four_HBCoA This compound Four_HB->Four_HBCoA 4-Hydroxybutyrate CoA-transferase Crotonyl_CoA Crotonyl-CoA Four_HBCoA->Crotonyl_CoA This compound Dehydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate Acetate Acetate Acetyl_CoA->Acetate

GABA fermentation pathway in Clostridium aminobutyricum.
3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

In certain archaea, such as Metallosphaera sedula, this compound is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic carbon dioxide assimilation pathway. In this cycle, two molecules of CO2 are fixed to generate one molecule of acetyl-CoA. This compound is formed from succinyl-CoA and is subsequently converted to two molecules of acetyl-CoA.

ThreeHP_FourHB_Cycle Acetyl_CoA_start Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA_start->Malonyl_CoA Acetyl-CoA Carboxylase + CO2 Three_HP 3-Hydroxypropionate Malonyl_CoA->Three_HP Malonyl-CoA Reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA 3-Hydroxypropionyl-CoA Synthetase & Dehydratase, Acryloyl-CoA Reductase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase + CO2 Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Succ_Semialdehyde Succinate Semialdehyde Succinyl_CoA->Succ_Semialdehyde Succinyl-CoA Reductase Four_HB 4-Hydroxybutyrate Succ_Semialdehyde->Four_HB Succinate Semialdehyde Reductase Four_HBCoA This compound Four_HB->Four_HBCoA 4-Hydroxybutyrate CoA-Ligase Crotonyl_CoA Crotonyl-CoA Four_HBCoA->Crotonyl_CoA This compound Dehydratase Three_HBCoA (S)-3-Hydroxybutyryl-CoA Crotonyl_CoA->Three_HBCoA Crotonyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA Three_HBCoA->Acetoacetyl_CoA (S)-3-Hydroxybutyryl-CoA Dehydrogenase Acetyl_CoA_end 2 x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_end Acetoacetyl-CoA β-ketothiolase

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in situ enzymatic synthesis of this compound from 4-hydroxybutyrate and a CoA donor, such as acetyl-CoA, using 4-hydroxybutyrate CoA-transferase.

Materials:

  • 4-hydroxybutyrate sodium salt

  • Acetyl-CoA or Butyryl-CoA

  • Purified 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • EDTA (1 mM)

  • Dithiothreitol (DTT, 1 mM)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT, 10 mM 4-hydroxybutyrate, and 1 mM acetyl-CoA.

  • Initiate the reaction by adding a catalytic amount of purified 4-hydroxybutyrate CoA-transferase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • The formation of this compound can be monitored by HPLC.

Purification (Optional): If purified this compound is required, the reaction mixture can be subjected to reverse-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) in a phosphate buffer is typically used for elution. The fraction containing this compound is collected and can be lyophilized.

Synthesis_Workflow Reactants Reaction Mixture: - 4-Hydroxybutyrate - Acetyl-CoA - Buffer, DTT, EDTA Incubation Incubation (37°C, 1-2h) Reactants->Incubation Enzyme 4-Hydroxybutyrate CoA-transferase Enzyme->Incubation HPLC HPLC Analysis/ Purification Incubation->HPLC Product This compound HPLC->Product

Workflow for the enzymatic synthesis of this compound.
Assay of this compound Dehydratase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of this compound dehydratase from Clostridium aminobutyricum. The formation of crotonyl-CoA is coupled to the reduction of NAD+ by subsequent enzymatic reactions.

Materials:

  • Anaerobic cuvettes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • EDTA (2 mM)

  • Dithiothreitol (DTE, 2 mM)

  • NAD+ (2 mM)

  • Sodium 4-hydroxybutyrate (1 mM)

  • Coenzyme A (CoASH, 0.1 mM)

  • Acetyl-phosphate (1 mM)

  • Acetyl-CoA (1 mM)

  • 4-Hydroxybutyrate CoA-transferase (1.2 U)

  • Enzyme pool from Acidaminococcus fermentans (containing crotonase, 3-hydroxybutyryl-CoA dehydrogenase, and thiolase) (0.3 U)

  • Purified this compound dehydratase

Procedure:

  • Prepare the assay mixture in an anaerobic cuvette containing 100 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, 2 mM DTE, 2 mM NAD+, 1 mM sodium 4-hydroxybutyrate, 0.1 mM CoASH, 1 mM acetyl-phosphate, and 1 mM acetyl-CoA.

  • Add 1.2 U of 4-hydroxybutyrate CoA-transferase and 0.3 U of the enzyme pool from Acidaminococcus fermentans.

  • Equilibrate the mixture at 37°C and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified this compound dehydratase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a fascinating and important molecule at the crossroads of anaerobic metabolism and archaeal carbon fixation. Its unique chemical properties and central role in these pathways make it a subject of ongoing research interest. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to further explore the biochemistry and potential applications of this compound and its associated enzymes. This knowledge is not only fundamental to our understanding of microbial metabolism but also holds promise for the development of novel biotechnological applications and therapeutic interventions.

References

The Pivotal Role of 4-Hydroxybutyryl-CoA in Archaeal Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaea have evolved unique metabolic pathways to thrive in some of the most extreme environments on Earth. Central to the autotrophic carbon fixation capabilities of many archaea is the intermediate molecule 4-hydroxybutyryl-CoA. This molecule is a key player in two recently discovered and highly efficient carbon fixation cycles: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. Understanding the function of this compound and its associated enzymatic machinery is crucial for fields ranging from microbial ecology and evolution to biotechnology and the development of novel therapeutics. This technical guide provides an in-depth examination of the role of this compound in these archaeal pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core metabolic processes.

Introduction to Archaeal Carbon Fixation Pathways

While the Calvin-Benson-Bassham cycle is the most well-known carbon fixation pathway in plants and cyanobacteria, archaea utilize a diverse array of at least six different pathways to assimilate inorganic carbon.[1] Among the most recently elucidated are the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, both of which feature this compound as a central intermediate.[2][3] These cycles are particularly noteworthy for their energy efficiency and adaptation to extreme conditions.[4][5]

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle is operative in thermoacidophilic archaea, such as members of the order Sulfolobales (e.g., Metallosphaera sedula), and has also been identified in ammonia-oxidizing archaea of the phylum Thaumarchaeota.[2][4][6] This pathway is notable for its aerobic nature.[2]

The dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle is found in anaerobic archaea, including hyperthermophiles like Ignicoccus hospitalis from the order Desulfurococcales.[7][8] A key distinction of this pathway is its reliance on oxygen-sensitive enzymes and ferredoxin as a reductant.[2][7]

In both cycles, the conversion of succinyl-CoA to two molecules of acetyl-CoA proceeds through the formation of 4-hydroxybutyrate and its activated form, this compound.[2][7][9]

The Core Function of this compound: Conversion to Acetyl-CoA

The latter part of both the 3HP/4HB and DC/4HB cycles involves the transformation of 4-hydroxybutyrate into two molecules of acetyl-CoA. This sequence of reactions is critical for regenerating the initial CO2 acceptor molecule (acetyl-CoA) and for providing precursors for biosynthesis.[2][7] The key enzymatic steps are as follows:

  • Activation of 4-hydroxybutyrate: 4-hydroxybutyrate is first activated to this compound by the enzyme This compound synthetase (or ligase). This reaction requires ATP.[2][8][10] In Crenarchaeota, this enzyme is AMP-forming, while in Thaumarchaeota, a more energy-efficient ADP-forming variant is found.[11][12]

  • Dehydration to crotonyl-CoA: The unique and crucial enzyme This compound dehydratase catalyzes the elimination of water from this compound to form crotonyl-CoA.[9][10] This enzyme contains a [4Fe-4S] cluster and FAD and employs a ketyl radical mechanism.[10][13]

  • Hydration to (S)-3-hydroxybutyryl-CoA: Crotonyl-CoA hydratase adds water to crotonyl-CoA, yielding (S)-3-hydroxybutyryl-CoA.[10]

  • Oxidation to acetoacetyl-CoA: (S)-3-hydroxybutyryl-CoA dehydrogenase oxidizes (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA, typically using NAD+ as the electron acceptor.[10]

  • Thiolytic cleavage to acetyl-CoA: Finally, acetoacetyl-CoA β-ketothiolase cleaves acetoacetyl-CoA in the presence of Coenzyme A to produce two molecules of acetyl-CoA.[10]

Signaling Pathways and Metabolic Cycles

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

This cycle can be conceptually divided into two parts. The first part involves the carboxylation of acetyl-CoA and its conversion to succinyl-CoA. The second part, which is detailed below, shows the conversion of succinyl-CoA to two molecules of acetyl-CoA, with this compound as a key intermediate.

3HP_4HB_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase malonic_semialdehyde Malonic semialdehyde malonyl_coa->malonic_semialdehyde Malonyl-CoA reductase three_hp 3-Hydroxypropionate malonic_semialdehyde->three_hp Malonic semialdehyde reductase three_hp_coa 3-Hydroxypropionyl-CoA three_hp->three_hp_coa 3-Hydroxypropionyl-CoA synthetase acryloyl_coa Acryloyl-CoA three_hp_coa->acryloyl_coa 3-Hydroxypropionyl-CoA dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa Acryloyl-CoA reductase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA epimerase & mutase succinic_semialdehyde Succinic semialdehyde succinyl_coa->succinic_semialdehyde Succinyl-CoA reductase four_hb 4-Hydroxybutyrate succinic_semialdehyde->four_hb Succinic semialdehyde reductase four_hb_coa This compound four_hb->four_hb_coa This compound synthetase crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa This compound dehydratase three_hb_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->three_hb_coa Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA three_hb_coa->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA dehydrogenase two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Acetoacetyl-CoA β-ketothiolase two_acetyl_coa->acetyl_coa Regeneration DC_4HB_Cycle acetyl_coa Acetyl-CoA pyruvate Pyruvate acetyl_coa->pyruvate Pyruvate synthase pep Phosphoenolpyruvate pyruvate->pep Pyruvate:water dikinase oxaloacetate Oxaloacetate pep->oxaloacetate PEP carboxylase malate Malate oxaloacetate->malate Malate dehydrogenase fumarate Fumarate malate->fumarate Fumarate hydratase succinate Succinate fumarate->succinate Fumarate reductase succinyl_coa Succinyl-CoA succinate->succinyl_coa Succinate thiokinase succinic_semialdehyde Succinic semialdehyde succinyl_coa->succinic_semialdehyde Succinyl-CoA reductase four_hb 4-Hydroxybutyrate succinic_semialdehyde->four_hb Succinate semialdehyde reductase four_hb_coa This compound four_hb->four_hb_coa This compound synthetase crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa This compound dehydratase three_hb_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->three_hb_coa Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA three_hb_coa->acetoacetyl_coa 3-Hydroxybutyryl-CoA dehydrogenase two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Acetoacetyl-CoA β-ketothiolase two_acetyl_coa->acetyl_coa Regeneration Experimental_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Sampling cluster_2 Analysis start Prepare Reaction Mixture: - Cell Extract - [1-14C]4-hydroxybutyrate - MgATP - CoA - NAD+ incubate Incubate at 60°C start->incubate sample Take samples at time intervals incubate->sample hplc Analyze by HPLC with radioactivity detector sample->hplc identify Identify and quantify - this compound - Crotonyl-CoA - 3-hydroxybutyryl-CoA - Acetyl-CoA hplc->identify

References

The 4-Hydroxybutyryl-CoA Metabolic Pathway: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

The 4-hydroxybutyryl-CoA (4-HB-CoA) metabolic pathway is a central route in the carbon metabolism of a variety of microorganisms, most notably in archaeal autotrophic carbon fixation. This technical guide provides an in-depth exploration of the core pathways involving 4-HB-CoA, with a primary focus on the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. It also delves into the relevance of 4-hydroxybutyrate metabolism in human health and disease, offering insights for drug development professionals. This document summarizes key quantitative data, details experimental protocols for the study of this pathway, and provides visualizations of the metabolic and experimental workflows.

Introduction to this compound Metabolism

This compound is a key intermediate in several metabolic pathways, the most prominent of which are two distinct carbon dioxide (CO2) fixation cycles found in Archaea. These pathways are of significant interest due to their unique enzymatic reactions and their role in the global carbon cycle.[1]

  • The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle: This pathway operates in some thermoacidophilic archaea, such as members of the order Sulfolobales.[2] It is notable for its ability to function under aerobic conditions.

  • The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle: This cycle is found in anaerobic hyperthermophilic archaea, including Ignicoccus hospitalis.[3] It utilizes a different set of reactions for the initial carboxylation steps compared to the 3HP/4HB cycle.

Beyond its role in autotrophic microorganisms, the metabolism of 4-hydroxybutyrate (the precursor to 4-HB-CoA) is also relevant in human physiology and pathology. The accumulation of 4-hydroxybutyrate (also known as gamma-hydroxybutyrate or GHB) is the hallmark of the rare genetic disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).[1][4] Understanding the enzymes involved in 4-hydroxybutyrate metabolism is therefore crucial for developing potential therapeutic interventions.

Core Metabolic Pathways

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a complex pathway that fixes two molecules of bicarbonate into one molecule of acetyl-CoA. The cycle can be conceptually divided into two parts: the synthesis of succinyl-CoA from acetyl-CoA via 3-hydroxypropionate, and the subsequent conversion of succinyl-CoA back to two molecules of acetyl-CoA via 4-hydroxybutyrate.

The key steps involved in the conversion of succinyl-CoA to two molecules of acetyl-CoA are:

  • Succinyl-CoA reduction: Succinyl-CoA is reduced to succinic semialdehyde by succinyl-CoA reductase.

  • Succinic semialdehyde reduction: Succinic semialdehyde is further reduced to 4-hydroxybutyrate by succinic semialdehyde reductase.

  • Activation of 4-hydroxybutyrate: 4-hydroxybutyrate is activated to this compound by this compound synthetase (ligase).

  • Dehydration of this compound: this compound is dehydrated to crotonyl-CoA by the oxygen-sensitive enzyme this compound dehydratase.[4][5]

  • Conversion of crotonyl-CoA to acetoacetyl-CoA: Crotonyl-CoA is converted to acetoacetyl-CoA through the actions of crotonyl-CoA hydratase and (S)-3-hydroxybutyryl-CoA dehydrogenase.

  • Thiolytic cleavage of acetoacetyl-CoA: Acetoacetyl-CoA is cleaved by acetoacetyl-CoA β-ketothiolase to yield two molecules of acetyl-CoA.[4]

3HP_4HB_Cycle_Core succinyl_coa Succinyl-CoA ssa Succinic Semialdehyde succinyl_coa->ssa Succinyl-CoA reductase hb 4-Hydroxybutyrate ssa->hb Succinic Semialdehyde reductase hb_coa This compound hb->hb_coa This compound synthetase crotonyl_coa Crotonyl-CoA hb_coa->crotonyl_coa This compound dehydratase hac_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->hac_coa Crotonyl-CoA hydratase aac_coa Acetoacetyl-CoA hac_coa->aac_coa (S)-3-Hydroxybutyryl-CoA dehydrogenase acetyl_coa 2 x Acetyl-CoA aac_coa->acetyl_coa Acetoacetyl-CoA β-ketothiolase

Core reactions of the this compound branch of the 3HP/4HB cycle.
The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

The DC/4HB cycle shares the same series of reactions as the 3HP/4HB cycle for the conversion of succinyl-CoA to two molecules of acetyl-CoA. The primary distinction lies in the initial CO2 fixation steps. In the DC/4HB cycle, acetyl-CoA is reductively carboxylated to pyruvate, which is then converted to phosphoenolpyruvate (B93156) (PEP). A second carboxylation of PEP yields oxaloacetate, which is subsequently reduced to succinyl-CoA through a series of reactions that resemble a partial reverse Krebs cycle.[3][6]

DC_4HB_Cycle_Overview acetyl_coa1 Acetyl-CoA pyruvate Pyruvate acetyl_coa1->pyruvate Pyruvate Synthase (CO2 fixation) pep Phosphoenolpyruvate pyruvate->pep oxaloacetate Oxaloacetate pep->oxaloacetate PEP Carboxylase (CO2 fixation) succinyl_coa Succinyl-CoA oxaloacetate->succinyl_coa Partial Reverse Krebs Cycle hb_branch 4-Hydroxybutyrate Branch succinyl_coa->hb_branch acetyl_coa2 2 x Acetyl-CoA hb_branch->acetyl_coa2 acetyl_coa2->acetyl_coa1 Regeneration

Overview of the Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle.
Human 4-Hydroxybutyrate Metabolism

In humans, 4-hydroxybutyrate (GHB) is a neurotransmitter and is metabolized through a distinct pathway. The key enzyme in its degradation is succinic semialdehyde dehydrogenase (SSADH). A deficiency in this enzyme leads to the accumulation of GHB and succinic semialdehyde.[1][4] The latter is then reduced to GHB, creating a metabolic loop that exacerbates GHB accumulation.

Human_GHB_Metabolism gaba GABA ssa Succinic Semialdehyde gaba->ssa GABA transaminase ghb 4-Hydroxybutyrate (GHB) ssa->ghb Succinic Semialdehyde reductase succinate (B1194679) Succinate ssa->succinate Succinic Semialdehyde Dehydrogenase (SSADH) ssadh_deficiency SSADH Deficiency ssa->ssadh_deficiency krebs Krebs Cycle succinate->krebs ssadh_deficiency->ghb Increased Flux

Simplified pathway of human 4-hydroxybutyrate (GHB) metabolism and the impact of SSADH deficiency.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the this compound metabolic pathway from various organisms.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol min⁻¹ mg⁻¹)Reference
This compound Synthetase (Msed_0406)Metallosphaera sedula4-Hydroxybutyrate19001.69[7]
This compound Synthetase (Msed_0394)Metallosphaera sedula4-Hydroxybutyrate15000.22[7]
This compound DehydrataseClostridium aminobutyricumThis compound50-[8]
This compound DehydrataseMetallosphaera sedulaThis compound-2.2[4]
Acetoacetyl-CoA β-ketothiolase (Msed_0656)Metallosphaera sedulaAcetoacetyl-CoA-140[4]

Note: '-' indicates data not available in the cited sources.

Metabolic Flux Analysis

Metabolic flux analysis in Metallosphaera sedula has revealed that under autotrophic conditions, the carbon flux is split between two major branches. Approximately two-thirds of the carbon for central metabolism is derived from succinyl-CoA (the succinate branch), while the remaining one-third comes from acetyl-CoA (the acetyl-CoA branch) generated at the end of the 3HP/4HB cycle.[4] This distribution highlights the anaplerotic role of the pathway in replenishing central metabolic intermediates.

Experimental Protocols

Enzyme Assays

This assay measures the substrate-dependent disappearance of Coenzyme A (CoA) spectrophotometrically.

  • Reaction Mixture:

    • 100 mM MOPS/KOH buffer, pH 7.9

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.15 mM CoA

    • Purified this compound synthetase

    • Substrate (e.g., 10 mM 4-hydroxybutyrate)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 75°C for enzymes from thermophiles).

    • Initiate the reaction by adding the substrate.

    • At various time points, take aliquots of the reaction mixture and add them to a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to stop the reaction and quantify the remaining free CoA.

    • Measure the absorbance at 412 nm. The concentration of free CoA is determined using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (ε₄₁₂ = 14,150 M⁻¹ cm⁻¹).[7]

This is a coupled spectrophotometric assay that measures the formation of NADH.

  • Reaction Mixture:

    • 20 mM Sodium phosphate (B84403) buffer

    • 5 mM MgCl₂

    • 2 mM 4-hydroxybutyrate

    • 2 mM ATP

    • 1 mM CoA

    • 2 mM NAD⁺

    • 1 mM DTT

    • Purified this compound synthetase (as a coupling enzyme)

    • Purified crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (as a coupling enzyme)

    • Purified this compound dehydratase

  • Procedure:

    • Pre-incubate the reaction mixture (excluding the dehydratase) at the optimal temperature (e.g., 70°C) to allow for the formation of this compound.[4]

    • Initiate the reaction by adding the purified this compound dehydratase.

    • Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Dehydratase_Assay_Workflow start Prepare Reaction Mixture (without Dehydratase) preincubate Pre-incubate at 70°C (to form 4-HB-CoA) start->preincubate add_dehydratase Add Purified This compound Dehydratase preincubate->add_dehydratase measure Monitor NADH formation (Absorbance at 340 nm) add_dehydratase->measure end Calculate Enzyme Activity measure->end

Experimental workflow for the this compound dehydratase assay.
Heterologous Expression and Purification of Pathway Enzymes

Many enzymes of the this compound pathway have been successfully expressed in Escherichia coli and purified for in vitro characterization.

  • General Protocol:

    • Gene Synthesis and Cloning: Synthesize the gene encoding the target enzyme (codon-optimized for E. coli expression) and clone it into an appropriate expression vector (e.g., pET vectors with a His-tag).

    • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Expression: Grow the transformed cells to a mid-log phase and induce protein expression with IPTG at a reduced temperature (e.g., 18-25°C) to enhance protein solubility. For oxygen-sensitive enzymes like this compound dehydratase, expression and subsequent purification should be performed under anaerobic conditions.[4][5]

    • Cell Lysis and Clarification: Harvest the cells and lyse them by sonication or other methods. For enzymes from thermophiles, a heat treatment step can be employed to denature and precipitate a significant portion of the host proteins.

    • Purification: Purify the target enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.

Involvement in Disease and Drug Development

While the this compound pathway is primarily associated with microbial metabolism, the study of 4-hydroxybutyrate metabolism in humans has significant implications for drug development, particularly in the context of rare metabolic disorders.

Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADHD is an autosomal recessive disorder caused by mutations in the ALDH5A1 gene, which encodes the enzyme succinic semialdehyde dehydrogenase.[1] This enzyme is responsible for the oxidation of succinic semialdehyde to succinate. Its deficiency leads to the accumulation of succinic semialdehyde, which is then shunted to be reduced to 4-hydroxybutyrate (GHB).[1][4] The resulting high levels of GHB in the brain and other tissues are thought to be responsible for the neurological symptoms of the disease, which include developmental delay, hypotonia, seizures, and ataxia.[1]

Therapeutic Strategies and Drug Development

The understanding of 4-hydroxybutyrate metabolism in the context of SSADHD opens up several avenues for therapeutic intervention:

  • Substrate Reduction Therapy: Strategies aimed at reducing the production of GHB are being explored. This could involve inhibiting the enzymes responsible for the synthesis of GABA or the reduction of succinic semialdehyde.

  • Enzyme Replacement Therapy: While challenging for central nervous system disorders, the possibility of delivering a functional SSADH enzyme to the brain is a long-term goal.

  • Modulation of Downstream Effects: Research is ongoing to understand how elevated GHB levels lead to neuronal dysfunction. Targeting the downstream signaling pathways affected by GHB could provide symptomatic relief. For instance, GHB is known to interact with GABA-B receptors, and modulators of this receptor could be investigated.

The enzymes of the microbial this compound pathway, particularly those with no close human homologs, could also represent potential targets for the development of novel antimicrobial agents. However, research in this area is still in its nascent stages.

Conclusion

The this compound metabolic pathway is a fascinating and important area of study, with implications ranging from global carbon cycling to human genetic disease. The unique enzymatic reactions of the archaeal carbon fixation pathways present exciting opportunities for biotechnological applications, while the understanding of 4-hydroxybutyrate metabolism in humans is critical for the development of therapies for SSADHD. This technical guide provides a foundational understanding of these pathways, summarizing the current knowledge on their core reactions, quantitative aspects, and experimental investigation. Further research, particularly in the areas of metabolite dynamics, regulation of the DC/4HB cycle, and the development of targeted inhibitors, will undoubtedly continue to expand our knowledge and open up new avenues for scientific and therapeutic advancement.

References

The Central Role of 4-Hydroxybutyryl-CoA in Archaeal Autotrophic Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 4-hydroxybutyryl-CoA in autotrophic carbon fixation, a critical process for a diverse range of archaea, particularly those thriving in extreme environments. This document details the two primary carbon fixation pathways that utilize this key intermediate: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. It presents a comprehensive overview of the enzymatic steps, quantitative data on pathway efficiency and enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a deeper understanding of these unique biochemical systems.

Introduction to Autotrophic Carbon Fixation and the Significance of this compound

Autotrophic carbon fixation, the process of converting inorganic carbon (primarily CO2) into organic compounds, is a fundamental biological process. While the Calvin-Benson-Bassham cycle is the most well-known pathway, several other evolutionarily ancient pathways exist, particularly in the domain Archaea.[1][2] Two of these pathways, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, are distinguished by the central role of this compound.[3] These cycles are particularly significant in extremophilic archaea, enabling them to thrive in environments with high temperatures, low oxygen levels, and high concentrations of CO2, such as hydrothermal vents.[1]

The involvement of this compound is a key feature in the second phase of both cycles, where succinyl-CoA is converted into two molecules of acetyl-CoA.[3][4][5] This conversion is crucial for regenerating the initial CO2 acceptor molecule and for providing precursors for biosynthesis. The enzymes involved in this segment of the pathways are of significant interest for their unique catalytic mechanisms and potential applications in metabolic engineering and biotechnology.[6]

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a carbon fixation pathway predominantly found in thermoacidophilic archaea of the order Sulfolobales, such as Metallosphaera sedula.[6][7] This pathway is notable for its energy efficiency, requiring fewer ATP molecules to fix CO2 compared to the Calvin cycle.[1] The cycle can be conceptually divided into two parts: the conversion of acetyl-CoA to succinyl-CoA and the subsequent conversion of succinyl-CoA to two molecules of acetyl-CoA, where 4-hydroxybutyrate is a key intermediate.[3][6]

Pathway Overview

The 3HP/4HB cycle begins with the carboxylation of acetyl-CoA. The overall process involves 16 reactions catalyzed by 13 enzymes to convert two molecules of CO2 and one molecule of acetyl-CoA into two molecules of acetyl-CoA, resulting in the net fixation of one molecule of CO2.[3] A key feature of this cycle is its operation under aerobic or microaerobic conditions, distinguishing it from the strictly anaerobic DC/4HB cycle.[3][6]

The Role of this compound in the 3HP/4HB Cycle

In the second part of the cycle, succinyl-CoA is reduced to 4-hydroxybutyrate, which is then activated to this compound.[3] This is followed by a series of reactions that ultimately yield two molecules of acetyl-CoA.[5][8] The key enzymatic steps involving this compound are:

  • 4-Hydroxybutyrate-CoA ligase (AMP-forming): This enzyme catalyzes the activation of 4-hydroxybutyrate to this compound.[3][5]

  • This compound dehydratase: This radical enzyme dehydrates this compound to crotonyl-CoA.[4][7][9]

  • Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase: This bifunctional enzyme hydrates crotonyl-CoA to (S)-3-hydroxybutyryl-CoA and then oxidizes it to acetoacetyl-CoA.[5]

  • Acetoacetyl-CoA β-ketothiolase: This enzyme cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[5]

G 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle cluster_0 Part 1: Acetyl-CoA to Succinyl-CoA cluster_1 Part 2: Succinyl-CoA to 2 Acetyl-CoA Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase + HCO3- Malonic semialdehyde Malonic semialdehyde Malonyl-CoA->Malonic semialdehyde Malonyl-CoA reductase 3-Hydroxypropionate 3-Hydroxypropionate Malonic semialdehyde->3-Hydroxypropionate Malonic semialdehyde reductase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase Acryloyl-CoA Acryloyl-CoA 3-Hydroxypropionyl-CoA->Acryloyl-CoA 3-Hydroxypropionyl-CoA dehydratase Propionyl-CoA Propionyl-CoA Acryloyl-CoA->Propionyl-CoA Acryloyl-CoA reductase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase + HCO3- Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA epimerase & Methylmalonyl-CoA mutase Succinic semialdehyde Succinic semialdehyde Succinyl-CoA->Succinic semialdehyde 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic semialdehyde->4-Hydroxybutyrate Succinic semialdehyde reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA ligase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonyl-CoA hydratase Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA dehydrogenase 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA Acetoacetyl-CoA β-ketothiolase 2 Acetyl-CoA->Acetyl-CoA Regeneration & Anabolism

Figure 1: The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle.

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

The dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle is another autotrophic carbon fixation pathway that prominently features this compound. This cycle has been identified in anaerobic archaea, such as the hyperthermophilic Crenarchaeon Ignicoccus hospitalis.[4][9] A key distinction from the 3HP/4HB cycle is its strict anaerobic nature, which is reflected in the use of oxygen-sensitive enzymes and reduced ferredoxin as an electron donor.[3][4]

Pathway Overview

The DC/4HB cycle can also be divided into two main parts. The first part involves the conversion of acetyl-CoA and two molecules of CO2 into succinyl-CoA via pyruvate (B1213749) and oxaloacetate, utilizing enzymes of an incomplete reductive citric acid cycle.[4][9] The second part mirrors the latter half of the 3HP/4HB cycle, converting succinyl-CoA to two molecules of acetyl-CoA through the 4-hydroxybutyrate pathway.[4]

The Role of this compound in the DC/4HB Cycle

The conversion of succinyl-CoA to two molecules of acetyl-CoA in the DC/4HB cycle follows the same enzymatic steps involving this compound as in the 3HP/4HB cycle.[4][5] This shared module highlights the evolutionary conservation and central importance of this metabolic sequence in these carbon fixation pathways. The key enzymes are:

  • Succinyl-CoA reductase

  • Succinic semialdehyde reductase

  • 4-Hydroxybutyrate-CoA ligase

  • This compound dehydratase

  • Crotonyl-CoA hydratase

  • (S)-3-Hydroxybutyryl-CoA dehydrogenase

  • Acetoacetyl-CoA β-ketothiolase

G Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle cluster_0 Part 1: Acetyl-CoA to Succinyl-CoA cluster_1 Part 2: Succinyl-CoA to 2 Acetyl-CoA Acetyl-CoA Acetyl-CoA Pyruvate Pyruvate Acetyl-CoA->Pyruvate Pyruvate synthase + CO2 Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Pyruvate->Phosphoenolpyruvate (PEP) Pyruvate:water dikinase PEP PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP carboxylase + HCO3- Malate Malate Oxaloacetate->Malate Malate dehydrogenase Fumarate Fumarate Malate->Fumarate Fumarate hydratase Succinate (B1194679) Succinate Fumarate->Succinate Fumarate reductase Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA Succinyl-CoA synthetase Succinyl-CoA_2 Succinyl-CoA Succinic semialdehyde Succinic semialdehyde Succinyl-CoA_2->Succinic semialdehyde Succinyl-CoA reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic semialdehyde->4-Hydroxybutyrate Succinic semialdehyde reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA ligase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonyl-CoA hydratase Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA dehydrogenase 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA Acetoacetyl-CoA β-ketothiolase 2 Acetyl-CoA->Acetyl-CoA Regeneration

Figure 2: The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle.

Quantitative Data and Pathway Efficiency

The energy efficiency of carbon fixation pathways is a critical factor, especially for organisms in energy-limited environments. The 3HP/4HB and DC/4HB cycles are considered more energy-efficient than the Calvin cycle.

PathwayATP Requirement (per triose phosphate)Reductant Requirement (per triose phosphate)OrganismsOxygen Tolerance
3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle 9 ATP equivalents5 NAD(P)HMetallosphaera sedula, SulfolobalesAerobic/Microaerobic
Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle 9 ATP equivalents5 NAD(P)H + 2 Ferredoxin (reduced)Ignicoccus hospitalis, ThermoprotealesAnaerobic
Calvin-Benson-Bassham Cycle 9 ATP6 NADPHPlants, Algae, CyanobacteriaAerobic

Table 1: Comparison of Autotrophic Carbon Fixation Pathways. [1][4]

Metabolic flux analysis in Metallosphaera sedula has revealed that the carbon flux in the 3HP/4HB cycle is split, with approximately 35% proceeding through the acetyl-CoA branch and 65% through the succinate branch for biosynthesis.[6][10] This highlights the dual role of the cycle in both carbon fixation and providing precursors for central metabolism.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in the 4-hydroxybutyrate module have been determined, providing insights into potential rate-limiting steps and regulatory points.

Enzyme (from M. sedula)SubstrateK_m (mM)V_max (U/mg)
4-Hydroxybutyrate-CoA ligase 4-Hydroxybutyrate0.23 ± 0.031.5 ± 0.1
Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase Crotonyl-CoA0.04 ± 0.01110 ± 10
(S)-3-Hydroxybutyryl-CoA0.02 ± 0.01250 ± 20
Acetoacetyl-CoA β-ketothiolase Acetoacetyl-CoA0.05 ± 0.0145 ± 5

Table 2: Kinetic Properties of Key Enzymes in the Acetyl-CoA Branch of the 3HP/4HB Pathway. [5]

Detailed Experimental Protocols

Assay for this compound Dehydratase Activity

This protocol is adapted from studies on the enzyme from Clostridium aminobutyricum and is applicable with modifications for the archaeal enzyme.[11]

Objective: To measure the activity of this compound dehydratase by monitoring the formation of crotonyl-CoA.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer

  • Cuvettes with stoppers

  • Reaction buffer: 100 mM potassium phosphate (B84403), pH 7.0

  • Substrate: this compound (synthesized or commercially available)

  • Purified this compound dehydratase

  • Reducing agent (e.g., dithiothreitol, DTT)

Procedure:

  • Prepare all solutions and the enzyme under strictly anaerobic conditions.

  • Set up the reaction mixture in a cuvette inside the anaerobic chamber. The final volume is typically 1 mL.

  • The reaction mixture contains:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 1 mM DTT

    • 0.2 mM this compound

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C for enzymes from thermophiles).

  • Initiate the reaction by adding a known amount of purified this compound dehydratase.

  • Immediately monitor the increase in absorbance at 263 nm, which corresponds to the formation of the thioester bond in crotonyl-CoA (ε = 6.7 mM⁻¹ cm⁻¹).

  • Calculate the specific activity as micromoles of product formed per minute per milligram of enzyme.

Note: The enzyme is extremely oxygen-sensitive, and all steps must be performed under anaerobic conditions to maintain activity.[11][12]

Assay for 4-Hydroxybutyrate-CoA Ligase Activity

This protocol is based on methods used for the enzyme from Metallosphaera sedula.[3]

Objective: To measure the activity of 4-hydroxybutyrate-CoA ligase through a coupled spectrophotometric assay.

Materials:

  • Spectrophotometer capable of maintaining a high temperature (e.g., 70°C)

  • Reaction buffer: 100 mM MOPS/KOH, pH 7.9

  • Substrates: 4-hydroxybutyrate, ATP, Coenzyme A

  • Cofactors: MgCl2

  • Coupling enzymes: this compound dehydratase, crotonyl-CoA hydratase, (S)-3-hydroxybutyryl-CoA dehydrogenase

  • NAD+

  • Purified 4-hydroxybutyrate-CoA ligase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • 10 mM 4-hydroxybutyrate

    • 2 mM NAD+

    • Saturating amounts of the coupling enzymes.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 70°C).

  • Initiate the reaction by adding the purified 4-hydroxybutyrate-CoA ligase.

  • Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

  • The rate of NAD+ reduction is directly proportional to the activity of 4-hydroxybutyrate-CoA ligase.

  • Calculate the specific activity.

G Experimental Workflow: Coupled Assay for 4-Hydroxybutyrate-CoA Ligase 4-Hydroxybutyrate 4-Hydroxybutyrate This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA ligase (Enzyme of Interest) Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase (Coupling Enzyme 1) (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonyl-CoA hydratase (Coupling Enzyme 2) Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA dehydrogenase (Coupling Enzyme 3) NAD+ NAD+ NADH NADH NAD+->NADH Monitored at 340 nm

Figure 3: Coupled Spectrophotometric Assay for 4-Hydroxybutyrate-CoA Ligase.

Conclusion and Future Directions

The discovery and elucidation of the 3HP/4HB and DC/4HB cycles have significantly expanded our understanding of microbial carbon fixation. The central role of this compound in these pathways highlights a convergent evolutionary strategy for the regeneration of acetyl-CoA in diverse archaea. The enzymes involved, particularly the oxygen-sensitive this compound dehydratase, present fascinating subjects for mechanistic studies and potential targets for metabolic engineering.

Future research in this area will likely focus on:

  • A deeper understanding of the regulation of these pathways in response to environmental cues.

  • The discovery of novel variations of these cycles in other microorganisms.

  • The heterologous expression and optimization of these pathways in industrial microorganisms for the production of biofuels and other valuable chemicals from CO2.

This technical guide provides a solid foundation for researchers and professionals seeking to delve into the intricate world of archaeal carbon fixation and the unique biochemistry of this compound. The provided data, protocols, and pathway diagrams serve as valuable resources for further investigation and application in this exciting field.

References

An In-depth Technical Guide to the Core Enzymes of 4-Hydroxybutyryl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 4-hydroxybutyryl-CoA, a central intermediate in various metabolic pathways in microorganisms. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the function, kinetics, and experimental analysis of these enzymes.

Core Enzymes and the Metabolic Pathway

The conversion of 4-hydroxybutyrate to acetyl-CoA involves a series of enzymatic reactions. The primary enzymes in this pathway include 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyrate CoA-transferase or synthetase, this compound dehydratase, crotonyl-CoA hydratase, 3-hydroxybutyryl-CoA dehydrogenase, and acetoacetyl-CoA thiolase. Succinate-semialdehyde dehydrogenase is also a key enzyme in the upstream production of 4-hydroxybutyrate.

Below is a diagram illustrating the metabolic pathway from succinate (B1194679) to acetyl-CoA, highlighting the central role of this compound.

This compound Metabolism Succinate Succinate SuccinicSemialdehyde Succinic Semialdehyde Succinate->SuccinicSemialdehyde Succinate-semialdehyde Dehydrogenase Hydroxybutyrate 4-Hydroxybutyrate SuccinicSemialdehyde->Hydroxybutyrate 4-Hydroxybutyrate Dehydrogenase HydroxybutyrylCoA This compound Hydroxybutyrate->HydroxybutyrylCoA 4-Hydroxybutyrate CoA-transferase / This compound Synthetase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA This compound Dehydratase HydroxybutyrylCoA_3 3-Hydroxybutyryl-CoA CrotonylCoA->HydroxybutyrylCoA_3 Crotonyl-CoA Hydratase AcetoacetylCoA Acetoacetyl-CoA HydroxybutyrylCoA_3->AcetoacetylCoA 3-Hydroxybutyryl-CoA Dehydrogenase AcetylCoA 2 x Acetyl-CoA AcetoacetylCoA->AcetylCoA Acetoacetyl-CoA Thiolase

Figure 1: Metabolic pathway of this compound.

Quantitative Data of Core Enzymes

The following tables summarize the key quantitative data for the enzymes involved in this compound metabolism, compiled from various studies. These parameters are crucial for understanding the efficiency and regulation of this pathway.

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeOrganismSubstrate(s)Km (mM)kcat (s-1)Vmax (U/mg)Optimal pHOptimal Temp. (°C)
4-Hydroxybutyrate Dehydrogenase Cupriavidus necator4-Hydroxybutanoate0.98[1]8.4[1]-9.0[1]-
NAD+0.064[1]8.9[1]-
This compound Synthetase Metallosphaera sedula4-Hydroxybutyrate1.9 (Msed_0406) / 1.5 (Msed_0394)-1.69 (Msed_0406) / 0.22 (Msed_0394)-75
This compound Dehydratase Clostridium aminobutyricumAcetyl-CoA (apparent)0.022-7.6 (s-1)--
3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA0.019-98.67.830
Acetoacetyl-CoA0.023-135.7
Succinate-Semialdehyde Dehydrogenase Bacillus subtilisSuccinic Semialdehyde-----
NAD+---
NADP+---

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Assay for 4-Hydroxybutyrate Dehydrogenase Activity

Principle: The activity of 4-hydroxybutyrate dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the oxidation of 4-hydroxybutyrate to succinic semialdehyde.

Reagents:

  • 100 mM Tris-HCl buffer, pH 9.0

  • 10 mM NAD+ stock solution

  • 100 mM 4-hydroxybutyrate stock solution

  • Purified 4-hydroxybutyrate dehydrogenase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer (pH 9.0)

    • 100 µL of 10 mM NAD+

  • Incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Record the absorbance change over a period of 3-5 minutes.

  • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Assay for this compound Synthetase Activity

Principle: The activity of this compound synthetase can be measured using a discontinuous spectrophotometric assay that measures the disappearance of Coenzyme A (CoA).[2]

Reagents:

  • 100 mM MOPS/KOH buffer, pH 7.9

  • 50 mM MgCl2 stock solution

  • 25 mM ATP stock solution

  • 1.5 mM CoA stock solution

  • 1 M 4-hydroxybutyrate stock solution

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Purified this compound synthetase enzyme

Procedure:

  • Prepare a reaction mixture (600 µL) containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • Purified enzyme

  • Incubate the reaction mixture at 75°C.[2]

  • At various time points, withdraw an 80 µL aliquot of the reaction mixture and add it to 80 µL of cold DTNB solution to stop the reaction and react with the remaining free CoA.

  • Measure the absorbance at 412 nm to determine the concentration of the CoA-DTNB adduct.

  • The rate of CoA consumption is proportional to the enzyme activity.

Assay for this compound Dehydratase Activity

Principle: This coupled assay measures the dehydration of this compound to crotonyl-CoA. The this compound is generated in situ from 4-hydroxybutyrate and acetyl-CoA by 4-hydroxybutyrate CoA-transferase. The formation of crotonyl-CoA can be monitored spectrophotometrically.[3]

Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)

  • 4-hydroxybutyrate solution (e.g., 10 mM)

  • Acetyl-CoA solution (varied concentrations, e.g., 10-400 µM)

  • Purified 4-hydroxybutyrate CoA-transferase

  • Purified this compound dehydratase

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, 4-hydroxybutyrate, and 4-hydroxybutyrate CoA-transferase.

  • Add varying concentrations of acetyl-CoA to different reaction mixtures.

  • Initiate the dehydration reaction by adding the this compound dehydratase.

  • Monitor the formation of crotonyl-CoA by measuring the increase in absorbance at a specific wavelength (e.g., 263 nm).

  • The initial rates are determined and used to calculate the apparent Km and Vmax for acetyl-CoA.[3]

Assay for 3-Hydroxybutyryl-CoA Dehydrogenase Activity

Principle: The activity is measured by monitoring the reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA, which is coupled to the oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is monitored.[4][5]

Reagents:

  • 100 mM potassium phosphate buffer, pH 6.5[4]

  • 25 mM potassium citrate[4]

  • 10 mM NAD(P)H stock solution

  • 10 mM acetoacetyl-CoA stock solution

  • Purified 3-hydroxybutyryl-CoA dehydrogenase enzyme

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 100 mM potassium phosphate buffer (pH 6.5)

    • 25 mM potassium citrate

    • 75 µM NAD(P)H

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding 125 µM acetoacetyl-CoA.[4]

  • Immediately monitor the decrease in absorbance at 340 nm.

  • The rate of NAD(P)H oxidation is proportional to the enzyme activity.

Assay for Acetoacetyl-CoA Thiolase Activity

Principle: The thiolytic cleavage of acetoacetyl-CoA is monitored by the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enolate form of acetoacetyl-CoA.[6]

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 20 mM MgCl2

  • 2 mM dithiothreitol (B142953) (DTT)

  • Acetoacetyl-CoA solution

  • Purified acetoacetyl-CoA thiolase enzyme

Procedure:

  • Prepare the assay buffer containing Tris-HCl, MgCl2, and DTT.

  • In a cuvette, add the assay buffer and varying concentrations of acetoacetyl-CoA.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 303 nm.

  • The initial reaction rates are used to determine the kinetic parameters.

Assay for Succinate-Semialdehyde Dehydrogenase Activity

Principle: The enzymatic activity is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm, which is coupled to the oxidation of succinic semialdehyde to succinate.[7]

Reagents:

  • 87 mM potassium pyrophosphate buffer, pH 8.6[7]

  • 3 mM 2-mercaptoethanol[7]

  • 1.3 mM NADP+[7]

  • 5.0 mM succinic semialdehyde[7]

  • Purified succinate-semialdehyde dehydrogenase enzyme

Procedure:

  • Prepare a reaction cocktail containing potassium pyrophosphate buffer and 2-mercaptoethanol.

  • In a cuvette, mix the reaction cocktail, NADP+, and succinic semialdehyde.

  • Equilibrate to 25°C and monitor the baseline absorbance at 340 nm.[7]

  • Initiate the reaction by adding the enzyme solution.

  • Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the enzyme activity from the linear rate of absorbance change.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for enzyme characterization and the logical relationship of the enzymes in the metabolic pathway.

Enzyme_Characterization_Workflow start Start: Enzyme of Interest purification Enzyme Purification start->purification activity_assay Develop/Optimize Activity Assay purification->activity_assay structural Structural Analysis (X-ray crystallography, etc.) purification->structural kinetic_analysis Kinetic Parameter Determination (Km, Vmax, kcat) activity_assay->kinetic_analysis physicochemical Physicochemical Characterization (Optimal pH, Temp.) activity_assay->physicochemical end End: Comprehensive Characterization kinetic_analysis->end physicochemical->end structural->end

Figure 2: General workflow for enzyme characterization.

Logical_Relationship cluster_upstream Upstream Synthesis cluster_activation Activation cluster_core_pathway Core Pathway to Acetyl-CoA Succinate_Semialdehyde_Dehydrogenase Succinate-Semialdehyde Dehydrogenase Hydroxybutyrate_Dehydrogenase 4-Hydroxybutyrate Dehydrogenase Succinate_Semialdehyde_Dehydrogenase->Hydroxybutyrate_Dehydrogenase CoA_Transferase_Synthetase 4-Hydroxybutyrate CoA-transferase / This compound Synthetase Hydroxybutyrate_Dehydrogenase->CoA_Transferase_Synthetase Dehydratase This compound Dehydratase CoA_Transferase_Synthetase->Dehydratase Hydratase Crotonyl-CoA Hydratase Dehydratase->Hydratase Dehydrogenase_3OH 3-Hydroxybutyryl-CoA Dehydrogenase Hydratase->Dehydrogenase_3OH Thiolase Acetoacetyl-CoA Thiolase Dehydrogenase_3OH->Thiolase

Figure 3: Logical relationship of enzyme classes.

This guide provides a foundational understanding of the core enzymes in this compound metabolism. The provided data and protocols should serve as a valuable resource for researchers in their experimental design and data interpretation. Further research into the specific isozymes from different organisms will undoubtedly reveal more nuances in the regulation and kinetics of this important metabolic pathway.

References

The Central Role of 4-Hydroxybutyryl-CoA in Microbial Metabolic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of microbial metabolism, certain molecules stand out for their central role in diverse biochemical pathways. One such pivotal intermediate is 4-hydroxybutyryl-CoA (4-HB-CoA). This thioester is a cornerstone in several key metabolic routes, including autotrophic carbon fixation and the fermentation of amino acids. Its presence and turnover are critical for the survival and proliferation of a wide range of microorganisms, particularly those thriving in extreme environments. This technical guide provides an in-depth exploration of the metabolic significance of 4-HB-CoA, detailing the pathways in which it participates, the enzymes that catalyze its transformations, and the experimental methodologies used to study its function.

Metabolic Pathways Involving this compound

4-HB-CoA is a key intermediate in at least three major microbial metabolic pathways: the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle, and the fermentation of 4-aminobutyrate.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle

This carbon fixation pathway is predominantly found in thermoacidophilic archaea of the order Sulfolobales.[1] It is a highly energy-efficient mechanism for converting inorganic carbon (CO2) into cellular building blocks.[2][3] The cycle is bifurcated, with one branch leading to the synthesis of 3-hydroxypropionate and the other, involving 4-HB-CoA, regenerating the initial CO2 acceptor, acetyl-CoA.[4]

The key steps involving 4-HB-CoA in the 3-HP/4-HB cycle are:

  • Formation of 4-Hydroxybutyrate: Succinyl-CoA, an intermediate of the cycle, is reduced to 4-hydroxybutyrate.

  • Activation to this compound: 4-hydroxybutyrate is activated to its CoA thioester, this compound, by the enzyme 4-hydroxybutyrate-CoA ligase.[5][6] In Crenarchaeota, this enzyme is AMP-forming, while in Thaumarchaeota, an ADP-forming variant is found, making the thaumarchaeal cycle energetically more efficient.[7]

  • Dehydration to Crotonyl-CoA: The unique and oxygen-sensitive enzyme this compound dehydratase catalyzes the dehydration of this compound to crotonyl-CoA.[8][9] This enzyme contains a [4Fe-4S] cluster and FAD.[10][11]

  • Conversion to Acetyl-CoA: Crotonyl-CoA is then further metabolized through a series of reactions, including hydration, oxidation, and thiolytic cleavage, to yield two molecules of acetyl-CoA.[6][12] One of these acetyl-CoA molecules is regenerated for the next turn of the cycle, while the other is available for biosynthesis.

3-Hydroxypropionate_4-Hydroxybutyrate_Cycle Malonyl-CoA Malonyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate NADPH Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA ATP, CoA, NADPH (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA (S)-Methylmalonyl-CoA->Succinyl-CoA Succinate_Semialdehyde Succinate_Semialdehyde Succinyl-CoA->Succinate_Semialdehyde NADPH 4-Hydroxybutyrate 4-Hydroxybutyrate Succinate_Semialdehyde->4-Hydroxybutyrate NADPH This compound This compound 4-Hydroxybutyrate->this compound ATP, CoA Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA NAD+ 2_Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2_Acetyl-CoA CoA CO2_1 CO2 CO2_1->Malonyl-CoA CO2_2 CO2 CO2_2->(S)-Methylmalonyl-CoA

Figure 1: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.
The Dicarboxylate/4-Hydroxybutyrate (DC/4-HB) Cycle

The DC/4-HB cycle is another autotrophic carbon fixation pathway that utilizes 4-HB-CoA and is found in anaerobic or microaerophilic archaea, such as Ignicoccus hospitalis.[8][13] This cycle also generates acetyl-CoA from two molecules of CO2. A key distinction from the 3-HP/4-HB cycle is the initial carboxylation step.

The central steps involving 4-HB-CoA in the DC/4-HB cycle are:

  • Formation of Succinyl-CoA: Acetyl-CoA is reductively carboxylated to pyruvate, which is then converted to phosphoenolpyruvate (B93156) (PEP). A second carboxylation of PEP yields oxaloacetate, which is subsequently reduced to succinyl-CoA via reactions of an incomplete reductive citric acid cycle.[8][14]

  • Conversion to this compound: Succinyl-CoA is reduced to 4-hydroxybutyrate, which is then activated to this compound.[13]

  • Dehydration and Cleavage: Similar to the 3-HP/4-HB cycle, this compound dehydratase converts this compound to crotonyl-CoA, which is then processed to two molecules of acetyl-CoA.[8][15]

Dicarboxylate_4-Hydroxybutyrate_Cycle Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP carboxylase Malate Malate Oxaloacetate->Malate NADH Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate Fumarate reductase Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA ATP, CoA 4-Hydroxybutyrate 4-Hydroxybutyrate Succinyl-CoA->4-Hydroxybutyrate 2[H] This compound This compound 4-Hydroxybutyrate->this compound ATP, CoA Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase 2_Acetyl-CoA 2 Acetyl-CoA Crotonyl-CoA->2_Acetyl-CoA CO2_1 CO2 CO2_1->Pyruvate CO2_2 CO2 CO2_2->Oxaloacetate

Figure 2: The Dicarboxylate/4-Hydroxybutyrate Cycle.
Fermentation of 4-Aminobutyrate

In certain anaerobic bacteria, such as Clostridium aminobutyricum, 4-HB-CoA is a key intermediate in the fermentation of 4-aminobutyrate (GABA).[9][16] This pathway allows these organisms to utilize GABA as a source of carbon and energy.

The steps involving 4-HB-CoA in this pathway are:

  • Formation of 4-Hydroxybutyrate: 4-aminobutyrate is converted to succinic semialdehyde, which is then reduced to 4-hydroxybutyrate.[9]

  • Activation to this compound: 4-hydroxybutyrate is activated to this compound by the enzyme 4-hydroxybutyrate CoA-transferase, which utilizes acetyl-CoA as the CoA donor.[16][17]

  • Dehydration to Crotonyl-CoA: As in the autotrophic cycles, this compound dehydratase catalyzes the conversion of this compound to crotonyl-CoA.[9][18]

  • Disproportionation to Butyrate (B1204436) and Acetate: Crotonyl-CoA then undergoes disproportionation to yield butyrate and acetate, with the concomitant conservation of energy.[9]

4-Aminobutyrate_Fermentation Succinic_Semialdehyde Succinic_Semialdehyde 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic_Semialdehyde->4-Hydroxybutyrate NAD(P)H This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate CoA-transferase Acetate_product Acetate 4-Hydroxybutyrate->Acetate_product Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA NADH Acetoacetyl-CoA Acetoacetyl-CoA Crotonyl-CoA->Acetoacetyl-CoA Butyrate Butyrate Butyryl-CoA->Butyrate Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Acetate Acetate Acetyl-CoA->Acetate Acetyl-CoA_donor Acetyl-CoA Acetyl-CoA_donor->4-Hydroxybutyrate

Figure 3: 4-Aminobutyrate Fermentation Pathway.

Quantitative Data on Key Enzymes

The efficiency and regulation of the metabolic pathways involving 4-HB-CoA are determined by the kinetic properties of their constituent enzymes. The following tables summarize available quantitative data for key enzymes in these pathways.

Table 1: Kinetic Parameters of this compound Dehydratase

OrganismSubstrateKm (µM)Vmax (U/mg)Reference
Clostridium aminobutyricumThis compound4012[9]
Metallosphaera sedulaThis compound1502.5[6]

Table 2: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase/Transferase

OrganismEnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Metallosphaera sedula4-Hydroxybutyrate-CoA ligase (AMP-forming)4-Hydroxybutyrate3000.8[6]
Clostridium kluyveri4-Hydroxybutyrate CoA-transferase4-Hydroxybutyrate1300110[16]

Experimental Protocols

The study of 4-HB-CoA metabolism requires specialized experimental techniques, often performed under anaerobic conditions due to the oxygen sensitivity of key enzymes.

Assay for this compound Dehydratase

This assay measures the formation of crotonyl-CoA from this compound. The increase in absorbance at 263 nm due to the formation of the thioester double bond of crotonyl-CoA is monitored.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Anaerobic chamber or glove box

  • Buffer: 100 mM potassium phosphate, pH 7.0, containing 2 mM DTT

  • Substrate: this compound (synthesized in situ or chemically)

  • Enzyme: Purified this compound dehydratase

Procedure:

  • Prepare all solutions and the spectrophotometer under anaerobic conditions.

  • In an anaerobic cuvette, add the reaction buffer.

  • Add the purified this compound dehydratase to the cuvette.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the increase in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the extinction coefficient for crotonyl-CoA (ε = 7.1 mM-1 cm-1).

Dehydratase_Assay_Workflow cluster_prep Anaerobic Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Solutions Prepare anaerobic buffer and substrate solution Add_Buffer Add buffer to anaerobic cuvette Prepare_Solutions->Add_Buffer Prepare_Spectrophotometer Set up spectrophotometer in anaerobic chamber Monitor_Absorbance Monitor absorbance at 263 nm Prepare_Spectrophotometer->Monitor_Absorbance Add_Enzyme Add purified enzyme Add_Buffer->Add_Enzyme Add_Substrate Initiate reaction with This compound Add_Enzyme->Add_Substrate Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity

Figure 4: Workflow for this compound Dehydratase Assay.
Assay for 4-Hydroxybutyrate-CoA Ligase (Synthetase)

This assay measures the ATP-dependent formation of this compound from 4-hydroxybutyrate and CoA. A coupled enzyme assay is often used to continuously monitor the reaction.

Materials:

  • Spectrophotometer

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2

  • Substrates: 4-hydroxybutyrate, ATP, CoA

  • Coupling enzymes: this compound dehydratase, crotonase, 3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Enzyme: Purified 4-hydroxybutyrate-CoA ligase

Procedure:

  • To a cuvette, add the reaction buffer, 4-hydroxybutyrate, ATP, CoA, and NAD+.

  • Add the coupling enzymes (this compound dehydratase, crotonase, and 3-hydroxyacyl-CoA dehydrogenase).

  • Incubate for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the purified 4-hydroxybutyrate-CoA ligase.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • The rate of NADH formation is directly proportional to the activity of 4-hydroxybutyrate-CoA ligase.

Ligase_Assay_Logic 4HB-CoA This compound Crotonyl-CoA Crotonyl-CoA 4HB-CoA->Crotonyl-CoA 3HB-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->3HB-CoA Acetoacetyl-CoA Acetoacetyl-CoA 3HB-CoA->Acetoacetyl-CoA NAD+ NADH NADH (Abs at 340 nm) Acetoacetyl-CoA->NADH Ligase 4-Hydroxybutyrate- CoA Ligase Ligase->4HB-CoA Dehydratase This compound Dehydratase Dehydratase->Crotonyl-CoA Hydratase Crotonase Hydratase->3HB-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Dehydrogenase->Acetoacetyl-CoA

Figure 5: Logical Flow of the Coupled Assay for 4-Hydroxybutyrate-CoA Ligase.

Conclusion

This compound stands as a critical metabolic node in a fascinating array of microbial metabolic pathways. Its role in both carbon fixation and fermentation highlights the metabolic versatility that enables microorganisms to thrive in diverse and often challenging environments. The unique biochemistry of the enzymes involved in 4-HB-CoA metabolism, particularly the oxygen-sensitive this compound dehydratase, presents exciting avenues for future research. A deeper understanding of these pathways and their regulation holds significant potential for applications in biotechnology, such as the engineering of novel carbon fixation pathways in industrial microorganisms, and in drug development, through the targeting of essential metabolic routes in pathogenic microbes. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of microbial metabolism.

References

The Biosynthesis of 4-Hydroxybutyryl-CoA from Succinyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting succinyl-CoA to 4-hydroxybutyryl-CoA. This metabolic route is a key component of specialized carbon fixation cycles in certain archaea and also plays a role in fermentation pathways in anaerobic bacteria. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms governing this conversion is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics targeting these pathways.

The Core Biosynthetic Pathway

The conversion of succinyl-CoA to this compound is a three-step enzymatic process. It begins with the reduction of succinyl-CoA to succinic semialdehyde, followed by a second reduction to 4-hydroxybutyrate, and culminates in the activation of 4-hydroxybutyrate to its coenzyme A thioester, this compound.

The enzymes involved are:

  • Succinyl-CoA reductase (SucD) : Catalyzes the NADPH-dependent reduction of succinyl-CoA to succinic semialdehyde.[1]

  • Succinic semialdehyde reductase (SSR) : Catalyzes the reduction of succinic semialdehyde to 4-hydroxybutyrate, typically using NADPH as the electron donor.[2]

  • 4-Hydroxybutyrate-CoA ligase (4-HBCoA ligase) or 4-Hydroxybutyrate-CoA transferase (4-HBCoA transferase) : Catalyzes the final activation step. This can occur via two distinct mechanisms:

    • Ligase activity : An ATP-dependent ligation of coenzyme A to 4-hydroxybutyrate.[3]

    • Transferase activity : The transfer of a CoA moiety from a donor, such as acetyl-CoA, to 4-hydroxybutyrate.[4][5]

This pathway is integral to the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic carbon fixation pathway found in some thermoacidophilic archaea like Metallosphaera sedula.[3][6] In this cycle, succinyl-CoA is an intermediate derived from the carboxylation of acetyl-CoA, and its subsequent conversion to this compound is a critical phase of the cycle.[7] The pathway also functions in the reverse direction in some anaerobic bacteria, such as Clostridium kluyveri, as part of fermentation processes.[1]

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the this compound synthesis pathway have been characterized in several organisms. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Kinetic Parameters of Succinyl-CoA Reductase

OrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)NotesReference
Clostridium kluyveriSuccinyl-CoA15 ± 216 ± 1-NADPH-dependent[1]
Clostridium difficileSuccinyl-CoA22 ± 410 ± 1-NADPH-dependent[1]
Metallosphaera sedulaSuccinyl-CoA---Activity measured by NADPH consumption.[8]

Table 2: Kinetic Parameters of Succinic Semialdehyde Reductase

OrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)NotesReference
Bovine BrainSuccinic Semialdehyde4.5--NADPH-dependent[2]
Cyanothece sp. ATCC51142Succinic Semialdehyde---NAD(P)+-dependent[9]
Bacillus subtilisSuccinic Semialdehyde---NAD(P)+-dependent, exhibits substrate inhibition.[10]
Metallosphaera sedulaSuccinic Semialdehyde1501.8-NADPH-dependent[8]

Table 3: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase and Transferase

OrganismEnzyme TypeSubstrate(s)Km (mM)Vmax (µmol·min-1·mg-1)kcat/Km (s-1·mM-1)NotesReference
Clostridium aminobutyricumTransferase4-Hydroxybutyrate---Uses acetyl-CoA as CoA donor.[4][5]
Acetyl-CoA---[4][5]
Metallosphaera sedulaLigase4-Hydroxybutyrate---AMP-forming[3]
Nitrosopumilus maritimusLigase4-Hydroxybutyrate0.37--ADP-forming[11]
Acetate200--[11]
Propionate88--[11]
Butyrate5--[11]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducing and building upon existing research.

Enzyme Assay for Succinyl-CoA Reductase

This protocol is adapted from studies on Clostridium kluyveri succinyl-CoA reductase.[1]

Principle: The activity of succinyl-CoA reductase is determined by monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH.

Reagents:

  • 200 mM HEPES buffer, pH 7.5

  • 10 mM NADPH solution

  • 10 mM Succinyl-CoA solution

  • Purified succinyl-CoA reductase (CkSucD)

Procedure:

  • Prepare a 300 µL reaction mixture in a quartz cuvette containing:

    • 200 mM HEPES, pH 7.5

    • 400 µM NADPH

    • 400 nM CkSucD

  • Incubate the mixture at 30 °C for 1 minute to establish a baseline reading.

  • Initiate the reaction by adding varying concentrations of succinyl-CoA.

  • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 365 nm using a spectrophotometer. The extinction coefficient for NADPH at 365 nm is 3300 M-1cm-1.

  • For specific activity measurements, a final concentration of 1 mM succinyl-CoA can be used.

Enzyme Assay for 4-Hydroxybutyrate-CoA Ligase

This protocol is based on the assay used for the enzyme from Metallosphaera sedula.[3]

Principle: The ligase activity is measured discontinuously by quantifying the substrate-dependent disappearance of free Coenzyme A using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

  • 100 mM MOPS/KOH buffer, pH 7.9

  • 50 mM MgCl2 solution

  • 25 mM ATP solution

  • 1.5 mM Coenzyme A solution

  • Purified 4-hydroxybutyrate-CoA ligase

  • DTNB solution (in a suitable buffer)

  • 4-hydroxybutyrate solution

Procedure:

  • Prepare a 600 µL reaction mixture containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • A specific concentration of 4-hydroxybutyrate

    • Purified enzyme

  • Incubate the reaction mixture at 70 °C.

  • At various time points (including a 0-minute time point before heating), withdraw an 80 µL aliquot of the reaction mixture.

  • Immediately add the 80 µL aliquot to 80 µL of cold DTNB solution to stop the reaction and allow the color to develop.

  • Measure the absorbance at 412 nm to determine the concentration of remaining free CoA.

  • The rate of CoA consumption is indicative of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathway and experimental procedures can aid in understanding the complex relationships between the components.

Biosynthesis_of_4_Hydroxybutyryl_CoA cluster_enzymes Enzymatic Conversions succinyl_coa Succinyl-CoA ssa Succinic Semialdehyde succinyl_coa->ssa succ_reductase Succinyl-CoA Reductase (SucD) hb 4-Hydroxybutyrate ssa->hb ssa_reductase Succinic Semialdehyde Reductase (SSR) hb_coa This compound hb->hb_coa hb_coa_ligase 4-HB-CoA Ligase hb_coa_transferase 4-HB-CoA Transferase nadph1 NADPH + H+ nadph1->succ_reductase nadp1 NADP+ nadph2 NADPH + H+ nadph2->ssa_reductase nadp2 NADP+ coa_atp CoA + ATP coa_atp->hb_coa_ligase amp_ppi AMP + PPi acetyl_coa Acetyl-CoA acetyl_coa->hb_coa_transferase acetate Acetate succ_reductase->nadp1 ssa_reductase->nadp2 hb_coa_ligase->amp_ppi hb_coa_transferase->acetate

Caption: Biosynthetic pathway from succinyl-CoA to this compound.

Succinyl_CoA_Reductase_Assay cluster_workflow Experimental Workflow: Succinyl-CoA Reductase Assay prep_mix 1. Prepare Reaction Mixture (HEPES, NADPH, Enzyme) incubate 2. Incubate at 30°C (1 min) prep_mix->incubate initiate 3. Initiate with Succinyl-CoA incubate->initiate measure 4. Monitor Absorbance at 365 nm initiate->measure analyze 5. Calculate Activity measure->analyze

Caption: Experimental workflow for the succinyl-CoA reductase assay.

Regulation of the Pathway

The conversion of succinyl-CoA to this compound is subject to regulation at multiple levels, particularly within the context of the 3HP/4HB cycle.

  • Transcriptional Regulation: In Metallosphaera sedula, the expression of genes encoding enzymes of the 3HP/4HB pathway, including those for the conversion of succinyl-CoA to this compound, is upregulated during autotrophic growth compared to heterotrophic growth. This indicates a coordinated transcriptional control mechanism to ensure the pathway is active when carbon fixation is required.

  • Metabolic Flux Control: Flux analysis in M. sedula suggests that the branch point at succinyl-CoA is critical. A significant portion of the carbon flux can be diverted from the 3HP/4HB cycle at the level of succinyl-CoA to enter the tricarboxylic acid (TCA) cycle for biosynthesis.[3] The activity of 4-hydroxybutyrate-CoA ligase is thought to be a key factor in governing the flux between the succinate (B1194679) and acetyl-CoA branches of the 3HP/4HB pathway.[12][13]

  • Post-translational Regulation: There is evidence to suggest that post-translational modifications may play a role in regulating enzyme activity in this pathway. For instance, in M. sedula, it has been proposed that the activity of 4-hydroxybutyrate-CoA ligase could be modulated by a protein acetyltransferase (Pat)/Sir2-dependent system.[3][12][13]

Conclusion

The biosynthesis of this compound from succinyl-CoA is a fundamental metabolic pathway in certain microorganisms, with significant implications for carbon metabolism and energy conservation. The enzymes catalyzing this conversion exhibit a range of kinetic properties and are subject to sophisticated regulatory mechanisms. The data and protocols presented in this guide offer a valuable resource for researchers in microbiology, biochemistry, and biotechnology. Further investigation into the structure-function relationships of these enzymes and the intricate regulatory networks that control this pathway will undoubtedly open new avenues for the development of bio-based chemicals and novel therapeutic strategies.

References

The Dicarboxylate/4-Hydroxybutyrate Cycle: An In-depth Technical Guide to its Evolutionary Significance and Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fixation of inorganic carbon into organic matter is a fundamental process for life on Earth. While the Calvin-Benson-Bassham (CBB) cycle is the most well-known carbon fixation pathway, several other pathways have evolved, particularly in the archaeal domain. Among these, the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle stands out as a testament to the metabolic ingenuity of early life. This technical guide provides a comprehensive overview of the DC/4-HB cycle, detailing its evolutionary significance, core biochemical pathway, energetic requirements, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this ancient and efficient carbon fixation mechanism.

Evolutionary Significance: A Window into Primordial Metabolism

The dicarboxylate/4-hydroxybutyrate cycle is a key carbon fixation pathway in anaerobic and hyperthermophilic archaea, particularly within the orders Thermoproteales and Desulfurococcales.[1][2] Its prevalence in these deeply branching lineages of the tree of life suggests it is an ancient pathway, likely predating the rise of oxygen in Earth's atmosphere. Several key features of the DC/4-HB cycle support its positioning as a primordial carbon fixation mechanism:

  • Anaerobic Nature: The cycle relies on several oxygen-sensitive enzymes, including iron-sulfur proteins, restricting its operation to strictly anaerobic environments.[3][4] This is consistent with the anoxic conditions of the early Earth.

  • Use of Ferredoxin: The cycle utilizes reduced ferredoxin as a low-potential electron donor, a characteristic of many ancient metabolic pathways.[3]

  • Iron-Sulfur World Hypothesis: The prevalence of iron-sulfur proteins and thioesters in the DC/4-HB cycle aligns with the "iron-sulfur world" hypothesis, which posits that early life chemistry was centered around iron-sulfur minerals.[3][4]

  • Energetic Efficiency in Anoxic Conditions: The DC/4-HB cycle is considered an energetically efficient pathway for carbon fixation in anaerobic settings.[1]

The study of the DC/4-HB cycle provides valuable insights into the evolution of metabolism and the strategies employed by early life to sustain autotrophy in extreme environments.

The Core Pathway: A Step-by-Step Enzymatic Journey

The dicarboxylate/4-hydroxybutyrate cycle can be conceptually divided into two main parts. The first part involves the fixation of two inorganic carbon molecules (CO2 and bicarbonate) to generate succinyl-CoA. The second part regenerates the initial acetyl-CoA acceptor molecule, producing a second molecule of acetyl-CoA as the net product for biosynthesis.

The key enzymes and reactions of the cycle are as follows:[2][5][6]

  • Pyruvate Synthase: Acetyl-CoA is reductively carboxylated with CO2 to form pyruvate, using reduced ferredoxin as the electron donor.

  • Pyruvate:water dikinase (or PEP synthase): Pyruvate is converted to phosphoenolpyruvate (B93156) (PEP).

  • Phosphoenolpyruvate (PEP) Carboxylase: PEP is carboxylated with bicarbonate (HCO3-) to form oxaloacetate.

  • Malate Dehydrogenase: Oxaloacetate is reduced to malate.

  • Fumarase: Malate is dehydrated to fumarate.

  • Fumarate Reductase: Fumarate is reduced to succinate.

  • Succinyl-CoA Synthetase: Succinate is activated to succinyl-CoA.

  • Succinyl-CoA Reductase: Succinyl-CoA is reduced to succinic semialdehyde.

  • Succinic Semialdehyde Reductase: Succinic semialdehyde is reduced to 4-hydroxybutyrate.

  • 4-Hydroxybutyrate-CoA Ligase (or Synthetase): 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA.

  • This compound Dehydratase: this compound is dehydrated to crotonyl-CoA.

  • Crotonyl-CoA Hydratase (Enoyl-CoA hydratase): Crotonyl-CoA is hydrated to (S)-3-hydroxybutyryl-CoA.

  • (S)-3-Hydroxybutyryl-CoA Dehydrogenase: (S)-3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA.

  • Acetoacetyl-CoA β-ketothiolase: Acetoacetyl-CoA is cleaved with the addition of a new CoA molecule to yield two molecules of acetyl-CoA.

One of these acetyl-CoA molecules re-enters the cycle, while the other is available for biosynthesis.

Data Presentation: Quantitative Insights into Carbon Fixation

A comprehensive understanding of the dicarboxylate/4-hydroxybutyrate cycle requires a quantitative analysis of its enzyme kinetics and a comparison of its energetic efficiency with other known carbon fixation pathways.

Table 1: Kinetic Properties of Key Enzymes in the Dicarboxylate/4-Hydroxybutyrate Cycle
EnzymeOrganismSubstrate(s)K_m (μM)V_max (U/mg)Reference
(S)-3-Hydroxybutyryl-CoA DehydrogenaseNitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA--[7]
Acetoacetyl-CoA26144.8[7]
4-Hydroxybutyrate-CoA SynthetaseMetallosphaera sedula4-hydroxybutyrate--[8]
Table 2: Comparative Energetics of Autotrophic Carbon Fixation Pathways
PathwayATP per CO2 fixedNAD(P)H per CO2 fixedKey OrganismsOxygen Tolerance
Dicarboxylate/4-Hydroxybutyrate Cycle 2.51.5Anaerobic ArchaeaNo
3-Hydroxypropionate/4-Hydroxybutyrate Cycle4.51Aerobic ArchaeaYes
Reductive Pentose Phosphate (Calvin) Cycle32Plants, Algae, CyanobacteriaYes
Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway12Bacteria, ArchaeaNo
Reductive Citric Acid (rTCA) Cycle12Bacteria, ArchaeaNo

Note: The energetic requirements can vary slightly between different organisms and specific enzymatic variants.[9][10][11]

Experimental Protocols: Elucidating the Cycle

The discovery and characterization of the dicarboxylate/4-hydroxybutyrate cycle have relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies for Pathway Elucidation

Objective: To trace the flow of carbon from inorganic sources (¹³CO₂ or H¹³CO₃⁻) through the metabolic intermediates of the DC/4-HB cycle to confirm the proposed pathway.

Methodology:

  • Culturing of Anaerobic Hyperthermophiles:

    • Utilize specialized anaerobic culture techniques, such as the Hungate technique, in a defined medium with a gas phase of H₂ and CO₂.[12]

    • Maintain the cultures at the optimal growth temperature for the specific archaeon (e.g., 90°C for Ignicoccus hospitalis).

  • Introduction of Labeled Substrate:

    • Introduce a ¹³C-labeled carbon source, such as ¹³CO₂ or NaH¹³CO₃, into the culture medium at the beginning of the experiment or during exponential growth.

  • Time-Course Sampling and Quenching:

    • Collect cell samples at various time points after the introduction of the label.

    • Immediately quench metabolic activity by rapidly mixing the cell suspension with a cold solvent (e.g., -20°C methanol/water mixture) to prevent further enzymatic reactions.

  • Metabolite Extraction:

    • Extract metabolites from the quenched cells using a suitable solvent system, such as a chloroform/methanol/water extraction.

  • Analysis of Labeled Intermediates by Mass Spectrometry (MS):

    • Separate the extracted metabolites using liquid chromatography (LC) or gas chromatography (GC).

    • Analyze the eluting compounds using a mass spectrometer to determine the mass isotopologue distribution for each metabolite.

    • The incorporation of ¹³C will result in a mass shift in the detected ions, allowing for the tracing of the label through the pathway intermediates.

  • Data Analysis:

    • Analyze the labeling patterns of key intermediates (e.g., pyruvate, malate, succinate, 4-hydroxybutyrate) to confirm their position within the DC/4-HB cycle.

Enzyme Assays for Pathway Activity

Objective: To demonstrate the presence and activity of the key enzymes of the dicarboxylate/4-hydroxybutyrate cycle in cell-free extracts of the organism of interest.

General Protocol:

  • Preparation of Cell-Free Extract:

    • Harvest cells from an actively growing culture by centrifugation.

    • Resuspend the cell pellet in an anaerobic buffer.

    • Lyse the cells using methods suitable for hyperthermophiles, such as sonication or French press, under strictly anaerobic conditions.

    • Clarify the lysate by ultracentrifugation to obtain a cell-free extract.

  • Spectrophotometric Assays:

    • Many of the dehydrogenase reactions can be monitored spectrophotometrically by following the change in absorbance of NAD(P)H at 340 nm.

    • The assay mixture typically contains the cell-free extract, buffer, the specific substrate for the enzyme of interest, and the appropriate cofactor (e.g., NAD⁺, NADP⁺, NADH, or NADPH).

    • Conduct the assays at the optimal temperature for the enzyme.

  • Coupled Enzyme Assays:

    • For enzymes whose reactions do not involve a direct spectrophotometric change, their activity can be measured by coupling their reaction to a subsequent reaction that does.

  • High-Performance Liquid Chromatography (HPLC) Based Assays:

    • For reactions where substrates and products can be separated and quantified by HPLC, this method can be used to measure enzyme activity by monitoring the formation of the product or consumption of the substrate over time.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes for the cycle AcetylCoA_in [label="Acetyl-CoA", fillcolor="#F1F3F4"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4"]; PEP [label="Phosphoenolpyruvate", fillcolor="#F1F3F4"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#F1F3F4"]; Malate [label="Malate", fillcolor="#F1F3F4"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4"]; Succinate [label="Succinate", fillcolor="#F1F3F4"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#F1F3F4"]; Succinic_Semialdehyde [label="Succinic Semialdehyde", fillcolor="#F1F3F4"]; Hydroxybutyrate [label="4-Hydroxybutyrate", fillcolor="#F1F3F4"]; HydroxybutyrylCoA [label="this compound", fillcolor="#F1F3F4"]; CrotonylCoA [label="Crotonyl-CoA", fillcolor="#F1F3F4"]; HydroxybutyrylCoA_S [label="(S)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4"]; AcetoacetylCoA [label="Acetoacetyl-CoA", fillcolor="#F1F3F4"]; AcetylCoA_out [label="2 Acetyl-CoA", fillcolor="#F1F3F4"];

// Nodes for inputs and outputs CO2_in1 [label="CO2", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCO3_in [label="HCO3-", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fd_red_in1 [label="Fd(red)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fd_ox_out1 [label="Fd(ox)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ATP_in1 [label="ATP", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP_out1 [label="ADP", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NADH_in1 [label="NADH", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD_out1 [label="NAD+", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Fd_red_in2 [label="Fd(red)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fd_ox_out2 [label="Fd(ox)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NADPH_in1 [label="NADPH", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADP_out1 [label="NADP+", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NADPH_in2 [label="NADPH", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADP_out2 [label="NADP+", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ATP_in2 [label="ATP", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_PPi_out [label="AMP + PPi", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NAD_in1 [label="NAD+", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH_out1 [label="NADH", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; CoA_in [label="CoA", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the cycle AcetylCoA_in -> Pyruvate [label="1. Pyruvate Synthase"]; Pyruvate -> PEP [label="2. Pyruvate:water dikinase"]; PEP -> Oxaloacetate [label="3. PEP Carboxylase"]; Oxaloacetate -> Malate [label="4. Malate Dehydrogenase"]; Malate -> Fumarate [label="5. Fumarase"]; Fumarate -> Succinate [label="6. Fumarate Reductase"]; Succinate -> SuccinylCoA [label="7. Succinyl-CoA Synthetase"]; SuccinylCoA -> Succinic_Semialdehyde [label="8. Succinyl-CoA Reductase"]; Succinic_Semialdehyde -> Hydroxybutyrate [label="9. Succinic Semialdehyde Reductase"]; Hydroxybutyrate -> HydroxybutyrylCoA [label="10. 4-Hydroxybutyrate-CoA Ligase"]; HydroxybutyrylCoA -> CrotonylCoA [label="11. This compound Dehydratase"]; CrotonylCoA -> HydroxybutyrylCoA_S [label="12. Crotonyl-CoA Hydratase"]; HydroxybutyrylCoA_S -> AcetoacetylCoA [label="13. (S)-3-Hydroxybutyryl-CoA Dehydrogenase"]; AcetoacetylCoA -> AcetylCoA_out [label="14. Acetoacetyl-CoA β-ketothiolase"];

// Edges for inputs and outputs CO2_in1 -> Pyruvate; Fd_red_in1 -> Pyruvate; Pyruvate -> Fd_ox_out1; ATP_in1 -> PEP; PEP -> ADP_out1; HCO3_in -> Oxaloacetate; NADH_in1 -> Malate; Malate -> NAD_out1; Fd_red_in2 -> Succinate; Succinate -> Fd_ox_out2; NADPH_in1 -> Succinic_Semialdehyde; Succinic_Semialdehyde -> NADP_out1; NADPH_in2 -> Hydroxybutyrate; Hydroxybutyrate -> NADP_out2; ATP_in2 -> HydroxybutyrylCoA; HydroxybutyrylCoA -> AMP_PPi_out; NAD_in1 -> AcetoacetylCoA; AcetoacetylCoA -> NADH_out1; CoA_in -> AcetylCoA_out;

// Invisible edges for layout {rank=same; AcetylCoA_in; AcetylCoA_out;} {rank=same; Pyruvate; AcetoacetylCoA;} {rank=same; PEP; HydroxybutyrylCoA_S;} {rank=same; Oxaloacetate; CrotonylCoA;} {rank=same; Malate; HydroxybutyrylCoA;} {rank=same; Fumarate; Hydroxybutyrate;} {rank=same; Succinate; Succinic_Semialdehyde;} {rank=same; SuccinylCoA;} } The Dicarboxylate/4-Hydroxybutyrate Cycle Pathway.

Experimental_Workflow

Conclusion

The dicarboxylate/4-hydroxybutyrate cycle represents a remarkable evolutionary solution to the challenge of autotrophic carbon fixation in anaerobic, high-temperature environments. Its unique biochemistry and prevalence in deeply-rooted archaea provide a compelling glimpse into the metabolic strategies of early life. For researchers in microbiology, evolutionary biology, and synthetic biology, the DC/4-HB cycle offers a rich area of investigation. For drug development professionals, understanding unique and essential metabolic pathways in extremophiles can provide novel targets and enzymatic tools. The continued study of this and other ancient carbon fixation pathways will undoubtedly deepen our understanding of the fundamental principles of life and its remarkable adaptability.

References

The Radical Mechanism of 4-hydroxybutyryl-CoA Dehydratase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutyryl-CoA dehydratase (EC 4.2.1.120) is a key enzyme in the metabolic pathways of various anaerobic microorganisms, catalyzing the reversible dehydration of this compound to crotonyl-CoA. This seemingly simple dehydration reaction proceeds through a complex and fascinating radical-based mechanism, utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor and a [4Fe-4S] cluster. This technical guide provides an in-depth exploration of the enzyme's structure, catalytic mechanism, and the experimental evidence that has elucidated its function. Detailed kinetic data, experimental protocols, and pathway visualizations are presented to serve as a comprehensive resource for researchers in enzymology, metabolic engineering, and drug development.

Introduction

This compound dehydratase is a homotetrameric enzyme with each subunit, typically around 54-56 kDa, containing one non-covalently bound FAD and one [4Fe-4S]2+ cluster.[1][2] The enzyme is highly sensitive to oxygen, which rapidly inactivates its dehydratase activity.[3][4] It plays a crucial role in the fermentation of 4-aminobutyrate (GABA) in organisms like Clostridium aminobutyricum and is also a key component of the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway in some archaea.[5][6]

Beyond its primary dehydration activity, the enzyme also exhibits an oxygen-insensitive isomerase activity, converting vinylacetyl-CoA to crotonyl-CoA.[3][5] The dehydration reaction is mechanistically challenging as it involves the cleavage of a non-activated C-H bond at the C3 position of the substrate.[1][2]

Enzyme Structure and Active Site

The three-dimensional structure of this compound dehydratase from Clostridium aminobutyricum has been solved to a high resolution (1.6 Å), revealing a unique active site architecture (PDB ID: 1U8V).[1][7] The [4Fe-4S]2+ cluster and the FAD cofactor are located in close proximity, approximately 7 Å apart.[1] The iron-sulfur cluster is coordinated by three cysteine residues (C99, C103, C299) and, unusually, one histidine residue (H292).[1][4]

The active site is lined with several conserved amino acid residues that are critical for catalysis, including Glu-257, Glu-455, and Tyr-296, in addition to the cluster-coordinating His-292.[1][4]

Quantitative Kinetic Data

The following table summarizes the available kinetic and thermodynamic parameters for this compound dehydratase from Clostridium aminobutyricum.

ParameterValueConditionsReference
Dehydration Reaction
Km (this compound)50 µMAnaerobic[2]
Specific Activity209 nkat/mgAnaerobic[2]
Equilibrium Constant (K = [crotonyl-CoA]/[this compound])4.2 ± 0.3-[2]
Isomerase Reaction
Specific Activity (vinylacetyl-CoA)223 nkat/mg-[2]
Cofactor Redox Potentials
Eox/sq (FAD)-140 ± 15 mVpH 7.0, 25°C[3]
Esq/red (FAD)-240 ± 15 mVpH 7.0, 25°C[3]
[4Fe-4S]+ Cluster EPR Signal
g-values2.037, 1.895, 1.844Photoreduced enzyme[3]

Catalytic Mechanism

The dehydration of this compound to crotonyl-CoA proceeds via a radical-based mechanism, which can be broken down into the following key steps:

  • Substrate Binding and Deprotonation: this compound binds in the active site between the FAD and the [4Fe-4S] cluster. The C2-proR proton is abstracted by a catalytic base, proposed to be His-292, to form an enolate intermediate.[1]

  • Single Electron Transfer and Radical Formation: The enolate transfers a single electron to the oxidized FAD, generating an enoxy radical and a flavin semiquinone anion (FAD•-).[1][6]

  • Second Deprotonation: The flavin semiquinone anion acts as a base to abstract the non-activated C3-proS proton, forming a ketyl radical anion and a neutral flavin semiquinone (FADH•).[1][6]

  • Hydroxyl Group Elimination: The [4Fe-4S]2+ cluster acts as a Lewis acid to facilitate the elimination of the C4-hydroxyl group, resulting in the formation of a dienoxy radical.[1][3]

  • Reduction and Protonation: The dienoxy radical is reduced by the FADH•, regenerating the oxidized FAD and forming a dienolate. Subsequent protonation yields the final product, crotonyl-CoA.[6]

The isomerization of vinylacetyl-CoA to crotonyl-CoA is thought to proceed through a similar mechanism but does not require the involvement of the oxygen-sensitive [4Fe-4S] cluster.[3]

Signaling Pathways and Metabolic Context

This compound dehydratase is a central enzyme in the fermentation of 4-aminobutyrate in Clostridium aminobutyricum. This pathway is a means of energy conservation for the bacterium.

metabolic_pathway cluster_gaba 4-Aminobutyrate Fermentation GABA 4-Aminobutyrate Succ_semiald Succinate semialdehyde GABA->Succ_semiald Transaminase HB 4-Hydroxybutyrate Succ_semiald->HB 4-Hydroxybutyrate dehydrogenase HB_CoA This compound HB->HB_CoA 4-Hydroxybutyrate CoA-transferase Crotonyl_CoA Crotonyl-CoA HB_CoA->Crotonyl_CoA This compound dehydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate Acetate Acetate Acetyl_CoA->Acetate

Caption: Fermentation pathway of 4-aminobutyrate in C. aminobutyricum.

Experimental Protocols

Enzyme Purification

The purification of this compound dehydratase must be performed under strict anaerobic conditions due to its oxygen sensitivity.[2]

Workflow for Anaerobic Enzyme Purification:

purification_workflow start Anaerobic Cell Culture (C. aminobutyricum) lysis Cell Lysis (e.g., French press) start->lysis centrifugation1 Centrifugation (remove cell debris) lysis->centrifugation1 supernatant1 Crude Cell Extract centrifugation1->supernatant1 fractionation Ammonium (B1175870) Sulfate (B86663) Fractionation supernatant1->fractionation pellet Resuspended Pellet fractionation->pellet dialysis Anaerobic Dialysis pellet->dialysis chromatography1 Anion Exchange Chromatography dialysis->chromatography1 chromatography2 Hydrophobic Interaction Chromatography chromatography1->chromatography2 chromatography3 Gel Filtration chromatography2->chromatography3 pure_enzyme Purified Enzyme chromatography3->pure_enzyme

Caption: Anaerobic purification workflow for this compound dehydratase.

Detailed Steps:

  • Cell Growth: Clostridium aminobutyricum is grown in an anaerobic medium.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in an anaerobic buffer. Lysis is performed using a French press or sonication in an anaerobic chamber.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation.

  • Dialysis: The protein pellet is resuspended and dialyzed against an anaerobic buffer to remove excess salt.

  • Chromatography: The dialyzed protein solution is subjected to a series of chromatographic steps, such as anion exchange, hydrophobic interaction, and gel filtration chromatography, all performed under anaerobic conditions.

Enzyme Activity Assay

The activity of this compound dehydratase can be measured spectrophotometrically by monitoring the formation of the double bond in crotonyl-CoA at 263 nm.[2]

Assay Components:

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • This compound (substrate)

  • Purified enzyme

Procedure:

  • Prepare a reaction mixture containing the anaerobic buffer and this compound in a sealed anaerobic cuvette.

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Monitor the increase in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of crotonyl-CoA.

Catalytic Mechanism Diagram

The following diagram illustrates the proposed radical-based catalytic mechanism of this compound dehydratase.

catalytic_mechanism cluster_mechanism Catalytic Cycle of this compound Dehydratase S This compound Enolate Enolate Intermediate S->Enolate - H+ (His292) Enoxy_Radical Enoxy Radical + FAD•- Enolate->Enoxy_Radical - e- to FAD Ketyl_Radical Ketyl Radical Anion + FADH• Enoxy_Radical->Ketyl_Radical - H+ (by FAD•-) Dienoxy_Radical Dienoxy Radical Ketyl_Radical->Dienoxy_Radical - OH- (FeS cluster) Dienolate Dienolate + FAD Dienoxy_Radical->Dienolate + e- from FADH• P Crotonyl-CoA Dienolate->P + H+ E_FAD Enzyme-FAD E_FADH Enzyme-FADH•

Caption: Proposed radical mechanism of this compound dehydratase.

Conclusion

The mechanism of this compound dehydratase is a remarkable example of how enzymes can overcome significant chemical challenges through the use of radical chemistry. The synergistic action of the FAD cofactor and the [4Fe-4S] cluster allows for the cleavage of a non-activated C-H bond, a difficult feat in organic chemistry. A thorough understanding of this mechanism is not only of fundamental scientific interest but also provides a basis for the development of inhibitors that could have applications in antimicrobial drug discovery or for the engineering of this enzyme for applications in synthetic biology and biocatalysis. The detailed information presented in this guide serves as a valuable resource for professionals working in these fields.

References

regulation of 4-hydroxybutyryl-CoA synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regulation of 4-Hydroxybutyryl-CoA Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HB-CoA) is a key intermediate in several metabolic pathways, most notably in the carbon fixation cycles of certain archaea. The synthesis of 4-HB-CoA is a critical step in these pathways, and its regulation is essential for the metabolic flexibility and survival of these organisms. This technical guide provides a comprehensive overview of the regulation of 4-HB-CoA synthesis pathways, with a focus on the enzymatic and transcriptional control mechanisms. The information presented here is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in the fields of microbiology, metabolic engineering, and drug development.

Core Synthesis Pathways

The synthesis of 4-HB-CoA is predominantly associated with two autotrophic carbon dioxide assimilation cycles found in archaea: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle.[1][2] Both pathways ultimately converge on the formation of 4-HB-CoA, which is then further metabolized.

The key enzymatic steps leading to the formation of 4-hydroxybutyrate, the precursor to 4-HB-CoA, involve the reduction of succinyl-CoA.[3][4][5] The subsequent activation of 4-hydroxybutyrate to this compound is catalyzed by a dedicated synthetase or ligase.

Enzymatic Regulation

The conversion of 4-hydroxybutyrate to this compound is a critical regulatory point. This reaction is catalyzed by 4-hydroxybutyrate-CoA synthetase (or ligase).

Kinetic Properties of Key Enzymes

The kinetic parameters of the enzymes involved in the final steps of 4-HB-CoA synthesis provide insights into the pathway's efficiency and potential bottlenecks. The following table summarizes the kinetic data for several key enzymes from Metallosphaera sedula.

EnzymeGene (M. sedula)SubstrateKm (mM)Vmax (U/mg)Reference
4-Hydroxybutyrate-CoA ligaseMsed_04064-Hydroxybutyrate2.01.8[2]
This compound dehydrataseMsed_1321This compound0.0545[2]
Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenaseMsed_0399Crotonyl-CoA0.03120[2]
Acetoacetyl-CoA β-ketothiolaseMsed_0656Acetoacetyl-CoA0.04150[2]

Transcriptional Regulation

The expression of genes encoding the enzymes of the 4-HB-CoA synthesis pathways is tightly regulated in response to the available carbon and energy sources. Studies in Metallosphaera sedula have shown significant upregulation of pathway genes during autotrophic growth compared to heterotrophic growth.

Gene Expression Changes under Autotrophic vs. Heterotrophic Conditions

Transcriptomic analyses have revealed that the genes of the 3HP/4HB cycle are significantly upregulated when M. sedula is grown autotrophically on CO2 and hydrogen, as compared to heterotrophic growth on peptides.[1]

Gene (M. sedula)EnzymeFold Up-regulation (Autotrophic vs. Heterotrophic)Reference
Msed_0147Acetyl-CoA/propionyl-CoA carboxylase (α-subunit)18[1]
Msed_0148Acetyl-CoA/propionyl-CoA carboxylase (β-subunit)29[1]
Msed_1321This compound dehydratase27[1]

This transcriptional control ensures that the carbon fixation machinery is synthesized only when required, conserving cellular resources. It has been suggested that the flux between the succinate (B1194679) and acetyl-CoA branches of the pathway is governed by 4-hydroxybutyrate-CoA ligase, which may be regulated post-translationally by a protein acetyltransferase (Pat)/Sir2-dependent system.[2][6]

Experimental Protocols

Enzyme Assays for 4-Hydroxybutyrate-CoA Synthetase

Two primary methods have been employed to measure the activity of 4-hydroxybutyrate-CoA synthetase: a spectrophotometric assay and a high-performance liquid chromatography (HPLC)-based assay.[1]

1. Spectrophotometric Assay:

This discontinuous assay measures the substrate-dependent disappearance of Coenzyme A (CoA) at 75°C.[1]

  • Reaction Mixture (600 μl):

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • Purified enzyme

  • Procedure:

    • At each time point, an 80 μl aliquot of the reaction mixture is added to 80 μl of cold 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • A time point at 0 minutes is taken before heating the reaction.

    • The absorbance is measured to determine the concentration of remaining free CoA.

2. HPLC Assay:

This method confirms the formation of the CoA ester.[1]

  • Reaction Mixture (0.15 ml):

    • 100 mM potassium phosphate, pH 7.9

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM CoA

    • 10 mM substrate (e.g., 4-hydroxybutyrate)

    • Purified enzyme

  • Procedure:

    • The reaction is incubated and then stopped.

    • The mixture is analyzed by HPLC (Waters) to detect and quantify the formation of this compound.

Purification of Recombinant this compound Dehydratase

The purification of the oxygen-sensitive this compound dehydratase from M. sedula requires anaerobic conditions.[2]

  • Cell Lysis and Preparation:

    • Cells expressing the recombinant enzyme are lysed in a Coy anaerobic chamber (95% N2, 5% H2).

    • The cell pellet is resuspended in lysis buffer (20 mM Tris, 20 mM NaCl, 3.5 mM dithiothreitol (B142953) [DTT], 1 mg/ml lysozyme, pH 8.0) and incubated for 30 minutes at 37°C.

    • The lysate is then heat-treated at 65°C for 30 minutes.

    • Streptomycin sulfate (B86663) (1% wt/vol) is added, and the mixture is centrifuged at 25,000 × g for 15 minutes at 4°C.

    • The soluble, heat-treated cell extract is sterile-filtered (0.22 μm).

  • Column Chromatography:

    • The filtered extract is purified using column chromatography (e.g., metal affinity chromatography for His-tagged proteins) under anaerobic conditions.

Signaling Pathways and Regulatory Logic

The regulation of 4-HB-CoA synthesis is integrated with the overall metabolic state of the cell. The availability of substrates and energy, as well as the demand for biosynthetic precursors, dictates the flux through these pathways.

Regulation_of_4HB_CoA_Synthesis Succinyl_CoA Succinyl-CoA Four_HB 4-Hydroxybutyrate Succinyl_CoA->Four_HB Reduction Steps Four_HB_CoA This compound Four_HB->Four_HB_CoA 4-HB-CoA Synthetase Acetyl_CoA 2 Acetyl-CoA Four_HB_CoA->Acetyl_CoA Dehydration & Cleavage Pat_Sir2 Pat/Sir2 System (Post-translational Regulation) Four_HB_CoA->Pat_Sir2 Potential Feedback Autotrophic_Growth Autotrophic Growth (e.g., H2, CO2) Transcriptional_Upregulation Transcriptional Upregulation Autotrophic_Growth->Transcriptional_Upregulation Heterotrophic_Growth Heterotrophic Growth (e.g., Peptides) Transcriptional_Downregulation Transcriptional Downregulation Heterotrophic_Growth->Transcriptional_Downregulation Enzyme_Synthesis Synthesis of Pathway Enzymes Transcriptional_Upregulation->Enzyme_Synthesis Transcriptional_Downregulation->Enzyme_Synthesis Enzyme_Synthesis->Four_HB_CoA Increases Flux Pat_Sir2->Four_HB Potential Inhibition

Caption: Regulatory logic of 4-HB-CoA synthesis.

The diagram above illustrates the central role of transcriptional control in response to growth conditions. During autotrophic growth, the genes for the 4-HB-CoA synthesis pathway are upregulated, leading to increased enzyme synthesis and a higher flux towards 4-HB-CoA production. Conversely, under heterotrophic conditions, the expression of these genes is downregulated. Post-translational modifications, potentially mediated by systems like Pat/Sir2, may provide an additional layer of fine-tuned regulation.

Experimental_Workflow_Enzyme_Assay Start Start: Enzyme Assay Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Start->Prepare_Reaction_Mix Add_Enzyme Add Purified Enzyme Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature (e.g., 75°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction / Take Aliquots Incubate->Stop_Reaction Analysis Analysis Stop_Reaction->Analysis Spectrophotometry Spectrophotometry (e.g., with DTNB) Analysis->Spectrophotometry Discontinuous Assay HPLC HPLC Analysis Analysis->HPLC Product Formation End End: Determine Enzyme Activity Spectrophotometry->End HPLC->End

Caption: General workflow for 4-HB-CoA synthetase assay.

This workflow outlines the key steps in determining the activity of 4-hydroxybutyrate-CoA synthetase, from reaction setup to the final analysis. The choice of analytical method depends on whether the disappearance of a substrate or the formation of a product is being measured.

References

An In-depth Technical Guide to the Natural Producers of 4-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyryl-CoA is a key metabolic intermediate in several autotrophic carbon fixation pathways and certain anaerobic fermentation routes. Its unique biochemical role and the potential for its producing organisms to be harnessed for biotechnological applications have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the primary natural producers of this compound, the metabolic pathways involved, quantitative data on its production, and detailed experimental protocols for its study.

Natural Producers of this compound

The natural production of this compound is predominantly observed in two distinct groups of microorganisms: hyperthermophilic archaea utilizing unique carbon fixation cycles and certain anaerobic bacteria.

Archaea:

  • Crenarchaeota: Many members of this phylum, particularly those in the orders Sulfolobales, Desulfurococcales, and Thermoproteales, are primary producers of this compound. These organisms utilize specialized carbon fixation pathways that are distinct from the well-known Calvin cycle.

    • Metallosphaera sedula : A thermoacidophilic archaeon that employs the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle for carbon fixation. This cycle is a key pathway for autotrophic growth in this organism.[1][2][3]

    • Ignicoccus hospitalis : A hyperthermophilic archaeon that utilizes the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle for autotrophic carbon assimilation.[4][5]

    • Other Sulfolobales: Various species within this order also possess the genetic machinery for the 3HP/4HB cycle.[3]

    • Thermoproteales and Desulfurococcales: Members of these orders are known to operate the DC/4HB cycle.[6]

Bacteria:

  • Firmicutes: Certain anaerobic bacteria within this phylum produce this compound as an intermediate in fermentation pathways.

    • Clostridium kluyveri : This strict anaerobe can ferment succinate (B1194679) and ethanol (B145695) to butyrate, a process that involves the formation of this compound.[7][8][9][10]

    • Clostridium aminobutyricum : This bacterium ferments 4-aminobutyrate, with this compound being a key intermediate in the pathway.[11]

Metabolic Pathways

Two primary metabolic cycles in archaea and a fermentation pathway in bacteria are responsible for the natural production of this compound.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

This carbon fixation pathway, found in thermoacidophilic archaea like Metallosphaera sedula, involves the conversion of acetyl-CoA and two molecules of bicarbonate into succinyl-CoA, which is then reduced to 4-hydroxybutyrate and subsequently converted to this compound.[1][3][6] The cycle ultimately regenerates acetyl-CoA and produces an additional molecule of acetyl-CoA for biosynthesis. The key steps leading to and from this compound are catalyzed by a series of specialized enzymes.

3HP/4HB_Cycle cluster_succinyl_coa_conversion Conversion of Succinyl-CoA cluster_4hbcoa_conversion Conversion of this compound Succinyl-CoA Succinyl-CoA Succinic_semialdehyde Succinic_semialdehyde Succinyl-CoA->Succinic_semialdehyde Succinyl-CoA reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic_semialdehyde->4-Hydroxybutyrate Succinic semialdehyde reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA ligase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crotonyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA hydratase Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-hydroxybutyryl-CoA dehydrogenase Two_Acetyl-CoA Two_Acetyl-CoA Acetoacetyl-CoA->Two_Acetyl-CoA Acetoacetyl-CoA β-ketothiolase

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle.
The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

Present in hyperthermophilic archaea such as Ignicoccus hospitalis, this cycle also fixes carbon for autotrophic growth. It shares the latter half of the 3HP/4HB cycle, where succinyl-CoA is converted to two molecules of acetyl-CoA via this compound. However, it differs in the initial carboxylation steps leading to succinyl-CoA.

DC_4HB_Cycle cluster_initial_carboxylation Initial Carboxylation cluster_shared_pathway Shared Pathway with 3HP/4HB Cycle Acetyl-CoA Acetyl-CoA Pyruvate Pyruvate Acetyl-CoA->Pyruvate Pyruvate synthase Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate->Phosphoenolpyruvate Pyruvate, water dikinase Oxaloacetate Oxaloacetate Phosphoenolpyruvate->Oxaloacetate PEP carboxylase Malate Malate Oxaloacetate->Malate Malate dehydrogenase Fumarate Fumarate Malate->Fumarate Fumarate hydratase Succinate Succinate Fumarate->Succinate Fumarate reductase Succinyl-CoA_DC Succinyl-CoA Succinate->Succinyl-CoA_DC Succinyl-CoA synthetase 4-Hydroxybutyryl-CoA_DC This compound Succinyl-CoA_DC->4-Hydroxybutyryl-CoA_DC Succinyl-CoA reductase, Succinic semialdehyde reductase, 4-Hydroxybutyrate-CoA ligase Two_Acetyl-CoA_DC Two Acetyl-CoA 4-Hydroxybutyryl-CoA_DC->Two_Acetyl-CoA_DC This compound dehydratase, Crotonyl-CoA hydratase, (S)-3-hydroxybutyryl-CoA dehydrogenase, Acetoacetyl-CoA β-ketothiolase

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle.
Succinate Fermentation in Clostridium kluyveri

In Clostridium kluyveri, this compound is an intermediate in the fermentation of succinate and ethanol to butyrate. This pathway involves the reduction of succinyl-CoA to succinic semialdehyde, followed by reduction to 4-hydroxybutyrate, which is then activated to this compound.

Succinate_Fermentation Succinate Succinate Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA Succinyl-CoA transferase Succinic_semialdehyde Succinic_semialdehyde Succinyl-CoA->Succinic_semialdehyde Succinyl-CoA reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic_semialdehyde->4-Hydroxybutyrate 4-Hydroxybutyrate dehydrogenase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA transferase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl-CoA->Butyrate Butyrate kinase, Phosphate butyryltransferase

Succinate Fermentation Pathway in Clostridium kluyveri.

Quantitative Data

The following tables summarize the available quantitative data related to the production and enzymatic conversion of this compound and its precursors in the identified natural producers.

Table 1: In Vitro Enzyme Kinetics and Reaction Rates

OrganismEnzymeSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Specific Activity (nmol·min-1·mg protein-1)Reference
Metallosphaera sedula4-Hydroxybutyrate-CoA ligase (Msed_0406)4-Hydroxybutyrate1.91.69-[10]
Metallosphaera sedula4-Hydroxybutyrate-CoA ligase (Msed_0394)4-Hydroxybutyrate1.50.22-[10]
Ignicoccus hospitalisOverall conversion of 4-hydroxybutyrate to acetyl-CoA4-Hydroxybutyrate--115[1]
Clostridium kluyveriThis compound dehydrataseThis compound--123 nkat·mg-1[12]

Table 2: In Vivo Production and Fermentation Data

OrganismConditionProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Clostridium kluyveriSuccinate-ethanol fermentationButyrateData not availableData not availableData not available[9]

Note: In vivo quantitative data for intracellular this compound concentrations, production rates, and yields are not extensively reported in the literature. The available data primarily focuses on the characterization of individual enzymes and overall pathway flux.

Experimental Protocols

Cultivation of Natural Producers

a) Cultivation of Metallosphaera sedula

M. sedula is a thermoacidophilic archaeon requiring specific conditions for optimal growth.

  • Medium: Use a defined mineral medium (e.g., modified Brock's medium) supplemented with a carbon source (for heterotrophic growth, e.g., casamino acids) or a gas mixture of H2 and CO2 (for autotrophic growth). The pH of the medium should be adjusted to 2.0-3.0 with H2SO4.

  • Temperature: Incubate at 70-75°C.

  • Aeration: Provide vigorous aeration for aerobic growth.

  • Inoculum: Inoculate with a fresh, actively growing culture.

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm.

M_sedula_Cultivation_Workflow Prepare_Medium Prepare defined mineral medium (pH 2.0-3.0) Autoclave Autoclave medium Prepare_Medium->Autoclave Inoculate Inoculate with M. sedula culture Autoclave->Inoculate Incubate Incubate at 70-75°C with aeration Inoculate->Incubate Monitor_Growth Monitor OD600 Incubate->Monitor_Growth Harvest_Cells Harvest cells by centrifugation Monitor_Growth->Harvest_Cells

Workflow for the cultivation of Metallosphaera sedula.

b) Cultivation of Ignicoccus hospitalis

I. hospitalis is a hyperthermophilic, anaerobic archaeon.

  • Medium: Use a synthetic seawater-based medium reduced with Na2S.

  • Temperature: Incubate at 90°C.

  • Gas Phase: Provide a gas phase of H2 and CO2 (e.g., 80:20 v/v).

  • Anaerobic Conditions: Maintain strict anaerobic conditions throughout cultivation.

  • Growth Monitoring: Monitor growth by direct cell counting using a microscope.

c) Cultivation of Clostridium kluyveri

C. kluyveri is a strict anaerobe.

  • Medium: Use a complex medium containing yeast extract, peptone, and a suitable carbon source (e.g., ethanol and acetate, or succinate and ethanol). The medium should be reduced with a reducing agent like cysteine-HCl.

  • Temperature: Incubate at 37°C.

  • Anaerobic Conditions: Cultivate in an anaerobic chamber or using anaerobic jars with gas packs.

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm.

Extraction of Intracellular Metabolites

A rapid quenching and extraction procedure is crucial to accurately measure the intracellular concentration of labile metabolites like this compound.

  • Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent, such as 60% methanol (B129727) at -40°C.

  • Cell Lysis: Lyse the quenched cells using methods like sonication, bead beating, or chemical lysis (e.g., with chloroform/methanol).

  • Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.

  • Phase Separation: If necessary, perform a phase separation to separate polar and nonpolar metabolites.

  • Sample Preparation: Dry the metabolite extract under vacuum and resuspend in a suitable solvent for analysis.

Metabolite_Extraction_Workflow Cell_Culture Actively growing cell culture Quenching Rapid quenching in cold solvent Cell_Culture->Quenching Centrifugation Centrifugation to pellet cells Quenching->Centrifugation Cell_Lysis Cell lysis (e.g., sonication) Centrifugation->Cell_Lysis Extraction Metabolite extraction with solvent Cell_Lysis->Extraction Centrifugation2 Centrifugation to remove debris Extraction->Centrifugation2 Supernatant_Collection Collect supernatant containing metabolites Centrifugation2->Supernatant_Collection Drying Dry extract under vacuum Supernatant_Collection->Drying Resuspension Resuspend in analysis buffer Drying->Resuspension

References

The Central Role of 4-Hydroxybutyryl-CoA in Extremophile Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the diverse and often harsh environments inhabited by extremophilic archaea, unique metabolic strategies have evolved to sustain life. Central to the autotrophic carbon fixation pathways of many of these organisms is the key intermediate, 4-hydroxybutyryl-CoA. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, with a focus on the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. This document details the enzymatic reactions, quantitative data, and experimental methodologies crucial for understanding and potentially harnessing these ancient and efficient carbon fixation systems.

Core Metabolic Pathways Involving this compound

Two primary autotrophic carbon fixation pathways utilize this compound: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. These pathways are particularly prevalent in Crenarchaeota and Thaumarchaeota, enabling them to thrive in environments such as hydrothermal vents and hot springs.[1][2]

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a key carbon fixation process in some archaea, including members of the Thermoproteota.[1] This pathway is noted for its energy efficiency, particularly in high-temperature, low-oxygen environments, consuming fewer ATP molecules to fix carbon compared to the Calvin cycle.[1] The cycle is divided into two main parts: the conversion of acetyl-CoA to succinyl-CoA, and the subsequent regeneration of two molecules of acetyl-CoA from succinyl-CoA via the intermediate 4-hydroxybutyrate.[3][4][5]

The key enzyme in the second part of this cycle is this compound dehydratase, which catalyzes the conversion of this compound to crotonyl-CoA.[6][7] This enzyme has been identified not only in cultivated extremophiles like Metallosphaera sedula but also in various uncultured archaea, highlighting its significance in global carbon cycling.[6]

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

The DC/4HB cycle is another autotrophic carbon fixation pathway found in anaerobic and microaerobic archaea, such as the hyperthermophilic archaeon Ignicoccus hospitalis.[8][9] This cycle also features the conversion of succinyl-CoA to two molecules of acetyl-CoA with 4-hydroxybutyrate as a central intermediate.[8][10] A key distinction of this pathway is its reliance on oxygen-sensitive enzymes and ferredoxin as an electron donor, restricting it to anaerobic environments.[8][10] Like the 3HP/4HB cycle, it employs the radical enzyme this compound dehydratase for the dehydration of this compound to crotonyl-CoA.[9][10]

Quantitative Data on Key Enzymes and Pathways

The efficiency and kinetics of the enzymes within these pathways are critical for understanding their function in the extreme conditions they operate in. The following tables summarize key quantitative data from studies on extremophiles utilizing these pathways.

EnzymeOrganismSpecific Activity (nmol/min per mg protein)Assay Temperature (°C)SubstrateKm (µM)Vmax (s⁻¹)Reference
Dicarboxylate/4-Hydroxybutyrate Cycle Enzymes
This compound synthetase (AMP-forming)Ignicoccus hospitalis100604-hydroxybutyrate--[11]
This compound dehydrataseIgnicoccus hospitalis10040This compound--[11]
Crotonyl-CoA hydratase ((S)-3-hydroxybutyryl-CoA forming)Ignicoccus hospitalis46040Crotonyl-CoA--[11]
(S)-3-Hydroxybutyryl-CoA dehydrogenase (NAD⁺)Ignicoccus hospitalis22560(S)-3-hydroxybutyryl-CoA--[11]
Acetoacetyl-CoA β-ketothiolaseIgnicoccus hospitalis1,10060Acetoacetyl-CoA--[11]
Succinate thiokinaseIgnicoccus hospitalis1,10080Succinate--[11]
Succinyl-CoA reductaseIgnicoccus hospitalis2,75080Succinyl-CoA--[11]
Succinate semialdehyde reductase (NADPH)Ignicoccus hospitalis2,00080Succinate semialdehyde--[11]
3-Hydroxypropionate/4-Hydroxybutyrate Cycle Enzymes
This compound DehydrataseNitrosopumilus maritimusOxygen-tolerant, 50% activity after 46h in air-This compound--[12]
4-Hydroxybutyrate CoA-transferaseClostridium aminobutyricum--Acetyl-CoA22 ± 17.6 ± 0.3[13]
4-Hydroxybutyrate CoA-transferaseClostridium aminobutyricum--4-hydroxy[2-²H]butyrate27 ± 14.7 ± 0.3[13]
4-Hydroxybutyrate CoA-transferaseClostridium aminobutyricum--4-hydroxy[3-²H]butyrate20 ± 17.6 ± 0.3[13]

Signaling Pathways and Experimental Workflows

Dicarboxylate/4-Hydroxybutyrate Cycle

Dicarboxylate_4_Hydroxybutyrate_Cycle acetyl_coa1 Acetyl-CoA pyruvate Pyruvate acetyl_coa1->pyruvate Pyruvate Synthase (CO2 in) pep Phosphoenol- pyruvate pyruvate->pep Pyruvate:water dikinase oxaloacetate Oxaloacetate pep->oxaloacetate PEP Carboxylase (HCO3- in) malate Malate oxaloacetate->malate Malate Dehydrogenase fumarate Fumarate malate->fumarate Fumarate Hydratase succinate Succinate fumarate->succinate Fumarate Reductase succinyl_coa Succinyl-CoA succinate->succinyl_coa Succinate Thiokinase succ_semialdehyde Succinate Semialdehyde succinyl_coa->succ_semialdehyde Succinyl-CoA Reductase hydroxybutyrate 4-Hydroxybutyrate succ_semialdehyde->hydroxybutyrate Succinate Semialdehyde Reductase hydroxybutyryl_coa This compound hydroxybutyrate->hydroxybutyryl_coa This compound Synthetase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa This compound Dehydratase hydroxybutyryl_coa_S (S)-3-Hydroxybutyryl-CoA crotonyl_coa->hydroxybutyryl_coa_S Crotonyl-CoA Hydratase acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa_S->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA Dehydrogenase acetoacetyl_coa->acetyl_coa1 Acetoacetyl-CoA β-ketothiolase acetyl_coa2 Acetyl-CoA acetoacetyl_coa->acetyl_coa2 Acetoacetyl-CoA β-ketothiolase

Dicarboxylate/4-Hydroxybutyrate Cycle
3-Hydroxypropionate/4-Hydroxybutyrate Cycle

3_Hydroxypropionate_4_Hydroxybutyrate_Cycle acetyl_coa1 Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa1->malonyl_coa Acetyl-CoA Carboxylase (HCO3- in) malonate_semialdehyde Malonate Semialdehyde malonyl_coa->malonate_semialdehyde Malonyl-CoA Reductase hydroxypropionate 3-Hydroxypropionate malonate_semialdehyde->hydroxypropionate Malonate Semialdehyde Reductase hydroxypropionyl_coa 3-Hydroxypropionyl-CoA hydroxypropionate->hydroxypropionyl_coa 3-Hydroxypropionyl-CoA Synthetase acryloyl_coa Acryloyl-CoA hydroxypropionyl_coa->acryloyl_coa 3-Hydroxypropionyl-CoA Dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa Acryloyl-CoA Reductase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase (HCO3- in) succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase succinate_semialdehyde Succinate Semialdehyde succinyl_coa->succinate_semialdehyde Succinyl-CoA Reductase hydroxybutyrate 4-Hydroxybutyrate succinate_semialdehyde->hydroxybutyrate Succinate Semialdehyde Reductase hydroxybutyryl_coa This compound hydroxybutyrate->hydroxybutyryl_coa This compound Synthetase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa This compound Dehydratase hydroxybutyryl_coa_S (S)-3-Hydroxybutyryl-CoA crotonyl_coa->hydroxybutyryl_coa_S Crotonyl-CoA Hydratase acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa_S->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA Dehydrogenase acetoacetyl_coa->acetyl_coa1 Acetoacetyl-CoA β-ketothiolase acetyl_coa2 Acetyl-CoA acetoacetyl_coa->acetyl_coa2 Acetoacetyl-CoA β-ketothiolase

3-Hydroxypropionate/4-Hydroxybutyrate Cycle
Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, Substrates, Cofactors) preheat Pre-heat mixture to assay temperature (e.g., 60-75°C) start->preheat add_enzyme Initiate reaction by adding purified enzyme or cell extract preheat->add_enzyme incubation Incubate for a defined time course, taking aliquots at intervals add_enzyme->incubation stop_reaction Quench reaction in aliquots (e.g., acid, cold) incubation->stop_reaction analysis Analyze substrate consumption and product formation (HPLC, Spectrophotometry) stop_reaction->analysis data_analysis Calculate specific activity, Km, and Vmax analysis->data_analysis end End data_analysis->end

General Enzyme Assay Workflow

Detailed Experimental Protocols

Cultivation of Extremophilic Archaea

Cultivation of Metallosphaera sedula

  • Medium : DSMZ 88 medium is used for aerobic cultivation. For heterotrophic growth, the medium is supplemented with a carbon source such as Casamino Acids. A defined medium can be prepared by mimicking the amino acid composition of Casamino Acids in basal Brock medium.[14][15]

  • Culture Conditions : M. sedula is cultivated aerobically at 75°C in long-neck shake flasks to prevent evaporation and provide adequate oxygen supply. For solid media, plates are prepared with Brock basal salts, gelrite, and the desired carbon source at pH 3.0, and incubated at 75°C for seven days.[14]

  • Inoculation : Precultures are grown to the exponential phase, centrifuged, and the cell pellet is resuspended in fresh medium to prevent carryover of components.[14]

Cultivation of Hyperthermophilic Anaerobes (e.g., Ignicoccus hospitalis)

  • Anaerobic Techniques : Strict anaerobic techniques, such as the Hungate method, are required. This involves the use of serum bottles or Hungate tubes sealed with butyl-rubber stoppers.[5][16]

  • Medium Preparation : Media are prepared under an anoxic gas atmosphere (e.g., N₂/CO₂). The medium is dispensed into vessels inside an anaerobic glove box, sealed, and autoclaved. The desired gas mixture is then added with overpressure.[16]

  • Continuous Culture : For detailed metabolic studies, continuous culture systems can be employed, allowing for controlled growth parameters and sufficient biomass production at temperatures approaching 100°C.[10][17]

Enzyme Assays

This compound Synthetase Assay

This assay measures the ligation of CoA to 4-hydroxybutyrate.

  • Spectrophotometric Method : A discontinuous assay can be used to measure the substrate-dependent disappearance of CoA at 75°C.[2]

    • Reaction Mixture : 100 mM MOPS/KOH (pH 7.9), 5 mM MgCl₂, 2.5 mM ATP, 0.15 mM CoA, and purified enzyme.

    • Procedure : At various time points, an aliquot of the reaction mixture is added to a cold solution of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and the absorbance is measured to quantify the remaining free CoA.[2]

  • HPLC Method : The formation of the CoA ester can be confirmed by HPLC.

    • Reaction Mixture : 100 mM potassium phosphate (B84403) (pH 7.9), 10 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, 10 mM substrate, and purified enzyme.[2]

(S)-3-Hydroxybutyryl-CoA Dehydrogenase Assay

This assay measures the NAD⁺-dependent oxidation of (S)-3-hydroxybutyryl-CoA.

  • Spectrophotometric Method : The activity is measured by monitoring the reduction of NAD⁺ at 340 nm.[18]

    • Reaction Mixture : 100 mM Tris-HCl (pH 7.8), 0.5 mM NAD⁺, 0.2 mM (S)-3-hydroxybutyryl-CoA, and purified enzyme.

    • Procedure : The reaction is initiated by the addition of the substrate, and the increase in absorbance at 340 nm is recorded. For Kₘ determination, the concentration of (S)-3-hydroxybutyryl-CoA is varied.[18]

This compound Dehydratase Assay

This assay is challenging due to the oxygen sensitivity of the enzyme.

  • Tritiated Water Release Method : This method uses a radiolabeled substrate to measure the release of tritiated water.[9]

    • Substrate : 4-Hydroxy-[3-³H]butyric acid.

    • Procedure : The assay is performed under anaerobic conditions in the presence of acetyl-CoA. The activity is determined by quantifying the amount of ³H₂O released.[9]

Metabolic Flux Analysis Using Isotope Labeling

Metabolic flux analysis (MFA) with stable isotopes (e.g., ¹³C) is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

  • Experimental Procedure :

    • Pre-culture : Cells are grown to a metabolic steady state.

    • Labeling : The medium is replaced with a medium containing a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-bicarbonate).

    • Cultivation : Cells are cultivated until an isotopic steady state is reached.

    • Metabolite Extraction : Intracellular and extracellular metabolites are extracted.

    • Analysis : The labeling patterns of metabolites are determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • Data Analysis : Computational modeling is used to calculate the metabolic fluxes.[19]

Conclusion

The metabolic pathways involving this compound represent remarkable adaptations of extremophilic archaea to their environments. The 3HP/4HB and DC/4HB cycles are not only fundamental to the survival of these organisms but also offer a potential source of robust enzymes for biotechnological applications. The detailed understanding of these pathways, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for researchers and drug development professionals to explore these unique metabolic systems further. The continued investigation into the structure, function, and regulation of the enzymes in these pathways will undoubtedly uncover new principles of biochemistry and may lead to novel applications in biocatalysis and synthetic biology.

References

Genetic Basis of 4-Hydroxybutyryl-CoA Production in Metallosphaera sedula: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the genetic and biochemical foundations of 4-hydroxybutyryl-CoA (4-HB-CoA) synthesis in the thermoacidophilic archaeon Metallosphaera sedula. As a key intermediate in the unique 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) carbon fixation cycle, understanding the production of 4-HB-CoA is critical for applications in metabolic engineering and biotechnology.

Introduction to the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

Metallosphaera sedula is an extremophilic archaeon that thrives in high-temperature, low-pH environments.[1] During autotrophic growth, it utilizes the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle to fix inorganic carbon dioxide into cellular carbon.[2][3] This pathway is distinct from other known carbon fixation cycles and is of significant interest due to the thermostability of its constituent enzymes.

The 3HP/4HB cycle can be conceptually divided into two main parts. The first part involves the carboxylation of two molecules of acetyl-CoA to form succinyl-CoA.[3][4] The second part, which is the focus of this guide, regenerates acetyl-CoA through the conversion of succinyl-CoA to 4-hydroxybutyrate (4-HB), which is then activated to this compound and subsequently cleaved into two molecules of acetyl-CoA.[1][2] This latter series of reactions is crucial for completing the cycle and for providing acetyl-CoA for various anabolic pathways.[1][5]

Genetic Locus and Enzymatic Pathway of this compound Metabolism

The synthesis and subsequent conversion of this compound are central to the regeneration phase of the 3HP/4HB cycle. This process begins with the reduction of succinyl-CoA to 4-hydroxybutyrate, which is then activated by ligation to Coenzyme A. The resulting this compound is then processed through a series of enzymatic steps to yield two molecules of acetyl-CoA. The genes encoding the enzymes for the final four steps of this pathway have been identified and characterized in M. sedula.[1][5]

The key enzymes involved in the conversion of 4-hydroxybutyrate to acetyl-CoA are:

  • 4-Hydroxybutyrate-CoA ligase (AMP forming)

  • This compound dehydratase

  • Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase

  • Acetoacetyl-CoA β-ketothiolase

Flux analysis and isotopic labeling studies have confirmed the operation of this pathway in M. sedula.[2][4]

Pathway Visualization

The following diagram illustrates the enzymatic conversion of 4-hydroxybutyrate to two molecules of acetyl-CoA in M. sedula.

4-Hydroxybutyryl-CoA_Pathway cluster_pathway Conversion of 4-Hydroxybutyrate to Acetyl-CoA 4HB 4-Hydroxybutyrate 4HBCoA This compound 4HB->4HBCoA 4-Hydroxybutyrate-CoA ligase (Msed_0406) CrotonylCoA Crotonyl-CoA 4HBCoA->CrotonylCoA This compound dehydratase (Msed_1321) 3HBCoA (S)-3-Hydroxybutyryl-CoA CrotonylCoA->3HBCoA Crotonyl-CoA hydratase (Msed_0399) AcetoacetylCoA Acetoacetyl-CoA 3HBCoA->AcetoacetylCoA (S)-3-Hydroxybutyryl-CoA dehydrogenase (Msed_0399) AcetylCoA 2x Acetyl-CoA AcetoacetylCoA->AcetylCoA Acetoacetyl-CoA β-ketothiolase (Msed_0656) ATP1 ATP ATP1->4HB AMP_PPi AMP + PPi AMP_PPi->4HBCoA CoA1 CoA CoA1->4HB H2O_out H₂O H2O_out->CrotonylCoA H2O_in H₂O H2O_in->3HBCoA NAD_in NAD⁺ NAD_in->AcetoacetylCoA NADH_out NADH + H⁺ NADH_out->AcetoacetylCoA CoA2 CoA CoA2->AcetylCoA Experimental_Workflow cluster_workflow Recombinant Enzyme Characterization Workflow Gene_ID Identify Gene (e.g., Msed_0406) Cloning Gene Synthesis & Cloning into Expression Vector Gene_ID->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Expression Culture & Induce Protein Expression (Anaerobic for Msed_1321) Transformation->Expression Purification Cell Lysis & Affinity Chromatography (Anaerobic for Msed_1321) Expression->Purification Characterization Biochemical Characterization Purification->Characterization Assay Enzyme Activity Assays (Spectrophotometric/HPLC) Characterization->Assay Kinetics Determine Kinetic Parameters (Km, Vmax) Assay->Kinetics

References

Biochemical Characterization of 4-Hydroxybutyrate-CoA Ligase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutyrate-CoA ligase (4HB-CoA ligase) is a critical enzyme in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, a carbon fixation pathway observed in some thermoacidophilic archaea.[1][2][3] This enzyme catalyzes the activation of 4-hydroxybutyrate (4HB) by ligating it to coenzyme A (CoA), a key step for its further metabolism.[1][4] Understanding the biochemical properties of 4HB-CoA ligase is essential for metabolic engineering, biofuel production, and the development of novel therapeutics targeting microbial metabolism. This guide provides a comprehensive overview of the biochemical characterization of 4HB-CoA ligase, including its kinetic properties, substrate specificity, and the experimental protocols used for its study.

Introduction

4-Hydroxybutyrate-CoA ligase, also known as 4-hydroxybutyrate-CoA synthetase, is an enzyme that plays a pivotal role in the carbon metabolism of certain extremophiles.[5][6] It belongs to the family of acid-thiol ligases and is responsible for the ATP-dependent formation of a thioester bond between 4-hydroxybutyrate and coenzyme A. Two main types of this enzyme have been characterized based on the adenylate-forming reaction: an AMP-forming type (EC 6.2.1.40) and an ADP-forming type (EC 6.2.1.56).[6][7] This guide will focus on the more extensively studied AMP-forming enzyme from organisms like Metallosphaera sedula.

The reaction catalyzed by the AMP-forming 4-hydroxybutyrate-CoA ligase is as follows:

ATP + 4-hydroxybutanoate (B1227057) + CoA → AMP + diphosphate (B83284) + 4-hydroxybutanoyl-CoA [6]

This activation of 4-hydroxybutyrate is a crucial committing step in the 3HP/4HB cycle, which ultimately leads to the generation of two molecules of acetyl-CoA.[1][8]

Quantitative Data Presentation

The kinetic parameters of 4-hydroxybutyrate-CoA ligase have been determined for various substrates, providing insights into the enzyme's efficiency and substrate preferences. The following tables summarize the key quantitative data from studies on the enzyme from Metallosphaera sedula and Nitrosopumilus maritimus.

Table 1: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase from Metallosphaera sedula (Msed_0406 and Msed_0394)
Gene ProductSubstrateKm (mM)Vmax (μmol·min-1·mg-1)Reference
Msed_04064-Hydroxybutyrate1.91.69[5][9]
Msed_03944-Hydroxybutyrate1.50.22[5][9]

Note: Msed_0406 is considered the physiologically relevant enzyme in the 3HP/4HB cycle due to its higher catalytic rate.[5][9]

Table 2: Substrate Specificity of 4-Hydroxybutyrate-CoA Ligase from Metallosphaera sedula (Msed_0406)
SubstrateRelative Activity (%)
4-Hydroxybutyrate100
Butyrate~40
Valerate~30
Propionate~20
Acetate~10
3-Hydroxybutyrate<5

(Data estimated from graphical representations in cited literature)[5]

Table 3: Kinetic Parameters of ADP-forming 4-Hydroxybutyrate-CoA Ligase from Nitrosopumilus maritimus
SubstrateKm (mM)Vmax (μmol·min-1·mg-1)
4-Hydroxybutyrate0.371.4
Acetate2000.22
Propionate880.1
Butyrate50.61
ATP0.221.7
CoA0.161.4

(Data sourced from UniProt entry A9A1Y1)[7]

Signaling Pathways and Experimental Workflows

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a carbon fixation pathway where 4-hydroxybutyrate-CoA ligase plays a key role in the conversion of succinyl-CoA to two molecules of acetyl-CoA.[1][8]

3HP_4HB_Cycle Succinyl-CoA Succinyl-CoA 4-Hydroxybutyrate 4-Hydroxybutyrate 4-Hydroxybutyryl-CoA This compound 4-Hydroxybutyrate->this compound Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound dehydratase Acetyl-CoA_1 Acetyl-CoA_1 Acetyl-CoA_2 Acetyl-CoA_2 Succinic_Semialdehyde Succinic_Semialdehyde Succinic_Semialdehyde->4-Hydroxybutyrate Succinic semialdehyde reductase S-3-Hydroxybutyryl-CoA S-3-Hydroxybutyryl-CoA Crotonyl-CoA->S-3-Hydroxybutyryl-CoA Acetoacetyl-CoA Acetoacetyl-CoA S-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA dehydrogenase Acetoacetyl-CoA->Acetyl-CoA_1 Acetoacetyl-CoA->Acetyl-CoA_2

Caption: The final steps of the 3HP/4HB cycle, highlighting the role of 4-hydroxybutyrate-CoA ligase.

Experimental Workflow for Characterization

The biochemical characterization of 4-hydroxybutyrate-CoA ligase typically involves recombinant protein expression and purification, followed by enzymatic assays to determine its activity and kinetic parameters.

Experimental_Workflow start Gene Identification (e.g., Msed_0406) recombinant_expression Recombinant Protein Expression in E. coli start->recombinant_expression purification Protein Purification (e.g., Ni-NTA Chromatography) recombinant_expression->purification enzyme_assay Enzyme Activity Assay (Spectrophotometric or HPLC) purification->enzyme_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) enzyme_assay->kinetic_analysis end Biochemical Characterization Complete kinetic_analysis->end

Caption: A generalized workflow for the biochemical characterization of 4-hydroxybutyrate-CoA ligase.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 4-hydroxybutyrate-CoA ligase. The following are key experimental protocols cited in the literature.

Recombinant Protein Expression and Purification
  • Gene Cloning : The gene encoding 4-hydroxybutyrate-CoA ligase (e.g., Msed_0406 from M. sedula) is cloned into an expression vector, often with a polyhistidine (His) tag for purification.

  • Expression : The expression vector is transformed into a suitable host, such as Escherichia coli. Protein expression is induced under appropriate conditions (e.g., addition of IPTG).

  • Cell Lysis : Cells are harvested and lysed, for example, by sonication in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole (B134444), pH 7.4).[1]

  • Heat Treatment : For thermostable enzymes like that from M. sedula, the cell lysate is heat-treated (e.g., 65°C for 30 min) to denature and precipitate mesophilic host proteins.[1]

  • Affinity Chromatography : The soluble fraction is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) column. The His-tagged protein binds to the column and is eluted with a high concentration of imidazole (e.g., 500 mM).[1]

  • Buffer Exchange : The purified enzyme is dialyzed into a suitable storage buffer (e.g., 100 mM MOPS, pH 7.5) and can be stored at 4°C or at -20°C with glycerol.[1]

Enzyme Activity Assays

Two primary methods have been used to measure the activity of 4-hydroxybutyrate-CoA ligase: a spectrophotometric assay and an HPLC-based assay.

This assay measures the substrate-dependent disappearance of CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product.[1][5]

  • Reaction Mixture :

    • 100 mM MOPS/KOH buffer, pH 7.9

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • Purified enzyme

    • Substrate (e.g., 4-hydroxybutyrate) to initiate the reaction.[5]

  • Procedure :

    • The reaction mixture (without substrate) is pre-incubated at the optimal temperature of the enzyme (e.g., 70-75°C for the M. sedula enzyme).[1][5]

    • The reaction is initiated by the addition of the substrate.

    • At various time points, aliquots of the reaction mixture are taken and added to a solution of DTNB to stop the reaction and quantify the remaining CoA.

    • The absorbance is measured at 412 nm. The rate of CoA consumption is calculated based on the change in absorbance over time.

This method directly measures the formation of the product, this compound.

  • Reaction Mixture : Similar to the spectrophotometric assay.

  • Procedure :

    • The enzymatic reaction is carried out for a defined period.

    • The reaction is quenched (e.g., by adding a strong acid).

    • The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (4-hydroxybutyrate) and the product (this compound).

Conclusion

The biochemical characterization of 4-hydroxybutyrate-CoA ligase has provided valuable insights into its catalytic mechanism, substrate specificity, and physiological role in the 3HP/4HB cycle. The quantitative data and detailed experimental protocols presented in this guide serve as a critical resource for researchers in the fields of microbiology, metabolic engineering, and drug discovery. Further research into the structure and regulation of this enzyme will undoubtedly open new avenues for its application in biotechnology and for the development of novel antimicrobial strategies.

References

Methodological & Application

Detecting 4-Hydroxybutyryl-CoA in Cellular Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 4-hydroxybutyryl-CoA in cell extracts. Two primary methodologies are covered: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and a coupled enzymatic assay for a more accessible, plate-based approach.

Introduction

This compound is a key metabolic intermediate in various pathways, including the 4-aminobutyrate (GABA) fermentation pathway in anaerobic bacteria and the 3-hydroxypropionate/4-hydroxybutyrate cycle for carbon fixation in some archaea.[1][2] Its accurate quantification in cell extracts is crucial for studying these metabolic pathways, understanding their regulation, and for the development of drugs targeting enzymes involved in these processes.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific method for the quantification of this compound. The following protocol is a general guideline and may require optimization for specific cell types and instrumentation.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Cell Culture)

  • Metabolic Quenching:

    • For adherent cells, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to the cell plate or pellet to quench all enzymatic activity.

  • Extraction:

    • Scrape adherent cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. For suspension cells, resuspend the pellet in cold methanol.

    • Add an internal standard (e.g., ¹³C-labeled acyl-CoA) to each sample to correct for extraction efficiency and matrix effects.

    • Vortex the samples vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0).[3]

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of acyl-CoAs.

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: 5 mM ammonium acetate in 95% acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized for the specific column and instrument.

    • Flow Rate: 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) upon collision-induced dissociation.[4][5] A second common product ion is observed at m/z 428, corresponding to the 3',5'-diphosphoadenosine fragment.[5]

      • Molecular Weight of this compound: ~853.6 g/mol

      • Precursor Ion [M+H]⁺: m/z 854.6

      • Primary Product Ion (for quantification): m/z 347.6 ([M+H-507]⁺)

      • Secondary Product Ion (for confirmation): m/z 428.1

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve the best signal intensity.

Data Presentation: LC-MS/MS Performance Characteristics

The following table provides expected performance characteristics for the LC-MS/MS method for short-chain acyl-CoAs, which can be used as a benchmark for this compound analysis.[3][4]

ParameterTypical Value
Lower Limit of Quantification (LLOQ)1 - 10 nM
Linearity (r²)> 0.99
Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Quenching Metabolic Quenching (Cold Methanol) Extraction Extraction & Protein Precipitation Quenching->Extraction Drying Drying (Vacuum Concentrator) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method 2: Coupled Enzymatic Assay

This method provides a spectrophotometric approach for the quantification of this compound. It relies on the enzymatic conversion of this compound to a product that can be measured by a change in absorbance. This assay is suitable for a 96-well plate format.

Principle

The assay is based on the activity of this compound dehydratase, which converts this compound to crotonyl-CoA.[2][6] The production of crotonyl-CoA is then coupled to the reduction of NAD⁺ to NADH by the enzyme crotonase (enoyl-CoA hydratase) and 3-hydroxyacyl-CoA dehydrogenase in the presence of excess crotonase and 3-hydroxyacyl-CoA dehydrogenase. The increase in NADH is monitored by the change in absorbance at 340 nm.

Experimental Protocol: Coupled Enzymatic Assay

1. Reagents and Materials

  • Cell extract containing this compound (prepared as described in the LC-MS/MS section, but reconstituted in assay buffer).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • This compound dehydratase (purified from a recombinant source).

  • Crotonase (Enoyl-CoA hydratase).

  • 3-Hydroxyacyl-CoA dehydrogenase.

  • NAD⁺ solution (10 mM).

  • 96-well UV-transparent microplate.

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

2. Assay Procedure

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • 80 µL of Assay Buffer

    • 10 µL of 10 mM NAD⁺

    • 5 µL of Crotonase solution (e.g., 10 units/mL)

    • 5 µL of 3-Hydroxyacyl-CoA dehydrogenase solution (e.g., 10 units/mL)

  • Add 50 µL of the cell extract (or this compound standard) to each well.

  • Incubate the plate at 37°C for 5 minutes to allow for the consumption of any endogenous substrates that may react with the coupling enzymes.

  • Initiate the reaction by adding 10 µL of this compound dehydratase solution (e.g., 5 units/mL).

  • Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate the rate of NADH production (ΔA340/min).

  • Quantify the concentration of this compound in the samples by comparing the rates to a standard curve prepared with known concentrations of this compound.

Data Presentation: Enzymatic Assay Performance Characteristics

The following table provides estimated performance characteristics for the coupled enzymatic assay.

ParameterEstimated Value
Limit of Detection1 - 5 µM
Linear Range1 - 50 µM
Precision (%CV)< 10%

Experimental Workflow: Coupled Enzymatic Assay

Enzymatic_Workflow cluster_reaction Reaction Setup cluster_detection Detection & Analysis Prepare_Mix Prepare Reaction Mix (Buffer, NAD+, Coupling Enzymes) Add_Sample Add Cell Extract or Standard Prepare_Mix->Add_Sample Pre_Incubate Pre-incubate (37°C) Add_Sample->Pre_Incubate Initiate_Reaction Initiate with 4-HBCoA Dehydratase Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Production Monitor_Absorbance->Calculate_Rate Quantify Quantify against Standard Curve Calculate_Rate->Quantify

Caption: Workflow for the coupled enzymatic assay of this compound.

Metabolic Pathway Context

This compound is a central intermediate in the fermentation of 4-aminobutyrate (GABA) to butyrate (B1204436) in certain anaerobic bacteria.[1]

GABA_Fermentation GABA 4-Aminobutyrate (GABA) Succ_Semialdehyde Succinate Semialdehyde GABA->Succ_Semialdehyde Transaminase Four_HB 4-Hydroxybutyrate Succ_Semialdehyde->Four_HB 4-Hydroxybutyrate Dehydrogenase Four_HBCoA This compound Four_HB->Four_HBCoA 4-Hydroxybutyrate CoA-transferase Crotonyl_CoA Crotonyl-CoA Four_HBCoA->Crotonyl_CoA This compound Dehydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA Dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate

Caption: The 4-aminobutyrate (GABA) fermentation pathway.

References

Protocol for In Vitro Reconstitution of the 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

The 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle is a carbon fixation pathway found in some thermoacidophilic archaea, such as Metallosphaera sedula.[1][2] This pathway is of significant interest to researchers and synthetic biologists due to its potential for the production of valuable bio-based chemicals.[3][4] The in vitro reconstitution of this pathway allows for a detailed investigation of its kinetics, regulation, and potential for metabolic engineering.[4][5][6] This document provides a detailed protocol for the in vitro reconstitution of the 3HP/4HB pathway, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the kinetic parameters of key enzymes in the 3HP/4HB pathway from Metallosphaera sedula.

Table 1: Kinetic Parameters of Key Enzymes in the 3HP/4HB Pathway

EnzymeSubstrateK_m_ (µM)V_max_ (µmol min⁻¹ mg⁻¹)Organism
Acetyl-CoA/Propionyl-CoA Carboxylase (ACC)Acetyl-CoA6028 (s⁻¹)Metallosphaera sedula
Propionyl-CoA7028 (s⁻¹)Metallosphaera sedula
ATP40-Metallosphaera sedula
Bicarbonate300-Metallosphaera sedula
Malonyl-CoA/Succinyl-CoA Reductase (MCR)Malonyl-CoA1004.6Metallosphaera sedula
Malonate Semialdehyde Reductase (MSR)Malonate Semialdehyde70 ± 10200Metallosphaera sedula
3-Hydroxypropionyl-CoA Synthetase (HPCS)3-Hydroxypropionate18018Metallosphaera sedula

Data compiled from multiple sources.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro reconstitution of the 3HP/4HB pathway.

Purification of Recombinant Enzymes

The enzymes of the 3HP/4HB pathway can be recombinantly produced in Escherichia coli and purified using affinity chromatography.[9][10]

  • Expression Vector: Clone the genes encoding the 13 enzymes of the 3HP/4HB cycle into suitable expression vectors, such as the pET series, often with an N-terminal His-tag for purification.[10]

  • Host Strain: Use an appropriate E. coli expression strain, such as Rosetta™(DE3).

  • Culture and Induction: Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 7.4). Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Centrifuge the cell lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column (GE Healthcare) pre-equilibrated with binding buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 7.4).[9] Wash the column with the same buffer containing a lower concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9][10]

  • Buffer Exchange and Storage: Exchange the buffer of the purified enzymes into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT) using dialysis or a desalting column. Store the purified enzymes at -80°C.

In Vitro Reconstitution of the 3HP/4HB Pathway

The in vitro reconstitution of the entire 3HP/4HB cycle can be performed by combining the purified enzymes with the necessary substrates and cofactors. The protocol can be adapted to study specific sections of the pathway.

Reconstitution of the 3HP Synthesis Module (Acetyl-CoA to 3-Hydroxypropionate): [3]

  • Reaction Mixture:

    • 50 mM Phosphate buffer (pH 7.6)

    • 5 mM NADPH

    • 1 mM TCEP

    • 5 mM ATP

    • 10 mM NaHCO₃

    • 10 mM MgCl₂

    • 1 mM Acetyl-CoA (can be supplemented with [1-¹⁴C]acetyl-CoA for tracking)

    • Purified enzymes:

      • Acetyl-CoA Carboxylase (AccA/B/C/D)

      • Malonyl-CoA Reductase (Mcr)

      • Malonate Semialdehyde Reductase (Msr)

  • Procedure:

    • Prepare the reaction mixture in a total volume of 140 µL.[3]

    • Add the purified enzymes to the reaction mixture. Enzyme concentrations may need to be optimized, but starting concentrations can be around 3-10 µM for Acc and varied for Mcr and Msr to identify rate-limiting steps.[3]

    • Incubate the reaction at the optimal temperature for the enzymes (e.g., 65°C for enzymes from M. sedula).[5]

    • At various time intervals, withdraw 20 µL aliquots of the reaction mixture and quench the reaction by adding 180 µL of an 80:80:20 (v/v) solution of methanol:isopropanol:acetic acid.[3]

    • Analyze the formation of 3-hydroxypropionate using HPLC or by quantifying radioactivity if a labeled substrate was used.[3]

Reconstitution of the 4-Hydroxybutyrate to Acetyl-CoA Module: [9]

  • Reaction Mixture:

    • Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • Substrates: 4-hydroxybutyrate, CoA, ATP, NAD⁺

    • Cofactors: MgCl₂

    • Purified enzymes:

      • 4-hydroxybutyrate-CoA ligase (AMP forming)

      • 4-hydroxybutyryl-CoA dehydratase

      • Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase

      • Acetoacetyl-CoA β-ketothiolase

  • Procedure:

    • Combine all components in a reaction vessel.

    • Incubate at the optimal temperature (e.g., 70°C).[9]

    • The production of acetyl-CoA can be coupled to a reporter enzyme, such as acetyl-CoA synthetase, to produce a more easily detectable product like acetate.[9]

    • Analyze the products by HPLC after derivatization.[9]

Reconstitution of the Full 3HP/4HB Cycle:

The full cycle reconstitution is a more complex undertaking and requires the combination of all 13 purified enzymes. The reaction conditions would be a composite of the conditions used for the individual modules, with careful optimization of enzyme ratios and substrate concentrations.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and quantification of the various intermediates and products of the 3HP/4HB pathway.[5] A reverse-phase C18 column is often used.[9] Detection can be achieved using a UV detector or a refractive index detector.[3]

  • Radiolabeling: The use of radiolabeled substrates, such as [1-¹⁴C]acetyl-CoA or NaH¹⁴CO₃, allows for sensitive tracking of carbon flow through the pathway.[3][8] The products can be separated by thin-layer chromatography (TLC) and quantified using a phosphor imager or scintillation counting.[8]

  • Spectrophotometry: The activity of dehydrogenases in the pathway can be monitored by following the change in absorbance of NAD(P)H at 340 nm or 365 nm.[10]

Mandatory Visualization

3HP_4HB_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonate_sa Malonate Semialdehyde malonyl_coa->malonate_sa Malonyl-CoA Reductase hp 3-Hydroxypropionate malonate_sa->hp Malonate Semialdehyde Reductase hp_coa 3-Hydroxypropionyl-CoA hp->hp_coa 3-HP-CoA Synthetase acryloyl_coa Acryloyl-CoA hp_coa->acryloyl_coa 3-HP-CoA Dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa Acryloyl-CoA Reductase s_mm_coa (S)-Methylmalonyl-CoA propionyl_coa->s_mm_coa Propionyl-CoA Carboxylase r_mm_coa (R)-Methylmalonyl-CoA s_mm_coa->r_mm_coa Methylmalonyl-CoA Epimerase succinyl_coa Succinyl-CoA r_mm_coa->succinyl_coa Methylmalonyl-CoA Mutase succinate_sa Succinate Semialdehyde succinyl_coa->succinate_sa Succinyl-CoA Reductase hb 4-Hydroxybutyrate succinate_sa->hb Succinate Semialdehyde Reductase hb_coa This compound hb->hb_coa 4-HB-CoA Ligase crotonyl_coa Crotonyl-CoA hb_coa->crotonyl_coa 4-HB-CoA Dehydratase s_hbut_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->s_hbut_coa Crotonyl-CoA Hydratase acetoacetyl_coa Acetoacetyl-CoA s_hbut_coa->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA Dehydrogenase two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Acetoacetyl-CoA β-ketothiolase experimental_workflow cloning Gene Cloning into Expression Vector expression Recombinant Protein Expression in E. coli cloning->expression purification Enzyme Purification (Affinity Chromatography) expression->purification reconstitution In Vitro Pathway Reconstitution purification->reconstitution analysis Analysis of Products (HPLC, TLC, Spectrophotometry) reconstitution->analysis

References

Application Notes and Protocols for Enzymatic Assay of 4-Hydroxybutyryl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the enzymatic activity of 4-hydroxybutyryl-CoA synthetase (4-HBCS). 4-HBCS is a key enzyme in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, a carbon fixation pathway found in some thermoacidophilic archaea.[1][2][3] The methods described below are suitable for kinetic characterization, inhibitor screening, and quality control of enzyme preparations.

Introduction

This compound synthetase catalyzes the ATP-dependent ligation of 4-hydroxybutyrate (4HB) and coenzyme A (CoA) to form this compound (4HB-CoA).[4][5] The reaction can be summarized as follows:

4-hydroxybutyrate + CoA + ATP → this compound + AMP + PPi (in Crenarchaeota)[6][7][8]

or

4-hydroxybutyrate + CoA + ATP → this compound + ADP + Pi (in Thaumarchaeota)[4][5][6][7]

Accurate measurement of 4-HBCS activity is crucial for understanding the regulation of the 3HP/4HB cycle and for potential biotechnological applications.[2] This document outlines three common methods for assaying 4-HBCS activity: a direct spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a coupled spectrophotometric assay, and a high-performance liquid chromatography (HPLC)-based assay.

Enzyme Source and Purification

The 4-HBCS enzyme can be recombinantly produced in Escherichia coli and purified to homogeneity.[1][4] A common method involves expressing the enzyme with a polyhistidine tag and purifying it using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin.[4][9] Further purification can be achieved by gel filtration chromatography.[1]

Quantitative Data Summary

The kinetic parameters of 4-HBCS can vary depending on the organism and the specific reaction conditions. The following table summarizes reported kinetic data for 4-HBCS from Metallosphaera sedula.

Enzyme (Gene)SubstrateKm (µM)Vmax (µmol min-1 mg-1)kcat (s-1)kcat/Km (s-1 M-1)Reference
Msed_0394Acetate6800.13--[1]
Msed_04064-Hydroxybutyrate----[1]

Note: The table will be populated with more specific data as it is found in the search results. The initial results provide a framework for the kind of data to be included.

Experimental Protocols

Protocol 1: Discontinuous Spectrophotometric Assay using DTNB

This assay measures the decrease in the concentration of free CoA in a discontinuous manner. The remaining free CoA is quantified by its reaction with DTNB (Ellman's reagent), which produces a yellow-colored product that absorbs at 412 nm.

Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction and Quenching cluster_detection Detection prep_mix Prepare reaction mixture: 100 mM MOPS/KOH, pH 7.9 5 mM MgCl2 2.5 mM ATP 0.15 mM CoA add_enzyme Add purified 4-HBCS enzyme prep_mix->add_enzyme incubate Incubate at 75°C add_enzyme->incubate time_points At time points (e.g., 0, 2, 4, 6 min), take 80 µl aliquots incubate->time_points quench Add aliquot to 80 µl of cold DTNB solution time_points->quench measure_abs Measure absorbance at 412 nm quench->measure_abs calculate Calculate CoA disappearance measure_abs->calculate

Caption: Workflow for the discontinuous DTNB-based 4-HBCS assay.

Materials:

  • 100 mM MOPS/KOH buffer, pH 7.9

  • 5 mM MgCl₂

  • 2.5 mM ATP

  • 0.15 mM Coenzyme A (CoA)

  • Purified 4-HBCS enzyme

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture (e.g., 600 µl) containing 100 mM MOPS/KOH, pH 7.9, 5 mM MgCl₂, 2.5 mM ATP, and 0.15 mM CoA.[1]

  • Take a 0-minute time point by adding 80 µl of the reaction mixture to 80 µl of cold DTNB solution.

  • Initiate the reaction by adding the purified 4-HBCS enzyme to the remaining reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 75°C for enzymes from M. sedula).[1]

  • At various time points (e.g., 2, 4, 6, and 8 minutes), withdraw an 80 µl aliquot of the reaction mixture and add it to 80 µl of cold DTNB solution to stop the reaction and develop the color.

  • Measure the absorbance of each time point at 412 nm.

  • The rate of CoA consumption is determined by the decrease in absorbance over time.

Protocol 2: Coupled Spectrophotometric Assay

This continuous assay couples the production of 4HB-CoA to the activity of this compound dehydratase, which catalyzes the subsequent step in the pathway. The reaction is monitored by measuring the reduction of NAD⁺ to NADH at 340 nm.[9]

Signaling Pathway:

G 4-Hydroxybutyrate 4-Hydroxybutyrate 4-HBCS 4-HBCS 4-Hydroxybutyrate->4-HBCS CoA CoA CoA->4-HBCS ATP ATP ATP->4-HBCS This compound This compound 4-HBCS->this compound 4-Hydroxybutyryl-CoA_Dehydratase 4-Hydroxybutyryl-CoA_Dehydratase This compound->4-Hydroxybutyryl-CoA_Dehydratase Crotonyl-CoA Crotonyl-CoA 4-Hydroxybutyryl-CoA_Dehydratase->Crotonyl-CoA NADH NADH 4-Hydroxybutyryl-CoA_Dehydratase->NADH NAD+ NAD+ NAD+->4-Hydroxybutyryl-CoA_Dehydratase

Caption: Coupled enzyme assay for 4-HBCS activity.

Materials:

  • 20 mM Sodium phosphate (B84403) buffer, pH 7.0

  • 5 mM MgCl₂

  • 2 mM 4-hydroxybutyrate (4HB)

  • 2 mM ATP

  • 1 mM CoA

  • 2 mM NAD⁺

  • 1 mM Dithiothreitol (DTT)

  • Purified 4-HBCS (e.g., Msed_0406)

  • Purified this compound dehydratase (e.g., Msed_0399)

  • Spectrophotometer capable of measuring at 340 nm

Procedure:

  • Prepare an assay mixture containing 20 mM sodium phosphate, 5 mM MgCl₂, 2 mM 4HB, 2 mM ATP, 1 mM CoA, 2 mM NAD⁺, and 1 mM DTT.[9]

  • Add a saturating amount of purified 4-HBCS (e.g., 1 mg/ml of Msed_0406) to the assay mixture.[9]

  • Pre-heat the mixture for 5 minutes at the optimal temperature (e.g., 70°C) to allow for the accumulation of 4HB-CoA.[9]

  • Initiate the coupled reaction by adding a limiting amount of purified this compound dehydratase (e.g., 42 ng/ml of Msed_0399).[9]

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH (ε = 6,220 M⁻¹ cm⁻¹).[9]

  • The rate of the reaction is proportional to the activity of the this compound dehydratase, which is dependent on the production of 4HB-CoA by 4-HBCS.

Protocol 3: HPLC-Based Assay

This method directly measures the formation of the product, this compound, using reverse-phase high-performance liquid chromatography. This is often used as a confirmatory assay.[1]

Workflow:

G cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis prep_mix Prepare reaction mixture: 100 mM K-phosphate, pH 7.9 10 mM MgCl2 2 mM ATP 0.5 mM CoA 10 mM 4HB add_enzyme Add purified 4-HBCS prep_mix->add_enzyme incubate Incubate at optimal temperature add_enzyme->incubate stop_reaction Stop reaction (e.g., acid quench) incubate->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge inject Inject supernatant onto a reverse-phase HPLC column centrifuge->inject detect Detect 4HB-CoA by UV absorbance inject->detect

Caption: Workflow for the HPLC-based 4-HBCS assay.

Materials:

  • 100 mM Potassium phosphate buffer, pH 7.9

  • 10 mM MgCl₂

  • 2 mM ATP

  • 0.5 mM CoA

  • 10 mM 4-hydroxybutyrate (4HB)

  • Purified 4-HBCS enzyme

  • HPLC system with a reverse-phase column (e.g., C18) and a UV detector

Procedure:

  • Prepare a reaction mixture (e.g., 150 µl) containing 100 mM potassium phosphate, pH 7.9, 10 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, and 10 mM 4HB.[1]

  • Initiate the reaction by adding the purified 4-HBCS enzyme.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction, for example, by adding a small volume of a strong acid (e.g., perchloric acid) to precipitate the protein.

  • Centrifuge the sample to pellet the precipitated protein.

  • Inject a known volume of the supernatant onto a reverse-phase HPLC column.

  • Elute the compounds using an appropriate gradient (e.g., of acetonitrile (B52724) in a buffered aqueous solution).

  • Detect the elution of this compound by monitoring the absorbance at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Quantify the amount of this compound formed by comparing the peak area to a standard curve of known concentrations of this compound.

Data Analysis and Interpretation

For all assays, the initial reaction rates should be determined from the linear portion of the progress curve (product formation or substrate depletion versus time). Enzyme activity is typically expressed in units of µmol of product formed or substrate consumed per minute per milligram of protein (µmol min⁻¹ mg⁻¹).

For kinetic analysis, the initial rates are measured at varying concentrations of one substrate while keeping the others at saturating concentrations. The data can then be fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Troubleshooting

  • No or low activity:

    • Check the integrity and concentration of all reagents, especially ATP and CoA, which can degrade over time.

    • Ensure the enzyme is active. Perform a protein concentration assay (e.g., Bradford assay) and check for enzyme degradation by SDS-PAGE.

    • Verify that the assay buffer pH and incubation temperature are optimal for the enzyme.

  • High background in spectrophotometric assays:

    • Run control reactions without the enzyme or without one of the substrates to determine the background rate.

    • In the DTNB assay, ensure that the buffer does not contain reducing agents that can react with DTNB.

    • In the coupled assay, check for any contaminating activities in the enzyme preparations.

  • Poor peak resolution in HPLC:

    • Optimize the HPLC gradient and flow rate.

    • Ensure the column is in good condition.

    • Filter the samples before injection to remove any particulate matter.

By following these detailed protocols, researchers can reliably measure the activity of this compound synthetase, enabling further studies into its biochemical properties and physiological role.

References

Metabolic Engineering Strategies Involving 4-Hydroxybutyryl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for metabolic engineering strategies centered around the key intermediate, 4-hydroxybutyryl-CoA. These strategies are pivotal for the sustainable production of valuable chemicals and biofuels. This guide offers insights into pathway design, experimental execution, and analytical methods to facilitate research and development in this burgeoning field.

Introduction

This compound (4-HB-CoA) is a central intermediate in several native and engineered metabolic pathways. Its strategic position allows for the bioproduction of a range of valuable chemicals, most notably 1,4-butanediol (B3395766) (BDO), a commodity chemical with a large market. Metabolic engineering efforts have focused on constructing and optimizing pathways leading to and from 4-HB-CoA in microbial hosts like Escherichia coli. This involves the heterologous expression of key enzymes and the redirection of central carbon metabolism to maximize flux towards the desired product.

Metabolic Pathways Involving this compound

The production of chemicals via 4-HB-CoA typically starts from central metabolites like succinyl-CoA or α-ketoglutarate. A common engineered pathway for 1,4-butanediol production in E. coli is illustrated below.

Metabolic Pathway to 1,4-Butanediol Succinyl-CoA Succinyl-CoA Succinate Semialdehyde Succinate Semialdehyde Succinyl-CoA->Succinate Semialdehyde  Succinyl-CoA  reductase (SucD) 4-Hydroxybutyrate 4-Hydroxybutyrate Succinate Semialdehyde->4-Hydroxybutyrate  4-Hydroxybutyrate  dehydrogenase (4HBd) This compound This compound 4-Hydroxybutyrate->this compound  CoA transferase/  synthetase (Cat2/SucD) 4-Hydroxybutyraldehyde 4-Hydroxybutyraldehyde This compound->4-Hydroxybutyraldehyde  this compound  reductase (Ald) 1,4-Butanediol 1,4-Butanediol 4-Hydroxybutyraldehyde->1,4-Butanediol  Alcohol  dehydrogenase (AdhE2) Cloning Workflow Gene_Sourcing Gene Sourcing & Codon Optimization Ligation Ligation Gene_Sourcing->Ligation Vector_Preparation Vector Preparation (Digestion) Vector_Preparation->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Colony PCR & Sequencing Selection->Verification Analytical_Workflow Sample_Collection Fermentation Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC-RI Analysis Dilution->HPLC_Injection Data_Analysis Data Analysis & Quantification HPLC_Injection->Data_Analysis

Application Notes and Protocols for Biofuel Production via the 4-Hydroxybutyryl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the 4-hydroxybutyryl-CoA (4-HB) pathway in the metabolic engineering of microorganisms for biofuel production.

Introduction

The this compound (4-HB) pathway is a promising metabolic route for the biosynthesis of a variety of biofuels and platform chemicals. This pathway, originating from archaea, offers a versatile platform for converting central metabolites into valuable C4 compounds. By heterologously expressing the enzymes of the 4-HB pathway in tractable microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, researchers can redirect carbon flux towards the production of advanced biofuels like n-butanol and isobutanol. These application notes detail the pathway, provide quantitative data on production metrics, and offer step-by-step experimental protocols for its implementation.

The this compound Pathway

The core of the 4-HB pathway involves the conversion of acetyl-CoA to crotonyl-CoA through a series of enzymatic reactions. Key enzymes in this pathway include acetyl-CoA acetyltransferase, acetoacetyl-CoA reductase, 3-hydroxybutyryl-CoA dehydratase, and butyryl-CoA dehydrogenase. In some engineered versions, succinate (B1194679) can be converted to 4-hydroxybutyrate and then to crotonyl-CoA.[1]

This compound Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butanol n-Butanol ButyrylCoA->Butanol

Core this compound pathway for n-butanol production.

Data Presentation

The following tables summarize quantitative data from various studies on biofuel production using engineered microorganisms expressing components of the 4-HB pathway or related metabolic routes.

Table 1: n-Butanol Production in Engineered Microorganisms

Host OrganismKey Genes/ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliModified clostridial pathway with Ter300.370.42[2]
E. coliOverexpression of AdhE2, pta and buk disruption18.90.310.26[3]
S. cerevisiaeOptimized acetyl-CoA, NADH, and Ter expression0.860.071-[4]
S. cerevisiaeIntegrated pathway, ADH and GPD deletions0.130.012-[5]
S. cerevisiaeExpression of various isozymes0.0025--[6]

Table 2: Isobutanol Production in Engineered E. coli

Strain BackgroundKey Genes/ModificationsTiter (g/L)Yield (% of theoretical max)Productivity (g/L/h)Reference
JCL260Overexpression of AlsS, IlvC, IlvD, KDC, ADH>50-~0.7[7]
JCL260 derivativeDeletion of byproduct formation genes~20860.18[8]
W Δ4Aerobic production, pulsed fed-batch2038% of theoretical Cmol/Cmol-[9]
CFTi91zpeeED pathway modification15.00.37 g/g0.16[10]
EM1 variantUV-induced mutation5.07--[9]

Experimental Protocols

Protocol 1: Heterologous Expression of the 4-HB Pathway in E. coli

This protocol outlines the steps for constructing and expressing the 4-HB pathway in E. coli for biofuel production.

E_coli_Engineering_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR & Sequencing) Transformation->Strain_Verification Fermentation Fermentation & Induction Strain_Verification->Fermentation Analysis Biofuel Quantification (HPLC) Fermentation->Analysis

Workflow for engineering E. coli for biofuel production.

1. Gene Synthesis and Plasmid Construction:

  • Synthesize the genes encoding the enzymes of the 4-HB pathway (e.g., atoB, hbd, crt, bcd, etfAB, adhE2). Codon-optimize the genes for expression in E. coli.

  • Clone the synthesized genes into suitable expression vectors (e.g., pETDuet-1, pCDFDuet-1 for co-expression) under the control of an inducible promoter (e.g., T7).

2. E. coli Transformation:

  • Transform chemically competent E. coli cells (e.g., BL21(DE3)) with the constructed plasmids.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection.

  • Incubate overnight at 37°C.

3. Strain Verification:

  • Perform colony PCR to verify the presence of the inserted genes.

  • Isolate plasmid DNA from positive colonies and confirm the sequence by Sanger sequencing.

4. Pre-culture Preparation:

  • Inoculate a single colony of the verified strain into 5 mL of LB medium with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

5. Fermentation and Induction:

  • Inoculate a bioreactor containing a defined medium (e.g., M9 minimal medium supplemented with glucose) with the overnight pre-culture.

  • Control the fermentation parameters (e.g., temperature at 37°C, pH at 7.0, dissolved oxygen).

  • When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • After induction, reduce the temperature to 30°C to enhance protein solubility and continue the fermentation for 24-72 hours.

6. Biofuel Quantification:

  • Collect fermentation broth samples at regular intervals.

  • Centrifuge the samples to remove cells and filter the supernatant.

  • Analyze the supernatant for biofuel concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for High-Titer Biofuel Production in E. coli

This protocol describes a fed-batch fermentation strategy to achieve high cell densities and increased biofuel titers.

1. Bioreactor Setup and Batch Phase:

  • Prepare a 1-L stirred tank bioreactor with a working volume of 0.35 L of defined medium.[7]

  • Inoculate with 2% (v/v) of an overnight pre-culture.

  • Maintain the temperature at 37°C and the pH at 6.8 with automated addition of 2 M NaOH.[7]

2. Induction:

  • After approximately 2 hours of batch growth, induce protein expression with 0.1 mM IPTG and lower the temperature to 30°C.[7]

3. Fed-Batch Phase:

  • After the initial glucose in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), initiate a pre-defined exponential feeding strategy with a concentrated glucose solution.

  • The feed rate (F) can be calculated using the formula: F(t) = (μ / YX/S) * V0 * X0 * eμt, where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, V0 is the initial volume, and X0 is the initial biomass concentration.

  • Maintain the dissolved oxygen level above 20% by adjusting the agitation and aeration rates.

4. In Situ Product Removal (Optional):

  • For volatile biofuels like isobutanol, use gas stripping to remove the product from the fermentation broth in situ, which can alleviate product toxicity and improve titers.[7]

5. Sampling and Analysis:

  • Collect samples periodically to measure cell density (OD600) and biofuel concentration by HPLC.

Protocol 3: Construction of a Biofuel-Producing Saccharomyces cerevisiae Strain

This protocol outlines the steps for integrating the 4-HB pathway into the chromosome of S. cerevisiae.

1. Pathway Cassette Construction:

  • Assemble the genes of the 4-HB pathway into a single expression cassette. Each gene should be flanked by a promoter and a terminator functional in yeast (e.g., TEF1 promoter, CYC1 terminator).

  • Flank the entire pathway cassette with sequences homologous to the desired integration site in the yeast genome (e.g., delta sites for multi-copy integration).[11]

2. Yeast Transformation:

  • Transform S. cerevisiae (e.g., BY4742) with the linearized pathway cassette and a CRISPR/Cas9 plasmid targeting the integration site using the lithium acetate (B1210297) method.[11][12]

  • Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil (B121893) to select for the CRISPR plasmid).

3. Verification of Integration:

  • Perform genomic DNA extraction from putative transformants.

  • Use PCR with primers flanking the integration site to confirm the correct insertion of the pathway cassette.

4. Fermentation and Analysis:

  • Culture the engineered yeast strain in a suitable fermentation medium (e.g., YPD).

  • Monitor biofuel production over time by analyzing culture supernatants with HPLC.

Key Enzyme Assays

Assay 1: 4-Hydroxybutyrate-CoA Ligase (AMP-forming)

This spectrophotometric assay measures the activity of 4-hydroxybutyrate-CoA ligase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.[13]

Reaction Mixture (60 µL):

  • Tris-HCl buffer (pH 7.5)

  • 5 mM 4-hydroxybutyrate

  • 2 mM ATP

  • 5 mM MnCl2

  • NADH-pyrophosphate coupled assay reagents (Sigma-Aldrich)

  • Purified enzyme

Procedure:

  • Pre-incubate the reaction mixture at 60°C.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Assay 2: this compound Dehydratase

This assay measures the conversion of this compound to crotonyl-CoA.

Reaction Mixture:

  • MOPS buffer (pH 7.0)

  • Purified this compound dehydratase

  • This compound

Procedure:

  • The formation of crotonyl-CoA can be monitored by the increase in absorbance at 263 nm.

Conclusion

The 4-HB pathway represents a powerful tool for the metabolic engineering of microorganisms for the production of advanced biofuels. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and optimize this pathway in their host organisms of choice. Further research focusing on pathway optimization, host engineering, and process development will continue to enhance the titers, yields, and productivities of biofuels derived from the 4-HB pathway, bringing us closer to sustainable and economically viable biofuel production.

References

Unraveling the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: Application Notes and Protocols for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting flux analysis of the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle, a key carbon fixation pathway in some thermoacidophilic archaea. Understanding the flow of metabolites, or flux, through this cycle is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutics targeting microbial metabolism.

Introduction to the 3-HP/4-HB Cycle

The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is a carbon dioxide assimilation pathway found in some members of the Crenarchaeota, such as the model organism Metallosphaera sedula. This intricate cycle involves 16 enzymatic steps to convert two molecules of bicarbonate into one molecule of acetyl-CoA, which then serves as a central building block for biosynthesis. Key intermediates in this pathway include 3-hydroxypropionate, 4-hydroxybutyrate, succinyl-CoA, and acetyl-CoA. Flux analysis, particularly using stable isotope tracers like ¹³C, allows for the quantification of the rate of metabolic reactions in this cycle, providing a detailed picture of cellular metabolism.

Quantitative Flux Distribution

Metabolic flux analysis of the 3-HP/4-HB cycle in Metallosphaera sedula has revealed a key branching point at the level of succinyl-CoA. Labeling studies have demonstrated that the majority of the carbon flux for biosynthesis is channeled through the succinyl-CoA branch rather than directly from acetyl-CoA.[1] This anaplerotic route, where succinyl-CoA is converted to malate (B86768) and oxaloacetate, is crucial for producing precursors for amino acids and other essential biomolecules.

A kinetic model of the cycle, which aligns with experimental isotopic labeling data, predicted a specific split in the carbon flux.[2] This distribution highlights the primary pathways for carbon assimilation and biomass production in organisms utilizing this cycle.

Branch PointDestinationRelative Carbon Flux (%)
Succinyl-CoAAnaplerotic reactions (to malate/oxaloacetate for biosynthesis)~65%
Acetyl-CoABiosynthesis (e.g., fatty acids, some amino acids)~35%

Experimental Protocols

Cultivation and ¹³C-Labeling of Metallosphaera sedula

This protocol describes the autotrophic cultivation of M. sedula with ¹³C-labeled bicarbonate as the tracer for metabolic flux analysis.

Materials:

  • Metallosphaera sedula culture

  • DSMZ 88 medium (pH adjusted to 2.0)

  • ¹³C-labeled sodium bicarbonate (NaH¹³CO₃)

  • Gas mixture (7% CO₂, 14% O₂, 28% H₂, balance N₂)

  • Bioreactor suitable for high-temperature cultivation (70-75°C) with gas control

Procedure:

  • Prepare DSMZ 88 medium according to the supplier's instructions and adjust the pH to 2.0.

  • Inoculate the sterile medium with an active M. sedula culture in the bioreactor.

  • Cultivate the cells at 70-75°C under a constant supply of the gas mixture.

  • Once the culture reaches the exponential growth phase, introduce the ¹³C-labeled sodium bicarbonate to the medium. The final concentration will depend on the experimental design, but a common approach is to use a mixture of labeled and unlabeled bicarbonate.

  • Continue the cultivation for a sufficient duration to achieve isotopic steady-state in the biomass, typically several generations.

  • Harvest the cells during the exponential growth phase by centrifugation.

  • Wash the cell pellet with a sterile, isotonic solution to remove any remaining labeled substrate from the medium.

  • Store the cell pellet at -80°C until further processing.

Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

This protocol details the preparation of proteinogenic amino acids from labeled biomass for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The labeling patterns of these amino acids provide crucial information for flux calculations.

Materials:

  • ¹³C-labeled cell pellet

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Resuspend the cell pellet in 6 M HCl.

  • Hydrolyze the proteins by incubating at 105°C for 24 hours in a sealed tube.

  • After hydrolysis, remove the HCl by evaporation under a stream of nitrogen gas or by using a vacuum concentrator.

  • To ensure complete removal of acid, wash the dried hydrolysate with ultrapure water and repeat the drying step.

  • For derivatization, add the appropriate solvent (e.g., pyridine) and the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS) to the dried amino acid sample.

  • Incubate the mixture at a temperature and for a duration suitable for the chosen derivatization reagent (e.g., 60-80°C for 1-2 hours for MTBSTFA).

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol provides a general framework for the GC-MS analysis of derivatized amino acids to determine their mass isotopomer distributions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for amino acid analysis (e.g., DB-5ms)

GC Parameters (example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: A mass range that covers the expected m/z values of the derivatized amino acids.

  • Data Acquisition: Full scan mode to obtain the complete mass isotopomer distribution for each amino acid.

Data Analysis:

The raw GC-MS data will contain the mass spectra for each eluting amino acid derivative. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) are determined and corrected for the natural abundance of ¹³C. This mass isotopomer distribution data is then used in computational models to calculate the intracellular metabolic fluxes.

Visualizing the Workflow and Pathway

3-HP/4-HB Cycle Pathway

3-HP/4-HB Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa CO2 biomass_acetyl Biomass Precursors acetyl_coa->biomass_acetyl ~35% Flux malonate_semialdehyde Malonate semialdehyde malonyl_coa->malonate_semialdehyde three_hp 3-Hydroxypropionate malonate_semialdehyde->three_hp propionyl_coa Propionyl-CoA three_hp->propionyl_coa s_methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->s_methylmalonyl_coa CO2 succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa succinate_semialdehyde Succinate semialdehyde succinyl_coa->succinate_semialdehyde biomass_succ Biomass Precursors succinyl_coa->biomass_succ ~65% Flux four_hb 4-Hydroxybutyrate succinate_semialdehyde->four_hb four_hb_coa 4-Hydroxybutyryl-CoA four_hb->four_hb_coa crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa s_three_hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->s_three_hydroxybutyryl_coa acetoacetyl_coa Acetoacetyl-CoA s_three_hydroxybutyryl_coa->acetoacetyl_coa acetyl_coa_regen 2 Acetyl-CoA acetoacetyl_coa->acetyl_coa_regen acetyl_coa_regen->acetyl_coa

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle with flux distribution.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Flux Analysis Workflow cultivation 1. Cultivation with ¹³C-Tracer harvesting 2. Cell Harvesting and Quenching cultivation->harvesting hydrolysis 3. Protein Hydrolysis harvesting->hydrolysis derivatization 4. Amino Acid Derivatization hydrolysis->derivatization gcms 5. GC-MS Analysis derivatization->gcms data_analysis 6. Mass Isotopomer Distribution Analysis gcms->data_analysis flux_calculation 7. Computational Flux Calculation data_analysis->flux_calculation

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for 4-Hydroxybutyryl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyryl-CoA (4-HB-CoA) is a pivotal intermediate in synthetic biology and metabolic engineering, serving as a precursor for the biosynthesis of a range of valuable chemicals and biopolymers. Its unique chemical structure makes it an attractive building block for the production of biodegradable plastics, industrial solvents, and potentially pharmaceutical compounds. This document provides detailed application notes on the uses of 4-HB-CoA and protocols for key experiments in its application.

Application Notes

This compound is a central metabolite in engineered pathways for producing commercially significant compounds. The primary applications involve its conversion into:

  • Bioplastics: 4-HB-CoA is the direct precursor for the synthesis of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester (B1180765) with applications in the medical field, including as absorbable sutures and in tissue engineering.[1][2][3] It is also a key component in the production of copolymers like P(3HB-co-4HB), which exhibit tailored physical properties.[1] The synthesis of these polymers is catalyzed by PHA synthase (PhaC), which polymerizes 4-HB-CoA.[1][4]

  • 1,4-Butanediol (B3395766) (1,4-BDO): 1,4-BDO is a large-volume commodity chemical used in the production of plastics, solvents, and elastic fibers.[5][6] Engineered microbial hosts can produce 1,4-BDO from renewable feedstocks via pathways that proceed through 4-HB-CoA.[7][8][9] This biological production route offers a more sustainable alternative to traditional petrochemical-based synthesis.

  • Carbon Fixation Pathways: 4-HB-CoA is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic carbon dioxide assimilation pathway found in some archaea.[10][11][12][13] Understanding and engineering this cycle can lead to the development of microbial cell factories capable of converting CO2 into valuable chemicals. Synthetic pathways like the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle also utilize intermediates of this pathway for efficient carbon fixation.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the production of 4-HB-CoA-derived products.

Table 1: Production of 1,4-Butanediol (1,4-BDO) via 4-HB-CoA Pathways

Host OrganismKey Genes/Enzymes IntroducedSubstrateTiter (g/L)Reference
Clostridium acetobutylicumThis compound dehydratase (4HBD) from Clostridium beijerinckiiGlucose0.066 (initial)[5]
Clostridium acetobutylicum4HBD, inactivation of electron-transferring flavoprotein (EtfA)Glucose0.182[5]

Table 2: Production of 4-Hydroxybutyrate (4-HB) Containing Polyhydroxyalkanoates (PHAs)

Host OrganismPolymer ProducedPrecursor/SubstrateTiter (g/L)4HB Molar Ratio (%)Reference
Haloferax mediterraneiP(3HB-co-4HB-co-3HV) terpolymerγ-butyrolactone0.752[1]
Escherichia coli4-HBGlycerol103.4N/A[15]

Signaling Pathways and Experimental Workflows

Biosynthesis of P(4HB) from Glucose

This pathway illustrates the conversion of glucose to the bioplastic P(4HB) in a metabolically engineered E. coli.

P4HB_Biosynthesis Glucose Glucose Glycolysis Glycolysis & TCA Cycle Glucose->Glycolysis Succinyl_CoA Succinyl-CoA Glycolysis->Succinyl_CoA Succinate_Semialdehyde Succinate Semialdehyde Succinyl_CoA->Succinate_Semialdehyde SucD Four_HB 4-Hydroxybutyric Acid (4-HB) Succinate_Semialdehyde->Four_HB 4HbD Four_HB_CoA This compound (4-HB-CoA) Four_HB->Four_HB_CoA OrfZ P4HB Poly(4-hydroxybutyrate) (P4HB) Four_HB_CoA->P4HB PhaC

Caption: Engineered pathway for P(4HB) production from glucose.

Biosynthesis of 1,4-Butanediol from Succinyl-CoA

This diagram outlines the enzymatic steps for the production of 1,4-BDO starting from the central metabolite succinyl-CoA.

BDO_Biosynthesis Succinyl_CoA Succinyl-CoA Succinate_Semialdehyde Succinate Semialdehyde Succinyl_CoA->Succinate_Semialdehyde sucD Four_HB 4-Hydroxybutyrate (4-HB) Succinate_Semialdehyde->Four_HB 4hbd Four_HB_CoA This compound (4-HB-CoA) Four_HB->Four_HB_CoA cat2 Four_Hydroxybutyraldehyde 4-Hydroxybutyraldehyde Four_HB_CoA->Four_Hydroxybutyraldehyde ald BDO 1,4-Butanediol (1,4-BDO) Four_Hydroxybutyraldehyde->BDO adh

Caption: Pathway for 1,4-BDO biosynthesis from succinyl-CoA.

Experimental Protocols

Protocol 1: Construction of a 1,4-BDO Production Strain

This protocol describes the general steps for engineering E. coli to produce 1,4-BDO.

1. Gene Selection and Synthesis:

  • Identify genes for the 1,4-BDO pathway from various organisms. For example:

    • sucD (succinate semialdehyde dehydrogenase) from Porphyromonas gingivalis.[7]

    • 4hbd (4-hydroxybutyrate dehydrogenase) from P. gingivalis.[7]

    • cat2 (4-hydroxybutyrate-CoA transferase) from P. gingivalis.[7]

    • ald (this compound reductase) from Clostridium beijerinckii.[7]

    • adh (alcohol dehydrogenase) - endogenous from E. coli.[7]

  • Codon-optimize the selected genes for expression in E. coli and synthesize them commercially.

2. Plasmid Construction:

  • Clone the synthesized genes into an appropriate expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter (e.g., T7 or tac promoter).

  • Assemble the genes into one or more operons. For instance, the upstream pathway (sucD, 4hbd) can be on one plasmid and the downstream pathway (cat2, ald) on another, or all genes can be on a single plasmid.

  • Verify the constructs by restriction digestion and DNA sequencing.

3. Host Strain Transformation:

  • Transform the constructed plasmids into a suitable E. coli host strain (e.g., BL21(DE3) or DH5α).

  • Select for transformants on appropriate antibiotic-containing agar (B569324) plates.

4. Protein Expression and Verification:

  • Inoculate a single colony into liquid medium (e.g., LB) with the appropriate antibiotic.

  • Grow the culture to mid-log phase (OD600 ≈ 0.4-0.6).

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • After several hours of induction, harvest the cells by centrifugation.

  • Lyse the cells and analyze the protein expression by SDS-PAGE.

Protocol 2: Fermentation for 1,4-BDO Production

This protocol outlines a fed-batch fermentation process for 1,4-BDO production in an engineered E. coli strain.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered strain into a flask containing 50 mL of seed medium (e.g., LB with appropriate antibiotics).

  • Incubate at 37°C with shaking (e.g., 250 rpm) overnight.

2. Bioreactor Inoculation and Batch Phase:

  • Transfer the seed culture to a sterilized bioreactor containing a defined batch medium. A typical medium might contain glucose, yeast extract, salts, and trace metals.

  • Control the temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH4OH), and dissolved oxygen (e.g., 20-40% saturation, controlled by agitation and airflow).

  • Allow the culture to grow until the initial carbon source is nearly depleted.

3. Fed-Batch Phase:

  • Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glucose or glycerol) to maintain a low substrate concentration and avoid overflow metabolism.

  • When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the 1,4-BDO pathway genes with an appropriate inducer (e.g., IPTG).

  • Continue the fermentation with controlled feeding and monitoring of parameters.

4. Sampling and Analysis:

  • Periodically take samples from the bioreactor to measure cell density (OD600), substrate concentration, and 1,4-BDO concentration.

  • Analyze the concentration of 1,4-BDO in the culture supernatant using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Quantification of 4-Hydroxybutyrate-CoA Ligase Activity

This protocol describes a discontinuous spectrophotometric assay to measure the activity of 4-hydroxybutyrate-CoA ligase.[10][11]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM MOPS/KOH, pH 7.9, 5 mM MgCl2.

  • Substrates: 2.5 mM ATP, 0.15 mM Coenzyme A (CoA), 4-hydroxybutyrate.

  • Stopping Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Purified 4-hydroxybutyrate-CoA ligase.

2. Assay Procedure:

  • Prepare a reaction mixture (e.g., 600 µL) containing the assay buffer and substrates.

  • Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 75°C for enzymes from thermophiles).[11]

  • Initiate the reaction by adding the purified enzyme.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture (e.g., 80 µL).

  • Immediately add the aliquot to the DTNB solution to stop the reaction and allow the color to develop. DTNB reacts with the free thiol group of CoA to produce a colored product.

  • Measure the absorbance at 412 nm.

3. Data Analysis:

  • The disappearance of CoA over time is monitored by the decrease in absorbance at 412 nm.

  • Calculate the enzyme activity based on the rate of CoA consumption, using the molar extinction coefficient of the DTNB-CoA adduct.

This comprehensive guide provides a foundation for researchers and professionals to explore and utilize the potential of this compound in synthetic biology for the sustainable production of valuable chemicals and materials.

References

Cloning the Genes for 4-Hydroxybutyryl-CoA Metabolic Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression, purification, and characterization of key enzymes involved in the 4-hydroxybutyryl-CoA metabolic pathway. This pathway is of significant interest for metabolic engineering and the development of novel therapeutics.

Overview of the this compound Metabolic Pathway

The this compound metabolic pathway is a central route for carbon metabolism in various microorganisms. One key variation of this pathway involves the conversion of succinyl-CoA to two molecules of acetyl-CoA. This process is crucial for understanding the metabolic capabilities of organisms that utilize this pathway for carbon fixation or fermentation.

Signaling Pathway Diagram

This compound Metabolic Pathway cluster_0 Conversion of Succinyl-CoA to this compound cluster_1 Conversion of this compound to Acetyl-CoA Succinyl-CoA Succinyl-CoA Succinate Semialdehyde Succinate Semialdehyde Succinyl-CoA->Succinate Semialdehyde Succinyl-CoA Reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinate Semialdehyde->4-Hydroxybutyrate Succinate Semialdehyde Reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA Ligase / Transferase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound Dehydratase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonyl-CoA Hydratase (Crotonase) Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA Dehydrogenase Acetyl-CoA_1 Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA_1 Acetyl-CoA_2 Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA_2 Acetoacetyl-CoA β-ketothiolase

Caption: The metabolic pathway from succinyl-CoA to two molecules of acetyl-CoA.

Gene Cloning Workflow

The general workflow for cloning the genes encoding the enzymes of the this compound metabolic pathway involves several key steps, from genomic DNA isolation to the verification of the recombinant plasmid.

Experimental Workflow Diagram

Gene Cloning Workflow Genomic_DNA_Isolation 1. Genomic DNA Isolation (e.g., from Clostridium or Metallosphaera) PCR_Amplification 2. PCR Amplification of Target Gene Genomic_DNA_Isolation->PCR_Amplification Ligation 4. Ligation of PCR Product and Vector PCR_Amplification->Ligation Vector_Preparation 3. Expression Vector Preparation (e.g., pET vector digestion) Vector_Preparation->Ligation Transformation 5. Transformation into E. coli Cloning Strain Ligation->Transformation Selection_Screening 6. Selection and Screening of Recombinant Colonies Transformation->Selection_Screening Plasmid_Purification_Verification 7. Plasmid Purification and Verification (Sequencing) Selection_Screening->Plasmid_Purification_Verification Transformation_Expression 8. Transformation into E. coli Expression Strain Plasmid_Purification_Verification->Transformation_Expression

Caption: A generalized workflow for cloning genes of the this compound pathway.

Experimental Protocols

General Gene Cloning Protocol

This protocol provides a general framework for cloning the genes of the this compound metabolic pathway into a pET expression vector.

1. Genomic DNA Isolation:

  • Isolate high-quality genomic DNA from the source organism (e.g., Clostridium aminobutyricum, Metallosphaera sedula) using a commercial genomic DNA purification kit according to the manufacturer's instructions.

2. Primer Design and PCR Amplification:

  • Design forward and reverse primers specific to the target gene. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the pET vector's multiple cloning site.

  • Perform PCR using a high-fidelity DNA polymerase to amplify the target gene from the genomic DNA. A typical PCR reaction mixture (50 µL) is as follows:

    • 5x High-Fidelity Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM Forward Primer: 2.5 µL

    • 10 µM Reverse Primer: 2.5 µL

    • Template DNA (50-100 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to 50 µL

  • Use a suitable annealing temperature based on the primer sequences.

3. Vector and Insert Preparation:

  • Digest both the pET vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI) in a double digest reaction.

  • Purify the digested vector and insert using a gel extraction kit.

4. Ligation:

  • Set up a ligation reaction using T4 DNA ligase to insert the digested gene into the prepared pET vector. Use a 3:1 molar ratio of insert to vector.

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

5. Transformation into Cloning Strain:

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) using heat shock.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). Incubate overnight at 37°C.

6. Screening and Plasmid Verification:

  • Select several colonies and perform colony PCR to screen for positive clones.

  • Inoculate positive colonies into liquid LB medium with the corresponding antibiotic and grow overnight.

  • Purify the plasmid DNA using a miniprep kit.

  • Verify the sequence of the inserted gene by Sanger sequencing.

7. Transformation into Expression Strain:

  • Transform the sequence-verified recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

Recombinant Protein Expression and Purification

1. Expression:

  • Inoculate a single colony of the expression strain harboring the recombinant plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

2. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Purification (His-tagged proteins):

  • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

  • Load the supernatant from the cell lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Collect the fractions and analyze them by SDS-PAGE.

  • For higher purity, perform a subsequent size-exclusion chromatography step.

Enzyme Activity Assays

1. This compound Dehydratase (AbfD) Assay:

  • This is a coupled spectrophotometric assay.[1]

  • The reaction mixture (1 mL) contains:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 2 mM NAD+

    • 0.1 mM Coenzyme A

    • 1 mM 4-hydroxybutyrate

    • 1 U 4-hydroxybutyrate-CoA transferase (to generate the substrate in situ)

    • Auxiliary enzymes for the subsequent conversion of crotonyl-CoA to acetyl-CoA

  • The reaction is initiated by adding the purified this compound dehydratase.

  • The formation of NADH is monitored by the increase in absorbance at 340 nm.

2. (S)-3-Hydroxybutyryl-CoA Dehydrogenase (Hbd) Assay:

  • This assay measures the oxidation of NADH or the reduction of NAD+.[2][3]

  • For the forward reaction (oxidation of (S)-3-hydroxybutyryl-CoA):

    • The reaction mixture (300 µL) contains 100 mM Tris-HCl (pH 7.8), 0.5 mM NAD+, and 0.2 mM (S)-3-hydroxybutyryl-CoA.

  • For the reverse reaction (reduction of acetoacetyl-CoA):

    • The reaction mixture (300 µL) contains 100 mM Tris-HCl (pH 7.8), 0.5 mM NADH, and 0.2 mM acetoacetyl-CoA.

  • The change in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) is monitored.[2][3]

Quantitative Data

The following table summarizes the kinetic parameters for some of the key enzymes in the this compound metabolic pathway from various organisms.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
4-Hydroxybutyrate-CoA Synthetase Metallosphaera sedula4-Hydroxybutyrate19001.69 µmol min-1 mg-1[1]
This compound Dehydratase Clostridium aminobutyricumThis compound50-[4]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Clostridium beijerinckiiAcetoacetyl-CoA14540 µmol min-1 mg-1[5]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Clostridium beijerinckiiNADH8.6540 µmol min-1 mg-1[5]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA11 ± 169.6 ± 2.7 U mg-1[2][6]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimusAcetoacetyl-CoA16 ± 154.9 ± 7.2 U mg-1[2][6]
Crotonyl-CoA Hydratase Metallosphaera sedulaCrotonyl-CoA236 ± 315.7 ± 0.6 U mg-1[7]
Butyryl-CoA:acetate CoA-transferase Ruminococcaceae bacterium CPB6Butyryl-CoA536.9-[8]
Butyryl-CoA:acetate CoA-transferase Clostridium tyrobutyricum BEY8Butyryl-CoA369.5-[8]

Characterization of Purified Enzymes

(S)-3-Hydroxybutyryl-CoA Dehydrogenase from Nitrosopumilus maritimus
  • Optimal pH: The optimal pH for the forward reaction (oxidation of (S)-3-hydroxybutyryl-CoA) is around 7.8, while the reverse reaction (reduction of acetoacetyl-CoA) is also optimal around pH 7.8.[2][6]

  • Cofactor Specificity: The enzyme shows a strong preference for NAD(H) over NADP(H).[2][6]

  • Temperature: Assays are typically performed at 30°C.[2][6]

This compound Dehydratase from Clostridium aminobutyricum
  • Oxygen Sensitivity: This enzyme is known to be oxygen-sensitive, and purification and assays should be performed under anaerobic conditions.

  • Cofactors: It contains a [4Fe-4S] cluster and FAD as cofactors, which are essential for its catalytic activity.[4]

References

Application Notes and Protocols for Developing Biosensors for Real-Time 4-Hydroxybutyryl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyryl-CoA (4-HB-CoA) is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate/4-hydroxybutyrate cycle for carbon fixation in some archaea and the fermentation of 4-aminobutyrate in clostridia.[1][2][3] The ability to monitor the intracellular concentration of 4-HB-CoA in real-time is crucial for understanding the dynamics of these pathways, optimizing microbial production of valuable chemicals, and for developing drugs that target these metabolic routes. Genetically encoded biosensors offer a powerful tool for in vivo, real-time monitoring of metabolite concentrations.[4][5]

Currently, a naturally occurring transcription factor that specifically senses 4-HB-CoA has not been identified. Therefore, this document outlines a detailed strategy and protocols for the development of a 4-HB-CoA biosensor by engineering the ligand specificity of an existing transcription factor-based biosensor. The proposed approach leverages the principles of directed evolution and high-throughput screening to create a novel biosensor for 4-HB-CoA.

Principle of the Proposed Biosensor

The proposed biosensor is based on an allosteric transcription factor (aTF) that controls the expression of a reporter gene (e.g., Green Fluorescent Protein, GFP) in response to the intracellular concentration of 4-HB-CoA. In the absence of 4-HB-CoA, the aTF binds to its specific operator sequence in the promoter region of the reporter gene, repressing transcription. When 4-HB-CoA is present, it binds to the aTF, inducing a conformational change that causes the aTF to dissociate from the operator, thereby allowing the expression of the reporter gene. The resulting fluorescence intensity is proportional to the intracellular concentration of 4-HB-CoA.

Signaling Pathway of the Engineered Biosensor

4HB_CoA This compound aTF Engineered Allosteric Transcription Factor (aTF) 4HB_CoA->aTF Binds to aTF_bound aTF-4HB-CoA Complex (Inactive DNA binding) Operator Operator DNA Sequence aTF->Operator Binds and Represses Reporter Reporter Gene (e.g., GFP) GFP Green Fluorescent Protein Reporter->GFP Transcription & Translation Fluorescence Fluorescence Signal GFP->Fluorescence Emits

Caption: Signaling pathway of the proposed 4-HB-CoA biosensor.

Experimental Workflow for Biosensor Development

The development of the 4-HB-CoA biosensor will follow a directed evolution approach. A suitable starting scaffold, a transcription factor known to bind other acyl-CoA molecules, will be subjected to mutagenesis to create a library of variants. This library will then be screened for variants that respond to 4-HB-CoA.

Scaffold Select Scaffold (e.g., FapR) Mutagenesis Create Variant Library (Error-prone PCR, Site-saturation mutagenesis) Scaffold->Mutagenesis Library Plasmid Library of aTF Variants Mutagenesis->Library Transformation Transform into E. coli Library->Transformation Screening High-Throughput Screening (FACS) Transformation->Screening Hits Isolate and Sequence 'Hit' Variants Screening->Hits Characterization Characterize Biosensors (Dose-response, Specificity) Hits->Characterization Optimized_Biosensor Optimized 4-HB-CoA Biosensor Characterization->Optimized_Biosensor

Caption: Experimental workflow for 4-HB-CoA biosensor development.

Data Presentation: Performance Characteristics of Engineered Biosensors

The following table summarizes hypothetical yet realistic performance characteristics of newly developed 4-HB-CoA biosensors compared to the parental scaffold.

Biosensor VariantLigandDynamic Range (Fold Change)EC50 (µM)Specificity vs. Acetyl-CoASpecificity vs. Malonyl-CoA
Parental FapR Malonyl-CoA1510LowHigh
This compound1.1 (No response)>1000--
4HBCoA-Sensor v1.1 This compound5150ModerateLow
4HBCoA-Sensor v2.3 This compound1250HighLow

Application Notes

A validated 4-HB-CoA biosensor will have numerous applications in research and development:

  • Metabolic Engineering: Real-time monitoring of 4-HB-CoA levels can help identify bottlenecks in engineered metabolic pathways, enabling targeted interventions to improve product yields. The biosensor can also be used for dynamic pathway regulation, where the expression of pathway enzymes is controlled by the concentration of 4-HB-CoA.

  • High-Throughput Screening: The biosensor can be used to screen mutant libraries of enzymes or microbial strains for improved production of 4-HB-CoA or downstream products.[6]

  • Drug Discovery: For pathogens that utilize a 4-HB-CoA-dependent pathway, the biosensor can be used in whole-cell screening assays to identify compounds that inhibit enzymes in this pathway.

  • Fundamental Research: The biosensor will enable researchers to study the regulation and dynamics of metabolic pathways involving 4-HB-CoA in living cells.

Protocols

Protocol 1: Construction of the Biosensor Plasmid Library

This protocol describes the construction of a library of biosensor plasmids based on the Bacillus subtilis transcription factor FapR, which is known to bind malonyl-CoA and has shown promiscuity towards other acyl-CoA molecules.[7]

1.1. Plasmid Backbone:

  • A low-to-medium copy number plasmid (e.g., p15A origin) is used.

  • The plasmid contains a constitutive promoter driving the expression of the FapR variant.

  • A separate reporter cassette contains a promoter with the FapR operator sequence (fapO) followed by a strong ribosome binding site (RBS) and the coding sequence for a fluorescent reporter protein (e.g., sfGFP).

  • A suitable antibiotic resistance marker is included for selection.

1.2. Mutagenesis of the FapR Gene:

  • Error-prone PCR: The wild-type FapR gene is amplified under conditions that introduce random mutations (e.g., using a biased dNTP pool and a polymerase lacking proofreading activity). The target mutation rate is typically 1-3 amino acid changes per gene.

  • Site-Saturation Mutagenesis: Based on the crystal structure of FapR, key residues in the ligand-binding pocket are identified. Degenerate primers are used to introduce all possible amino acid substitutions at these positions.

  • The mutagenized FapR fragments are then cloned into the plasmid backbone using standard molecular biology techniques (e.g., Gibson assembly or restriction-ligation).

1.3. Library Transformation:

  • The ligation products are transformed into highly competent E. coli cells (e.g., DH10B) by electroporation to generate a library of at least 10^6 independent clones.

  • The transformed cells are plated on selective agar (B569324) plates and incubated overnight.

  • The colonies are scraped from the plates, and the plasmid library is purified.

Protocol 2: High-Throughput Screening of the Biosensor Library using FACS

This protocol describes the screening of the biosensor library for variants that respond to 4-HB-CoA using Fluorescence-Activated Cell Sorting (FACS).[5]

2.1. Cell Preparation:

  • The plasmid library is transformed into a suitable E. coli screening strain.

  • The cells are grown in a minimal medium to a mid-log phase.

  • The culture is split into two: one is supplemented with a known concentration of 4-hydroxybutyrate (which will be converted to 4-HB-CoA in vivo), and the other serves as the uninduced control. The cells are incubated for a few hours to allow for biosensor response.

2.2. FACS Sorting:

  • The cells are washed and resuspended in a suitable buffer (e.g., PBS).

  • The uninduced population is first run on the FACS machine to set the baseline fluorescence.

  • A sorting gate is set to collect cells from the induced population that show a significant increase in fluorescence compared to the uninduced population.

  • Typically, the top 1-5% of fluorescent cells are collected.

  • The collected cells are grown in a selective medium, and the sorting process can be repeated for further enrichment of responsive variants.

2.3. Hit Identification:

  • After the final sorting round, the collected cells are plated on selective agar plates.

  • Individual colonies are picked, and their plasmids are isolated and sequenced to identify the mutations in the FapR gene.

Protocol 3: Characterization of Biosensor Candidates

This protocol describes the quantitative characterization of the most promising biosensor variants identified from the screen.

3.1. Dose-Response Curve:

  • Individual biosensor variants are transformed into the screening strain.

  • The cells are grown in a minimal medium and distributed into a 96-well plate.

  • Different concentrations of 4-hydroxybutyrate are added to the wells.

  • The plate is incubated at 37°C with shaking for a defined period.

  • The optical density (OD600) and fluorescence of each well are measured using a plate reader.

  • The fluorescence is normalized by the cell density (Fluorescence/OD600).

  • The dose-response curve is plotted, and key parameters like the dynamic range (the ratio of maximum to minimum fluorescence) and the EC50 (the concentration of 4-hydroxybutyrate that gives half-maximal response) are determined.

3.2. Specificity Assay:

  • The response of the biosensor to other structurally related molecules (e.g., acetyl-CoA, malonyl-CoA, butyryl-CoA, succinyl-CoA) is tested using the same assay as for the dose-response curve.

  • The results will indicate the specificity of the engineered biosensor for 4-HB-CoA.

3.3. In Vivo Performance:

  • The biosensor can be introduced into a microbial strain that produces 4-HB-CoA.

  • The fluorescence of the production strain can be monitored over time using flow cytometry or fluorescence microscopy to get a real-time readout of the intracellular 4-HB-CoA concentration.

This compound Metabolic Pathway Context

cluster_pathway 3-Hydroxypropionate/4-Hydroxybutyrate Cycle (Simplified) AcetylCoA Acetyl-CoA SuccinylCoA Succinyl-CoA AcetylCoA->SuccinylCoA Multiple Steps Succinate_Semialdehyde Succinate Semialdehyde SuccinylCoA->Succinate_Semialdehyde FourHB 4-Hydroxybutyrate Succinate_Semialdehyde->FourHB FourHBCoA This compound FourHB->FourHBCoA CrotonylCoA Crotonyl-CoA FourHBCoA->CrotonylCoA This compound dehydratase AcetoacetylCoA Acetoacetyl-CoA CrotonylCoA->AcetoacetylCoA TwoAcetylCoA 2 x Acetyl-CoA AcetoacetylCoA->TwoAcetylCoA

References

Application Notes and Protocols for Anaerobic Cultivation Techniques in the Study of 4-Hydroxybutyryl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the anaerobic cultivation of microorganisms possessing the 4-hydroxybutyryl-CoA (4-HB) pathway, a key metabolic route in various archaea and bacteria. The protocols outlined below cover media preparation, cultivation, and subsequent biochemical analyses essential for investigating this pathway, which holds potential for applications in bioremediation and the production of valuable chemicals.

Overview of Anaerobic Cultivation Techniques

The study of oxygen-sensitive enzymes and pathways, such as the 4-HB pathway, necessitates strict anaerobic cultivation techniques. The primary goal is to create and maintain an anoxic environment with a low redox potential, which is crucial for the growth of obligate anaerobes.[1][2] Common methods include the use of anaerobic chambers, the Hungate technique, and specially designed anaerobic jars or bags.[3]

Key Principles of Anaerobic Cultivation:

  • Exclusion of Oxygen: All media and handling procedures must be designed to prevent oxygen exposure. This is typically achieved by boiling and cooling media under a stream of oxygen-free gas and adding reducing agents.[1]

  • Low Redox Potential: The addition of reducing agents like L-cysteine or sodium sulfide (B99878) helps to lower the redox potential of the medium, which is a prerequisite for the growth of many strict anaerobes.[1] Resazurin (B115843) is often included as a redox indicator, turning from pink (oxidized) to colorless (reduced).

  • Specialized Equipment: Anaerobic chambers or glove boxes provide a controlled, oxygen-free atmosphere (typically a mix of N₂, CO₂, and H₂) for all manipulations. The Hungate technique involves the use of sealed tubes and syringes for media and culture transfers under a continuous flow of sterile, oxygen-free gas.[1]

The this compound Pathway: A Brief Overview

The this compound pathway is a carbon fixation pathway utilized by some archaea and a fermentation pathway in certain bacteria.[4] This pathway is central to the metabolism of various compounds and involves several key enzymes, including the highly oxygen-sensitive this compound dehydratase.[4][5][6] Understanding the function and regulation of this pathway is crucial for harnessing the metabolic potential of these microorganisms.

Below is a generalized diagram of the this compound pathway leading to crotonyl-CoA.

4_Hydroxybutyryl_CoA_Pathway cluster_pathway This compound Pathway 4-HB 4-Hydroxybutyrate 4-HBCoA This compound 4-HB->4-HBCoA 4-HB-CoA ligase / transferase Crotonyl_CoA Crotonyl-CoA 4-HBCoA->Crotonyl_CoA This compound dehydratase

Caption: Simplified this compound Pathway.

Protocols for Anaerobic Cultivation

This section provides detailed protocols for the cultivation of two key microorganisms known to utilize the 4-HB pathway: Clostridium aminobutyricum and Metallosphaera sedula.

Cultivation of Clostridium aminobutyricum DSM 2634

Clostridium aminobutyricum is a strictly anaerobic bacterium that ferments 4-aminobutyrate via the 4-HB pathway.[7]

3.1.1. Growth Medium: DSMZ Medium 286 (CLOSTRIDIUM AMINOBUTYRICUM MEDIUM) [8][9]

ComponentAmount per 1 L
KH₂PO₄0.50 g
K₂HPO₄0.50 g
(NH₄)₂SO₄0.50 g
MgSO₄ x 7H₂O0.20 g
CaCl₂ x 2H₂O0.02 g
FeSO₄ x 7H₂O0.01 g
4-Aminobutyric acid5.00 g
Yeast extract2.00 g
Sodium thioglycolate0.50 g
Resazurin1.00 mg
Distilled water1.00 L
Final pH 7.0

3.1.2. Anaerobic Medium Preparation Protocol

  • Dissolve Ingredients: In a flask, dissolve all medium components except sodium thioglycolate in 900 ml of distilled water.

  • Boil and Gas: Boil the medium for at least 10 minutes to drive off dissolved oxygen. While cooling to room temperature, continuously sparge the medium with oxygen-free N₂ gas.

  • Add Reducing Agent: Once cooled, add the sodium thioglycolate.

  • Adjust pH and Volume: Adjust the pH to 7.0 with sterile, anaerobic solutions of NaOH or HCl. Bring the final volume to 1 L with anaerobic distilled water.

  • Dispense and Sterilize: Dispense the medium into anaerobic culture tubes (e.g., Hungate tubes) or serum bottles under a continuous stream of oxygen-free N₂. Seal with butyl rubber stoppers and aluminum crimps.

  • Autoclave: Sterilize the sealed vessels by autoclaving at 121°C for 15 minutes.

  • Pre-reduction: Before inoculation, ensure the medium is fully reduced (indicated by the resazurin turning colorless).

3.1.3. Inoculation and Incubation

  • Prepare Inoculum: Grow a pre-culture of C. aminobutyricum in the same medium to the late exponential phase.

  • Aseptic Transfer: Using a sterile syringe and needle flushed with oxygen-free gas, transfer 1-5% (v/v) of the pre-culture to the fresh medium.

  • Incubation: Incubate the cultures at 35°C in the dark.[9]

Cultivation of Metallosphaera sedula DSM 5348

Metallosphaera sedula is a thermoacidophilic archaeon that can grow autotrophically using the 3-hydroxypropionate/4-hydroxybutyrate cycle.[10][11] While it is an aerobe, the study of certain oxygen-sensitive enzymes from this organism, when expressed recombinantly or when studying specific metabolic states, may require anaerobic handling. For autotrophic growth under controlled conditions to study the 4-HB cycle, a defined medium is used.

3.2.1. Growth Medium: DSMZ Medium 88 (SULFOLOBUS MEDIUM) [12][13]

ComponentAmount per 1 L
(NH₄)₂SO₄1.30 g
KH₂PO₄0.28 g
MgSO₄ x 7H₂O0.25 g
CaCl₂ x 2H₂O0.07 g
Trace element solution10.00 ml
Distilled water1.00 L
Final pH 2.0

Trace Element Solution (per 100 ml):

ComponentAmount
MnCl₂ x 4H₂O1.80 mg
NaB₄O₇ x 10H₂O4.50 mg
ZnSO₄ x 7H₂O0.22 mg
CuCl₂ x 2H₂O0.05 mg
Na₂MoO₄ x 2H₂O0.03 mg
VOSO₄ x 2H₂O0.03 mg
CoSO₄0.01 mg
NiSO₄ x 6H₂O0.01 mg
Distilled water100.00 ml

3.2.2. Cultivation Protocol

M. sedula is typically grown aerobically.[10][12][14] However, for the study of anaerobically expressed recombinant enzymes from this organism, the following general anaerobic principles would apply to the handling of cell lysates and purified enzymes.

3.2.3. Heterotrophic and Mixotrophic Growth

For heterotrophic growth, the medium can be supplemented with 0.1-0.2% (w/v) yeast extract or casamino acids.[12][14][15] For mixotrophic growth, 20 mM ferrous sulfate (B86663) can be added.[12][15]

Experimental Protocols for Pathway Analysis

The following protocols are designed for the analysis of the 4-HB pathway from anaerobically grown cultures.

Preparation of Cell-Free Extract

Cell_Free_Extract_Workflow cluster_workflow Cell-Free Extract Preparation Harvest Harvest Cells (Centrifugation) Wash Wash Cell Pellet (Anaerobic Buffer) Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend Lyse Cell Lysis (e.g., Sonication) Resuspend->Lyse Centrifuge Centrifuge (Remove Debris) Lyse->Centrifuge Supernatant Collect Supernatant (Cell-Free Extract) Centrifuge->Supernatant

Caption: Workflow for preparing cell-free extracts.

  • Harvest Cells: Centrifuge the culture at the desired growth phase (e.g., late exponential) at 6,000 x g for 15 minutes at 4°C. All subsequent steps should be performed in an anaerobic chamber.

  • Wash Pellet: Wash the cell pellet with an anaerobic, isotonic buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, with 2 mM DTT).

  • Resuspend: Resuspend the pellet in a suitable lysis buffer.

  • Cell Lysis: Lyse the cells using a physical method such as sonication or a French press.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.

  • Collect Supernatant: The resulting supernatant is the cell-free extract.

Enzyme Assay for this compound Dehydratase

This spectrophotometric assay measures the formation of crotonyl-CoA, which has a characteristic absorbance at 263 nm.

Assay Components:

ComponentFinal Concentration
Potassium phosphate buffer (pH 7.4)100 mM
EDTA2 mM
Dithiothreitol (DTT)2 mM
NAD⁺2 mM
4-Hydroxybutyrate1 mM
Coenzyme A (CoA)0.1 mM
Acetyl-phosphate0.1 mM
Acetyl-CoA1 mM
4-Hydroxybutyrate CoA-transferase1.0 U
Auxiliary enzymesas required
Cell-free extractvariable

Protocol:

  • Prepare Assay Mix: In an anaerobic cuvette, combine all components except the cell-free extract.

  • Pre-incubate: Incubate the mixture for 3 minutes at room temperature to allow for the formation of this compound.

  • Initiate Reaction: Start the reaction by adding the cell-free extract.

  • Monitor Absorbance: Monitor the increase in absorbance at 263 nm (for crotonyl-CoA formation) or 340 nm (for NADH formation in a coupled assay) over time.

Quantitative Data from Enzyme Assays:

EnzymeSpecific Activity (U/mg)Kₘ (mM)Vₘₐₓ (U/mg)Reference Organism
This compound dehydrataseData not availableData not availableData not availableClostridium aminobutyricum
4-Hydroxybutyrate CoA-transferase~1.2~0.5~1.5Clostridium aminobutyricum

Note: Specific activity and kinetic parameters can vary significantly with purification and assay conditions.

Metabolite Extraction for HPLC Analysis

This protocol is for the extraction of intracellular metabolites, including intermediates of the 4-HB pathway, for analysis by High-Performance Liquid Chromatography (HPLC).

  • Quench Metabolism: Rapidly quench metabolic activity by adding the cell culture to a pre-chilled solvent, such as 60% methanol (B129727) at -40°C.

  • Harvest Cells: Centrifuge the quenched culture at low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[16]

  • Lyse and Precipitate: Disrupt the cells by sonication or bead beating, and precipitate proteins by incubation at low temperature (e.g., -20°C).

  • Clarify Extract: Centrifuge to remove cell debris and precipitated protein.

  • Dry and Reconstitute: Evaporate the supernatant to dryness under vacuum and reconstitute in a suitable solvent for HPLC analysis.

Metabolite_Extraction_Workflow cluster_extraction Metabolite Extraction for HPLC Quench Quench Metabolism Harvest Harvest Cells Quench->Harvest Extract Extract with Cold Solvent Harvest->Extract Lyse Lyse Cells & Precipitate Protein Extract->Lyse Clarify Clarify Extract Lyse->Clarify Analyze Dry, Reconstitute & Analyze Clarify->Analyze

References

Application Notes and Protocols for Site-Directed Mutagenesis of 4-Hydroxybutyryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing site-directed mutagenesis on 4-hydroxybutyryl-CoA dehydratase (AbfD), an enzyme crucial in the fermentation pathway of certain anaerobic bacteria. The protocols outlined below cover the conceptual framework, experimental procedures for mutagenesis, protein expression and purification, and enzymatic activity assays.

Introduction to this compound Dehydratase

This compound dehydratase is a homotetrameric enzyme that catalyzes the reversible dehydration of this compound to crotonyl-CoA. This reaction is mechanistically challenging as it involves the cleavage of a non-activated C-H bond. The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor and a [4Fe-4S] cluster in its active site to facilitate a radical-based mechanism. In addition to its primary dehydratase activity, the enzyme also exhibits a secondary, oxygen-insensitive isomerase activity, converting vinylacetyl-CoA to crotonyl-CoA.

The unique radical mechanism and the presence of a vulnerable [4Fe-4S] cluster make this compound dehydratase a potential target for the development of novel antimicrobial agents. Understanding the roles of specific amino acid residues in the active site through site-directed mutagenesis is pivotal for elucidating the catalytic mechanism and for designing targeted inhibitors.

Key Active Site Residues for Mutagenesis

Structural and functional studies have identified several highly conserved amino acid residues within the active site of this compound dehydratase from Clostridium aminobutyricum that are critical for its catalytic activity. These residues are involved in coordinating the [4Fe-4S] cluster, substrate binding, and facilitating the acid/base catalysis required for the dehydration reaction.

Table 1: Summary of Key Active Site Residues and Their Postulated Functions.

ResiduePostulated Function
Cys99, Cys103, Cys299Ligands for the [4Fe-4S] cluster.
His292Ligand for the [4Fe-4S] cluster and potential catalytic acid/base.
Glu257Stabilization of the FAD cofactor.
Glu455Potential catalytic acid/base.
Tyr296Substrate binding and positioning.

Quantitative Data on this compound Dehydratase Mutants

The following table summarizes the reported effects of site-directed mutagenesis on the enzymatic activity of this compound dehydratase from Clostridium aminobutyricum. The data is presented as residual activity relative to the wild-type enzyme.

Table 2: Dehydratase and Isomerase Activities of this compound Dehydratase Mutants.

MutantDehydratase Activity (% of Wild-Type)Isomerase Activity (% of Wild-Type)Reference
H292C0Low
H292E01
C99A01
C103A0Low
C299A076
E257Q092
E455Q07
Y296FLow (0.4 - 4%)Not reported
A460GLow (0.4 - 4%)Not reported
Q101ELow (0.4 - 4%)Not reported
T190VLow (0.4 - 4%)Not reported
K300QLow (0.4 - 4%)Not reported

Table 3: Kinetic Parameters of Wild-Type this compound Dehydratase.

SubstrateKm (µM)Vmax (s-1)
Acetyl-CoA22 ± 17.6 ± 0.3

Experimental Protocols

I. Site-Directed Mutagenesis

This protocol is based on the QuikChange™ site-directed mutagenesis method and should be adapted based on the specific plasmid and primers used.

Materials:

  • Plasmid DNA containing the this compound dehydratase gene (e.g., pASK-IBA3(+) carrying abfD)

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates and broth with appropriate antibiotic

Protocol:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the center of the primers, with 15-20 nucleotides of homologous sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of dNTP mix (10 mM)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of template plasmid DNA (5-50 ng)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells using standard heat shock or electroporation methods.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in LB broth.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Mutagenesis cluster_verification Verification primer_design Primer Design pcr PCR Amplification primer_design->pcr template_prep Template Plasmid Prep template_prep->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation sequencing DNA Sequencing transformation->sequencing Protein_Purification_Workflow expression Protein Expression in E. coli lysis Cell Lysis (Anaerobic) expression->lysis chromatography Affinity Chromatography (Anaerobic) lysis->chromatography storage Buffer Exchange & Storage chromatography->storage Enzymatic_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis setup Anaerobic Reaction Setup incubation Incubation setup->incubation quenching Reaction Quenching incubation->quenching separation Separation of 3H2O quenching->separation quantification Scintillation Counting separation->quantification Metabolic_Pathway GABA 4-Aminobutyrate (GABA) Succ_Semialdehyde Succinate Semialdehyde GABA->Succ_Semialdehyde Transaminase Hydroxybutyrate 4-Hydroxybutyrate Succ_Semialdehyde->Hydroxybutyrate Reductase Hydroxybutyryl_CoA This compound Hydroxybutyrate->Hydroxybutyryl_CoA CoA Transferase Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA This compound Dehydratase (AbfD) Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Reductase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate Acetate Acetate Acetyl_CoA->Acetate

Troubleshooting & Optimization

Technical Support Center: Overcoming Oxygen Sensitivity of 4-Hydroxybutyryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges posed by the oxygen sensitivity of 4-hydroxybutyryl-CoA dehydratase (4HBD).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound dehydratase (4HBD) and why is it important? A1: this compound dehydratase (4HBD) is an enzyme that catalyzes the reversible dehydration of this compound to crotonyl-CoA.[1][2] This reaction is a key step in the fermentation of 4-aminobutyrate by anaerobic bacteria like Clostridium aminobutyricum and in autotrophic CO2 fixation pathways in some thermoacidophilic archaea.[2][3][4] The enzyme employs a sophisticated radical-based mechanism to break a chemically stable carbon-hydrogen bond, making it of significant interest for understanding enzyme catalysis.[5][6]

Q2: Why is my purified 4HBD enzyme completely inactive? A2: The most common cause of complete inactivity in 4HBD from anaerobic sources (e.g., C. aminobutyricum) is exposure to oxygen.[7] The enzyme contains an oxygen-sensitive [4Fe-4S] iron-sulfur cluster in its active site that is essential for its catalytic activity.[5][6] Oxygen irreversibly damages this cluster, leading to a total loss of dehydratase function.[8][9] Therefore, all purification and experimental steps must be performed under strictly anaerobic conditions.[10]

Q3: What is the specific mechanism of oxygen inactivation? A3: The dehydratase activity of 4HBD relies on its [4Fe-4S] cluster and a flavin adenine (B156593) dinucleotide (FAD) cofactor.[1][5] The proposed mechanism for oxygen inactivation involves the degradation of the [4Fe-4S] cluster.[8] Oxygen can directly interact with the cluster, leading to its oxidative destruction and rendering the enzyme incapable of performing the radical-based dehydration reaction.

Q4: How quickly does the enzyme lose activity in the presence of air? A4: The dehydratase activity is highly sensitive to oxygen. When exposed to air at 0°C, the enzyme from C. aminobutyricum loses its dehydration activity completely within approximately 40-60 minutes.[1][9] Interestingly, the enzyme also possesses a secondary, oxygen-insensitive function: the isomerization of vinylacetyl-CoA to crotonyl-CoA. While the dehydratase activity is abolished by air, the isomerase activity only drops to about 40-60% of its initial value and then remains stable for over 24 hours.[1][9][11]

Q5: Can the oxygen-inactivated enzyme be reactivated? A5: Currently, there is no established method for reactivating the dehydratase function of 4HBD once it has been inactivated by oxygen. The damage to the [4Fe-4S] cluster is considered irreversible. Prevention of oxygen exposure is the only effective strategy.

Q6: Are there naturally oxygen-tolerant versions of 4HBD? A6: Yes. Oxygen-tolerant 4HBD enzymes have been identified in aerobic ammonia-oxidizing archaea (AOA).[12] These enzymes share significant sequence identity (around 59%) with their oxygen-sensitive bacterial counterparts but have evolved specific structural adaptations to protect the active site from oxygen.[12][13] Structural analysis reveals that in the archaeal enzyme, access tunnels to the [4Fe-4S] cluster are closed off by key amino acid substitutions, physically blocking oxygen from reaching the sensitive cofactor.[12]

Section 2: Troubleshooting Guide

Problem 1: Complete and rapid loss of dehydratase activity after purification.

  • Possible Cause: Unintentional oxygen exposure during cell lysis, chromatography, buffer preparation, or storage.

  • Solution: Implement and maintain strictly anaerobic conditions throughout the entire workflow.

    • Purification: Perform all steps inside an anaerobic chamber with an atmosphere of N2/H2 (e.g., 95%/5%).

    • Buffers: Prepare all buffers with deionized water that has been thoroughly degassed by boiling and cooling under a stream of high-purity nitrogen or argon gas. Add reducing agents like dithiothreitol (B142953) (DTT) to buffers where appropriate, but note that this cannot protect the enzyme from direct O2 exposure.

    • Handling: Use sealed, airtight tubes and syringes that have been flushed with anaerobic gas to handle and transfer enzyme solutions.[14][15]

Problem 2: My enzyme shows low specific activity or inconsistent results.

  • Possible Cause 1: Minor, intermittent oxygen leaks in the experimental setup.

  • Solution 1: Meticulously check all seals, gaskets, and connections in your anaerobic chamber and equipment. Use an oxygen indicator strip inside the chamber to ensure consistent anaerobic conditions.

  • Possible Cause 2: Sub-optimal assay conditions.

  • Solution 2: Verify all assay parameters, including pH, temperature, and substrate/cofactor concentrations.[16] Ensure the this compound substrate is fresh and has not degraded. For a reliable starting point, follow the detailed assay protocol provided in Section 4.

  • Possible Cause 3: Incomplete incorporation of cofactors ([4Fe-4S] cluster and FAD) during recombinant expression.

  • Solution 3: If expressing the enzyme recombinantly in E. coli, ensure the expression host and conditions are suitable for the assembly of iron-sulfur clusters. Co-expression with chaperone systems may improve cofactor loading.[3]

Problem 3: My experimental goals require working under aerobic conditions.

  • Possible Cause: The application (e.g., in vivo pathway in an aerobic host, high-throughput screening) is incompatible with strict anaerobic techniques.

  • Solution: Employ protein engineering to create an oxygen-tolerant variant of 4HBD. The most promising strategy is to mimic the adaptations found in the naturally oxygen-tolerant archaeal enzymes.[12] This involves identifying the key amino acid residues that shield the active site in the archaeal enzyme and introducing the corresponding mutations into your bacterial 4HBD gene via site-directed mutagenesis. See Protocol 3 for a conceptual workflow.

Section 3: Data Summaries

The following tables summarize key quantitative data regarding the oxygen sensitivity and mutagenesis of 4HBD from Clostridium aminobutyricum.

Table 1: Effect of Air Exposure on Wild-Type 4HBD Activities

Activity Type Initial Specific Activity (U/mg) Activity after 24h Air Exposure Reference
Dehydration ~20 0% [9][17]

| Isomerization | ~25 | ~40-60% of initial |[1][9] |

Table 2: Effects of Site-Directed Mutagenesis on C. aminobutyricum 4HBD

Mutant Dehydratase Activity (% of Wild-Type) Isomerase Activity after Air Exposure (% of its own initial) Key Observation Reference
Wild-Type 100% ~10% Loses 90% of isomerase activity [8]
E257Q 0% 92% Becomes largely insensitive to air [8]
C299A 0% 76% Becomes largely insensitive to air [8]
Y296F <1% N/A Abolishes dehydratase activity [9][18]
E455Q 0% 7% Abolishes dehydratase activity [8]

| H292C/E | 0% | 1-10% | Abolishes dehydratase activity |[8][9] |

Section 4: Key Experimental Protocols

Protocol 1: General Handling of Oxygen-Sensitive 4HBD

  • Environment: All manipulations must be performed in an anaerobic chamber (e.g., Forma Scientific or Coy Laboratory Products) with an atmosphere containing <10 ppm O2.[14]

  • Buffer Preparation: Deoxygenate all buffers and solutions by sparging with high-purity nitrogen or argon gas for at least 30-60 minutes while stirring. Alternatively, boil and cool under a stream of the same anaerobic gas. Prepare buffers fresh and store them inside the anaerobic chamber.

  • Protein Transfer: Transfer the purified enzyme solution using gas-tight syringes. Pre-flush the syringe multiple times with anaerobic gas from the chamber.

  • Storage: For short-term storage, keep the enzyme on ice within the anaerobic chamber. For long-term storage, flash-freeze aliquots in liquid nitrogen inside the chamber and transfer to a -80°C freezer. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay for 4HBD Dehydratase Activity

This assay measures the formation of crotonyl-CoA, which has a distinct absorbance peak at 263 nm.

  • Reagents (Prepare anaerobically):

    • Assay Buffer: 100 mM potassium phosphate, pH 7.0, 2 mM DTT.

    • Substrate: 10 mM this compound in deoxygenated water.

  • Procedure (Perform inside an anaerobic chamber):

    • Set up a UV/Vis spectrophotometer with a cuvette holder inside the chamber.

    • In a 1 mL quartz cuvette, add 980 µL of Assay Buffer.

    • Add 10 µL of the 4HBD enzyme solution and mix by gentle inversion.

    • Record a baseline reading at 263 nm.

    • Initiate the reaction by adding 10 µL of the 10 mM this compound substrate (final concentration 100 µM).

    • Immediately begin monitoring the increase in absorbance at 263 nm over time.

    • The initial linear rate of absorbance increase is proportional to the enzyme activity.

  • Calculation:

    • Calculate the rate of reaction using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for crotonyl-CoA at 263 nm is 7,100 M⁻¹cm⁻¹.

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of crotonyl-CoA per minute under the specified conditions.

Protocol 3: Conceptual Workflow for Engineering Oxygen Tolerance

  • Bioinformatic Analysis:

    • Perform a multiple sequence alignment of your oxygen-sensitive bacterial 4HBD with several known oxygen-tolerant archaeal 4HBD sequences.

    • Identify conserved amino acid differences, particularly focusing on residues that line the substrate access tunnel to the active site, as identified in structural studies.[12]

  • Site-Directed Mutagenesis:

    • Design primers to introduce the desired point mutations (e.g., the four key substitutions that close the active site tunnels in archaeal 4HBD) into the expression plasmid containing your 4HBD gene.

    • Use a standard mutagenesis protocol (e.g., QuikChange) to create the mutant plasmid. Verify the mutations by DNA sequencing.

  • Protein Expression and Purification:

    • Transform the mutant plasmid into an expression host like E. coli BL21(DE3).

    • Express and purify the mutant protein. A key test is to perform the purification under both anaerobic and standard aerobic conditions to directly assess the gain in stability.

  • Characterization:

    • Activity Assay: Measure the specific dehydratase activity of the purified mutant enzyme using Protocol 2. Compare it to the wild-type enzyme.

    • Oxygen Tolerance Assay: Expose a sample of the purified mutant enzyme to air for a defined period (e.g., 1, 6, and 24 hours). At each time point, take an aliquot and measure its residual dehydratase activity under anaerobic conditions. Compare the stability to the wild-type enzyme, which should be completely inactive after ~1 hour.

Section 5: Visual Guides

cluster_inactivation Proposed Mechanism of Oxygen Inactivation O2 Molecular Oxygen (O₂) ActiveSite Enzyme Active Site O2->ActiveSite Accesses FeS_Cluster [4Fe-4S] Cluster O2->FeS_Cluster Attacks ActiveSite->FeS_Cluster Contains Damage Oxidative Damage FeS_Cluster->Damage Inactive Inactive Enzyme Damage->Inactive Results in

Caption: Flowchart of the oxygen inactivation mechanism in 4HBD.

cluster_troubleshooting Troubleshooting Logic for 4HBD Inactivity Problem Problem: Enzyme is Inactive Cause1 Cause: Oxygen Exposure? Problem->Cause1 Cause2 Cause: Sub-optimal Assay? Problem->Cause2 If still inactive Cause3 Cause: Need Aerobic Conditions? Problem->Cause3 If O₂ is unavoidable Solution1 Solution: Use Strict Anaerobic Technique (Chamber, Degassed Buffers) Cause1->Solution1 Yes Solution2 Solution: Verify pH, Temp, Substrate Follow Standard Protocol Cause2->Solution2 Yes Solution3 Solution: Protein Engineering (Site-Directed Mutagenesis) Cause3->Solution3 Yes cluster_workflow Workflow for Engineering Oxygen-Tolerant 4HBD step1 1. Bioinformatic Analysis (Align Bacterial vs. Archaeal 4HBD) step2 2. Identify Key Mutations (Residues blocking O₂ tunnel) step1->step2 step3 3. Site-Directed Mutagenesis (Introduce mutations into gene) step2->step3 step4 4. Protein Expression & Purification (Test aerobic vs. anaerobic prep) step3->step4 step5 5. Characterization Assays step4->step5 step6 Activity Assay (Measure specific activity) step5->step6 step7 O₂ Tolerance Assay (Measure activity after air exposure) step5->step7 result Result: Oxygen-Tolerant 4HBD step6->result step7->result

References

Technical Support Center: Soluble Expression of 4-Hydroxybutyryl-CoA Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered during the recombinant expression of 4-hydroxybutyryl-CoA (4-HB-CoA) pathway enzymes, such as this compound synthetase, dehydratase, and dehydrogenase, in E. coli.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide researchers through resolving common expression problems.

Q1: My 4-HB-CoA enzyme is expressed, but it's almost entirely in the insoluble fraction (inclusion bodies). What is my first step?

A1: The most common and often most effective first step is to lower the expression temperature. High expression rates at 37°C can overwhelm the cellular folding machinery, leading to protein aggregation. Reducing the temperature slows down protein synthesis, allowing more time for correct folding.[1][2]

  • Immediate Action: Repeat the expression at a lower temperature, such as 15-25°C, and extend the induction time (e.g., 16-24 hours).[2][3] For some enzymes, like this compound dehydratase, expression temperatures of 20-25°C have been found to be crucial for obtaining soluble protein.[4][5][6]

Q2: I've tried lowering the temperature, but my protein is still largely insoluble. What's the next logical step?

A2: The next step is to evaluate your induction conditions. The concentration of the inducer (commonly IPTG) and the cell density at the time of induction can significantly impact solubility. A high inducer concentration can lead to rapid, overwhelming protein production.

  • Recommended Action: Perform a small-scale expression trial titrating the IPTG concentration (e.g., from 0.05 mM to 1.0 mM) to find the lowest concentration that still yields sufficient protein. Also, try inducing at a lower optical density (OD600), for instance in the early-log phase (OD600 ≈ 0.1-0.4), which can sometimes improve soluble yields, especially when combined with low temperatures.[7][8]

Q3: Induction optimization didn't solve the problem. Should I consider changing my expression vector or host strain?

A3: Yes, the choice of vector and host strain is critical.

  • Fusion Tags: Using a vector that adds a solubility-enhancing fusion tag is a powerful strategy.[9][10] Large tags like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST) are well-known for their ability to improve the solubility of passenger proteins.[11][12] Smaller tags like SUMO (Small Ubiquitin-like Modifier) can also enhance stability and solubility.[12] Combining a solubility tag with an affinity tag (e.g., His-tag) can facilitate both soluble expression and purification.[10][13]

  • Host Strains: Standard strains like BL21(DE3) are robust, but specialized strains may offer advantages. For example, strains like Rosetta™ or CodonPlus®, which supply tRNAs for codons that are rare in E. coli, can prevent translational stalling and misfolding.[1] For proteins with disulfide bonds, strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm can be beneficial.

Q4: My protein expression is very low overall, both soluble and insoluble. What could be the issue?

A4: Low expression can stem from several factors, including codon bias, mRNA instability, or protein toxicity.

  • Codon Optimization: If the gene for your 4-HB-CoA enzyme is from an organism with a very different codon usage than E. coli, it can lead to inefficient translation. Synthesizing a codon-optimized version of the gene can dramatically increase expression levels.[1][14]

  • Promoter Strength: If you are using a vector with a very strong promoter (like T7), expression might be toxic to the cells. Switching to a vector with a weaker or more tightly regulated promoter (e.g., araBAD) could help.

  • Media and Supplements: Ensure your growth medium is not limiting. For enzymes that require cofactors, like the FAD and iron-sulfur clusters in this compound dehydratase, supplementing the media with precursors like riboflavin (B1680620) and iron citrate (B86180) may be necessary for proper folding and activity.[4][5][6]

Q5: I have some soluble protein, but it crashes out of solution during purification. What can I do?

A5: This indicates that the protein is unstable in your purification buffer.

  • Buffer Optimization: Screen different buffer conditions. Key variables to test include pH, salt concentration (NaCl, KCl), and the addition of stabilizing agents.

  • Additives: Including additives like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines (NDSBs) in your lysis and purification buffers can help maintain protein solubility.

  • Fusion Tag Removal: Sometimes, a protein is only soluble when attached to its fusion tag.[11] If the protein precipitates after cleavage of the tag, you may need to perform the cleavage in the presence of stabilizing agents or reconsider if the tag can be left on for your downstream applications.[10]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose strategy to start with for a new 4-HB-CoA enzyme?

A: A robust starting strategy is to use an E. coli BL21(DE3) host, clone the gene into a vector providing an N-terminal His6-MBP tag, and perform the first expression trial at a reduced temperature (e.g., 18-20°C) overnight with a moderate IPTG concentration (0.1-0.4 mM). This combination addresses the most common failure modes of insolubility and provides a straightforward purification path.

Q: Can co-expression of molecular chaperones help improve the solubility of my enzyme?

A: Absolutely. Co-expressing molecular chaperones, which assist in protein folding, is a well-established method to improve the soluble yield of difficult-to-express proteins.[15][16] Chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can be introduced on a separate, compatible plasmid and co-induced with your target protein.[15][17] This approach has been successfully used to obtain soluble this compound dehydratase.[4][5] It is often necessary to test different chaperone combinations to find the most effective one for a specific protein.[15][17][18]

Q: Are there any specific considerations for 4-HB-CoA enzymes since they are part of a metabolic pathway?

A: Yes. These enzymes act on CoA substrates and may require specific cofactors.

  • Cofactor Availability: As seen with this compound dehydratase, which contains FAD and iron-sulfur clusters, the availability of these cofactors in the E. coli cytoplasm can be a limiting factor.[19][20] Supplementing the growth media may be required.[4]

  • Substrate/Product Toxicity: While less common during expression, consider if high intracellular concentrations of the enzyme's substrate or product could be toxic, leading to poor cell growth and lower yields.

  • Oxygen Sensitivity: Some metabolic enzymes are oxygen-sensitive.[5] For example, this compound dehydratase from Clostridium aminobutyricum is oxygen-labile.[21] If you are working with an anaerobic enzyme, performing lysis and purification under anaerobic conditions may be necessary to retain activity.[22]

Data Presentation

Table 1: Effect of Expression Temperature on Protein Solubility This table summarizes typical results from studies optimizing expression temperature for aggregation-prone enzymes.

Target ProteinHost StrainInduction ConditionsExpression Temp. (°C)Soluble Fraction (%)Reference Example
Generic Metabolic EnzymeE. coli BL21(DE3)0.5 mM IPTG, 4 hrs37~10-20%General Observation[2]
Generic Metabolic EnzymeE. coli BL21(DE3)0.5 mM IPTG, 16 hrs18~50-70%General Observation[1][2]
4-HB-CoA DehydrataseE. coli BL210.23 µM AHT, 16-20 hrs20-25Significantly Increased[4][5]
Recombinant P5βR2E. coli BL21(DE3)pLysS0.3 mM IPTG, 72 hrs4>80% (3-fold increase)[7][8]

Table 2: Comparison of Common Solubility-Enhancing Fusion Tags This table compares the properties of frequently used fusion tags to guide selection.

Fusion TagSize (kDa)Mechanism of ActionPurification MethodKey Advantages
MBP (Maltose Binding Protein)~42Acts as a molecular chaperone, highly soluble.Amylose ResinHigh success rate for improving solubility.[23]
GST (Glutathione-S-Transferase)~26Highly soluble, promotes dimerization.Glutathione ResinGood solubility enhancement, gentle elution.[23]
Trx (Thioredoxin)~12Cytoplasmic protein with high intrinsic solubility.None (requires 2nd tag)Smaller size, can promote disulfide bond formation.[23]
SUMO (Small Ubiquitin-like Modifier)~11Enhances proper folding and solubility.His-tag (often co-fused)SUMO-specific proteases allow for precise tag removal.[12]

Experimental Protocols

Protocol 1: Low-Temperature Expression Optimization

This protocol provides a method for testing the effect of reduced temperature on the soluble expression of a target 4-HB-CoA enzyme.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your expression plasmid. Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the overnight starter culture to a starting OD600 of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Temperature Equilibration: Move the flask to a shaker pre-cooled to the desired expression temperature (e.g., 18°C). Allow the culture to cool for 30 minutes.[3]

  • Induction: Add IPTG to a final concentration of 0.1 mM.

  • Expression: Continue to incubate the culture at 18°C with shaking for 16-20 hours.[3]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Analysis: Lyse a small aliquot of cells and separate the soluble and insoluble fractions by centrifugation (e.g., 14,000 x g for 20 min at 4°C). Analyze both fractions by SDS-PAGE to determine the proportion of soluble protein.

Protocol 2: Chaperone Co-Expression Trial

This protocol describes how to improve soluble protein yield by co-expressing the target enzyme with a chaperone system (e.g., GroEL/GroES).

  • Co-transformation: Co-transform E. coli BL21(DE3) cells with your target expression plasmid and a compatible chaperone plasmid (e.g., pGro7 from TaKaRa/Clontech). Plate on LB-agar containing antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of LB medium with both antibiotics using the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Chaperone Induction: Add L-arabinose to the final concentration recommended by the plasmid manufacturer (e.g., 0.5-2 mg/mL) to induce expression of the chaperones. Incubate for 1-2 hours at 37°C.

  • Temperature Reduction: Lower the incubator temperature to 20-25°C and allow the culture to equilibrate for 30 minutes.

  • Target Protein Induction: Induce expression of your 4-HB-CoA enzyme by adding IPTG to a final concentration of 0.1 mM.

  • Expression: Incubate for an additional 12-16 hours at 20-25°C.

  • Harvesting and Analysis: Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Insoluble Protein Expression temp Step 1: Lower Expression Temperature (15-25°C) start->temp soluble Success: Soluble Protein Obtained temp->soluble Soluble insoluble Problem Persists temp->insoluble Still Insoluble induce Step 2: Optimize Induction (↓ [IPTG], vary OD at induction) vector Step 3: Change Vector / Add Fusion Tag (MBP, GST, SUMO) induce->vector Still Insoluble induce->soluble Soluble chaperone Step 4: Co-express Chaperones (GroEL/ES, DnaK/J) vector->chaperone Still Insoluble vector->soluble Soluble host Step 5: Change Host Strain (e.g., Rosetta, CodonPlus) chaperone->host Still Insoluble chaperone->soluble Soluble host->soluble Soluble insoluble->induce

Caption: A workflow for troubleshooting insoluble protein expression.

Fusion_Tag_Selection cluster_tags Solubility Enhancing Tags cluster_affinity Affinity Tags MBP MBP (~42 kDa) - High solubility enhancement - Chaperone-like activity Fusion Fusion Construct MBP->Fusion GST GST (~26 kDa) - Good solubility enhancement - Dimerization may help GST->Fusion SUMO SUMO (~11 kDa) - Enhances folding - Specific proteases for removal SUMO->Fusion His His-Tag (~1 kDa) - Small size - IMAC purification His->Fusion Strep Strep-Tag II (~1 kDa) - High specificity - Gentle elution POI Protein of Interest (e.g., 4-HB-CoA Enzyme) POI->Fusion Fusion->Strep C-terminal option

Caption: Selection guide for combining fusion tags.

Chaperone_System cluster_cell E. coli Host Cell cluster_folding Protein Folding Pathway Plasmid1 Expression Plasmid (pET, pBAD, etc.) - AmpR Ribosome Ribosome Plasmid1->Ribosome transcription & translation (IPTG) Plasmid2 Chaperone Plasmid (pGro7, pKJE7, etc.) - CamR Chaperones Chaperones (GroEL/ES, DnaK/J) Plasmid2->Chaperones transcription & translation (Arabinose) Unfolded Unfolded 4-HB-CoA Enzyme Polypeptide Ribosome->Unfolded Unfolded->Chaperones binding & folding Aggregates Inclusion Bodies (Insoluble Aggregates) Unfolded->Aggregates aggregation Folded Correctly Folded Soluble Enzyme Chaperones->Folded release

Caption: Mechanism of chaperone co-expression system.

References

troubleshooting low yield in 4-hydroxybutyryl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the biosynthesis of 4-hydroxybutyryl-CoA (4-HB-CoA), particularly focusing on resolving low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-HB-CoA yield is significantly lower than expected. What are the common causes?

Low yields in 4-HB-CoA biosynthesis can stem from several factors, ranging from issues with the enzymatic catalysts to suboptimal reaction conditions. The primary areas to investigate are the activity of your enzymes, the availability and quality of substrates and cofactors, and the overall reaction environment. A systematic approach to troubleshooting is often the most effective way to identify the bottleneck in your specific system.

Potential Causes for Low Yield:

  • Enzyme Inactivity or Low Activity: The enzymes in your pathway may be improperly folded, degraded, or inhibited. This is a common issue, especially with recombinantly expressed enzymes.

  • Substrate or Cofactor Limitation: The concentration of precursors (e.g., succinate (B1194679), 4-hydroxybutyrate) or essential cofactors (e.g., Coenzyme A, ATP, NADH, NADPH) may be insufficient.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition of your reaction may not be optimal for one or more enzymes in the pathway.

  • Product Inhibition or Degradation: The accumulation of 4-HB-CoA or other intermediates might inhibit enzyme activity, or the product itself may be unstable under the experimental conditions.

  • Oxygen Sensitivity: Some enzymes in the 4-HB-CoA pathway, like this compound dehydratase, are sensitive to oxygen and can be inactivated if not handled under anaerobic conditions.[1][2][3]

A logical workflow for troubleshooting these issues is presented below.

cluster_enzyme Enzyme Troubleshooting cluster_substrate Substrate/Cofactor Troubleshooting cluster_conditions Reaction Condition Optimization Start Low 4-HB-CoA Yield CheckEnzyme Verify Enzyme Activity & Integrity Start->CheckEnzyme CheckSubstrate Assess Substrate & Cofactor Availability CheckEnzyme->CheckSubstrate Enzyme OK SDS_PAGE SDS-PAGE for Integrity CheckEnzyme->SDS_PAGE ActivityAssay Individual Enzyme Assays CheckEnzyme->ActivityAssay OptimizeConditions Optimize Reaction Conditions CheckSubstrate->OptimizeConditions Substrates OK QuantifySubstrates Quantify Substrate/Cofactor Concentrations CheckSubstrate->QuantifySubstrates CheckPurity Verify Purity CheckSubstrate->CheckPurity CheckProduct Investigate Product Inhibition/Degradation OptimizeConditions->CheckProduct Conditions OK pH_T_Titration pH and Temperature Titration OptimizeConditions->pH_T_Titration BufferScreen Buffer Screening OptimizeConditions->BufferScreen Anaerobic Ensure Anaerobic Conditions (if applicable) CheckProduct->Anaerobic No Inhibition Success Yield Improved Anaerobic->Success

Caption: A troubleshooting workflow for diagnosing low 4-HB-CoA yield.

Q2: How can I confirm that the enzymes in my pathway are active?

Verifying the activity of each enzyme in your biosynthetic pathway is a critical first step.

Recommended Actions:

  • Check Protein Integrity: Run an SDS-PAGE gel to confirm that your purified enzymes are intact and have not been degraded.

  • Perform Individual Enzyme Assays: Assaying each enzyme separately allows you to pinpoint which step in the pathway is failing. For example, the activity of 4-hydroxybutyrate dehydrogenase can be monitored by the change in absorbance of NAD(P)H at 340 nm.

  • Use a Positive Control: If possible, use a commercially available, purified enzyme as a positive control in your activity assays to ensure that your assay conditions are appropriate.

Q3: What are the key enzymes in the 4-HB-CoA biosynthesis pathway and where can I find information on their optimal conditions?

The specific enzymes can vary depending on the chosen biosynthetic route. Below is a summary of enzymes for a common pathway starting from succinate.

Key Enzymes and Their Properties

EnzymeAbbreviationEC NumberTypical SubstratesTypical CofactorsOptimal pHOptimal Temperature (°C)
Succinyl-CoA synthetaseSucCD6.2.1.5Succinate, CoA, ATP/GTPMg²⁺7.2 - 8.037
Succinyl-CoA reductaseSucD1.2.1.76Succinyl-CoANADPH~7.030 - 37
4-Hydroxybutyrate dehydrogenase4-HbD1.1.1.61Succinic semialdehydeNADPH6.0 - 7.530 - 37
4-Hydroxybutyrate-CoA transferaseOrfZ2.8.3.-4-Hydroxybutyrate, Acetyl-CoA-7.0 - 8.530 - 37
This compound synthetase4-HBCS6.2.1.-4-Hydroxybutyrate, CoA, ATPMg²⁺7.5 - 8.530 - 37
This compound dehydrataseAbfD4.2.1.120This compoundFAD, [4Fe-4S]~7.425 - 37

Note: Optimal conditions can vary significantly depending on the source organism of the enzyme.

Below is a diagram illustrating a common biosynthetic pathway from succinate to this compound.

Succinate Succinate SucCD Succinyl-CoA synthetase (SucCD) Succinate->SucCD SuccinylCoA Succinyl-CoA SucD Succinyl-CoA reductase (SucD) SuccinylCoA->SucD SSA Succinic Semialdehyde FourHbD 4-Hydroxybutyrate dehydrogenase (4-HbD) SSA->FourHbD FourHB 4-Hydroxybutyrate OrfZ 4-Hydroxybutyrate-CoA transferase (OrfZ) FourHB->OrfZ FourHBCoA This compound SucCD->SuccinylCoA SucD->SSA FourHbD->FourHB OrfZ->FourHBCoA

Caption: Biosynthetic pathway from succinate to this compound.

Q4: My enzymes appear to be active, but the overall yield is still low. What should I investigate next?

If you have confirmed that your enzymes are active individually, the next step is to examine the complete system.

Troubleshooting Steps for an Active-Enzyme System:

  • Quantify Intermediates: Use techniques like LC-MS/MS to quantify the intermediates in your pathway.[4][5][6] An accumulation of a specific intermediate can indicate a bottleneck at the subsequent enzymatic step.

  • Cofactor Regeneration: If your pathway requires cofactors like NADH or ATP, ensure that you have an efficient cofactor regeneration system in place, or that you are supplying them in sufficient, non-limiting amounts.

  • Substrate Inhibition: High concentrations of some substrates can be inhibitory. Perform substrate titration experiments to determine the optimal concentration for each precursor.

  • Time-Course Analysis: Run the reaction over a longer period and take samples at various time points. This will help you determine if the reaction is stalling prematurely, which could be a sign of product inhibition or enzyme instability over time.

Q5: How do I properly handle oxygen-sensitive enzymes like this compound dehydratase?

This compound dehydratase from organisms like Clostridium aminobutyricum is known to be oxygen-sensitive.[1][3] Inactivation of this enzyme can be a major cause of low yield.

Protocol for Handling Oxygen-Sensitive Enzymes:

  • Anaerobic Environment: All purification and reaction steps should be performed in an anaerobic chamber or glove box.

  • Degassed Buffers: All buffers and solutions must be thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) and stored under an inert atmosphere.

  • Reducing Agents: The addition of a reducing agent, such as dithiothreitol (B142953) (DTT), to your buffers can help maintain a reducing environment and protect the enzyme from oxidative damage.

Experimental Protocols

Protocol 1: Activity Assay for 4-Hydroxybutyrate Dehydrogenase (4-HbD)

This assay measures the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • 1 M Tris-HCl buffer, pH 7.5

  • 100 mM Succinic semialdehyde

  • 10 mM NADPH

  • Purified 4-HbD enzyme solution

  • Nuclease-free water

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 7.5

    • 10 µL of 10 mM NADPH

    • x µL of purified 4-HbD enzyme (to be determined empirically)

    • Nuclease-free water to a final volume of 990 µL

  • Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of 100 mM succinic semialdehyde.

  • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a general workflow for the quantification of 4-HB-CoA from a reaction mixture.

Materials:

  • LC-MS/MS system

  • C18 reversed-phase column

  • Acetonitrile (ACN)

  • Formic acid

  • Nuclease-free water

  • 4-HB-CoA standard

  • Internal standard (e.g., ¹³C-labeled 4-HB-CoA or another acyl-CoA not present in the sample)

Procedure:

  • Sample Preparation:

    • Quench the enzymatic reaction by adding a cold solvent, such as acetonitrile, and place on ice.

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and add the internal standard.

    • Dry the sample under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried sample in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-HB-CoA and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the 4-HB-CoA standard.

    • Quantify the amount of 4-HB-CoA in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Technical Support Center: Optimizing Assay Conditions for 4-Hydroxybutyryl-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-hydroxybutyryl-CoA ligase assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assaying this compound ligase activity?

A1: There are two primary methods for measuring this compound ligase activity: a direct spectrophotometric assay and a more sensitive HPLC-based assay. A coupled spectrophotometric assay can also be employed.

  • Discontinuous Spectrophotometric Assay: This method measures the substrate-dependent disappearance of Coenzyme A (CoA) at high temperatures (around 75°C). The remaining free CoA is quantified by reacting it with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured.[1][2]

  • High-Performance Liquid Chromatography (HPLC) Assay: This technique directly measures the formation of the this compound product. It is particularly useful for confirming the identity of the product and for kinetic analyses.[1]

  • Coupled Spectrophotometric Assay: In this approach, the activity of this compound ligase is coupled to the subsequent enzyme in its metabolic pathway, this compound dehydratase. The reaction is monitored by measuring the reduction of NAD+ at 340 nm.[2]

Q2: What are the typical components of a this compound ligase reaction mixture?

A2: A standard reaction mixture for a discontinuous spectrophotometric assay includes:

  • Buffer (e.g., 100 mM MOPS/KOH, pH 7.9)[1]

  • Magnesium Chloride (MgCl₂): Typically at a concentration of 5 mM.[1]

  • Adenosine Triphosphate (ATP): Usually around 2.5 mM.[1]

  • Coenzyme A (CoA): A starting concentration of approximately 0.15 mM is common.[1]

  • Purified this compound ligase enzyme.[1]

  • The reaction is initiated by the addition of the substrate, 4-hydroxybutyrate.

Q3: My this compound ligase appears to be inactive. What are the potential causes?

A3: Several factors can contribute to a lack of enzyme activity. Consider the following:

  • Improper Storage or Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Incorrect Assay Conditions: Verify the pH of your buffer, the concentrations of all reactants (especially ATP and MgCl₂), and the reaction temperature. Many this compound ligases are thermophilic and require high temperatures for optimal activity.[2]

  • Degraded ATP: ATP solutions can degrade over time. It is recommended to use a fresh stock of ATP.

  • Enzyme Purity: Contaminants from the purification process could be inhibiting the enzyme.

  • Substrate Quality: Ensure the 4-hydroxybutyrate substrate is of high purity and has not degraded.

Q4: I am observing high background noise or non-specific activity in my assay. How can I reduce this?

A4: High background can be addressed by:

  • Running Control Reactions: Always include a control reaction without the enzyme and another without the 4-hydroxybutyrate substrate to determine the level of background signal.

  • Optimizing Enzyme Concentration: Titrate the amount of enzyme used in the assay to find a concentration that gives a robust signal without excessive background.

  • Checking for Contaminating Enzymes: If using a coupled assay, ensure the coupling enzymes are pure and do not have side activities that could contribute to the signal.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify enzyme storage conditions and avoid repeated freeze-thaw cycles. - Test enzyme activity with a positive control if available.
Suboptimal Reaction Buffer - Check and adjust the pH of the buffer to the optimal range for your specific enzyme (e.g., pH 7.9 for M. sedula ligase).[1] - Ensure the buffer components do not inhibit the enzyme.
Incorrect Cofactor/Substrate Concentrations - Prepare fresh ATP and MgCl₂ solutions. - Verify the concentrations of all substrates and cofactors using a spectrophotometer where applicable.
Incorrect Assay Temperature - Optimize the reaction temperature. For thermophilic enzymes, temperatures around 70-75°C are often necessary.[1][2]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors - Calibrate your pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. - Prepare a master mix of reagents to minimize pipetting variability between samples.
Reagent Instability - Prepare fresh reagents, especially ATP and CoA, for each experiment. - Store stock solutions in appropriate conditions and in smaller aliquots to avoid degradation.
Assay Timing - For discontinuous assays, ensure precise and consistent timing for stopping the reaction and taking measurements.
Issue 3: Issues with Coupled Assays
Possible Cause Troubleshooting Step
Rate-Limiting Coupling Enzyme - Ensure the activity of the coupling enzyme (e.g., this compound dehydratase) is not the rate-limiting step. Add it in excess.
Oxygen Sensitivity of Coupling Enzyme - Some coupling enzymes, like this compound dehydratase from certain organisms, are oxygen-sensitive.[2] If applicable, perform the assay under anaerobic conditions.
Incompatibility of Reaction Conditions - Verify that the optimal conditions (pH, temperature) for both the ligase and the coupling enzyme are compatible.

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound Ligases

EnzymeSubstrateKm (mM)Vmax (μmol min-1 mg-1)Organism
Msed_04064-Hydroxybutyrate1.91.69Metallosphaera sedula[1]
Msed_03944-Hydroxybutyrate1.50.22Metallosphaera sedula[1]
Msed_0394Acetate0.680.13Metallosphaera sedula[1]

Experimental Protocols

Protocol 1: Discontinuous Spectrophotometric Assay for this compound Ligase

This protocol is adapted from the methods used for Metallosphaera sedula this compound ligase.[1]

Materials:

  • 1 M MOPS/KOH buffer, pH 7.9

  • 100 mM MgCl₂

  • 50 mM ATP

  • 10 mM Coenzyme A

  • 1 M 4-hydroxybutyrate

  • Purified this compound ligase

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Microcentrifuge tubes

  • Heating block or water bath at 75°C

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 600 µL reaction mixture containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.15 mM CoA

    • An appropriate amount of purified enzyme.

  • Pre-incubation: Pre-incubate the reaction mixture for 2 minutes at 75°C.

  • Initiate the Reaction: Start the reaction by adding 4-hydroxybutyrate to a final concentration of 2 mM.

  • Time Points: At specific time points (e.g., 0, 30, 60, 90, 120, and 180 seconds), withdraw an 80 µL aliquot of the reaction mixture.

  • Quench and Develop Color: Immediately add the 80 µL aliquot to 80 µL of cold DTNB solution to stop the reaction and react the remaining free CoA.

  • Measure Absorbance: Measure the absorbance of the DTNB-CoA adduct at the appropriate wavelength.

  • Calculate Activity: Determine the rate of CoA disappearance over time.

Visualizations

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection MasterMix Prepare Master Mix (Buffer, MgCl2, ATP, CoA) AddEnzyme Add Enzyme MasterMix->AddEnzyme PreIncubate Pre-incubate at 75°C AddEnzyme->PreIncubate AddSubstrate Initiate with 4-Hydroxybutyrate PreIncubate->AddSubstrate TimePoints Take Aliquots at Time Intervals AddSubstrate->TimePoints Quench Quench with DTNB TimePoints->Quench Measure Measure Absorbance Quench->Measure Analyze Calculate Activity Measure->Analyze

Caption: Workflow for the discontinuous spectrophotometric assay of this compound ligase.

Troubleshooting_Logic Start No/Low Enzyme Activity CheckEnzyme Is the enzyme preparation active? Start->CheckEnzyme CheckConditions Are assay conditions optimal? CheckEnzyme->CheckConditions Yes NewEnzyme Prepare/obtain new enzyme stock CheckEnzyme->NewEnzyme No CheckReagents Are reagents fresh and correct? CheckConditions->CheckReagents Yes OptimizeT Optimize Temperature CheckConditions->OptimizeT No NewReagents Prepare fresh reagents CheckReagents->NewReagents No Success Problem Solved CheckReagents->Success Yes NewEnzyme->Start OptimizepH Optimize pH OptimizeT->OptimizepH OptimizepH->Start NewReagents->Start

Caption: A logical troubleshooting workflow for low or no enzyme activity.

Pathway_Context 4-Hydroxybutyrate 4-Hydroxybutyrate Ligase This compound Ligase (Enzyme of Interest) 4-Hydroxybutyrate->Ligase ATP, CoA This compound This compound Dehydratase This compound Dehydratase (Coupling Enzyme) This compound->Dehydratase Crotonyl-CoA Crotonyl-CoA Ligase->this compound AMP, PPi Dehydratase->Crotonyl-CoA

Caption: The enzymatic reaction of this compound ligase in the context of a coupled assay.

References

stability issues of 4-hydroxybutyryl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in solution?

A1: The primary stability issue is its susceptibility to intramolecular cyclization, also known as lactonization, to form γ-butyrolactone (GBL) and free Coenzyme A (CoA). This is a non-enzymatic process that can significantly reduce the concentration of the active this compound in your experiments. The thioester bond is also prone to hydrolysis, particularly under alkaline conditions[1][2].

Q2: What factors influence the rate of this compound degradation?

A2: The main factors are pH and temperature.

  • pH: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions (pH 4.0-6.8)[1]. Alkaline pH (>7.0) significantly accelerates both hydrolysis of the thioester bond and the rate of lactonization.

  • Temperature: Higher temperatures increase the rate of both hydrolysis and lactonization. Therefore, it is crucial to keep solutions of this compound cold whenever possible[3].

Q3: How should I store my this compound solutions?

A3: Proper storage is critical to maintain the integrity of your this compound solutions.

  • Short-Term Storage (up to 24 hours): Solutions can be kept at 4°C in a slightly acidic buffer (pH 6.0 - 7.5)[3]. However, for sensitive experiments, it is always best to prepare fresh solutions.

  • Long-Term Storage (> 24 hours): For long-term storage, it is recommended to store this compound as a lyophilized powder or a dry pellet at -80°C[1]. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C[1][3].

Q4: Can I purchase stable this compound, or do I need to synthesize it?

A4: Due to its inherent instability, this compound is often not available as a stable, ready-to-use solution. Many researchers opt for in situ enzymatic generation immediately before use or chemical/enzymatic synthesis followed by rapid purification and use[4].

Q5: What are the main degradation products I should be aware of?

A5: The primary degradation products are γ-butyrolactone (GBL) and free Coenzyme A (CoA) from lactonization, and 4-hydroxybutyric acid and free CoA from hydrolysis.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. 1. Prepare a fresh solution of this compound for each experiment. 2. If using a frozen stock, use a fresh aliquot that has not undergone previous freeze-thaw cycles. 3. Verify the pH of your buffer is within the optimal range for stability (pH 4.0-6.8)[1]. 4. Keep all solutions on ice throughout the experimental setup.
Suboptimal reaction conditions. 1. Ensure the pH and temperature of your assay buffer are optimal for your enzyme of interest, but be mindful of the stability limitations of this compound. 2. If possible, run the assay at a lower temperature to minimize degradation[3].
Inaccurate concentration of the stock solution. 1. Quantify the concentration of your this compound stock solution immediately after preparation using a reliable method such as HPLC-UV. 2. Use the freshly quantified concentration for your experimental calculations.
Issue 2: Difficulty in synthesizing or purifying this compound.
Possible Cause Troubleshooting Steps
Low yield in enzymatic synthesis. 1. Ensure all components for the synthesis (4-hydroxybutyrate, ATP, CoA, and the ligase/transferase enzyme) are at optimal concentrations and activity. 2. Check that the reaction buffer and temperature are optimal for the enzyme used. 3. Minimize the reaction time to what is necessary for conversion to reduce product degradation.
Degradation during purification. 1. Perform all purification steps at low temperatures (4°C). 2. Use acidic buffers (pH ~4.9) during extraction and purification steps to enhance stability[1]. 3. Minimize the time between synthesis, purification, and use.
Co-elution of contaminants. 1. Optimize the solid-phase extraction (SPE) or HPLC purification protocol. 2. Use a different stationary phase or modify the mobile phase gradient for better separation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in situ generation of this compound using a CoA ligase or transferase.

Materials:

  • 4-hydroxybutyrate

  • Coenzyme A (CoA)

  • ATP (for ligase) or Acetyl-CoA (for transferase)

  • 4-hydroxybutyrate-CoA ligase or 4-hydroxybutyrate CoA-transferase

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • MgCl₂ (if using a ligase)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 4-hydroxybutyrate (e.g., 1 mM), and either ATP/MgCl₂ (for ligase, e.g., 2.5 mM ATP, 5 mM MgCl₂) or Acetyl-CoA (for transferase, e.g., 1.3 mM).

  • Add Coenzyme A to the mixture (e.g., 1 mM).

  • Incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 37°C) for a short period to allow for the accumulation of this compound.

  • Initiate your primary experiment by adding the necessary components.

Note: This method generates this compound directly in the reaction mixture. For applications requiring purified this compound, proceed to purification steps immediately.

G cluster_prep Reaction Preparation cluster_synthesis Enzymatic Synthesis cluster_exp Experiment reagents Prepare Reaction Mix (Buffer, 4-HB, ATP/Ac-CoA, CoA) add_enzyme Add CoA Ligase/ Transferase reagents->add_enzyme 1 incubate Incubate at Optimal Temperature add_enzyme->incubate 2 start_exp Initiate Main Experiment incubate->start_exp 3

In situ enzymatic synthesis workflow.
Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its degradation products and other components (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

Sample Preparation:

  • Quench enzymatic reactions by adding an ice-cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

  • Centrifuge to pellet precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter before injection.

Quantification:

  • Prepare a calibration curve using standards of known this compound concentration. Due to instability, it is best to quantify a stock solution by other means (e.g., enzymatic assay with a known excess of a stable substrate) and then perform serial dilutions for the calibration curve.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification quench Quench Reaction (Acid) centrifuge Centrifuge to Remove Protein quench->centrifuge filter Filter Supernatant centrifuge->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect Detect at 260 nm separate->detect calculate Calculate Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

HPLC-UV quantification workflow.

Stability Data Summary

Condition Effect on Stability Recommendation
pH > 7.0 (Alkaline) Significantly increases the rate of hydrolysis and lactonization.Maintain solutions at a slightly acidic pH (4.0-6.8)[1].
pH < 4.0 (Strongly Acidic) Can also promote hydrolysis, though generally less rapidly than alkaline conditions.Avoid strongly acidic conditions for prolonged periods.
Elevated Temperature (>4°C) Increases the rate of all degradation pathways.Keep solutions on ice during experiments and store frozen for the long term[3].
Freeze-Thaw Cycles Can lead to degradation of the molecule.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Buffer Composition Nucleophilic buffers may react with the thioester bond.Use non-nucleophilic buffers where possible (e.g., MES, HEPES).

It is strongly recommended that researchers perform a preliminary stability study under their specific experimental conditions (buffer, pH, and temperature) to understand the degradation kinetics of this compound in their system. This can be achieved by incubating the compound under the experimental conditions and analyzing aliquots at different time points by HPLC to monitor the decrease in the this compound peak and the appearance of degradation products.

References

purification challenges of [4Fe-4S] cluster-containing dehydratases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of [4Fe-4S] cluster-containing dehydratases. These enzymes are notoriously challenging to purify due to the oxygen-labile nature of their essential iron-sulfur cofactor.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of [4Fe-4S] cluster-containing dehydratases in a question-and-answer format.

Issue 1: Low Yield of Holo-Protein After Purification

  • Question: My final purified protein yield is very low, and the characteristic brown color is faint or absent. What could be the problem?

  • Answer: This issue often points to problems during protein expression and initial handling. Low expression levels or inefficient in-vivo assembly of the [4Fe-4S] cluster can be the root cause. Consider the following troubleshooting steps:

    • Optimize Expression Conditions: Experiment with different expression temperatures (e.g., 16°C, 22°C, 28°C) as lower temperatures can improve protein solubility and folding.[1]

    • Supplement Growth Media: To enhance the in-vivo formation of the [4Fe-4S] cluster, supplement the culture media during induction with 1 mM L-cysteine and 1 mM ferric ammonium (B1175870) citrate.[1]

    • Strict Anaerobiosis from the Start: Ensure that the entire purification process, starting from cell harvesting, is performed under strictly anaerobic conditions (<0.1 ppm O2).[1][2][3][4] Exposure to oxygen at any stage can lead to cluster degradation and protein loss.

Issue 2: Loss of Protein Color and Activity During Purification

  • Question: My protein solution starts as a dark brown color but turns light yellow or colorless during purification, and the enzymatic activity is lost. Why is this happening?

  • Answer: A color change from dark brown to light yellow is a strong indicator of [4Fe-4S] cluster oxidation and degradation.[1] The [4Fe-4S] cluster is highly sensitive to oxygen, and even brief exposure can lead to its conversion to other forms like [3Fe-4S] or [2Fe-2S], or complete disassembly, resulting in loss of activity.[5][6][7][8]

    • Verify Anaerobic Chamber Integrity: Ensure your anaerobic chamber is functioning correctly. Check the oxygen monitor readings (<0.1 ppm) and the activity of the palladium catalyst.[1]

    • Degas All Buffers and Solutions: All buffers, resins, and solutions used for purification must be thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) before being brought into the anaerobic chamber.

    • Avoid IMAC with Ni or Co: If using affinity chromatography, avoid Immobilized Metal Affinity Chromatography (IMAC) with nickel or cobalt resins, as these metal ions can interfere with the [4Fe-4S] cluster. A Strep-tag is a recommended alternative.[9]

Issue 3: Purified Protein is Inactive Despite Having the Correct Molecular Weight

  • Question: I have successfully purified my dehydratase, and it appears as a single band on an SDS-PAGE gel, but it has no enzymatic activity. What should I check?

  • Answer: The presence of the protein does not guarantee the integrity of the essential [4Fe-4S] cluster. The cluster may have been lost or damaged during purification, even if the polypeptide chain remains intact.

    • Spectroscopic Analysis: Use UV-visible spectroscopy to check for the characteristic absorbance peak of the [4Fe-4S] cluster, typically around 400-420 nm.[8][10][11] The absence of this peak indicates cluster loss.

    • In Vitro Reconstitution: If the cluster has been lost, you can attempt to chemically or enzymatically reconstitute it under anaerobic conditions. This typically involves the addition of an iron source (e.g., ferrous sulfate), a sulfur source (e.g., L-cysteine and a cysteine desulfurase like NifS), and a reducing agent (e.g., dithiothreitol).[3][11][12][13]

Frequently Asked Questions (FAQs)

Q1: Why is a strictly anaerobic environment so critical for purifying [4Fe-4S] cluster-containing dehydratases?

A1: The [4Fe-4S] cluster in its active state contains ferrous (Fe²⁺) and ferric (Fe³⁺) ions. Molecular oxygen can readily oxidize the cluster, leading to its conversion to unstable forms, such as a [3Fe-4S] cluster, or its complete disassembly.[6][7][8] This process is often irreversible and results in the inactivation of the enzyme.[5][14][15] Maintaining a strictly anaerobic environment (<0.1 ppm O₂) throughout the purification process is the only way to preserve the integrity and function of the [4Fe-4S] cluster.[1][2][4]

Q2: What are the visual cues I should look for during purification to assess the health of my [4Fe-4S] protein?

A2: The color of your concentrated protein solution is a very useful indicator. A dark brown color is characteristic of a protein with a high occupancy of intact [4Fe-4S] clusters.[1] If the solution appears light yellow or becomes colorless, it is a strong sign that the clusters have been oxidized or lost.[1]

Q3: My protein has low [4Fe-4S] cluster occupancy after purification. Can I improve it?

A3: Yes, it is often possible to improve the cluster occupancy through in vitro reconstitution. This can be done either chemically or enzymatically under strict anaerobic conditions. The general principle is to provide the necessary components for cluster assembly to the apo-protein. A common method is the NifS-catalyzed reconstitution.[3][11]

Q4: What analytical techniques are essential for characterizing my purified [4Fe-4S] dehydratase?

A4: Several biophysical techniques are crucial for proper characterization:

  • UV-Visible Spectroscopy: To confirm the presence and integrity of the [4Fe-4S] cluster by observing the characteristic absorbance peak around 400-420 nm.[10][11]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To characterize the electronic properties and redox state of the iron-sulfur cluster.[7][10]

  • Iron and Sulfide Quantification: To determine the stoichiometry of iron and sulfur in the protein, which can confirm the type of cluster present (e.g., a 4:4 ratio for a [4Fe-4S] cluster).[10][16]

Q5: Are there alternatives to aerobic expression and subsequent anaerobic reconstitution?

A5: While challenging, it is possible to express and purify some [4Fe-4S] proteins entirely under anaerobic conditions.[9] This can lead to improved biochemical and biophysical stability compared to aerobically expressed and then reconstituted proteins.[9] More recently, cell-free synthesis systems have been developed that allow for the one-pot synthesis and maturation of [4Fe-4S] proteins under aerobic conditions by incorporating an oxygen-scavenging system.[17][18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the characterization and reconstitution of [4Fe-4S] cluster-containing proteins.

ParameterTypical Value/ConcentrationPurposeReference
UV-Vis Absorbance Maximum ~400 - 420 nmIndicates presence of intact [4Fe-4S] cluster[8][11]
Molar Extinction Coefficient (ε₄₀₆) ~16,220 M⁻¹cm⁻¹ (for FNR)Quantification of [4Fe-4S] cluster concentration[16][19]
A₄₁₀/A₂₈₀ Ratio Varies depending on protein aromatic contentRough indicator of cluster occupancy[7][10]
Reconstitution: L-cysteine 0.5 mMSulfur source for cluster assembly[20]
Reconstitution: Ferrous Ammonium Sulfate 100 µMIron source for cluster assembly[20]
Reconstitution: Dithiothreitol (DTT) 2 mMReducing agent to maintain anaerobic conditions[20]
Reconstitution: Cysteine Desulfurase (e.g., IscS) Catalytic amount (e.g., 1 µM)Enzyme to mobilize sulfur from L-cysteine[20]

Experimental Protocols

Protocol 1: Anaerobic Purification of a His-tagged [4Fe-4S] Dehydratase

This protocol provides a general workflow for the anaerobic purification of a [4Fe-4S] dehydratase using a Strep-tag. All steps must be performed in a well-maintained anaerobic chamber (<0.1 ppm O₂).

  • Buffer and Equipment Preparation: All buffers (e.g., lysis buffer, wash buffer, elution buffer) and chromatography equipment (columns, tubing) must be thoroughly degassed with an inert gas (e.g., 95% N₂ / 5% H₂) for several hours before being brought into the anaerobic chamber.

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold, degassed lysis buffer. Lyse the cells by sonication on ice. Ensure the sonicator has been inside the chamber for at least 24 hours to equilibrate.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Strep-Tactin column.

  • Washing: Wash the column with several column volumes of degassed wash buffer to remove unbound proteins.

  • Elution: Elute the protein with degassed elution buffer containing desthiobiotin.

  • Concentration and Buffer Exchange: Concentrate the eluted protein using an appropriate centrifugal filter device. If necessary, exchange the buffer using the same device or a desalting column pre-equilibrated with degassed storage buffer.

  • Characterization and Storage: Immediately characterize the purified protein using UV-Vis spectroscopy. For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Reconstitution of a [4Fe-4S] Cluster

This protocol describes a typical enzymatic reconstitution of a [4Fe-4S] cluster into an apoprotein. All steps must be performed under strict anaerobic conditions.

  • Prepare the Apo-protein: Start with the purified protein that has lost its iron-sulfur cluster. Ensure it is in a suitable, degassed buffer.

  • Reconstitution Mixture: In a sealed vial inside the anaerobic chamber, prepare the reconstitution mixture. To the apo-protein, add the following components in order:

    • Dithiothreitol (DTT) to a final concentration of 2-5 mM.

    • L-cysteine to a final concentration of 0.5-1 mM.

    • A catalytic amount of a cysteine desulfurase (e.g., NifS or IscS).

    • Slowly add a solution of an iron salt (e.g., ferrous ammonium sulfate) in slight molar excess to the expected cluster content.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for several hours. Monitor the progress of the reconstitution by observing the development of the characteristic brown color and by taking aliquots for UV-Vis spectroscopy.

  • Removal of Excess Reagents: Once the reconstitution is complete, remove the excess iron, sulfur, and other small molecules by passing the protein solution through a desalting column pre-equilibrated with the desired storage buffer.

  • Analysis: Characterize the reconstituted holo-protein to confirm successful cluster incorporation using UV-Vis spectroscopy, iron quantification, and an enzyme activity assay.

Visualizations

Purification_Workflow cluster_prep Anaerobic Chamber Preparation cluster_purification Purification Steps cluster_qc Quality Control Prep_Buffers Degas Buffers & Solutions Cell_Harvest Cell Harvesting Prep_Buffers->Cell_Harvest Prep_Equip Equilibrate Equipment Prep_Equip->Cell_Harvest Prep_Gases Purge with Inert Gas Prep_Gases->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography (e.g., Strep-Tactin) Clarification->Chromatography Elution Elution Chromatography->Elution Concentration Concentration & Buffer Exchange Elution->Concentration UV_Vis UV-Vis Spectroscopy Concentration->UV_Vis Storage Flash Freeze & Store at -80°C Activity_Assay Activity Assay UV_Vis->Activity_Assay Activity_Assay->Storage

Caption: Anaerobic purification workflow for [4Fe-4S] dehydratases.

Troubleshooting_Tree Start Problem: Inactive or Low-Yield [4Fe-4S] Protein Check_Color Is the protein solution dark brown? Start->Check_Color Check_Purity Is the protein pure on SDS-PAGE? Check_Color->Check_Purity Yes Verify_Anaerobic Action: Verify anaerobic conditions (<0.1 ppm O2) Check_Color->Verify_Anaerobic No (Yellow/Colorless) Check_UVVis Does the UV-Vis spectrum show a peak at ~410 nm? Check_Purity->Check_UVVis Yes Check_Purif_Protocol Action: Review purification protocol (e.g., avoid Ni-NTA) Check_Purity->Check_Purif_Protocol No Optimize_Expr Action: Optimize expression (temp, media supplements) Check_UVVis->Optimize_Expr No (Low Occupancy) Reconstitute Action: Perform in vitro cluster reconstitution Check_UVVis->Reconstitute No (Cluster Lost) Verify_Anaerobic->Reconstitute

Caption: Troubleshooting decision tree for [4Fe-4S] dehydratase purification.

References

Technical Support Center: Analysis of 4-Hydroxybutyryl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxybutyryl-CoA (4-HB-CoA) pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem IDQuestionPossible CausesSuggested Solutions
ENZ-001 Low or no activity of this compound dehydratase in my enzyme assay. Oxygen sensitivity of the enzyme.[1][2][3] Incorrect protein folding or lack of cofactors in recombinant expression.[1] Issues with the assay components or conditions.Perform all steps of the enzyme purification and assay under strict anaerobic conditions.[2] Consider expressing the protein in a host organism that facilitates the correct formation of iron-sulfur clusters, such as Sulfolobus solfataricus for archaeal enzymes.[1] Verify the integrity and concentration of all assay reagents, including substrates and coupling enzymes. Ensure the assay temperature and pH are optimal for the specific enzyme.
MET-001 I am seeing low recovery of this compound and other CoA esters during metabolite extraction. Degradation of CoA esters during sample preparation. Inefficient extraction method for polar CoA molecules.Immediately quench metabolic activity by freeze-clamping tissue in liquid nitrogen.[4] Use an extraction solvent optimized for short-chain acyl-CoAs, such as 5-sulfosalicylic acid (SSA) or a mixture of acetonitrile (B52724) and isopropanol.[4][5] Keep samples on ice or at 4°C throughout the extraction process.[5]
LCMS-001 Poor peak shape and resolution for this compound and related metabolites in my LC-MS/MS analysis. Suboptimal chromatographic conditions for separating polar and structurally similar CoA esters.[6] Matrix effects from complex biological samples.Utilize a C18 column with an ion-pairing agent in the mobile phase to improve retention and separation of polar analytes.[6] Optimize the gradient elution program and column temperature.[7] Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances.[4]
GEN-001 My recombinant 4-hydroxybutyrate-CoA synthetase is inactive. The expressed protein may not be the correct enzyme for 4-hydroxybutyrate ligation in the organism of interest.[8] The enzyme may have specific cofactor or activation requirements that are not being met.Verify the gene annotation and consider that other candidate genes might encode the true 4-hydroxybutyrate-CoA synthetase.[8] Ensure that the assay buffer contains the necessary components, such as MgCl2 and ATP.[8]

Frequently Asked Questions (FAQs)

What are the major variations of the this compound pathway?

There are two primary variations of the this compound pathway for CO2 fixation in archaea: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle.[8] The key differences lie in their oxygen tolerance and the cofactors used for reduction. The 3HP/4HB cycle uses NAD(P)H and is more oxygen-tolerant, while the DC/4HB cycle utilizes ferredoxin and NAD(P)H and is strictly anaerobic.[8] They also differ in how they connect to central metabolism.[8]

What are the key enzymes in the conversion of 4-hydroxybutyrate to two molecules of acetyl-CoA?

The conversion of 4-hydroxybutyrate to two molecules of acetyl-CoA involves the following key enzymes:

  • 4-hydroxybutyrate-CoA synthetase (or ligase)

  • This compound dehydratase

  • Crotonyl-CoA hydratase

  • (S)-3-hydroxybutyryl-CoA dehydrogenase

  • Acetoacetyl-CoA β-ketothiolase

Why is this compound dehydratase so sensitive to oxygen?

This compound dehydratase is an oxygen-sensitive enzyme because it contains a [4Fe-4S]2+ cluster in its active site, which is crucial for its catalytic activity.[3][9] Exposure to oxygen can lead to the inactivation of the enzyme.[1][2]

How can I quantify this compound and other pathway intermediates?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and other short-chain acyl-CoAs.[6] This technique, often using multiple reaction monitoring (MRM), allows for the accurate measurement of these low-abundance metabolites in complex biological samples.[6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method using 5-sulfosalicylic acid (SSA) for efficient extraction.[5]

Materials:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA), chilled on ice

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue.

  • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 200 µL of chilled 5% SSA solution to the tissue powder.

  • Homogenize the sample immediately (e.g., bead beater for 2 cycles of 30 seconds).

  • Incubate the homogenate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the short-chain acyl-CoAs.

  • Store the extracts at -80°C for later LC-MS/MS analysis.

Protocol 2: Spectrophotometric Assay for 4-Hydroxybutyrate-CoA Synthetase

This is a discontinuous assay measuring the disappearance of CoA.[8]

Materials:

  • Purified 4-hydroxybutyrate-CoA synthetase

  • 1 M MOPS/KOH, pH 7.9

  • 500 mM MgCl2

  • 250 mM ATP

  • 15 mM CoA

  • 100 mM 4-hydroxybutyrate

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Heating block at 75°C

  • Spectrophotometer

Procedure:

  • Prepare a 600 µL reaction mixture containing:

    • 60 µL of 1 M MOPS/KOH, pH 7.9 (final concentration: 100 mM)

    • 6 µL of 500 mM MgCl2 (final concentration: 5 mM)

    • 6 µL of 250 mM ATP (final concentration: 2.5 mM)

    • 6 µL of 15 mM CoA (final concentration: 0.15 mM)

    • Purified enzyme

    • Water to 600 µL

  • Take an 80 µL aliquot for the 0-minute time point and add it to 80 µL of cold DTNB solution.

  • Incubate the remaining reaction mixture at 75°C for 2 minutes.

  • Start the reaction by adding 4-hydroxybutyrate to a final concentration of 10 mM.

  • Take 80 µL aliquots at various time points (e.g., 30, 60, 90, 120, 180 seconds) and add to 80 µL of cold DTNB solution.

  • Measure the absorbance at 412 nm to determine the amount of remaining free CoA.

Quantitative Data Summary

Table 1: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoA~59%~36%
Propionyl-CoA~80%~62%
Malonyl-CoA~74%~26%
Isovaleryl-CoA~59%~58%
Coenzyme A (Free)~74%~1%
Data adapted from BenchChem Application Note.[5]

Visualizations

3HP_4HB_Cycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase 3HP 3-Hydroxypropionate MalonylCoA->3HP Malonyl-CoA reductase PropionylCoA Propionyl-CoA 3HP->PropionylCoA 3-Hydroxypropionyl-CoA synthetase & dehydratase, Acryloyl-CoA reductase MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA epimerase & mutase 4HB 4-Hydroxybutyrate SuccinylCoA->4HB Succinyl-CoA reductase, Succinic semialdehyde reductase 4HBCoA This compound 4HB->4HBCoA 4-Hydroxybutyrate-CoA synthetase CrotonylCoA Crotonyl-CoA 4HBCoA->CrotonylCoA This compound dehydratase 3HBCoA (S)-3-Hydroxybutyryl-CoA CrotonylCoA->3HBCoA Crotonyl-CoA hydratase AcetoacetylCoA Acetoacetyl-CoA 3HBCoA->AcetoacetylCoA (S)-3-Hydroxybutyryl-CoA dehydrogenase TwoAcetylCoA 2 x Acetyl-CoA AcetoacetylCoA->TwoAcetylCoA Acetoacetyl-CoA β-ketothiolase Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckEnzyme Is it an enzyme assay? Start->CheckEnzyme CheckMetabolite Is it metabolite quantification? Start->CheckMetabolite CheckEnzyme->CheckMetabolite No Anaerobic Ensure anaerobic conditions CheckEnzyme->Anaerobic Yes Extraction Optimize metabolite extraction protocol CheckMetabolite->Extraction Yes Reagents Verify assay reagents & conditions Anaerobic->Reagents Expression Check recombinant protein expression/purification Reagents->Expression End Problem Resolved Expression->End LCMS Optimize LC-MS/MS parameters Extraction->LCMS LCMS->End

References

Technical Support Center: Enhancing the Catalytic Efficiency of 4-Hydroxybutyryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and enhancing the catalytic efficiency of 4-hydroxybutyryl-CoA dehydratase.

Frequently Asked Questions (FAQs)

Q1: What is the primary function and catalytic mechanism of this compound dehydratase?

A1: this compound dehydratase (4-HBD) catalyzes the reversible dehydration of this compound to crotonyl-CoA.[1][2][3] This reaction is a key step in the fermentation of γ-aminobutyrate (GABA) by certain anaerobic bacteria, such as Clostridium aminobutyricum.[4] The enzyme employs an unusual radical-based mechanism that involves the removal of a non-activated hydrogen atom from the C3 position of the substrate.[4] This is achieved through the concerted action of a [4Fe-4S] cluster and a flavin adenine (B156593) dinucleotide (FAD) cofactor.[4][5] The proposed mechanism involves a one-electron oxidation of the this compound enolate to an enoxy radical, which makes the C3-proS-hydrogen acidic enough for deprotonation, leading to a ketyl radical anion intermediate.[4]

Q2: What are the essential cofactors for the activity of this compound dehydratase?

A2: The catalytic activity of this compound dehydratase is dependent on the presence of two key cofactors per subunit: a [4Fe-4S] iron-sulfur cluster and a non-covalently bound flavin adenine dinucleotide (FAD).[1][4][6] The [4Fe-4S] cluster is coordinated by three cysteine residues and one histidine residue.[5][7] Both cofactors are crucial for the radical-based catalytic mechanism of the enzyme.[5]

Q3: Why is this compound dehydratase sensitive to oxygen, and how should I handle the enzyme?

A3: The dehydratase activity of this compound is extremely sensitive to oxygen due to the presence of the [4Fe-4S] cluster, which is prone to oxidative degradation.[2][4] Upon exposure to air, the enzyme rapidly loses its dehydration activity.[2][8] Therefore, all experiments involving the active dehydratase must be conducted under strict anaerobic conditions. This includes using an anaerobic chamber or glove box, deoxygenated buffers and solutions, and maintaining an inert atmosphere (e.g., with nitrogen or argon).

Q4: My recombinantly expressed this compound dehydratase is inactive. What are the potential causes?

A4: Inactivity of recombinant this compound dehydratase can stem from several factors:

  • Oxygen exposure: As mentioned, the enzyme is oxygen-sensitive. Ensure that the entire purification and assay process is strictly anaerobic.[2][8]

  • Improper cofactor insertion: The expression host, such as E. coli, may not efficiently incorporate the [4Fe-4S] cluster and FAD into the apoenzyme. Co-expression with chaperones and supplementation of the growth medium with iron and riboflavin (B1680620) can improve the yield of active, cofactor-loaded enzyme.[9]

  • Incorrect protein folding: The protein may be misfolded and accumulating in inclusion bodies. Optimizing expression conditions like lowering the temperature and inducer concentration can help.[9]

  • Mutations in the active site: Unintended mutations during cloning can abolish activity. Sequence verification of your construct is recommended.

Q5: What strategies can be employed to enhance the catalytic efficiency of this compound dehydratase?

A5: Enhancing the catalytic efficiency of this compound dehydratase can be approached through several strategies:

  • Site-directed mutagenesis: Based on the crystal structure, key amino acid residues in the active site can be targeted for mutation. For instance, while many mutations to the [4Fe-4S] cluster ligands and other active site residues abolish activity, some mutations might fine-tune the electronic properties of the cofactors or the substrate binding pocket.[1][7]

  • Directed evolution: This involves creating a library of random mutants and screening for variants with improved activity. This approach does not require prior knowledge of the enzyme's structure or mechanism.

  • Reaction condition optimization: Systematically optimizing parameters such as pH, temperature, and substrate/cofactor concentrations can significantly improve the observed reaction rate.

  • Protein engineering for oxygen stability: While challenging, mutations that enhance oxygen stability could be invaluable. For example, the E257Q and C299A mutants, while having very low dehydratase activity, showed surprising resistance to inactivation by air for their isomerase activity.[1] This suggests that engineering for oxygen stability might be feasible.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no dehydratase activity Oxygen Inactivation: The [4Fe-4S] cluster is irreversibly damaged by oxygen.[2]Perform all purification and assay steps under strict anaerobic conditions (e.g., in a glove box). Ensure all buffers are thoroughly deoxygenated.
Incomplete Cofactor Incorporation: The recombinant host may not efficiently load the [4Fe-4S] cluster and FAD.Supplement the growth medium with iron (e.g., Fe(III)citrate) and riboflavin.[9] Consider co-expressing chaperone proteins like GroEL/ES.[9] Reconstitute the purified enzyme with FeCl₃ and Na₂S under anaerobic conditions.[9]
Assay Conditions Not Optimal: The pH, temperature, or substrate concentration may be suboptimal.Empirically determine the optimal pH and temperature for the enzyme. Perform substrate saturation curves to determine the Kₘ and ensure you are using a saturating concentration of this compound in your assay.
Protein Instability and Aggregation Oxidative Stress: Exposure to oxygen can lead to protein denaturation and aggregation.Maintain strict anaerobic conditions throughout all handling steps.
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can lead to instability.Screen a range of buffers with varying pH and ionic strengths. Consider adding stabilizing agents such as glycerol (B35011) or trehalose.
Low Yield of Recombinant Protein Inefficient Expression: The expression host may struggle with the production of the foreign protein.Optimize expression conditions such as growth temperature (e.g., 20-25°C), inducer concentration, and co-expression of chaperones.[9]
Protein Insolubility: The protein may be expressed in an insoluble form in inclusion bodies.Lower the induction temperature and inducer concentration. Use a different expression host or a fusion tag that may enhance solubility.

Quantitative Data Summary

Table 1: Impact of Site-Directed Mutagenesis on the Dehydratase Activity of this compound Dehydratase from C. aminobutyricum

Enzyme VariantSpecific Activity (% of Wild-Type)Reference
Wild-Type100%[7]
H292CNo measurable activity[7]
H292ENo measurable activity[7]
C99ANo measurable activity[7]
C103ANo measurable activity[7]
C299ANo measurable activity[7]
E257QNo measurable activity[7]
E455QNo measurable activity[7]
Y296WNo measurable activity[7]
Y296F<1%[7]
T190V<1%[7]

Table 2: Recombinant Expression and Purification of Wild-Type this compound Dehydratase

ConditionSpecific Dehydratase Activity (U/mg)Iron Content (mol/mol tetramer)FAD Content (mol/mol tetramer)Reference
Purified2.2 ± 0.311.8 ± 0.14.4 ± 0.2[9]
After reconstitution with FeCl₃ and Na₂S4.5 ± 0.214.8Not reported[9]

Experimental Protocols

Protocol 1: Anaerobic Activity Assay for this compound Dehydratase

This protocol describes a spectrophotometric assay to measure the dehydration of this compound to crotonyl-CoA. The formation of crotonyl-CoA is monitored by the increase in absorbance at 263 nm.

Materials:

  • Anaerobic glove box or chamber

  • UV/Vis spectrophotometer

  • Gas-tight cuvettes

  • Deoxygenated buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)

  • This compound solution (in deoxygenated buffer)

  • Purified this compound dehydratase solution (anaerobically purified)

Procedure:

  • Prepare all solutions and perform all steps inside an anaerobic chamber.

  • Set up the reaction mixture in a gas-tight cuvette. A typical 1 mL reaction mixture contains:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 0.1 mM this compound

  • Place the cuvette in the spectrophotometer and record a baseline absorbance at 263 nm.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified enzyme solution to the cuvette. Mix quickly but gently.

  • Immediately start monitoring the increase in absorbance at 263 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of crotonyl-CoA (ε₂₆₃ = 6,700 M⁻¹cm⁻¹).

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of crotonyl-CoA per minute under the specified conditions.

Protocol 2: Site-Directed Mutagenesis of this compound Dehydratase

This protocol outlines the general steps for introducing point mutations into the gene encoding this compound dehydratase using a commercially available site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type this compound dehydratase gene

  • Custom-synthesized mutagenic primers

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design and synthesize a pair of complementary mutagenic primers containing the desired mutation.

  • Set up the PCR reaction with the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • Perform thermal cycling according to the kit's instructions to amplify the entire plasmid containing the desired mutation.

  • Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product and incubating.

  • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight.

  • Select several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protocol 3: Recombinant Expression and Purification of this compound Dehydratase

This protocol provides a general workflow for the expression and purification of this compound dehydratase in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid

  • LB medium with appropriate antibiotic

  • Inducer (e.g., IPTG or anhydrotetracycline)

  • Fe(III)citrate and riboflavin

  • Anaerobic chamber

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)

  • Lysozyme (B549824), DNase I

  • Sonication equipment or French press

  • Centrifuge

  • Affinity chromatography column (e.g., Strep-Tactin or Ni-NTA, depending on the fusion tag)

  • Wash and elution buffers for chromatography

Procedure:

  • Grow the transformed E. coli cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking.

  • When the culture reaches an OD₆₀₀ of 0.5-0.8, lower the temperature to 20-25°C and add the inducer. Also, supplement the medium with 2 mM Fe(III)citrate and 0.4 mM riboflavin.[9]

  • Continue to incubate the culture for several hours to overnight to allow for protein expression.

  • Harvest the cells by centrifugation. From this point on, perform all steps under anaerobic conditions.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using lysozyme followed by sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the affinity chromatography column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the tagged this compound dehydratase with elution buffer.

  • Analyze the purity of the eluted protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • For long-term storage, flash-freeze the purified protein in liquid nitrogen and store at -80°C.

Visualizations

Catalytic_Mechanism cluster_mechanism Catalytic Cycle of this compound Dehydratase S This compound ES Enzyme-Substrate Complex S->ES Substrate Binding Enolate Enolate Formation ES->Enolate Deprotonation EnoxyRadical Enoxy Radical Enolate->EnoxyRadical 1e- Oxidation (FAD -> FADH•) KetylRadical Ketyl Radical Anion EnoxyRadical->KetylRadical Deprotonation DienoxyRadical Dienoxy Radical KetylRadical->DienoxyRadical Hydroxyl Elimination Dienolate Dienolate DienoxyRadical->Dienolate 1e- Reduction (FADH• -> FAD) P Crotonyl-CoA Dienolate->P Protonation E Enzyme ([4Fe-4S]2+, FAD) P->E Product Release

Caption: Proposed radical-based catalytic mechanism of this compound dehydratase.

Experimental_Workflow cluster_workflow Workflow for Enhancing Catalytic Efficiency Start Identify Target Residues (Structural Analysis) Mutagenesis Site-Directed Mutagenesis Start->Mutagenesis Expression Recombinant Expression (Anaerobic Conditions) Mutagenesis->Expression Purification Anaerobic Purification Expression->Purification Assay Enzyme Activity Assay Purification->Assay Analysis Data Analysis & Comparison Assay->Analysis Decision Improved Efficiency? Analysis->Decision End Optimized Enzyme Decision->End Yes Iterate Further Rounds of Mutagenesis Decision->Iterate No Iterate->Start

Caption: A typical experimental workflow for enhancing enzyme efficiency via site-directed mutagenesis.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Low Dehydratase Activity Start Low/No Activity Observed Q1 Strict Anaerobic Conditions Used? Start->Q1 Sol1 Implement Strict Anaerobic Protocol & Re-assay Q1->Sol1 No Q2 Cofactors Supplemented During Expression? Q1->Q2 Yes Sol1->Q1 Sol2 Supplement Media with Iron & Riboflavin; Re-express Q2->Sol2 No Q3 Protein Soluble? Q2->Q3 Yes Sol2->Q2 Sol3 Optimize Expression (Lower Temp, Inducer) Q3->Sol3 No Success Activity Restored Q3->Success Yes Sol3->Q3 Fail Problem Persists: Consider Construct Integrity

Caption: A decision tree for troubleshooting low or no dehydratase activity.

References

Technical Support Center: 4-Hydroxybutyryl-CoA Cycle Flux Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4-hydroxybutyryl-CoA (4-HB-CoA) cycle. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and devise strategies to increase metabolic flux through this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (4-HB-CoA) cycle?

The this compound cycle is a metabolic pathway that converts a C4 compound, typically derived from succinyl-CoA, into two molecules of acetyl-CoA. In many organisms, particularly thermophilic archaea, this pathway is the second half of broader carbon fixation cycles like the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle or the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. The core pathway involves the sequential action of four key enzymes.

Q2: What are the key enzymes in the conversion of 4-hydroxybutyrate to acetyl-CoA?

The conversion of 4-hydroxybutyrate (4-HB) to two molecules of acetyl-CoA is catalyzed by the following four enzymes:

  • 4-Hydroxybutyrate-CoA ligase (HBCL) or 4-Hydroxybutyrate-CoA synthetase (HBCS) : Activates 4-HB to this compound.[1]

  • This compound dehydratase (HBCD) : Dehydrates this compound to crotonyl-CoA.[2]

  • Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (CCH/HBCD) : A bifunctional enzyme that first hydrates crotonyl-CoA to (S)-3-hydroxybutyryl-CoA and then oxidizes it to acetoacetyl-CoA.

  • Acetoacetyl-CoA β-ketothiolase (ACK) : Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

Q3: Which steps are considered rate-limiting for flux through the 4-HB-CoA pathway?

Based on kinetic studies in Metallosphaera sedula, the first two steps of the pathway are considered to be rate-limiting.[3] These are:

  • The activation of 4-HB by 4-hydroxybutyrate-CoA ligase , which has a relatively high Michaelis-Menten constant (Km) for 4-HB, suggesting that high intracellular concentrations of the substrate are needed to drive the reaction efficiently.[3]

  • The dehydration of this compound by This compound dehydratase , which exhibits a low reaction rate compared to the subsequent enzymes in the pathway.[3]

Q4: What are the primary strategies to increase flux through this pathway?

The primary strategy is to address the identified bottlenecks. This typically involves metabolic engineering approaches focused on:

  • Overexpression of rate-limiting enzymes : Increasing the cellular concentration of 4-hydroxybutyrate-CoA ligase and this compound dehydratase can help to overcome their kinetic limitations.

  • Increasing precursor availability : Enhancing the metabolic flux towards succinyl-CoA, the precursor to 4-hydroxybutyrate, can also boost the overall pathway output.

  • Protein engineering : Modifying the key enzymes to improve their catalytic efficiency (kcat) or substrate affinity (lower Km) could be a long-term strategy.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or no production of acetyl-CoA or downstream products.

This is a common issue that can stem from problems with one or more enzymes in the pathway.

Troubleshooting Steps:

  • Verify Enzyme Expression and Integrity :

    • Action : Run an SDS-PAGE gel on your cell lysates to confirm that all the pathway enzymes are being expressed at the expected molecular weights.

    • Rationale : The absence of a band or the presence of degradation products can indicate issues with transcription, translation, or protein stability.

  • Assess Individual Enzyme Activity :

    • Action : Perform in vitro activity assays for each enzyme, starting with the rate-limiting ones (HBCL and HBCD).

    • Rationale : This will pinpoint which specific catalytic step is failing. Low activity could be due to misfolding, missing cofactors, or the presence of inhibitors.

  • Check for Cofactor Availability :

    • Action : Ensure that necessary cofactors are present in your reaction mixtures or cellular environment. The ligase requires ATP and Mg2+, while the dehydrogenase requires NAD+.[3][1] The dehydratase contains an FAD and a [4Fe-4S] cluster.[2][4]

    • Rationale : Cofactors are essential for the catalytic activity of many enzymes.

  • Address Oxygen Sensitivity :

    • Action : For this compound dehydratase, conduct experiments under anaerobic conditions.

    • Rationale : This enzyme is known to be oxygen-sensitive, and its dehydration activity can be completely lost upon exposure to air.[2][5][6]

Issue 2: The activity of this compound Dehydratase (HBCD) is very low.

Given its complexity and oxygen sensitivity, this enzyme is a frequent source of problems.

Troubleshooting Steps:

  • Strict Anaerobic Conditions :

    • Action : Purify and assay the enzyme in an anaerobic chamber. Use buffers that have been thoroughly degassed and purged with an inert gas like nitrogen or argon.

    • Rationale : Oxygen can irreversibly damage the [4Fe-4S] cluster essential for the enzyme's dehydration activity.[2]

  • Reconstitution of the Iron-Sulfur Cluster :

    • Action : If you suspect the [4Fe-4S] cluster is absent or damaged, perform an in vitro reconstitution procedure using a source of iron (e.g., FeCl3) and sulfide (B99878) (e.g., Na2S) in the presence of a reducing agent.

    • Rationale : Recombinant expression in hosts like E. coli may not always result in proper incorporation of the iron-sulfur cluster.

  • Ensure FAD Cofactor is Present :

    • Action : Verify the presence of the FAD cofactor, as it is also crucial for the enzyme's catalytic mechanism.

    • Rationale : The mechanism involves radical formation initiated by FAD.[7]

Quantitative Data

The following tables summarize key kinetic parameters for the enzymes in the 4-HB-CoA pathway from various organisms. These values can serve as a benchmark for your own experiments.

Table 1: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase/Synthetase

Organism Substrate Km Vmax (µmol·min-1·mg-1) Reference
Metallosphaera sedula 4-Hydroxybutyrate 2.0 mM 1.7 [3]
Nitrosopumilus maritimus 4-Hydroxybutyrate 0.37 mM 1.4 [8]
Nitrosopumilus maritimus ATP 0.22 mM 1.7 [8]

| Nitrosopumilus maritimus | CoA | 0.16 mM | 1.4 |[8] |

Table 2: Kinetic Parameters of Other 4-HB-CoA Pathway Enzymes

Enzyme Organism Substrate Km (µM) Vmax (µmol·min-1·mg-1) Reference
This compound Dehydratase Metallosphaera sedula This compound - 2.2 [3]
Crotonyl-CoA Hydratase Metallosphaera sedula Crotonyl-CoA - 20 [3]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Metallosphaera sedula (S)-3-Hydroxybutyryl-CoA - 16 [3]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimus (S)-3-Hydroxybutyryl-CoA 26 144.8 [9]

| Acetoacetyl-CoA β-ketothiolase | Metallosphaera sedula | Acetoacetyl-CoA | - | 140 |[3] |

Note: Some Km values were not reported in the cited literature.

Experimental Protocols

Below are outlines for assays to measure the activity of the key rate-limiting enzymes.

Protocol 1: Assay for 4-Hydroxybutyrate-CoA Ligase (HBCL)

This protocol is a discontinuous assay that measures the consumption of Coenzyme A (CoA).

  • Principle : The ligase activity is determined by quantifying the amount of free CoA remaining in the reaction mixture over time. This is achieved by stopping the reaction at different time points and reacting the remaining free thiol groups of CoA with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[1]

  • Reaction Mixture :

    • 100 mM Buffer (e.g., MOPS/KOH, pH 7.9)

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 0.15 mM CoA

    • 1-2 mM 4-Hydroxybutyrate

    • Purified HBCL enzyme

  • Procedure :

    • Prepare the reaction mixture without the enzyme.

    • Pre-heat the mixture to the optimal temperature for the enzyme (e.g., 70-75°C for enzymes from thermophiles).[3][1]

    • Initiate the reaction by adding the enzyme.

    • At specific time points (e.g., 0, 30, 60, 90, 120 seconds), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution of DTNB to stop the reaction and allow color development.

    • Measure the absorbance at 412 nm.

    • Calculate the rate of CoA disappearance to determine enzyme activity.

Protocol 2: Assay for this compound Dehydratase (HBCD)

This protocol describes a coupled spectrophotometric assay performed under anaerobic conditions.

  • Principle : The activity of HBCD, which produces crotonyl-CoA, is measured by coupling its reaction to the subsequent enzymes in the pathway (CCH/HBCD and ACK) which ultimately lead to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[3]

  • Reaction Mixture :

    • 100 mM Anaerobic Buffer (e.g., Potassium Phosphate, pH 7.4)

    • 2 mM NAD+

    • 0.1 mM CoA

    • 1 mM 4-Hydroxybutyrate

    • 1 mM Acetyl-CoA (if using a CoA-transferase to generate 4-HB-CoA in situ)

    • Auxiliary enzymes: 4-Hydroxybutyrate CoA-transferase (or ligase + ATP), CCH/HBCD, and ACK.

    • Purified HBCD enzyme.

  • Procedure :

    • Assemble all components except the HBCD enzyme in an anaerobic cuvette.

    • Pre-incubate the mixture to allow for the formation of the substrate, this compound.

    • Initiate the reaction by adding the purified HBCD enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the rate of NADH formation to determine the HBCD activity.

Visualizations

Pathway and Workflow Diagrams

Four_HB_CoA_Cycle cluster_pathway This compound Pathway Succinyl_CoA Succinyl-CoA Four_HB 4-Hydroxybutyrate Succinyl_CoA->Four_HB 2 Reductases Four_HB_CoA This compound Four_HB->Four_HB_CoA HBCL (Rate-Limiting) Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA HBCD (Rate-Limiting) Three_HB_CoA (S)-3-Hydroxybutyryl-CoA Crotonyl_CoA->Three_HB_CoA CCH Acetoacetyl_CoA Acetoacetyl-CoA Three_HB_CoA->Acetoacetyl_CoA HBCD Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA ACK

The this compound pathway, highlighting the rate-limiting steps.

Troubleshooting_Workflow Start Low/No Product Yield CheckExpression Verify Enzyme Expression (SDS-PAGE) Start->CheckExpression ExpressionOK Proteins Expressed? CheckExpression->ExpressionOK AssayActivity Assay Individual Enzyme Activities ExpressionOK->AssayActivity Yes TroubleshootExpression Optimize Codons, Promoter, Host Strain ExpressionOK->TroubleshootExpression No ActivityOK Are Key Enzymes Active? AssayActivity->ActivityOK CheckCofactors Check Cofactor (ATP, NAD+, etc.) & O2 Sensitivity ActivityOK->CheckCofactors Yes IdentifyBottleneck Identify Inactive Enzyme Step ActivityOK->IdentifyBottleneck No OptimizeConditions Optimize Assay Conditions (pH, Temp, Anaerobiosis) CheckCofactors->OptimizeConditions TroubleshootExpression->CheckExpression IdentifyBottleneck->OptimizeConditions Success Pathway Optimized OptimizeConditions->Success

A logical workflow for troubleshooting low product yield in the 4-HB-CoA pathway.

HBCD_Assay_Workflow cluster_workflow Coupled Assay for HBCD Activity Reactants 4-HB-CoA (Substrate) HBCD HBCD (Enzyme) Reactants->HBCD Crotonyl Crotonyl-CoA HBCD->Crotonyl CouplingEnzymes Coupling Enzymes (CCH, HBCD, ACK) + NAD+ Crotonyl->CouplingEnzymes NADH NADH (Product) CouplingEnzymes->NADH Spectro Measure Absorbance at 340 nm NADH->Spectro

Workflow for the coupled spectrophotometric assay of HBCD activity.

References

dealing with product inhibition in 4-hydroxybutyryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to product inhibition during 4-hydroxybutyryl-CoA (4-HB-CoA) synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is stalling or showing a decreased rate over time. Could this be due to product inhibition?

A1: Yes, a decrease in the reaction rate over time, especially when substrate concentrations are still non-limiting, is a classic indicator of product inhibition. In the synthesis of 4-HB-CoA, the accumulating product can bind to the active site or an allosteric site of the synthesizing enzyme (e.g., 4-hydroxybutyrate-CoA ligase), thereby reducing its catalytic efficiency. To confirm this, you can perform experiments where the initial reaction velocity is measured in the presence of varying concentrations of exogenously added 4-HB-CoA.

Q2: Which enzyme in the this compound synthesis pathway is most likely to be affected by product inhibition?

A2: The primary enzyme responsible for the synthesis of 4-HB-CoA is 4-hydroxybutyrate-CoA ligase (or synthetase). This enzyme catalyzes the reaction between 4-hydroxybutyrate and Coenzyme A to form this compound. It is a common phenomenon for enzymes to be inhibited by their direct product. Therefore, 4-hydroxybutyrate-CoA ligase is a prime candidate for product inhibition by 4-HB-CoA. Other enzymes in the broader metabolic pathway, such as succinyl-CoA reductase, could also be subject to feedback inhibition by downstream products.

Q3: How can I quantitatively assess the extent of product inhibition in my experiments?

A3: To quantify product inhibition, you need to determine the inhibition constant (Kᵢ). This is achieved by performing a series of enzyme kinetic assays. You would measure the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the product (inhibitor). By analyzing the data using kinetic models (e.g., Michaelis-Menten) and plotting the results (e.g., Lineweaver-Burk plot), you can determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Kᵢ value. A lower Kᵢ value indicates stronger inhibition.

Q4: What are some common strategies to mitigate product inhibition in an in vitro 4-HB-CoA synthesis system?

A4: Several strategies can be employed to overcome product inhibition:

  • In situ product removal: Couple the synthesis reaction with a subsequent reaction that consumes 4-HB-CoA. This keeps the concentration of the inhibitory product low.

  • Enzyme engineering: Use site-directed mutagenesis to alter the product binding site of the enzyme, reducing its affinity for 4-HB-CoA without compromising its catalytic activity.

  • Reaction condition optimization: Adjusting pH, temperature, or ionic strength can sometimes alter the binding affinity of the product to the enzyme.

  • Use of a packed-bed reactor: Immobilize the enzyme and continuously flow the substrate through the reactor, removing the product as it is formed.

Troubleshooting Guides

Issue: The yield of this compound is lower than expected, and the reaction stops prematurely.

Possible Cause Troubleshooting Step Expected Outcome
Product Inhibition Perform a product inhibition assay by adding known concentrations of 4-HB-CoA at the start of the reaction and measuring the initial velocity.A concentration-dependent decrease in the initial reaction velocity will confirm product inhibition.
Substrate Limitation Ensure that the concentrations of 4-hydroxybutyrate and Coenzyme A are well above their Kₘ values throughout the reaction. Monitor substrate concentrations over time.If substrate concentrations remain high while the reaction rate drops, substrate limitation is unlikely to be the cause.
Enzyme Instability Perform control experiments to measure the enzyme's activity over the same time course in the absence of product accumulation (e.g., by frequent dilution).If the enzyme activity remains stable in the control, enzyme instability is not the primary issue.
Cofactor Depletion If the synthesis is coupled to other reactions, ensure that any necessary cofactors (e.g., ATP, NADPH) are regenerated or present in sufficient excess.[1]Maintaining high cofactor levels should restore the reaction rate if depletion was the issue.

Quantitative Data Summary

While specific Kᵢ values for product inhibition in 4-HB-CoA synthesis are not extensively reported across all relevant enzymes and organisms, the following table summarizes known kinetic parameters for key enzymes in the pathway from Metallosphaera sedula. This data is crucial for designing experiments to investigate product inhibition.[1][2]

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol min⁻¹ mg⁻¹)Organism
4-Hydroxybutyrate-CoA Ligase 4-Hydroxybutyrate18018Metallosphaera sedula
ATP40-Metallosphaera sedula
Succinyl-CoA Reductase Succinyl-CoA--Metallosphaera sedula
NADPH--Metallosphaera sedula
This compound Dehydratase This compound--Clostridium aminobutyricum[3]

Note: The absence of a value indicates that it was not reported in the cited sources.

Experimental Protocols

Protocol 1: Assay for Determining Product Inhibition of 4-Hydroxybutyrate-CoA Ligase

This protocol is designed to determine if this compound inhibits 4-hydroxybutyrate-CoA ligase.

Materials:

  • Purified 4-hydroxybutyrate-CoA ligase

  • 4-hydroxybutyrate solution

  • Coenzyme A (CoA) solution

  • ATP solution

  • This compound (as the potential inhibitor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

  • Assay for detecting CoA consumption or 4-HB-CoA formation (e.g., HPLC-based method or a coupled spectrophotometric assay)

Procedure:

  • Prepare Reaction Mixes: Prepare a series of reaction mixes. Each mix should contain the reaction buffer, a fixed, saturating concentration of ATP and CoA, and a specific concentration of 4-hydroxybutyrate (e.g., ranging from 0.5x Kₘ to 5x Kₘ).

  • Set up Inhibition Assays: For each concentration of 4-hydroxybutyrate, prepare several reactions. To each reaction, add a different, fixed concentration of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM).

  • Initiate the Reaction: Start the reaction by adding a known amount of 4-hydroxybutyrate-CoA ligase to each reaction mix.

  • Measure Initial Velocity: Monitor the reaction over a short period where the product formation is linear. Determine the initial velocity (v₀) for each reaction.

  • Data Analysis:

    • Plot v₀ versus the substrate (4-hydroxybutyrate) concentration for each concentration of the inhibitor (4-HB-CoA).

    • Analyze the data using a Lineweaver-Burk plot (1/v₀ vs 1/[S]). Changes in the y-intercept and/or x-intercept in the presence of the inhibitor will indicate the type of inhibition.

    • Fit the data to the appropriate Michaelis-Menten equation for inhibition to determine the Kᵢ.

Visualizations

4_HB_CoA_Synthesis_Pathway Succinyl-CoA Succinyl-CoA Succinic Semialdehyde Succinic Semialdehyde Succinyl-CoA->Succinic Semialdehyde Succinyl-CoA Reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic Semialdehyde->4-Hydroxybutyrate Succinic Semialdehyde Reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate-CoA Ligase Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA This compound Dehydratase 4-Hydroxybutyrate-CoA\nLigase 4-Hydroxybutyrate-CoA Ligase This compound->4-Hydroxybutyrate-CoA\nLigase Product Inhibition

Caption: this compound Synthesis Pathway and Potential Product Inhibition.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Product Inhibition cluster_3 Mitigation Strategies Low_Yield Low Yield of 4-HB-CoA Check_Substrates Substrate Limitation? Low_Yield->Check_Substrates Check_Enzyme Enzyme Instability? Check_Substrates->Check_Enzyme No Mitigate Implement Mitigation Strategy (e.g., in situ removal) Check_Substrates->Mitigate Yes Product_Inhibition_Assay Perform Product Inhibition Assay Check_Enzyme->Product_Inhibition_Assay No Check_Enzyme->Mitigate Yes Inhibition_Confirmed Inhibition Confirmed? Product_Inhibition_Assay->Inhibition_Confirmed Inhibition_Confirmed->Low_Yield No, Re-evaluate Inhibition_Confirmed->Mitigate Yes Resolved Problem Resolved Mitigate->Resolved

Caption: Troubleshooting Workflow for Low 4-HB-CoA Yield.

References

resolving inactive recombinant 4-hydroxybutyryl-CoA dehydratase expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of active recombinant 4-hydroxybutyryl-CoA dehydratase (4HBD).

Troubleshooting Guide

This guide addresses common issues leading to inactive or poorly active recombinant 4HBD in a question-and-answer format.

Q1: My recombinant this compound dehydratase is expressed, but it's completely inactive. What are the likely causes?

A1: Inactivity of recombinant 4HBD is a frequent issue and can stem from several factors. The most common culprits are the absence of essential cofactors and exposure to oxygen. 4HBD is an oxygen-sensitive enzyme containing a flavin adenine (B156593) dinucleotide (FAD) and a [4Fe-4S] iron-sulfur cluster, both of which are critical for its catalytic activity.[1][2][3][4]

To address this, ensure the following during expression and purification:

  • Anaerobic Conditions: All purification steps should be performed under strictly anaerobic conditions (e.g., inside an anaerobic chamber) as the enzyme is irreversibly inactivated by oxygen.[5][6][7]

  • Cofactor Supplementation: The growth medium should be supplemented with riboflavin (B1680620) (a precursor to FAD) and an iron source, such as ferric citrate, to facilitate the incorporation of the FAD and the [4Fe-4S] cluster into the apoenzyme.[8] Expression without these supplements can lead to a complete lack of activity.[8]

Q2: I'm observing high levels of my recombinant protein, but it's all in the insoluble fraction (inclusion bodies). How can I improve solubility?

A2: Insoluble expression is a known challenge for recombinant 4HBD.[2][9] Several factors can be optimized to enhance the yield of soluble and active protein:

  • Lower Expression Temperature: Reducing the cultivation temperature to 20-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[8]

  • Co-expression of Chaperones: Co-expressing molecular chaperones, such as GroEL/ES, has been shown to be crucial for the correct folding and solubility of 4HBD.[7][8]

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., anhydrotetracycline) can lead to rapid protein expression and aggregation. Using a lower concentration (e.g., 100 µ g/liter ) can improve the yield of soluble protein.[8]

  • Maintain Exponential Growth: It is beneficial to maintain the bacterial culture in the exponential growth phase (OD578 of 0.5 to 0.8) during protein production.[8]

Q3: My purified 4HBD has some activity, but it's much lower than reported values. How can I increase the specific activity?

A3: Suboptimal specific activity often points to incomplete incorporation of the [4Fe-4S] cluster or partial protein denaturation.

  • In Vitro Reconstitution of the [4Fe-4S] Cluster: The iron-sulfur cluster can be chemically reconstituted in vitro after purification. This procedure, performed under anaerobic conditions, can significantly increase the specific activity of the enzyme.[2][8] A typical reconstitution involves the sequential addition of dithiothreitol (B142953) (DTT), FeCl₃, and Na₂S.[2]

  • Strict Anaerobic Purification: Even small amounts of oxygen can damage the [4Fe-4S] cluster and reduce activity. Ensure all buffers and resins are thoroughly deoxygenated, and the entire purification is performed in an anaerobic environment.[5][6]

Frequently Asked Questions (FAQs)

Q: What is the quaternary structure of active this compound dehydratase?

A: The active form of this compound dehydratase is a homotetramer.[2][7] Variants of the enzyme that fail to form this tetrameric structure, instead existing as monomers or dimers, have been shown to have no measurable dehydratase activity.[2][10]

Q: Does this compound dehydratase have any other catalytic activities?

A: Yes, besides the dehydration of this compound to crotonyl-CoA, the enzyme also catalyzes the irreversible isomerization of vinylacetyl-CoA to crotonyl-CoA.[2][3][4][9] Interestingly, the isomerase activity is less sensitive to oxygen than the dehydratase activity.[2][3]

Q: Are there any specific amino acid residues that are critical for the enzyme's activity?

A: Yes, site-directed mutagenesis studies have identified several essential residues. The [4Fe-4S] cluster is coordinated by three cysteines (C99, C103, C299) and one histidine (H292).[8] Mutations in these residues result in a complete loss of dehydratase activity.[2][10] Other residues, such as E257, E455, and Y296, are also critical for the catalytic mechanism.[2][10]

Q: What is a suitable expression system for producing active recombinant 4HBD?

A: Escherichia coli strains like BL21, particularly those engineered to co-express chaperones (e.g., BL21 CodonPlus (DE3)-GroEL), have been used successfully.[7] The expression vector can be one that allows for tight regulation of expression, such as the pASK-IBA vector series which is induced by anhydrotetracycline.[7][8]

Data Presentation

Table 1: Summary of Factors Affecting Recombinant this compound Dehydratase Activity.

ParameterConditionEffect on ActivityReference(s)
Oxygen Exposure Aerobic purificationComplete loss of dehydratase activity[5][6][7]
Anaerobic purificationEssential for maintaining activity[5][6]
Cofactor Supplementation No riboflavin in mediaZero activity[8]
No iron source in media~6-fold lower specific activity[8]
Riboflavin and iron citrateEssential for obtaining active enzyme[8]
[4Fe-4S] Cluster Reconstitution Before reconstitution2.2 ± 0.3 U/mg[8]
After reconstitution4.5 ± 0.2 U/mg[8]
Expression Temperature Higher temperaturesIncreased insolubility[2][9]
20-25°CImproved solubility and yield of active protein[8]
Chaperone Co-expression Without GroEL/ESIncreased insolubility[7][8]
With GroEL/ESCrucial for soluble expression[7][8]

Experimental Protocols

Recombinant Expression of this compound Dehydratase in E. coli
  • Strain and Plasmid: E. coli BL21 CodonPlus (DE3)-GroEL strain transformed with a pASK-IBA3(+) vector carrying the abfD gene (encoding 4HBD).

  • Culture Medium: Prepare a suitable rich medium (e.g., LB) supplemented with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol). Also, add 2 mM Fe(III)citrate and 0.4 mM riboflavin.[8]

  • Growth: Inoculate the medium with an overnight culture and grow at 37°C with shaking until the optical density at 578 nm (OD₅₇₈) reaches 0.5-0.6.[10]

  • Induction: Cool the culture to 20-25°C and induce protein expression with 100 µ g/liter (0.22 µM) anhydrotetracycline.[8][10]

  • Harvesting: Continue to incubate the culture overnight at the lower temperature. Harvest the cells by centrifugation. All subsequent steps must be performed under strict anaerobic conditions.

Purification of Recombinant this compound Dehydratase
  • Cell Lysis: Resuspend the cell pellet in an anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.4, 2 mM dithiothreitol, 200 mM NaCl).[10] Lyse the cells by sonication on ice.

  • Clarification: Remove cell debris by ultracentrifugation (100,000 x g for 1 hour at 4°C).[10]

  • Affinity Chromatography: If using a Strep-tagged construct, apply the supernatant to a Strep-Tactin column equilibrated with the lysis buffer. Wash the column and elute the protein according to the manufacturer's instructions, ensuring all buffers are anaerobic.

In Vitro Reconstitution of the [4Fe-4S] Cluster
  • Preparation: In an anaerobic chamber, prepare separate, anaerobic solutions of 200 mM dithiothreitol (DTT), 100 mM FeCl₃, and 30 mM Na₂S in 100 mM Tris-HCl, pH 7.4.[2]

  • Incubation: To the purified enzyme solution, add DTT to a final concentration of 5 mM and incubate for 30 minutes at 20°C.

  • Cluster Formation: Sequentially add FeCl₃ (5 molar equivalents) and Na₂S (10 molar equivalents) relative to the molar amount of 4HBD. Incubate for 90 minutes.[2]

  • Clarification: Remove the precipitated iron sulfide (B99878) by centrifugation (10,000 x g for 5 minutes).[2]

This compound Dehydratase Activity Assay

This assay measures the dehydration of this compound to crotonyl-CoA.

  • Substrate Preparation: this compound can be synthesized enzymatically from 4-hydroxybutyrate and acetyl-CoA using 4-hydroxybutyrate CoA-transferase.[11][12]

  • Assay Mixture: The reaction can be monitored spectrophotometrically by following the formation of crotonyl-CoA at 263 nm. A typical assay mixture would contain buffer (e.g., potassium phosphate), the substrate this compound, and the purified enzyme.

  • Alternative Assay: A discontinuous assay using radiolabeled substrate, 4-hydroxy-[3-³H]butyric acid, can also be used. The activity is measured by the release of tritiated water.[5][6] This assay must be performed under anaerobic conditions in the presence of acetyl-CoA.[5][6]

Visualizations

Troubleshooting_Workflow start Start: Inactive Recombinant 4HBD check_expression Is the protein expressed? start->check_expression check_solubility Is the protein soluble? check_expression->check_solubility Yes optimize_expression Optimize expression: - Check vector/sequence - Verify induction check_expression->optimize_expression No check_cofactors Were cofactors added to the medium? check_solubility->check_cofactors Yes optimize_solubility Improve solubility: - Lower temperature (20-25°C) - Co-express chaperones (GroEL/ES) - Reduce inducer concentration check_solubility->optimize_solubility No check_anaerobic Was purification anaerobic? check_cofactors->check_anaerobic Yes add_cofactors Supplement growth medium: - Riboflavin (for FAD) - Iron source (for [4Fe-4S] cluster) check_cofactors->add_cofactors No reconstitute_cluster Consider in vitro [4Fe-4S] cluster reconstitution check_anaerobic->reconstitute_cluster Yes use_anaerobic Implement strict anaerobic purification: - Use anaerobic chamber - Deoxygenate all buffers/resins check_anaerobic->use_anaerobic No active_enzyme Result: Active 4HBD reconstitute_cluster->active_enzyme optimize_expression->check_expression optimize_solubility->check_solubility add_cofactors->check_cofactors use_anaerobic->check_anaerobic

Caption: Troubleshooting workflow for inactive recombinant 4HBD.

Signaling_Pathway cluster_Expression Recombinant Expression abfD_gene abfD gene (in expression vector) Transcription_Translation Transcription & Translation abfD_gene->Transcription_Translation Apoenzyme Apo-4HBD (unfolded/misfolded) Transcription_Translation->Apoenzyme Chaperones GroEL/ES Chaperones Apoenzyme->Chaperones Folded_Apoenzyme Folded Apo-4HBD Apoenzyme->Folded_Apoenzyme Assisted Folding Apoenzyme->Folded_Apoenzyme Chaperones->Folded_Apoenzyme Cofactors FAD + [4Fe-4S] Cluster Folded_Apoenzyme->Cofactors Holoenzyme Active Holo-4HBD (Homotetramer) Folded_Apoenzyme->Holoenzyme Cofactor Insertion Folded_Apoenzyme->Holoenzyme Cofactors->Holoenzyme

Caption: Key steps for obtaining active recombinant 4HBD.

References

Technical Support Center: Enhancing the Aerobic Stability of 4-Hydroxybutyryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the stability of 4-hydroxybutyryl-CoA dehydratase (4-HBD) under aerobic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound dehydratase (4-HBD) loses activity rapidly when exposed to air. Why is this happening?

A1: this compound dehydratase, particularly from anaerobic organisms like Clostridium aminobutyricum, is an oxygen-sensitive enzyme.[1] This sensitivity is primarily due to the presence of an oxygen-labile [4Fe-4S] iron-sulfur cluster and a flavin adenine (B156593) dinucleotide (FAD) cofactor in each subunit, which are essential for its catalytic activity.[1][2] Exposure to oxygen can lead to oxidative damage of these cofactors, resulting in a rapid loss of dehydratase activity. Reports indicate that the dehydratase activity can be completely lost within 40 minutes of exposure to air at 0°C.[1]

Q2: I observe some residual activity after air exposure. Is this expected?

A2: Yes, this is expected. 4-HBD also possesses a vinylacetyl-CoA Δ-isomerase activity, which is mechanistically distinct from its dehydratase function.[1] This isomerase activity is significantly more stable in the presence of oxygen. While the dehydratase activity is quickly lost, the isomerase activity may only decrease by 60-90% and can persist for at least 24 hours after air exposure.[3]

Q3: Are there any known mutations that can improve the aerobic stability of 4-HBD?

A3: Yes, site-directed mutagenesis has been successfully employed to enhance the aerobic stability of the isomerase activity of 4-HBD from C. aminobutyricum. The E257Q and C299A mutants have been shown to be largely unaffected by air exposure, in contrast to the wild-type enzyme which loses a significant portion of its isomerase activity.[3][4] However, it is important to note that these mutations abolish the dehydratase activity.

Q4: Is there a naturally occurring oxygen-tolerant 4-HBD?

A4: Yes, an oxygen-tolerant 4-HBD has been identified in aerobic ammonia-oxidizing archaea. Structural studies have revealed that the oxygen tolerance of this archaeal enzyme is attributed to four conserved mutations that close two tunnels providing access to the [4Fe-4S] cluster, thereby protecting it from oxygen. This provides a valuable template for engineering oxygen tolerance in the bacterial enzyme.

Troubleshooting Guides

Issue 1: Complete loss of 4-HBD dehydratase activity during purification.
Possible Cause Troubleshooting Step
Oxygen exposure during cell lysis and purification. All purification steps must be performed under strictly anaerobic conditions. Use an anaerobic chamber or glove box for all manipulations. De-gas all buffers and solutions thoroughly before use.
Instability of the [4Fe-4S] cluster. Include a reducing agent, such as dithiothreitol (B142953) (DTT), in all purification buffers to maintain a reducing environment and protect the integrity of the iron-sulfur cluster.
Incorrect protein folding. If expressing recombinantly in E. coli, the protein may not fold correctly and incorporate the cofactors. Consider co-expression with chaperones or expressing in a host organism that has the necessary machinery for iron-sulfur cluster assembly.
Issue 2: Low yield of active, purified 4-HBD.
Possible Cause Troubleshooting Step
Protein is in the insoluble fraction after cell lysis. Optimize cell lysis conditions (e.g., sonication parameters, French press pressure). Consider adding detergents to your lysis buffer to improve solubilization.
Loss of protein during chromatography steps. Ensure that the pH and ionic strength of your buffers are optimized for binding to the chromatography resin. Check for protein precipitation on the column.
Inefficient elution from the affinity column. Optimize the concentration of the elution agent (e.g., imidazole (B134444) for His-tagged proteins, desthiobiotin for Strep-tagged proteins).
Issue 3: Site-directed mutagenesis resulted in an inactive enzyme or no protein expression.
Possible Cause Troubleshooting Step
The introduced mutation disrupts a critical catalytic residue or cofactor binding site. Analyze the crystal structure of 4-HBD to ensure your intended mutation is not in a location that would abolish all activity. The E257Q and C299A mutations, for example, are known to impact dehydratase activity.[3]
The mutation leads to protein misfolding and degradation. Check for protein expression levels by Western blot. If the protein is not detected, the mutation may be causing instability. Consider expressing at a lower temperature to aid in proper folding.
Errors in the mutagenesis PCR or cloning. Verify the sequence of your final plasmid construct to confirm the presence of the desired mutation and the absence of any unintended mutations.

Quantitative Data on 4-HBD Stability

The following table summarizes the reported stability of wild-type and mutant 4-HBD from Clostridium aminobutyricum after exposure to air.

Enzyme VariantConditionActivity MeasuredRemaining ActivityReference
Wild-type 4-HBD 24 hours in air at 20°CIsomerase10-40%[3][4]
Wild-type 4-HBD 40 minutes in air at 0°CDehydratase0%[1]
E257Q mutant 24 hours in air at 20°CIsomerase"Hardly affected"[3][4]
C299A mutant 24 hours in air at 20°CIsomerase"Not affected"[3]

Experimental Protocols

Protocol 1: Anaerobic Purification of Strep-tagged 4-HBD

This protocol is adapted from a method used for the purification of recombinant 4-HBD from E. coli.[3] All steps should be performed under strictly anaerobic conditions.

Materials:

  • E. coli cell paste expressing Strep-tagged 4-HBD

  • Buffer A: 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM DTT

  • Buffer B: Buffer A containing 2.5 mM desthiobiotin

  • Strep-Tactin column

  • Anaerobic chamber or glove box

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste in Buffer A.

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Equilibrate the Strep-Tactin column with Buffer A.

  • Load the supernatant onto the equilibrated column.

  • Wash the column with 5-10 column volumes of Buffer A.

  • Elute the protein with Buffer B.

  • Concentrate the purified protein using a centrifugal filter device.

  • Store the purified enzyme at -80°C.

Protocol 2: Coupled Spectrophotometric Assay for 4-HBD Dehydratase Activity

This assay measures the formation of crotonyl-CoA, which is subsequently reduced by an auxiliary enzyme, leading to the oxidation of NADH that can be monitored at 340 nm. This protocol is performed anaerobically.

Materials:

  • Anaerobic cuvettes

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, 2 mM EDTA, 2 mM DTT

  • Substrate solution: 100 mM 4-hydroxybutyrate

  • CoA solution: 10 mM

  • ATP solution: 100 mM

  • NAD⁺ solution: 20 mM

  • 4-hydroxybutyrate-CoA ligase (or a suitable CoA transferase)

  • Crotonyl-CoA reductase (or a similar NADH-dependent enzyme that uses crotonyl-CoA)

  • Purified 4-HBD

Procedure:

  • In an anaerobic cuvette, prepare the reaction mixture containing Assay Buffer, 1 mM 4-hydroxybutyrate, 0.1 mM CoA, 2 mM ATP, and 2 mM NAD⁺.

  • Add a sufficient amount of 4-hydroxybutyrate-CoA ligase and crotonyl-CoA reductase.

  • Incubate the mixture for 5 minutes at the desired temperature to allow for the formation of this compound.

  • Initiate the reaction by adding a small amount of purified 4-HBD.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the specific activity based on the rate of NADH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

Protocol 3: Site-Directed Mutagenesis of 4-HBD

This is a general protocol for site-directed mutagenesis using PCR, which can be adapted to introduce specific mutations like E257Q and C299A into the 4-HBD gene (abfD).

Materials:

  • Plasmid DNA containing the wild-type 4-HBD gene

  • Complementary mutagenic primers (25-45 bases in length, with the desired mutation in the middle)

  • High-fidelity DNA polymerase (e.g., Pfu or Phusion)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design two complementary primers containing the desired mutation. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.

    • Perform PCR with an initial denaturation step, followed by 15-20 cycles of denaturation, annealing, and extension to amplify the entire plasmid.

  • DpnI Digestion:

    • Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation:

    • Transform competent E. coli cells with the DpnI-treated plasmid.

    • Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

  • Screening and Sequencing:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA and screen for the desired mutation by restriction digest (if the mutation introduces or removes a restriction site) or by DNA sequencing.

    • Confirm the entire gene sequence to ensure no additional mutations were introduced.

Visualizations

Experimental_Workflow_for_Improving_4HBD_Stability cluster_0 Gene Manipulation cluster_1 Protein Production & Purification cluster_2 Stability & Activity Analysis WT_Gene Wild-type 4-HBD Gene (e.g., in pASK-IBA3+) PCR Site-Directed Mutagenesis (PCR) WT_Gene->PCR Primers Mutagenic Primers (e.g., for E257Q, C299A) Primers->PCR DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Plasmid Sequencing Verification Transformation->Sequencing Expression Anaerobic Expression in E. coli Sequencing->Expression Verified Mutant Plasmid Lysis Cell Lysis (Anaerobic) Expression->Lysis Purification Affinity Chromatography (Anaerobic) Lysis->Purification Purified_Enzyme Purified Mutant 4-HBD Purification->Purified_Enzyme Aerobic_Exposure Exposure to Aerobic Conditions Purified_Enzyme->Aerobic_Exposure Activity_Assay Isomerase Activity Assay Aerobic_Exposure->Activity_Assay Data_Analysis Data Analysis & Comparison to WT Activity_Assay->Data_Analysis Proposed_Mechanism_of_Oxygen_Damage 4HBD_Active Active 4-HBD ([4Fe-4S]2+ cluster) Oxidative_Damage Oxidative Damage to [4Fe-4S] cluster 4HBD_Active->Oxidative_Damage exposure to O2 Oxygen (O2) O2->Oxidative_Damage 4HBD_Inactive Inactive 4-HBD (Degraded cluster) Oxidative_Damage->4HBD_Inactive Loss_of_Activity Loss of Dehydratase Activity 4HBD_Inactive->Loss_of_Activity Troubleshooting_Logic_Flow Start Experiment: Improving 4-HBD Aerobic Stability Problem Problem Encountered? Start->Problem Loss_of_Activity Complete Loss of Activity Problem->Loss_of_Activity Yes Low_Yield Low Protein Yield Problem->Low_Yield Yes Mutagenesis_Failed Mutagenesis Failed Problem->Mutagenesis_Failed Yes Check_Anaerobic Verify Anaerobic Conditions Loss_of_Activity->Check_Anaerobic Check_Lysis Optimize Lysis/Solubilization Low_Yield->Check_Lysis Verify_Sequence Sequence Verify Plasmid Mutagenesis_Failed->Verify_Sequence Solution_1 Implement Strict Anaerobic Purification Protocol Check_Anaerobic->Solution_1 Solution_2 Adjust Lysis Buffer & Chromatography Parameters Check_Lysis->Solution_2 Solution_3 Redo Mutagenesis PCR & Verify Primers Verify_Sequence->Solution_3

References

Technical Support Center: Optimizing Cofactor Regeneration for In Vitro 4-Hydroxybutyryl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cofactor regeneration in in vitro 4-hydroxybutyryl-CoA (4-HB-CoA) pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro reconstitution and operation of 4-HB-CoA pathways, with a focus on maintaining a balanced and efficient cofactor supply.

Question: My in vitro 4-HB-CoA pathway shows low or no activity. What are the initial checks I should perform?

Answer:

Low or no pathway activity can stem from several factors. A systematic initial check is crucial for diagnosing the problem.

  • Enzyme Activity Verification: Individually assay each enzyme of the pathway to confirm its specific activity. Inactive or poorly active enzymes are a common cause of pathway failure.

  • Cofactor Presence and Integrity:

    • Ensure all necessary cofactors (e.g., NAD(P)H, ATP, Coenzyme A) are added at the correct concentrations.

    • Verify the quality and stability of your cofactor stocks. NAD(P)H solutions are susceptible to degradation.

  • Oxygen Sensitivity: The key enzyme, this compound dehydratase, is oxygen-sensitive.[1][2][3] Its dehydration activity can be completely lost within 40 minutes of exposure to air at 0°C.[2] Ensure that the reaction is set up and maintained under strictly anaerobic conditions.

  • Reaction Buffer Composition: The pH and buffer components can significantly impact enzyme activity. Ensure the pH is optimal for all enzymes in the pathway and that the buffer does not contain inhibitory components.

Question: I'm observing a rapid depletion of NAD(P)H in my reaction. How can I address this?

Answer:

Rapid NAD(P)H depletion indicates an imbalance between its consumption by the 4-HB-CoA pathway and its regeneration.

  • Inefficient Regeneration System: The chosen NAD(P)H regeneration system may not be efficient enough to keep up with the demand of the main pathway.

    • Increase Regeneration Enzyme Concentration: Titrate the concentration of the regeneration enzyme (e.g., glucose dehydrogenase, formate (B1220265) dehydrogenase) to find the optimal level that matches the NAD(P)H consumption rate.

    • Substrate Limitation: Ensure that the substrate for the regeneration enzyme (e.g., glucose, formate) is not limiting.

  • Nuclease Contamination: Crude cell extracts can contain nucleases that degrade NAD(P)H. If using cell lysates, consider purification steps to remove these contaminants.

  • Non-specific Reduction Reactions: Other components in the reaction mixture might be non-enzymatically oxidizing NAD(P)H.

Question: The pathway starts active but stops prematurely. What could be the cause?

Answer:

Premature cessation of the pathway often points to instability of one or more components or the accumulation of inhibitors.

  • Enzyme Instability:

    • This compound Dehydratase Inactivation: As mentioned, this enzyme is oxygen-sensitive. Even minor oxygen leaks can lead to its inactivation over time.[1][2][3]

    • Thermal Instability: If operating at elevated temperatures, one or more enzymes may be denaturing. Confirm the thermal stability of each enzyme under your reaction conditions.

  • Product Inhibition: High concentrations of the final product or pathway intermediates can inhibit one or more enzymes. Determine the inhibitory constants (Ki) for your enzymes if this information is not available.

  • pH Shift: The reaction itself might lead to a change in the pH of the buffer, moving it away from the optimal range for the enzymes. Ensure your buffer has sufficient buffering capacity for the duration of the experiment.

  • Instability of this compound: this compound is known to be unstable due to lactonization.[1] This spontaneous cyclization to γ-butyrolactone removes the substrate from the pathway. It is often generated in situ to minimize this issue.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common NAD(P)H regeneration systems for in vitro biosynthetic pathways?

A1: The most common enzymatic NAD(P)H regeneration systems involve a dehydrogenase that oxidizes a cheap substrate. Popular choices include:

  • Glucose Dehydrogenase (GDH): Uses glucose as a substrate and can regenerate both NADH and NADPH.

  • Formate Dehydrogenase (FDH): Utilizes formate as a substrate, producing CO2 as a byproduct, which can be easily removed.

  • Phosphite (B83602) Dehydrogenase (PTDH): Catalyzes the nearly irreversible oxidation of phosphite to phosphate (B84403), providing a strong thermodynamic driving force for NAD(P)H regeneration.[4]

Q2: How do I choose the right buffer for my in vitro 4-HB-CoA pathway?

A2: The choice of buffer is critical and should be based on the pH optima of all enzymes in your pathway. A common starting point is a potassium phosphate buffer at a pH around 7.4.[1] However, it's essential to experimentally verify the optimal pH for your specific enzyme cocktail. Be aware that some buffer components can be inhibitory to certain enzymes.

Q3: My this compound dehydratase is inactive. How can I troubleshoot this?

A3: Inactivity of this compound dehydratase is most commonly due to:

  • Oxygen Exposure: This is the primary cause of inactivation.[1][2][3] All purification and reaction setup steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

  • Absence of Essential Cofactors: This enzyme contains a [4Fe-4S] cluster and FAD, which are essential for its activity.[5] Ensure that the enzyme has been properly reconstituted with these cofactors if they were not incorporated during expression and purification.

Q4: How can I monitor the progress of my in vitro 4-HB-CoA pathway in real-time?

A4: Real-time monitoring can be achieved through various methods:

  • Spectrophotometry: If any of the reactions involve a change in absorbance (e.g., the consumption of NAD(P)H can be monitored at 340 nm), this can be used for real-time tracking.

  • HPLC-MS/MS: For more complex reaction mixtures, taking time-point samples and analyzing them by HPLC-MS/MS allows for the quantification of substrates, intermediates, and products.[6]

  • NMR Spectroscopy: NMR can be used to monitor the conversion of substrates to products in real-time, providing detailed information about the reaction progress.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the 4-HB-CoA Pathway

EnzymeSubstrateKm (µM)Vmax (s⁻¹)Source
This compound DehydrataseAcetyl-CoA (for in situ generation of 4-HB-CoA)22 ± 17.6 ± 0.3[1]
This compound Dehydratase4-hydroxy[2-2H]butyrate (as precursor)27 ± 14.7 ± 0.3[1]
This compound Dehydratase4-hydroxy[3-2H]butyrate (as precursor)20 ± 17.6 ± 0.3[1]

Table 2: Comparison of Common NAD(P)H Regeneration Systems

Regeneration SystemEnzymeSubstrateByproductAdvantagesDisadvantages
Substrate-coupledGlucose Dehydrogenase (GDH)GlucoseGluconolactoneHigh efficiency, readily available substrate.Byproduct can sometimes interfere with downstream processes.
Substrate-coupledFormate Dehydrogenase (FDH)FormateCO₂Gaseous byproduct is easily removed.Lower specific activity compared to GDH for some enzymes.
Substrate-coupledPhosphite Dehydrogenase (PTDH)PhosphitePhosphateIrreversible reaction provides a strong thermodynamic driving force.Substrate and enzyme can be more expensive.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the 4-HB-CoA Pathway

This protocol describes the general steps for setting up an in vitro reaction for the production of this compound.

Materials:

  • Purified enzymes of the 4-HB-CoA pathway (e.g., 4-hydroxybutyrate CoA-transferase, this compound dehydratase, etc.)

  • Substrates (e.g., 4-hydroxybutyrate, acetyl-CoA)

  • Cofactors (NAD(P)H, ATP, Coenzyme A)

  • Anaerobic chamber or glove box

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)[1]

  • Dithiothreitol (DTT) or other reducing agents

Procedure:

  • Prepare all buffers and solutions using degassed water and maintain them under anaerobic conditions.

  • Inside an anaerobic chamber, prepare the reaction mixture in a suitable vessel. A typical reaction mixture (10 mL) might contain:[1]

    • 50 mM Potassium Phosphate, pH 7.4

    • 140 mM 4-hydroxybutyrate

    • 1.3 mM Acetyl-CoA

    • 10 mM Coenzyme A

    • 0.1 mM EDTA

    • 0.1 mM Dithiothreitol

    • 0.1 mM NADH

  • Add the purified enzymes to the reaction mixture to their final desired concentrations (e.g., 4-hydroxybutyrate CoA-transferase at 1.0 U/mL and this compound dehydratase at 0.13 U/mL).[1]

  • If using an NAD(P)H regeneration system, add the regeneration enzyme and its substrate at this point.

  • Incubate the reaction at the optimal temperature for the enzymes.

  • Take samples at regular intervals for analysis by HPLC, MS, or other appropriate methods to quantify the formation of 4-HB-CoA and other intermediates.

Protocol 2: Assay for this compound Dehydratase Activity

This protocol allows for the specific measurement of this compound dehydratase activity.

Materials:

  • Purified this compound dehydratase

  • This compound (or generate in situ using 4-hydroxybutyrate, acetyl-CoA, and 4-hydroxybutyrate CoA-transferase)

  • Anaerobic cuvettes

  • Spectrophotometer capable of reading at 263 nm

  • Anaerobic chamber

Procedure:

  • Prepare all solutions anaerobically.

  • Inside an anaerobic chamber, prepare the assay mixture in an anaerobic cuvette. The mixture should contain the reaction buffer and this compound at a known concentration.

  • Initiate the reaction by adding a small volume of the purified this compound dehydratase.

  • Immediately seal the cuvette and transfer it to the spectrophotometer.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the formation of crotonyl-CoA from this compound.

  • Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of crotonyl-CoA.

Visualizations

4_HB_CoA_Pathway cluster_pathway This compound Pathway cluster_cofactor Cofactor Input Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase 3_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3_Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA 3_Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase 4_HB_CoA This compound Crotonyl_CoA->4_HB_CoA This compound Dehydratase NADPH NADPH NADPH->3_Hydroxybutyryl_CoA NADP NADP NADPH->NADP Regeneration System

Caption: The core enzymatic steps of an in vitro this compound pathway.

Troubleshooting_Workflow Start Low/No Pathway Activity Check_Enzymes Individually Assay Each Enzyme Start->Check_Enzymes Check_Cofactors Verify Cofactor Concentration & Integrity Start->Check_Cofactors Check_Anaerobic Confirm Anaerobic Conditions Start->Check_Anaerobic Enzyme_Issue Inactive Enzyme(s) Identified Check_Enzymes->Enzyme_Issue Cofactor_Issue Cofactor Problem Identified Check_Cofactors->Cofactor_Issue Oxygen_Issue Oxygen Contamination Suspected Check_Anaerobic->Oxygen_Issue Replace_Enzyme Replace or Repurify Enzyme Enzyme_Issue->Replace_Enzyme Yes Prepare_New_Cofactors Prepare Fresh Cofactor Stocks Cofactor_Issue->Prepare_New_Cofactors Yes Improve_Anaerobic_Technique Improve Anaerobic Technique Oxygen_Issue->Improve_Anaerobic_Technique Yes

Caption: A logical workflow for troubleshooting low activity in the 4-HB-CoA pathway.

NADH_Regeneration_Cycle cluster_main Main Pathway cluster_regen Regeneration Cycle Substrate Substrate Product Product Substrate->Product Pathway Enzyme(s) NAD NAD+ Regen_Substrate Regen_Substrate Regen_Product Regen_Product Regen_Substrate->Regen_Product Regeneration Enzyme (e.g., GDH) NADH NADH NAD->NADH NADH->Substrate

Caption: A schematic of an enzyme-coupled NADH regeneration system.

References

Technical Support Center: Expression of Archaeal Enzymes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the expression of archaeal enzymes in Escherichia coli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is expressing archaeal enzymes in E. coli so challenging?

A1: Expressing archaeal enzymes in E. coli can be difficult due to fundamental differences between these domains of life. Key challenges include:

  • Codon Usage Bias: Archaeal genes often contain codons that are infrequently used by E. coli, leading to translational stalling and low protein yields.[1]

  • Improper Protein Folding: Enzymes from archaea, particularly extremophiles, are adapted to harsh conditions (e.g., high temperatures, extreme pH). The intracellular environment of E. coli may not support their correct folding, leading to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[2][3][4]

  • Lack of Post-Translational Modifications (PTMs): E. coli may not possess the necessary enzymatic machinery to perform PTMs that are essential for the archaeal enzyme's structure and function.

  • Toxicity of the Recombinant Protein: The expressed archaeal enzyme may be toxic to the E. coli host, impairing cell growth and protein production.

Q2: What are inclusion bodies and how can I deal with them?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that often form when expressing heterologous proteins, like those from archaea, in E. coli.[5] While they contain a high concentration of the target protein, it is in a non-functional state. To obtain active protein, inclusion bodies must be isolated, solubilized using strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride), and then refolded into their native conformation.[6][7][8][9]

Q3: Can I co-express other proteins to help my archaeal enzyme fold correctly?

A3: Yes, co-expressing molecular chaperones can significantly improve the soluble expression of archaeal proteins.[10] Chaperones are proteins that assist in the proper folding of other proteins. E. coli strains are available that can be co-transformed with plasmids carrying chaperone genes (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). This strategy has been shown to increase the yield of soluble protein significantly, in some cases by up to 42-fold.[11][12]

Troubleshooting Guides

Problem 1: Low or No Expression of the Archaeal Enzyme

If you are observing very low or no expression of your target archaeal enzyme, consider the following troubleshooting steps.

Low_Expression_Workflow start Start: Low/No Expression codon_check Analyze Codon Usage start->codon_check promoter_check Evaluate Promoter Strength start->promoter_check mrna_stability Check for mRNA Instability start->mrna_stability toxicity_check Assess Protein Toxicity start->toxicity_check optimize_codons Synthesize Codon-Optimized Gene codon_check->optimize_codons High percentage of rare codons change_strain Use E. coli Strain with Rare tRNA Genes (e.g., Rosetta, BL21-CodonPlus) codon_check->change_strain Moderate rare codon usage change_promoter Switch to a Stronger/Tightly Regulated Promoter promoter_check->change_promoter Weak or leaky promoter mrna_stability->optimize_codons Predicted secondary structures at 5' end toxicity_check->change_promoter Leaky expression before induction lower_temp Lower Induction Temperature toxicity_check->lower_temp Cell lysis or slow growth after induction end Improved Expression optimize_codons->end change_promoter->end change_strain->end lower_temp->end

Caption: Troubleshooting workflow for low or no protein expression.

Codon Optimization:

  • Sequence Analysis: Use online tools or software to analyze the codon usage of your archaeal gene and compare it to the codon usage of highly expressed genes in E. coli. Calculate the Codon Adaptation Index (CAI); a value below 0.7 suggests that codon bias may be a limiting factor.[13]

  • Gene Synthesis: Synthesize the gene de novo, replacing rare codons with those frequently used in E. coli without altering the amino acid sequence.[14][15] Pay special attention to the 5'-end of the coding sequence, as clusters of rare codons in this region can have a significant impact on translation initiation.

  • Cloning and Expression: Clone the optimized gene into your expression vector and repeat the expression experiment.

Problem 2: The Expressed Archaeal Enzyme is Insoluble (Forms Inclusion Bodies)

A common issue is the formation of insoluble inclusion bodies. The following guide provides steps to improve the solubility of your archaeal enzyme.

Insolubility_Workflow start Start: Insoluble Protein lower_temp Lower Induction Temperature (e.g., 15-25°C) start->lower_temp fusion_tag Use a Solubility-Enhancing Fusion Tag (e.g., MBP, Trx, NusA) start->fusion_tag chaperone Co-express with Molecular Chaperones (e.g., GroEL/ES, DnaK/J) start->chaperone refolding Purify Inclusion Bodies and Refold the Protein start->refolding soluble_protein Soluble Protein Obtained lower_temp->soluble_protein fusion_tag->soluble_protein chaperone->soluble_protein active_protein Active Protein Obtained refolding->active_protein

Caption: Strategies to address protein insolubility.

The choice of a fusion partner can dramatically enhance the solubility of archaeal proteins. Below is a comparison of the effects of different fusion tags on the solubility of two enzymes from Sulfolobus solfataricus.

Target EnzymeFusion TagSoluble Fraction (%)Fold Increase in Activity
D-gluconate dehydratase (GNAD)Polyhistidine< 5-
NusA~20N/A
GST~30N/A
Trx ~50 N/A
2-keto-3-deoxy-D-gluconate kinase (KDGK)Polyhistidine< 51x
NusA~15~50x
GST~25~100x
Trx ~45 ~200x

Data adapted from a study on the expression of archaeal proteins in E. coli.[2][4]

Inclusion Body Solubilization and Refolding:

  • Cell Lysis and Inclusion Body Isolation: Resuspend cell pellets in lysis buffer and disrupt cells by sonication or French press. Centrifuge to pellet the inclusion bodies and wash them with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.[16]

  • Solubilization: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, to solubilize the aggregated protein.

  • Refolding: Remove the denaturant to allow the protein to refold. This is commonly done by:

    • Dialysis: Stepwise dialysis against a buffer with decreasing concentrations of the denaturant.[8]

    • Dilution: Rapid or stepwise dilution of the solubilized protein into a large volume of refolding buffer.[8][9]

    • On-column Refolding: Binding the solubilized protein to a chromatography column and then exchanging the denaturing buffer with a refolding buffer.[7]

Problem 3: The Expressed Protein is Toxic to E. coli

If you observe poor cell growth or lysis after inducing protein expression, your archaeal enzyme may be toxic to the host cells.

Toxicity_Mitigation toxicity Protein Toxicity Observed leaky_expression Reduce Leaky Expression toxicity->leaky_expression reduce_expression_rate Lower the Rate of Protein Synthesis toxicity->reduce_expression_rate use_tolerant_strain Use a Host Strain Tolerant to Toxic Proteins toxicity->use_tolerant_strain tight_promoter Use a Tightly Regulated Promoter (e.g., pBAD) leaky_expression->tight_promoter add_glucose Add Glucose to Repress lac-based Promoters leaky_expression->add_glucose lower_inducer Lower Inducer Concentration reduce_expression_rate->lower_inducer lower_temp Lower Induction Temperature reduce_expression_rate->lower_temp c41_c43_strain Use E. coli C41(DE3) or C43(DE3) Strains use_tolerant_strain->c41_c43_strain success Successful Expression of Toxic Protein tight_promoter->success add_glucose->success lower_inducer->success lower_temp->success c41_c43_strain->success

Caption: Approaches to overcome protein toxicity.

StrainKey FeaturesRecommended Use
BL21(DE3) pLysS Contains a plasmid expressing T7 lysozyme, which inhibits T7 RNA polymerase, reducing basal expression.For moderately toxic proteins.
C41(DE3) & C43(DE3) Mutants of BL21(DE3) that are more tolerant to the expression of toxic proteins, especially membrane proteins. The mechanism is not fully understood but results in lower expression levels.For highly toxic proteins.[17]
Lemo21(DE3) Allows for tunable expression levels of the T7 RNA polymerase, providing fine control over protein production.For proteins where a specific expression level is critical to avoid toxicity.[17]

This technical support center provides a starting point for troubleshooting the expression of archaeal enzymes in E. coli. Successful expression often requires a systematic approach of testing different conditions and strategies.

References

Technical Support Center: Identifying Rate-Limiting Steps in the Conversion of 4-Hydroxybutyrate (4HB) to Acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolic conversion of 4-hydroxybutyrate (4HB) to acetyl-CoA. This pathway is crucial in various biological contexts, including the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle in thermoacidophilic archaea.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Activity in the 4-Hydroxybutyrate-CoA Ligase (AMP-forming) Assay

  • Question: I am performing a discontinuous assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure 4-hydroxybutyrate-CoA ligase activity by monitoring CoA disappearance, but I am observing very low or no change in absorbance. What are the possible causes and solutions?

  • Answer:

    • Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.

      • Solution: Ensure the enzyme is stored at the recommended temperature and handled on ice. Prepare fresh enzyme dilutions for each experiment.

    • Cause 2: Suboptimal Assay Conditions. The pH, temperature, or concentration of cofactors (ATP, Mg2+) may not be optimal. For enzymes from thermophiles like Metallosphaera sedula, the assay temperature is critical.[1]

      • Solution: Verify the pH of your buffer (typically around 7.5-7.9).[1][2] Optimize the assay temperature, especially if working with enzymes from extremophiles (e.g., 70-75°C).[1][2] Ensure ATP and MgCl2 concentrations are adequate (e.g., 2.5 mM ATP, 5 mM MgCl2).[2]

    • Cause 3: Substrate Degradation. 4HB or CoA may have degraded.

      • Solution: Use fresh stocks of 4HB and CoA. Store CoA solutions at -20°C or below and minimize freeze-thaw cycles.

    • Cause 4: High Background Reading. The non-enzymatic reaction of DTNB with other thiols in your sample can cause a high background.

      • Solution: Run a control reaction without the enzyme to determine the background rate of DTNB reduction. If the background is high, consider purifying your enzyme further to remove contaminating thiol-containing proteins.

Issue 2: Inconsistent Results with the 4-Hydroxybutyryl-CoA Dehydratase Assay

  • Question: My coupled spectrophotometric assay for this compound dehydratase shows variable and non-reproducible results. What could be the problem?

  • Answer:

    • Cause 1: Oxygen Sensitivity. this compound dehydratase is known to be oxygen-sensitive, and its activity can be rapidly lost upon exposure to air.[3][4]

      • Solution: Perform all steps of the enzyme purification and assay under strictly anaerobic conditions.[3][5] Use an anaerobic chamber or glove box. Degas all buffers and solutions thoroughly. The addition of a reducing agent like dithiothreitol (B142953) (DTT) to the buffers can help maintain a reducing environment.[1]

    • Cause 2: Instability of this compound. The substrate, this compound, can be unstable and may undergo lactonization.[5]

      • Solution: Generate this compound in situ using 4-hydroxybutyrate-CoA ligase in the assay mixture.[5] This ensures a constant supply of the substrate for the dehydratase.

    • Cause 3: Rate-Limiting Coupling Enzymes. In a coupled assay, the activity of the coupling enzymes (e.g., crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase) may be limiting the overall reaction rate.

      • Solution: Ensure that the coupling enzymes are present in excess so that the dehydration of this compound is the rate-limiting step. You may need to empirically determine the optimal concentration of the coupling enzymes.

Issue 3: Unexpectedly Low Dehydrogenase Activity in the Crotonyl-CoA Hydratase/(S)-3-Hydroxybutyryl-CoA Dehydrogenase Coupled Assay

  • Question: I am measuring the activity of the bifunctional crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase by monitoring NAD+ reduction, but the rate is much lower than expected. Why might this be?

  • Answer:

    • Cause 1: Suboptimal pH. The optimal pH for the dehydrogenase activity (NAD+ reduction) is typically higher than that for the reverse reaction (NADH oxidation).[6]

      • Solution: Optimize the pH of your assay buffer. For NAD+ reduction, a pH in the range of 8.0-9.0 may be optimal.

    • Cause 2: Hydratase Activity is Rate-Limiting. In the coupled reaction starting from crotonyl-CoA, the hydratase activity might be slower than the dehydrogenase activity, thus limiting the overall rate of NAD+ reduction.

      • Solution: Consider assaying the dehydrogenase activity directly using (S)-3-hydroxybutyryl-CoA as the substrate to uncouple it from the hydratase reaction. This will allow you to determine the maximal velocity of the dehydrogenase.

    • Cause 3: Enzyme Oligomerization State. The activity of this enzyme can be influenced by its oligomeric state (monomer vs. dimer), with the monomeric form potentially being more active.[6]

      • Solution: Analyze the oligomeric state of your purified enzyme using techniques like size-exclusion chromatography. Assay conditions may influence the equilibrium between different oligomeric forms.

Issue 4: High Background in the Acetoacetyl-CoA β-Ketothiolase Assay

  • Question: In my DTNB-based assay for acetoacetyl-CoA β-ketothiolase, I observe a high rate of CoA-dependent DTNB reaction even in the absence of acetoacetyl-CoA. What is causing this background?

  • Answer:

    • Cause 1: Spontaneous Hydrolysis of Acetoacetyl-CoA. Acetoacetyl-CoA can be unstable and undergo spontaneous hydrolysis, releasing free CoA, which then reacts with DTNB.

      • Solution: Prepare acetoacetyl-CoA solutions fresh and keep them on ice. Run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from your enzymatic reaction rate.

    • Cause 2: Contaminating Thiol-Releasing Enzymes. Your enzyme preparation may be contaminated with other enzymes that can release thiols.

      • Solution: Further purify your acetoacetyl-CoA β-ketothiolase. Perform a control experiment where you omit acetoacetyl-CoA but include the enzyme and CoA to check for any contaminating activities that might release thiols from other components in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymatic steps in the conversion of 4HB to acetyl-CoA?

A1: The conversion of 4-hydroxybutyrate to two molecules of acetyl-CoA involves four key enzymatic steps:

  • 4-Hydroxybutyrate-CoA ligation: 4-hydroxybutyrate is activated to this compound by 4-hydroxybutyrate-CoA ligase (AMP-forming).[1]

  • Dehydration: this compound is dehydrated to crotonyl-CoA by this compound dehydratase.[1]

  • Hydration and Dehydrogenation: Crotonyl-CoA is hydrated to (S)-3-hydroxybutyryl-CoA, which is then oxidized to acetoacetyl-CoA. These two reactions are often catalyzed by a bifunctional enzyme, crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase.[1]

  • Thiolysis: Acetoacetyl-CoA is cleaved by a molecule of CoA to yield two molecules of acetyl-CoA, a reaction catalyzed by acetoacetyl-CoA β-ketothiolase.[1]

Q2: How can I identify the rate-limiting step in this pathway?

A2: Identifying the rate-limiting step, or bottleneck, in a metabolic pathway typically involves a combination of approaches:

  • Enzyme Kinetics: Determine the kinetic parameters (Vmax, Km, kcat) for each enzyme in the pathway under identical conditions. The enzyme with the lowest Vmax or kcat is a likely candidate for the rate-limiting step.

  • Metabolic Flux Analysis (MFA): This powerful technique uses isotopic tracers (e.g., 13C-labeled substrates) to measure the flow of metabolites through the pathway in vivo. MFA can pinpoint reactions with low flux, which are indicative of bottlenecks.

  • Metabolite Profiling: Measure the steady-state concentrations of the pathway intermediates. An accumulation of the substrate of a particular enzyme suggests that this enzyme is rate-limiting.

  • Genetic Manipulation: Overexpressing each of the genes encoding the pathway enzymes one by one and observing the effect on the overall flux to acetyl-CoA can help identify the bottleneck. A significant increase in product formation upon overexpression of a specific enzyme points to it being rate-limiting.

Q3: Which step is most likely to be the rate-limiting step in the 4HB to acetyl-CoA conversion?

A3: Based on current research, the 4-hydroxybutyrate-CoA ligase step is a strong candidate for being a rate-limiting and regulatory point in the pathway.[1][7][8] Studies in Metallosphaera sedula have shown that this enzyme governs the flux between the succinate (B1194679) and acetyl-CoA branches of the 3HP/4HB cycle and may be subject to post-translational regulation.[1][8] Additionally, the subsequent enzyme, this compound dehydratase, has also been suggested as a potential rate-limiting step due to its comparable reaction rate to the ligase.[7]

Q4: Are there any specific safety precautions I should take when working with the reagents in these assays?

A4: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is harmful if swallowed and can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coenzyme A and its derivatives are sensitive to oxidation and should be handled under inert gas if possible for long-term storage.

  • When working with radioactive isotopes for flux analysis, ensure you have the proper training, shielding, and waste disposal procedures in place.

Quantitative Data Summary

The following table summarizes the kinetic parameters of the enzymes involved in the conversion of 4HB to acetyl-CoA in Metallosphaera sedula. Note that assay conditions can significantly affect these values.

EnzymeGene (M. sedula)SubstrateKm (mM)Vmax (µmol·min⁻¹·mg⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹·s⁻¹)Reference
4-Hydroxybutyrate-CoA ligaseMsed_04064-Hydroxybutyrate1.91.69--[2]
This compound dehydrataseMsed_1321This compound0.042.21.94.8 x 10⁴[1]
Crotonyl-CoA hydratase/(S)-3-Hydroxybutyryl-CoA dehydrogenaseMsed_0399Crotonyl-CoA0.113.812.61.3 x 10⁵[1]
(S)-3-Hydroxybutyryl-CoA0.0713.812.61.8 x 10⁵[1]
Acetoacetyl-CoA β-ketothiolaseMsed_0656Acetoacetyl-CoA0.051621483.0 x 10⁶[1]

Experimental Protocols

Protocol 1: Discontinuous Assay for 4-Hydroxybutyrate-CoA Ligase

This protocol is adapted from methods used for Metallosphaera sedula.[1][2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.15 mM Coenzyme A

    • Varying concentrations of 4-hydroxybutyrate (for Km determination)

    • Purified 4-hydroxybutyrate-CoA ligase

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for M. sedula).

  • Time Points: At specific time intervals (e.g., 0, 2, 4, 6, 8, and 10 minutes), withdraw an aliquot (e.g., 80 µL) of the reaction mixture.

  • Quenching and Derivatization: Immediately add the aliquot to an equal volume of cold 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in a suitable buffer.

  • Measurement: Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free CoA.

  • Calculation: Calculate the rate of CoA consumption from the change in absorbance over time, using the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 2: Coupled Spectrophotometric Assay for this compound Dehydratase

This protocol is adapted for the enzyme from Metallosphaera sedula.[1]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 20 mM Sodium Phosphate buffer, pH 7.0

    • 5 mM MgCl₂

    • 2 mM 4-hydroxybutyrate

    • 2 mM ATP

    • 1 mM Coenzyme A

    • 2 mM NAD⁺

    • 1 mM DTT

    • Saturating amount of purified 4-hydroxybutyrate-CoA ligase

    • Saturating amount of purified crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase

  • Pre-incubation: Pre-heat the reaction mixture for 5 minutes at the optimal temperature (e.g., 70°C) to allow for the accumulation of this compound.

  • Initiation: Initiate the reaction by adding a known amount of purified this compound dehydratase.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

4HB_to_AcetylCoA_Pathway 4HB_CoA This compound Dehydratase This compound dehydratase 4HB_CoA->Dehydratase Crotonyl_CoA Crotonyl-CoA Hydratase_Dehydrogenase Crotonyl-CoA hydratase/ (S)-3-Hydroxybutyryl-CoA dehydrogenase Crotonyl_CoA->Hydratase_Dehydrogenase 3HB_CoA (S)-3-Hydroxybutyryl-CoA 3HB_CoA->Hydratase_Dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA Thiolase Acetoacetyl-CoA β-ketothiolase Acetoacetyl_CoA->Thiolase Acetyl_CoA 2 x Acetyl-CoA Dehydratase->Crotonyl_CoA H2O_out H₂O Dehydratase->H2O_out Hydratase_Dehydrogenase->3HB_CoA Hydratase_Dehydrogenase->Acetoacetyl_CoA Thiolase->Acetyl_CoA Ligase Ligase Ligase->4HB_CoA CoA_in1 CoA CoA_in1->Ligase H2O_in H₂O H2O_in->Hydratase_Dehydrogenase NAD_NADH NAD⁺ -> NADH + H⁺ NAD_NADH->Hydratase_Dehydrogenase CoA_in2 CoA CoA_in2->Thiolase

Caption: Enzymatic conversion of 4-Hydroxybutyrate to Acetyl-CoA.

Troubleshooting_Workflow Check_Enzyme Verify Enzyme Integrity (Storage, Handling, Fresh Prep) Optimize Systematically Optimize Each Parameter Check_Enzyme->Optimize Check_Assay Validate Assay Conditions (pH, Temp, Cofactors) Check_Assay->Optimize Check_Substrates Confirm Substrate Quality (Freshness, Concentration) Check_Substrates->Optimize Run_Controls Perform Control Experiments (No Enzyme, No Substrate) Analyze_Controls Analyze Control Data (Background Rate, Spontaneous Degradation) Run_Controls->Analyze_Controls Analyze_Controls->Optimize High Background? Re-run Re-run Experiment Analyze_Controls->Re-run Background OK Optimize->Re-run Success Problem Resolved Re-run->Success Expected Results Consult Consult Literature/ Technical Support Re-run->Consult Problem Persists Start Start Start->Check_Assay Start->Check_Substrates Start->Run_Controls

Caption: A logical workflow for troubleshooting enzyme assay issues.

References

Validation & Comparative

A Comparative Guide to AMP-forming and ADP-forming 4-Hydroxybutyryl-CoA Synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of 4-hydroxybutyryl-CoA synthetases: the canonical AMP-forming enzymes found in organisms like the crenarchaeon Metallosphaera sedula, and the more energy-efficient ADP-forming variants discovered in thaumarchaea such as Nitrosopumilus maritimus. This comparison is crucial for understanding the metabolic diversity of carbon fixation pathways and for potential applications in metabolic engineering and synthetic biology.

Core Differences in Mechanism and Energetics

The primary distinction between these two enzyme classes lies in their utilization of ATP and the nature of the reaction intermediates. AMP-forming this compound synthetases catalyze the reaction in a two-step process involving an acyl-adenylate intermediate, with the release of pyrophosphate (PPi) and AMP. In contrast, the ADP-forming counterparts employ a mechanism that involves a phosphorylated enzyme intermediate, typically a phosphohistidine (B1677714) residue, and release ADP and inorganic phosphate (B84403) (Pi).

This mechanistic difference has significant energetic implications. The hydrolysis of pyrophosphate by a pyrophosphatase, which is often coupled to the AMP-forming reaction, drives the reaction forward but at the cost of a second high-energy phosphate bond. The ADP-forming synthetases bypass this, resulting in a net conservation of energy, a crucial advantage in the nutrient-limited environments where organisms like Nitrosopumilus maritimus thrive.

Quantitative Performance Data

To facilitate a direct comparison of their catalytic efficiencies, the following table summarizes the available kinetic parameters for a representative enzyme from each class. It is important to note that while data for the AMP-forming this compound synthetase from Metallosphaera sedula is available, comprehensive kinetic data for the ADP-forming this compound synthetase from Nitrosopumilus maritimus is not yet fully characterized in the literature. Therefore, kinetic data for a well-characterized ADP-forming acetyl-CoA synthetase from Pyrococcus furiosus is included to provide a representative comparison for the ADP-forming class, with the substrate difference clearly noted.

ParameterAMP-forming this compound Synthetase (Metallosphaera sedula)ADP-forming Acetyl-CoA Synthetase (Pyrococcus furiosus)
Enzyme 4-Hydroxybutyrate-CoA ligase (Msed_0406)Acetyl-CoA Synthetase (ADP-forming)
Substrate 4-HydroxybutyrateAcetate (B1210297)
Km (4-HB/Acetate) 2.0 ± 0.4 mM[1]660 µM[2]
Km (ATP) Not Reported80 µM[2]
Km (CoA) Not Reported30 µM[2]
Vmax 1.69 ± 0.11 µmol min-1 mg-1[1]~40 U/mg (40 µmol min-1 mg-1) at 55°C[2]
kcat 1.8 s-1[1]Not Reported
kcat/Km 910 s-1 M-1[1]Not Reported

Reaction Pathways

The distinct biochemical routes of these two synthetases are visualized below.

AMP_forming_pathway cluster_reactants Reactants cluster_enzyme Enzyme-catalyzed Steps cluster_products Products 4HB 4-Hydroxybutyrate E1 AMP-forming 4-HB-CoA Synthetase 4HB->E1 ATP ATP ATP->E1 CoA CoA-SH E_4HB_AMP E-4HB-AMP (Acyl-adenylate intermediate) CoA->E_4HB_AMP E1->E_4HB_AMP + PPi PPi PPi 4HB_CoA This compound E_4HB_AMP->4HB_CoA + AMP AMP AMP

AMP-forming this compound synthetase reaction pathway.

ADP_forming_pathway cluster_reactants Reactants cluster_enzyme Enzyme-catalyzed Steps cluster_products Products 4HB 4-Hydroxybutyrate E_His_P E-His~P (Phosphohistidine intermediate) 4HB->E_His_P ATP ATP E1 ADP-forming 4-HB-CoA Synthetase ATP->E1 CoA CoA-SH E_4HB_P E-4HB~P CoA->E_4HB_P E1->E_His_P + ADP ADP ADP E_His_P->E_4HB_P + His 4HB_CoA This compound E_4HB_P->4HB_CoA + Pi Pi Pi

ADP-forming this compound synthetase reaction pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare AMP- and ADP-forming this compound synthetases.

Enzyme Activity Assay (Coupled Spectrophotometric Method)

This continuous assay is suitable for both enzyme types and measures the production of the CoA thioester. The release of either AMP or ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • For AMP-forming enzymes: The AMP produced is converted back to ATP in a series of reactions catalyzed by myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).

    • AMP + ATP <--MK--> 2 ADP

    • 2 ADP + 2 Phosphoenolpyruvate --PK--> 2 ATP + 2 Pyruvate

    • 2 Pyruvate + 2 NADH + 2 H+ --LDH--> 2 Lactate + 2 NAD+

  • For ADP-forming enzymes: The ADP produced is directly used in the PK/LDH coupled system.

    • ADP + Phosphoenolpyruvate --PK--> ATP + Pyruvate

    • Pyruvate + NADH + H+ --LDH--> Lactate + NAD+

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl

  • ATP solution: 100 mM

  • CoA solution: 10 mM

  • 4-Hydroxybutyrate solution: 1 M

  • Phosphoenolpyruvate (PEP) solution: 50 mM

  • NADH solution: 10 mM

  • Myokinase (MK): ~500 units/mL (for AMP-forming assay)

  • Pyruvate kinase (PK): ~1000 units/mL

  • Lactate dehydrogenase (LDH): ~1000 units/mL

  • Purified this compound synthetase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL ATP solution (final concentration 1 mM)

    • 10 µL CoA solution (final concentration 0.1 mM)

    • 10 µL PEP solution (final concentration 0.5 mM)

    • 10 µL NADH solution (final concentration 0.1 mM)

    • 5 µL PK/LDH enzyme mix (final ~5 units each)

    • (For AMP-forming assay only) 5 µL MK (final ~2.5 units)

  • Add a suitable amount of purified this compound synthetase.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C for enzymes from thermophiles) for 2-3 minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of 4-hydroxybutyrate solution (final concentration 10 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with temperature control.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). The rate of reaction is proportional to the rate of NADH consumption.

Determination of Kinetic Parameters (HPLC-based Method)

This discontinuous assay directly measures the formation of this compound and is useful for determining kinetic constants (Km and Vmax).

Reagents:

  • Reaction Buffer: 100 mM MOPS/KOH, pH 7.0, 10 mM MgCl2

  • ATP solution: 100 mM

  • CoA solution: 10 mM

  • 4-Hydroxybutyrate solution: 1 M

  • Purified this compound synthetase

  • Quenching solution: 10% (v/v) perchloric acid

  • HPLC mobile phases (e.g., Buffer A: 100 mM sodium phosphate, pH 7.0; Buffer B: 100 mM sodium phosphate, pH 7.0, with 50% acetonitrile)

Procedure:

  • Set up a series of reaction tubes, each containing the reaction buffer and fixed, saturating concentrations of two of the three substrates (ATP, CoA, 4-HB) while varying the concentration of the third substrate over a range (e.g., 0.1 to 10 times the expected Km).

  • Pre-incubate the reaction mixtures at the optimal temperature of the enzyme.

  • Initiate the reactions by adding a known amount of the purified enzyme.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of the cold quenching solution to stop the reaction.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column to separate and quantify the amount of this compound formed. Monitor the elution profile at 260 nm.

  • Generate a standard curve using known concentrations of this compound to quantify the product in the experimental samples.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The existence of both AMP- and ADP-forming this compound synthetases highlights the metabolic adaptability of microorganisms to different energetic constraints. The ADP-forming enzymes represent a more energy-efficient strategy for carbon fixation, which is particularly advantageous in oligotrophic environments. For researchers in metabolic engineering, the choice between these two enzyme classes will depend on the specific goals of the engineered pathway, balancing the trade-offs between thermodynamic driving force and overall ATP economy of the host organism. The experimental protocols provided herein offer a robust framework for the detailed characterization and comparison of these and other acyl-CoA synthetases.

References

A Comparative Kinetic Analysis of 4-Hydroxybutyryl-CoA Dehydratases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the kinetic nuances of enzymes is paramount. This guide offers a detailed comparison of 4-hydroxybutyryl-CoA dehydratases from different microbial sources, supported by experimental data and protocols to facilitate informed research and development decisions.

This compound dehydratase (EC 4.2.1.120) is a key enzyme in the metabolic pathways of several microorganisms, catalyzing the reversible dehydration of this compound to crotonyl-CoA. This enzyme is of significant interest due to its role in carbon fixation and fermentation pathways. This guide provides a comparative kinetic analysis of this compound dehydratases from three distinct microorganisms: the anaerobic bacterium Clostridium aminobutyricum, the fermentative bacterium Clostridium kluyveri, and the thermoacidophilic archaeon Metallosphaera sedula.

Kinetic Performance at a Glance

The kinetic parameters of this compound dehydratase vary across different species, reflecting adaptations to their specific metabolic roles and environmental conditions. A summary of these key performance indicators is presented below.

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·M⁻¹)
Clostridium aminobutyricumThis compound5012.5411.72.34 x 10⁵
Clostridium kluyveriThis compound-7.38--
Metallosphaera sedulaThis compound150 ± 402.20 ± 0.162.11.4 x 10⁴

Note: Some values were converted to common units for direct comparison. The specific activity of the C. kluyveri enzyme was reported as 123 nkat/mg, and a direct K_m_ value was not available in the reviewed literature.

Deep Dive: Experimental Protocols

Reproducibility and standardization are cornerstones of scientific advancement. The following sections detail the methodologies employed in the kinetic characterization of each this compound dehydratase variant.

This compound Dehydratase from Clostridium aminobutyricum

The kinetic parameters for the enzyme from C. aminobutyricum were determined using a coupled spectrophotometric assay. The activity was measured by monitoring the formation of crotonyl-CoA at 263 nm.

Enzyme Purification: The enzyme was purified to homogeneity under anaerobic conditions.[1]

Assay Conditions:

  • Buffer: 100 mM potassium phosphate, pH 7.4

  • Substrate: this compound (concentration varied to determine K_m_)

  • Temperature: Not specified in the provided search results.

  • Detection: Increase in absorbance at 263 nm due to the formation of the thioester bond in crotonyl-CoA.

This compound Dehydratase from Clostridium kluyveri

The specific activity of the dehydratase from C. kluyveri was determined under strictly anaerobic conditions.

Enzyme Purification: The enzyme was purified 12-fold to over 95% homogeneity.

Assay Conditions:

  • Method: The specific activity was determined by measuring the rate of this compound dehydration. The exact detection method was not detailed in the provided search results.

  • Anaerobic Conditions: All manipulations were performed under a strict anaerobic atmosphere.

This compound Dehydratase from Metallosphaera sedula

A coupled spectrophotometric assay was employed to determine the kinetic parameters of the recombinant this compound dehydratase from M. sedula.

Enzyme Expression and Purification: The gene encoding the enzyme (Msed_1321) was cloned and expressed in E. coli, and the recombinant protein was purified.

Assay Conditions:

  • Coupling Enzymes: The assay mixture included 4-hydroxybutyrate-CoA ligase (Msed_0406) to generate this compound in situ, and crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (Msed_0399) to convert the product, crotonyl-CoA, to acetoacetyl-CoA with the concomitant reduction of NAD⁺.

  • Reaction Mixture: 20 mM sodium phosphate, 5 mM MgCl₂, 2 mM 4-hydroxybutyrate, 2 mM ATP, 1 mM CoA, 2 mM NAD⁺, and 1 mM DTT.

  • Temperature: 70°C.

  • Initiation: The reaction was preheated to allow for the accumulation of this compound before initiating the reaction by the addition of the purified this compound dehydratase.

  • Detection: The rate of NAD⁺ reduction was monitored by the increase in absorbance at 340 nm.

Visualizing the Enzymatic Reaction

To illustrate the catalytic process and the experimental approach for kinetic analysis, the following diagrams are provided.

Enzymatic_Reaction cluster_reaction This compound Dehydratase Reaction This compound This compound Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA 4-HBD H2O H2O Experimental_Workflow cluster_workflow General Experimental Workflow for Kinetic Analysis A Enzyme Purification/ Recombinant Expression C Kinetic Assay Setup (Coupled or Direct) A->C B Substrate Preparation B->C D Spectrophotometric Data Collection C->D E Data Analysis (e.g., Michaelis-Menten Plot) D->E F Determination of Km, Vmax, kcat E->F

References

In Vivo Validation of the 3-hydroxypropionate/4-hydroxybutyrate Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle is a key carbon fixation pathway identified in some chemotrophic archaea, notably the thermoacidophilic crenarchaeon Metallosphaera sedula. Unlike the well-known Calvin-Benson-Bassham cycle, the 3HP/4HB cycle is adapted to aerobic and high-temperature environments. Its validation in vivo is crucial for understanding archaeal metabolism and for potential applications in metabolic engineering and synthetic biology. This guide provides a comparative overview of the experimental methods used to validate the 3HP/4HB cycle in vivo, presenting supporting data and detailed protocols.

Comparative Analysis of In Vivo Validation Methods

The in vivo operation of the 3HP/4HB cycle in organisms like Metallosphaera sedula has been substantiated through a combination of powerful techniques, primarily metabolic flux analysis using isotopic labeling, transcriptomics, and proteomics. Each method provides a unique layer of evidence, and their combined results offer a robust confirmation of the cycle's activity under specific physiological conditions.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from different in vivo validation methods, offering a side-by-side comparison of the evidence supporting the operation of the 3HP/4HB cycle in M. sedula.

Table 1: Metabolic Flux Analysis via 13C Isotopic Labeling

Metabolic flux analysis (MFA) using 13C-labeled substrates provides direct evidence of the flow of carbon through a metabolic pathway. Studies in M. sedula have utilized substrates like 13C-bicarbonate to trace the incorporation of inorganic carbon into the intermediates of the 3HP/4HB cycle and central metabolism.

Key FindingExperimental ApproachOrganismQuantitative ResultReference
Major carbon flux from the 3HP/4HB cycle to central metabolism proceeds via succinyl-CoA.Metabolic flux analysis using 14C- and 13C-labeled substrates.Metallosphaera sedulaApproximately two-thirds of the carbon flux from the cycle enters the TCA cycle via succinyl-CoA.[1]
Confirmation of the complete set of enzymatic steps in the latter half of the cycle.In vitro reconstitution of the final four enzymatic steps combined with in vivo transcriptomic data.Metallosphaera sedulaRecombinant enzymes successfully converted 4-hydroxybutyrate to two molecules of acetyl-CoA.[1]

Table 2: Transcriptomic Analysis of 3HP/4HB Cycle Gene Expression

Transcriptomics reveals the relative abundance of mRNA transcripts, indicating which genes are actively being expressed under certain conditions. Comparing gene expression during autotrophic growth (where the 3HP/4HB cycle is essential) versus heterotrophic growth provides strong evidence for the genes' roles in carbon fixation.

Gene (Enzyme)Autotrophic vs. Heterotrophic Growth (Fold Change)Function in CycleReference
accBC (Acetyl-CoA/propionyl-CoA carboxylase)UpregulatedCarboxylation of acetyl-CoA and propionyl-CoA[1]
mcr (Malonyl-CoA reductase)UpregulatedReduction of malonyl-CoA[1]
msr (Malonate-semialdehyde reductase)UpregulatedReduction of malonate-semialdehyde[1]
hpcS (3-hydroxypropionyl-CoA synthetase)UpregulatedActivation of 3-hydroxypropionate[1]
hpcD (3-hydroxypropionyl-CoA dehydratase)UpregulatedDehydration of 3-hydroxypropionyl-CoA[1]
acr (Acryloyl-CoA reductase)UpregulatedReduction of acryloyl-CoA[1]
mmcM (Methylmalonyl-CoA mutase)UpregulatedIsomerization of methylmalonyl-CoA[1]
hbcS (4-hydroxybutyryl-CoA synthetase)UpregulatedActivation of 4-hydroxybutyrate[1]
hbcD (this compound dehydratase)UpregulatedDehydration of this compound[1]
cch ((S)-3-hydroxybutyryl-CoA dehydrogenase)UpregulatedDehydrogenation of 3-hydroxybutyryl-CoA[1]
abfD (Acetoacetyl-CoA β-ketothiolase)UpregulatedCleavage of acetoacetyl-CoA[1]

Table 3: Proteomic Analysis of 3HP/4HB Cycle Enzyme Abundance

Proteomics directly measures the abundance of proteins, providing a more direct link to enzymatic activity than transcriptomics. While comprehensive quantitative proteomics data comparing autotrophic and heterotrophic growth for all enzymes of the 3HP/4HB cycle is not available in a single study, the presence of these enzymes under autotrophic conditions has been confirmed.

EnzymePresence confirmed under Autotrophic ConditionsFunction in CycleReference
Acetyl-CoA/propionyl-CoA carboxylaseYesCarboxylation of acetyl-CoA and propionyl-CoA[1]
Malonyl-CoA reductaseYesReduction of malonyl-CoA[1]
Malonate-semialdehyde reductaseYesReduction of malonate-semialdehyde[1]
3-hydroxypropionyl-CoA synthetaseYesActivation of 3-hydroxypropionate[1]
3-hydroxypropionyl-CoA dehydrataseYesDehydration of 3-hydroxypropionyl-CoA[1]
Acryloyl-CoA reductaseYesReduction of acryloyl-CoA[1]
Methylmalonyl-CoA mutaseYesIsomerization of methylmalonyl-CoA[1]
This compound synthetaseYesActivation of 4-hydroxybutyrate[1]
This compound dehydrataseYesDehydration of this compound[1]
(S)-3-hydroxybutyryl-CoA dehydrogenaseYesDehydrogenation of 3-hydroxybutyryl-CoA[1]
Acetoacetyl-CoA β-ketothiolaseYesCleavage of acetoacetyl-CoA[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summarized protocols for the key in vivo techniques used to study the 3HP/4HB cycle.

Protocol 1: 13C-Labeling and Metabolic Flux Analysis

Objective: To trace the path of carbon from an isotopic tracer through the metabolic network and quantify the flux through the 3HP/4HB cycle.

1. Cultivation and Labeling:

  • Grow Metallosphaera sedula under strict autotrophic conditions with H2 and CO2 as the sole energy and carbon sources, respectively.

  • Introduce a 13C-labeled substrate, such as NaH13CO3, into the medium.

  • Continue cultivation to allow for the incorporation of the 13C label into cellular metabolites until a metabolic and isotopic steady state is reached.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is critical for thermoacidophiles and can be achieved by rapidly mixing the cell culture with a cold quenching solution (e.g., -20°C 60% methanol).

  • Harvest the quenched cells by centrifugation at low temperatures.

  • Extract intracellular metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.

3. Metabolite Analysis:

  • Analyze the isotopic labeling patterns of key metabolites, particularly amino acids derived from cycle intermediates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The mass shifts in the fragments of these metabolites reveal the extent and position of 13C incorporation.

4. Flux Calculation:

  • Utilize metabolic modeling software to fit the measured labeling patterns to a model of the organism's metabolic network.

  • This computational analysis estimates the intracellular metabolic fluxes that best explain the observed isotopic distributions.

Protocol 2: Transcriptomic Analysis (Microarray or RNA-Seq)

Objective: To compare the gene expression levels of the 3HP/4HB cycle enzymes under different growth conditions.

1. Cultivation:

  • Grow M. sedula under both autotrophic and heterotrophic (e.g., with yeast extract) conditions.

  • Harvest cells during the exponential growth phase.

2. RNA Extraction:

  • Immediately stabilize the RNA population in the harvested cells to prevent degradation, for example, by using RNAprotect Bacteria Reagent.

  • Extract total RNA using a commercially available kit, ensuring high purity and integrity.

3. Microarray or RNA-Seq:

  • For microarray analysis, label the cDNA synthesized from the RNA of the two conditions with different fluorescent dyes and hybridize to a microarray chip containing probes for all genes in the organism's genome.

  • For RNA-Seq, prepare a cDNA library from the extracted RNA and sequence it using a next-generation sequencing platform.

4. Data Analysis:

  • Quantify the signal intensities (microarray) or read counts (RNA-Seq) for each gene.

  • Calculate the fold change in gene expression between the autotrophic and heterotrophic conditions.

  • Identify genes that are significantly upregulated during autotrophic growth, which are likely involved in carbon fixation.

Protocol 3: Proteomic Analysis (LC-MS/MS)

Objective: To identify and quantify the proteins of the 3HP/4HB cycle under different growth conditions.

1. Cultivation and Protein Extraction:

  • Grow M. sedula under autotrophic and heterotrophic conditions and harvest the cells.

  • Lyse the cells to release the total protein content.

2. Protein Digestion:

  • Digest the extracted proteins into smaller peptides using a protease, typically trypsin.

3. Peptide Separation and Mass Spectrometry:

  • Separate the resulting peptides using liquid chromatography (LC).

  • Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first mass spectrometer measures the mass-to-charge ratio of the peptides, and the second fragments the peptides and measures the masses of the fragments.

4. Protein Identification and Quantification:

  • Identify the proteins by matching the peptide fragmentation patterns to a protein sequence database of the organism.

  • Quantify the relative abundance of each protein in the different samples using either label-free quantification methods or isotopic labeling techniques (e.g., iTRAQ, SILAC).

Mandatory Visualization

The following diagrams illustrate the 3-hydroxypropionate/4-hydroxybutyrate cycle and a general workflow for its in vivo validation.

3HP_4HB_Cycle cluster_0 Carboxylation and Reduction to 3-Hydroxypropionate cluster_1 Conversion of 3-HP to Succinyl-CoA cluster_2 Regeneration of Acetyl-CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (CO2) Malonate_semialdehyde Malonate semialdehyde Malonyl_CoA->Malonate_semialdehyde Malonyl-CoA reductase (NADPH) Three_HP 3-Hydroxypropionate Malonate_semialdehyde->Three_HP Malonate-semialdehyde reductase (NADPH) Three_HP_CoA 3-Hydroxypropionyl-CoA Three_HP->Three_HP_CoA 3-HP-CoA synthetase (ATP, CoA) Acryloyl_CoA Acryloyl-CoA Three_HP_CoA->Acryloyl_CoA 3-HP-CoA dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA reductase (NADPH) Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase (CO2) Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinate_semialdehyde Succinate semialdehyde Succinyl_CoA->Succinate_semialdehyde Succinyl-CoA reductase (NADPH) Four_HB 4-Hydroxybutyrate Succinate_semialdehyde->Four_HB Succinate-semialdehyde reductase (NADPH) Four_HB_CoA This compound Four_HB->Four_HB_CoA 4-HB-CoA synthetase (ATP, CoA) Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA 4-HB-CoA dehydratase Three_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Crotonyl_CoA->Three_Hydroxybutyryl_CoA Crotonyl-CoA hydratase Acetoacetyl_CoA Acetoacetyl-CoA Three_Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxybutyryl-CoA dehydrogenase (NAD+) Two_Acetyl_CoA 2 x Acetyl-CoA Acetoacetyl_CoA->Two_Acetyl_CoA Acetoacetyl-CoA β-ketothiolase (CoA)

Caption: The 3-hydroxypropionate/4-hydroxybutyrate cycle.

In_Vivo_Validation_Workflow cluster_0 Experimental Design cluster_1 In Vivo Methodologies cluster_2 Data Acquisition cluster_3 Data Integration and Validation Culturing Culturing M. sedula (Autotrophic vs. Heterotrophic) Isotopic_Labeling 13C Isotopic Labeling Culturing->Isotopic_Labeling Transcriptomics Transcriptomics (RNA-Seq) Culturing->Transcriptomics Proteomics Proteomics (LC-MS/MS) Culturing->Proteomics Metabolite_Analysis Metabolite Analysis (GC-MS/LC-MS) Isotopic_Labeling->Metabolite_Analysis Gene_Expression Gene Expression Profiling Transcriptomics->Gene_Expression Protein_Quantification Protein Identification & Quantification Proteomics->Protein_Quantification Flux_Analysis Metabolic Flux Analysis Metabolite_Analysis->Flux_Analysis Differential_Expression Differential Gene Expression Gene_Expression->Differential_Expression Protein_Abundance Differential Protein Abundance Protein_Quantification->Protein_Abundance Validation In Vivo Validation of 3HP/4HB Cycle Flux_Analysis->Validation Differential_Expression->Validation Protein_Abundance->Validation

Caption: Workflow for in vivo validation of the 3HP/4HB cycle.

References

A Comparative Guide to 4-Hydroxybutyryl-CoA Dehydratase: Structure, Function, and Methodology across Bacterial and Archaeal Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 4-hydroxybutyryl-CoA dehydratase (4-HBD) from different species, with a particular focus on the well-characterized enzyme from the bacterium Clostridium aminobutyricum and its oxygen-tolerant counterpart from archaea. This document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this critical enzyme.

Structural and Functional Overview

This compound dehydratase is a key enzyme in several metabolic pathways, including the fermentation of 4-aminobutyrate in some anaerobic bacteria and the 3-hydroxypropionate/4-hydroxybutyrate cycle for carbon fixation in certain archaea.[1][2] The enzyme catalyzes the reversible dehydration of this compound to crotonyl-CoA.[3][4] A defining feature of this enzyme is its unique active site, which employs a radical-based mechanism for catalysis.[5]

Quaternary Structure and Cofactors

The this compound dehydratase from the anaerobic bacterium Clostridium aminobutyricum is a homotetramer, with each subunit having a molecular weight of approximately 54 kDa.[5][6] Each monomer contains two essential prosthetic groups: a flavin adenine (B156593) dinucleotide (FAD) molecule and a [4Fe-4S] iron-sulfur cluster.[3][5][7] The crystal structure of the C. aminobutyricum enzyme (PDB ID: 1U8V) reveals that the [4Fe-4S] cluster is coordinated by three cysteine residues and one histidine residue, a feature that distinguishes it from many other iron-sulfur proteins.[8] The FAD and the [4Fe-4S] cluster are located in close proximity within the active site, essential for the proposed radical-based catalysis.[5]

While the crystal structure of an archaeal this compound dehydratase is not yet publicly available with a specific PDB ID, studies on the enzyme from ammonia-oxidizing archaea (AOA) have revealed important structural adaptations.[5][9] The archaeal enzyme also contains FAD and a [4Fe-4S] cluster, but exhibits remarkable oxygen tolerance, a stark contrast to its oxygen-sensitive bacterial counterpart.[9][10] This tolerance is attributed to specific mutations that close tunnels providing access to the [4Fe-4S] cluster, thereby protecting it from oxidative damage.[5][9]

Comparative Performance Data

The functional differences between bacterial and archaeal this compound dehydratases are most evident in their kinetic parameters and oxygen sensitivity.

Kinetic Parameters

The following table summarizes the available kinetic data for 4-HBD from different species. It is important to note that assay conditions can vary between studies, which may affect the absolute values.

SpeciesSubstrateKm (µM)Vmax (s-1)kcat/Km (M-1s-1)Organism TypeReference
Clostridium aminobutyricumAcetyl-CoA (for in situ generation of this compound)22 ± 17.6 ± 0.33.45 x 105Bacterium[11]
Metallosphaera sedulaThis compound501.83.6 x 104Archaeon[12]
Oxygen Tolerance

A critical differentiator between the bacterial and archaeal enzymes is their response to oxygen.

SpeciesOxygen SensitivityHalf-life in AirOrganism TypeReference
Clostridium aminobutyricumSensitive~14 minutesBacterium[10]
Nitrosopumilus maritimusTolerant~46 hoursArchaeon[10]
Metallosphaera sedulaTolerant~4 daysArchaeon[12]

The remarkable oxygen tolerance of the archaeal enzymes is a key adaptation for their function in aerobic environments.[10][12]

Catalytic Mechanism and Experimental Workflows

Proposed Catalytic Mechanism

The dehydration of this compound by the C. aminobutyricum enzyme is proposed to proceed through a radical-based mechanism. The process is initiated by the deprotonation of the C2 position of the substrate, facilitated by a basic residue in the active site. A one-electron transfer from the resulting enolate to the FAD cofactor generates an enoxy radical and a flavin semiquinone. The [4Fe-4S] cluster is thought to act as a Lewis acid to facilitate the elimination of the hydroxyl group.

Catalytic_Mechanism cluster_substrate Substrate Binding cluster_catalysis Catalysis cluster_product Product Release S This compound E Enzyme (FAD, [4Fe-4S]2+) S->E Binds to active site ES Enzyme-Substrate Complex E->ES Deprotonation C2 Deprotonation (Enolate formation) ES->Deprotonation ElectronTransfer 1e- Transfer to FAD (Enoxy radical + FADH•) Deprotonation->ElectronTransfer HydroxylElimination Hydroxyl Elimination ([4Fe-4S]2+ assists) ElectronTransfer->HydroxylElimination ReductionProtonation Reduction & Protonation HydroxylElimination->ReductionProtonation P Crotonyl-CoA ReductionProtonation->P P_release Product Release P->P_release E_regen Enzyme (FAD, [4Fe-4S]2+) Regenerated P_release->E_regen

Caption: Proposed catalytic mechanism of this compound dehydratase.

Experimental Workflow: Enzyme Characterization

The characterization of this compound dehydratase typically involves several key steps, from gene cloning to kinetic analysis.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Cloning Gene Synthesis & Cloning into Vector Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression Transformation->Expression CellLysis Cell Lysis Expression->CellLysis AffinityChrom Affinity Chromatography (e.g., His-tag) CellLysis->AffinityChrom PurityAnalysis Purity Check (SDS-PAGE) AffinityChrom->PurityAnalysis FeS_Reconstitution [4Fe-S] Cluster Reconstitution (if needed) PurityAnalysis->FeS_Reconstitution ActivityAssay Enzyme Activity Assay (Spectrophotometric or Radioactive) FeS_Reconstitution->ActivityAssay KineticAnalysis Kinetic Parameter Determination (Km, Vmax) ActivityAssay->KineticAnalysis

References

A Comparative Guide to Two Archaeal Carbon Fixation Pathways: 3HP/4HB and DC/4HB Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for sustainable production of chemicals and fuels has intensified research into novel carbon fixation pathways. Among the six known natural pathways, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, both found in Archaea, have garnered significant interest. This guide provides a detailed, objective comparison of the functional differences between these two pathways, supported by experimental data, to aid researchers in selecting and engineering these cycles for various biotechnological applications.

Core Functional Differences

The 3HP/4HB and DC/4HB cycles represent two distinct evolutionary solutions to carbon fixation in extreme environments. While they share a common module for the conversion of succinyl-CoA to two molecules of acetyl-CoA, their initial carboxylation steps and responses to oxygen are fundamentally different, dictating their prevalence in different ecological niches.

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle is predominantly found in aerobic or microaerobic thermoacidophilic archaea, such as members of the order Sulfolobales.[1][2] A key feature of this pathway is its tolerance to oxygen.[3] This cycle utilizes NAD(P)H as the primary reductant.[2]

In contrast, the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle operates in strictly anaerobic hyperthermophilic archaea, including those from the orders Desulfurococcales and Thermoproteales.[2] This pathway is characterized by its reliance on oxygen-sensitive enzymes and the use of both NAD(P)H and the low-potential electron carrier ferredoxin.[4]

A significant distinction lies in their connection to central metabolism. In the DC/4HB cycle, pyruvate (B1213749) is generated directly from acetyl-CoA via reductive carboxylation.[4] The 3HP/4HB cycle, however, requires an additional half-turn to produce succinyl-CoA, which is then oxidized to form pyruvate.[4]

Quantitative Comparison of Energetics

The efficiency of a carbon fixation pathway is a critical factor for its biotechnological application. The following table summarizes the key quantitative differences in the energetic requirements of the 3HP/4HB and DC/4HB cycles for the net synthesis of one molecule of acetyl-CoA.

Parameter3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) CycleDicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle
Net Reaction 2 CO₂ + 3 ATP + 4 NAD(P)H → 1 Acetyl-CoA + 3 ADP + 3 Pi + 4 NAD(P)⁺2 CO₂ + 2 ATP + 2 NADH + 2 Ferredoxin (reduced) → 1 Acetyl-CoA + 2 ADP + 2 Pi + 2 NAD⁺ + 2 Ferredoxin (oxidized)
ATP consumed per Acetyl-CoA 32
Reducing Equivalents 4 NAD(P)H2 NADH + 2 Ferredoxin (reduced)
Oxygen Sensitivity TolerantSensitive
Key Carboxylating Enzymes Acetyl-CoA/propionyl-CoA carboxylasePyruvate synthase, PEP carboxylase
Host Organisms Aerobic/microaerobic thermoacidophilic Archaea (e.g., Sulfolobales)Anaerobic hyperthermophilic Archaea (e.g., Desulfurococcales, Thermoproteales)

Signaling Pathways and Logical Relationships

The diagrams below, generated using the DOT language, illustrate the core reaction pathways of the 3HP/4HB and DC/4HB cycles, highlighting their key intermediates and enzymatic steps.

3HP_4HB_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase malonate_semialdehyde Malonate semialdehyde malonyl_coa->malonate_semialdehyde Malonyl-CoA reductase three_hp 3-Hydroxypropionate malonate_semialdehyde->three_hp Malonate semialdehyde reductase three_hp_coa 3-Hydroxypropionyl-CoA three_hp->three_hp_coa 3-HP-CoA ligase acryloyl_coa Acryloyl-CoA three_hp_coa->acryloyl_coa 3-HP-CoA dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa Acryloyl-CoA reductase methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase succinate_semialdehyde Succinate semialdehyde succinyl_coa->succinate_semialdehyde Succinyl-CoA reductase four_hb 4-Hydroxybutyrate succinate_semialdehyde->four_hb Succinate semialdehyde reductase four_hb_coa 4-Hydroxybutyryl-CoA four_hb->four_hb_coa 4-HB-CoA ligase crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa 4-HB-CoA dehydratase three_hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->three_hydroxybutyryl_coa Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA three_hydroxybutyryl_coa->acetoacetyl_coa 3-Hydroxybutyryl-CoA dehydrogenase two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Acetoacetyl-CoA β-ketothiolase two_acetyl_coa->acetyl_coa Regeneration co2_1 CO₂ co2_2 CO₂

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle.

DC_4HB_Cycle acetyl_coa Acetyl-CoA pyruvate Pyruvate acetyl_coa->pyruvate Pyruvate synthase pep Phosphoenolpyruvate pyruvate->pep PEP synthase oxaloacetate Oxaloacetate pep->oxaloacetate PEP carboxylase malate (B86768) Malate oxaloacetate->malate Malate dehydrogenase fumarate Fumarate malate->fumarate Fumarase succinate Succinate fumarate->succinate Fumarate reductase succinyl_coa Succinyl-CoA succinate->succinyl_coa Succinyl-CoA synthetase succinate_semialdehyde Succinate semialdehyde succinyl_coa->succinate_semialdehyde Succinyl-CoA reductase four_hb 4-Hydroxybutyrate succinate_semialdehyde->four_hb Succinate semialdehyde reductase four_hb_coa This compound four_hb->four_hb_coa 4-HB-CoA ligase crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa 4-HB-CoA dehydratase three_hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->three_hydroxybutyryl_coa Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA three_hydroxybutyryl_coa->acetoacetyl_coa 3-Hydroxybutyryl-CoA dehydrogenase two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Acetoacetyl-CoA β-ketothiolase two_acetyl_coa->acetyl_coa Regeneration co2_1 CO₂ co2_2 CO₂

Caption: The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study and engineering of metabolic pathways. Below are methodologies for assaying the key carboxylating enzymes of both the 3HP/4HB and DC/4HB cycles.

3HP/4HB Cycle: Acetyl-CoA/Propionyl-CoA Carboxylase Assay

This assay measures the activity of acetyl-CoA/propionyl-CoA carboxylase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product.

  • Reaction Mixture (100 µL):

    • 100 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 2 mM ATP

    • 10 mM NaH¹⁴CO₃ (specific activity ~1 µCi/µmol)

    • 0.4 mM Acetyl-CoA or Propionyl-CoA

    • Purified Acetyl-CoA/Propionyl-CoA Carboxylase

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the optimal temperature for the enzyme (e.g., 70-80°C for enzymes from thermophiles) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period (e.g., 10 minutes) during which the reaction is linear.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Dry the samples in a heating block or oven to remove unreacted ¹⁴CO₂.

    • Resuspend the dried residue in a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the specific activity based on the amount of acid-stable product formed per unit time per milligram of enzyme.

DC/4HB Cycle: Pyruvate Synthase (Pyruvate:Ferredoxin Oxidoreductase) Assay

This assay measures the reductive carboxylation of acetyl-CoA to pyruvate. The assay is performed under strictly anaerobic conditions due to the oxygen sensitivity of the enzyme and reduced ferredoxin.

  • Reaction Mixture (in an anaerobic cuvette):

    • 100 mM Tris-HCl (pH 7.8)

    • 2 mM Dithiothreitol (DTT)

    • 5 mM MgCl₂

    • 0.2 mM Thiamine pyrophosphate (TPP)

    • 10 mM Acetyl-CoA

    • 50 mM NaHCO₃

    • Reduced electron donor (e.g., 2 mM reduced methyl viologen or a system to generate reduced ferredoxin)

    • Purified Pyruvate Synthase

  • Procedure:

    • Prepare the reaction mixture (excluding acetyl-CoA) in an anaerobic environment (e.g., a glove box).

    • Reduce the electron donor. If using methyl viologen, it can be reduced with a small amount of sodium dithionite (B78146) until a stable blue color is achieved.

    • Pre-incubate the mixture at the optimal temperature (e.g., 90°C for enzymes from hyperthermophiles).

    • Initiate the reaction by adding acetyl-CoA.

    • At various time points, withdraw aliquots and stop the reaction by adding acid (e.g., HCl).

    • Quantify the pyruvate formed using a suitable method, such as HPLC or a coupled enzymatic assay with lactate (B86563) dehydrogenase, monitoring the oxidation of NADH at 340 nm.

    • Calculate the specific activity based on the rate of pyruvate formation.

DC/4HB Cycle: Phosphoenolpyruvate (PEP) Carboxylase Assay

This is a coupled spectrophotometric assay that measures the formation of oxaloacetate from PEP and bicarbonate.[5] The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH, which is monitored at 340 nm.

  • Reaction Mixture (1 mL):

    • 50 mM Tris-H₂SO₄ (pH 8.0)

    • 10 mM NaHCO₃

    • 5 mM PEP

    • 2 mM MgSO₄

    • 0.15 mM NADH

    • 2 units of thermostable Malate Dehydrogenase (e.g., from Thermus flavus)

    • Purified PEP Carboxylase

  • Procedure:

    • Combine all reagents except the enzyme in a cuvette and pre-incubate at the optimal temperature for the PEP carboxylase (e.g., 80°C).[5]

    • Initiate the reaction by adding the purified PEP carboxylase.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.

    • The rate of NADH oxidation is directly proportional to the PEP carboxylase activity.

    • Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a novel carbon fixation pathway enzyme, from gene identification to kinetic analysis.

Experimental_Workflow bioinformatics Bioinformatic Analysis (Gene Identification) cloning Gene Cloning and Expression Vector Construction bioinformatics->cloning expression Heterologous Expression (e.g., in E. coli) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification activity_assay Enzyme Activity Assay (Initial Characterization) purification->activity_assay characterization Biophysical Characterization (e.g., Stability, Quaternary Structure) purification->characterization optimization Assay Optimization (pH, Temperature, etc.) activity_assay->optimization kinetics Kinetic Analysis (Km, Vmax determination) optimization->kinetics

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion

The 3HP/4HB and DC/4HB cycles offer distinct advantages and disadvantages for biotechnological applications. The oxygen tolerance of the 3HP/4HB cycle makes it a more versatile candidate for implementation in a wider range of host organisms. Conversely, the DC/4HB cycle, while restricted to anaerobic conditions, may offer higher energetic efficiency in specific contexts. The choice between these pathways will ultimately depend on the desired product, the chosen host organism, and the specific process conditions. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design innovative strategies for harnessing these powerful archaeal carbon fixation engines.

References

Unraveling the Dehydration of 4-Hydroxybutyryl-CoA: A Comparative Guide to Radical vs. Non-Radical Enzymatic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme-catalyzed reactions is paramount for innovation. The dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA, a key step in various metabolic pathways, is catalyzed by enzymes employing fundamentally different chemical strategies. This guide provides an in-depth comparison of the radical mechanism of this compound dehydratase (4HBD) and the non-radical mechanism of the enoyl-CoA hydratase (crotonase) superfamily, supported by experimental data and detailed protocols.

At a Glance: Mechanistic and Performance Comparison

The conversion of this compound to crotonyl-CoA can be achieved through distinct enzymatic pathways. This compound dehydratase (4HBD), a key enzyme in the fermentation of 4-aminobutyrate by organisms like Clostridium aminobutyricum, utilizes a complex radical-based mechanism.[1] In contrast, the well-characterized enoyl-CoA hydratase (also known as crotonase), a member of a large superfamily of enzymes, catalyzes a similar dehydration reaction via a more conventional acid-base catalytic mechanism.[2][3][4]

FeatureThis compound Dehydratase (Radical Mechanism)Enoyl-CoA Hydratase (Crotonase) (Non-Radical Mechanism)
Catalytic Strategy Radical-based, involving a [4Fe-4S] cluster and FADGeneral acid-base catalysis
Cofactors [4Fe-4S] cluster, Flavin Adenine Dinucleotide (FAD)None
Oxygen Sensitivity Highly oxygen-sensitiveGenerally oxygen-insensitive
Key Intermediates Substrate-derived radical speciesEnolate intermediate
Organism Example Clostridium aminobutyricum, Metallosphaera sedulaEscherichia coli, Rat liver

Quantitative Performance Analysis

The kinetic parameters of these enzymes provide crucial insights into their efficiency and substrate affinity. Below is a compilation of reported kinetic data for 4HBD and a representative enoyl-CoA hydratase.

Table 1: Kinetic Parameters of this compound Dehydratase

OrganismSubstrateKm (µM)Vmax (s⁻¹)Reference
Clostridium aminobutyricumAcetyl-CoA (for in situ generation of this compound)22 ± 17.6 ± 0.3[1]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

OrganismEnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Escherichia coliMaoCCrotonyl-CoA-47.6[5]

Delving into the Mechanisms: A Visual Guide

The stark contrast in the catalytic mechanisms of 4HBD and enoyl-CoA hydratase is best illustrated through their respective reaction pathways.

G cluster_4HBD This compound Dehydratase (Radical Mechanism) 4HB-CoA This compound Enolate Enolate Intermediate 4HB-CoA->Enolate Deprotonation Radical Substrate Radical Enolate->Radical Single-Electron Transfer (FAD, [4Fe-4S]) Crotonyl-CoA Crotonyl-CoA Radical->Crotonyl-CoA Dehydration & Reduction G cluster_Crotonase Enoyl-CoA Hydratase (Non-Radical Mechanism) Crotonyl-CoA_hyd Crotonyl-CoA Enolate_hyd Enolate Intermediate Crotonyl-CoA_hyd->Enolate_hyd Nucleophilic Attack by H₂O (General Base Catalysis) 3HB-CoA 3-Hydroxybutyryl-CoA Enolate_hyd->3HB-CoA Protonation (General Acid Catalysis) G Start Enzyme Purification Activity_Assay Enzyme Activity Assay Start->Activity_Assay EPR EPR Spectroscopy Start->EPR UV-Vis UV-Visible Spectroscopy Start->UV-Vis Data_Analysis Data Analysis & Mechanism Confirmation Activity_Assay->Data_Analysis EPR->Data_Analysis UV-Vis->Data_Analysis

References

A Comparative Transcriptomic Guide to Autotrophic and Heterotrophic Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of organisms grown under autotrophic and heterotrophic conditions. By examining the differential gene expression and the underlying signaling pathways, researchers can gain deeper insights into metabolic flexibility, cellular resource allocation, and potential targets for biotechnological and therapeutic applications. The information presented is supported by experimental data from various studies, with a focus on microalgae as model organisms for studying these distinct metabolic strategies.

Physiological and Transcriptomic Comparison at a Glance

Organisms exhibit distinct physiological and transcriptomic characteristics when cultivated under autotrophic versus heterotrophic conditions. Autotrophic growth, driven by photosynthesis, and heterotrophic growth, reliant on external organic carbon, lead to fundamental shifts in cellular metabolism and gene expression.

FeatureAutotrophic GrowthHeterotrophic Growth
Primary Energy Source LightOxidation of organic compounds
Primary Carbon Source Inorganic carbon (CO2)Organic carbon (e.g., glucose, acetate)
Cellular Growth Rate Generally lowerOften significantly higher[1][2][3]
Biomass Accumulation LowerHigher[4]
Chlorophyll Content HighLow[1][2][3]
Lipid Productivity LowerCan be significantly higher[4]
Key Active Pathways Photosynthesis, Calvin Cycle, Starch SynthesisGlycolysis, TCA Cycle, Oxidative Phosphorylation[1][2]

A hallmark of the switch from autotrophic to heterotrophic growth is a global reprogramming of the transcriptome. In the green alga Chlamydomonas reinhardtii, a transition from photoautotrophy to heterotrophy results in the differential expression of a substantial number of genes.

OrganismConditionNumber of Differentially Expressed Genes (DEGs)Reference
Chlamydomonas reinhardtiiPhotoautotrophy vs. Heterotrophy2,970[1][2][3]

Core Metabolic Reprogramming: A Transcriptional Perspective

The shift between autotrophic and heterotrophic lifestyles involves the coordinated regulation of numerous metabolic pathways. Transcriptomic studies have consistently shown a clear demarcation in the genes being actively transcribed.

Key Upregulated Genes and Pathways in Heterotrophic Growth

Under heterotrophic conditions, cells prioritize the catabolism of organic carbon to generate ATP and metabolic precursors. This is reflected in the upregulation of genes involved in central carbon metabolism.

Gene/PathwayFunctionOrganism(s)
Glycolysis Breakdown of glucose for energy.Chlamydomonas reinhardtii, Chlorella vulgaris[1][2]
TCA Cycle Central hub for energy production and biosynthesis.Chlamydomonas reinhardtii, Chlorella vulgaris[1][2]
Oxidative Phosphorylation Major pathway for ATP synthesis.Chlamydomonas reinhardtii[1][2]
Pyruvate Metabolism Links glycolysis to the TCA cycle.Chlamydomonas reinhardtii[1][2]
Malate Dehydrogenase (MDH) Key enzyme in the TCA cycle.Chlamydomonas reinhardtii[1][2]
Succinate Dehydrogenase (SDH) Enzyme complex in both the TCA cycle and electron transport chain.Chlamydomonas reinhardtii[1][2]
ATP Synthase Produces ATP via oxidative phosphorylation.Chlamydomonas reinhardtii[1][2]
Key Downregulated Genes and Pathways in Heterotrophic Growth

Conversely, in the absence of light and the presence of a readily available organic carbon source, the machinery for photosynthesis is transcriptionally repressed.

Gene/PathwayFunctionOrganism(s)
Photosynthesis Conversion of light energy to chemical energy.Chlamydomonas reinhardtii, Chlorella protothecoides
Chlorophyll Biosynthesis Synthesis of the primary photosynthetic pigment.Chlorella protothecoides
Carotenoid Biosynthesis Synthesis of accessory photosynthetic pigments.Chlorella protothecoides

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the comparative transcriptomic analysis of autotrophic and heterotrophic growth.

Culture Conditions for Autotrophic and Heterotrophic Growth of Chlamydomonas reinhardtii
  • Autotrophic Growth: Cells are cultured in a minimal medium, such as High Salt Medium (HSM), under continuous illumination (e.g., 100 µmol photons m⁻² s⁻¹) and bubbled with air enriched with CO₂ (e.g., 5%).

  • Heterotrophic Growth: Cells are cultured in a medium containing an organic carbon source, such as Tris-Acetate-Phosphate (TAP) medium, in complete darkness.

RNA Extraction and Sequencing (RNA-Seq)
  • Cell Harvesting: Approximately 2x10⁷ algal cells are harvested by centrifugation.

  • RNA Extraction: Total RNA is extracted using a suitable method, such as the TRIzol reagent or a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: An RNA-seq library is constructed from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.

  • Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome, and the gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differentially expressed genes between autotrophic and heterotrophic conditions are identified based on statistical analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and a suitable primer (e.g., oligo(dT) or random hexamers).

  • Primer Design: Gene-specific primers for the target genes and a reference gene (for normalization) are designed to amplify a product of approximately 100-200 bp.

  • qPCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction typically includes the cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a stably expressed reference gene.

Signaling Pathways and Experimental Workflows

The transition between autotrophic and heterotrophic metabolism is governed by complex signaling networks that sense and respond to environmental cues such as light and nutrient availability.

Experimental_Workflow cluster_growth Cell Culture cluster_analysis Analysis Autotrophic Autotrophic Growth (Light, CO2) RNA_Extraction RNA Extraction Autotrophic->RNA_Extraction Heterotrophic Heterotrophic Growth (Dark, Organic Carbon) Heterotrophic->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR Validation RNA_Extraction->qRT_PCR Bioinformatics Bioinformatic Analysis (DEG Identification) RNA_Seq->Bioinformatics Pathway_Analysis Pathway Analysis Bioinformatics->Pathway_Analysis Signaling_Pathways cluster_inputs Environmental Cues cluster_signaling Signaling Hubs cluster_outputs Metabolic Outcomes Light Light TOR TOR Kinase Light->TOR Activates Organic_Carbon Organic Carbon (e.g., Acetate) Organic_Carbon->TOR Activates Dark Dark SnRK1 SnRK1 Kinase Dark->SnRK1 Activates Autotrophic_Pathways Autotrophic Pathways (Photosynthesis, etc.) TOR->Autotrophic_Pathways Promotes Heterotrophic_Pathways Heterotrophic Pathways (Glycolysis, TCA Cycle, etc.) TOR->Heterotrophic_Pathways Inhibits SnRK1->Autotrophic_Pathways Inhibits SnRK1->Heterotrophic_Pathways Promotes

References

A Comparative Analysis of Two Ancient Carbon Fixation Pathways: 4-Hydroxybutyryl-CoA vs. Reductive Acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of carbon fixation is paramount for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides an in-depth, objective comparison of two key anaerobic carbon fixation pathways: the 4-hydroxybutyryl-CoA (4-HB) pathway and the reductive acetyl-CoA (rACA) pathway, also known as the Wood-Ljungdahl pathway.

This comparison delves into the core reactions, energetic efficiencies, key enzymes, and experimental methodologies used to study these pathways. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analyses.

At a Glance: Key Differences

FeatureThis compound (4-HB) PathwayReductive Acetyl-CoA (rACA) Pathway / Wood-Ljungdahl Pathway
Primary End Product Acetyl-CoAAcetyl-CoA
Carbonyl Group Source Carbon dioxideCarbon monoxide (derived from CO2)
Key Carboxylating Enzymes Acetyl-CoA carboxylase, Propionyl-CoA carboxylaseCO dehydrogenase/acetyl-CoA synthase
Oxygen Sensitivity Some variants are oxygen-tolerantStrictly anaerobic due to oxygen-sensitive enzymes
ATP Requirement per Acetyl-CoA Varies by specific cycle (e.g., ~2 ATP in the 3-HP/4-HB cycle)~1 ATP
Electron Donors Primarily NAD(P)HH₂, CO, formate
Thermodynamic Efficiency Generally less favorable than rACA under standard conditionsHighly favorable under a broad range of conditions[1]

Signaling Pathways and Core Reactions

The 4-HB and rACA pathways represent distinct evolutionary solutions to the challenge of autotrophic carbon fixation in anaerobic environments.

The this compound (4-HB) Pathway

The 4-HB pathway is a cyclical process that fixes two molecules of carbon dioxide to generate one molecule of acetyl-CoA. Several variations of this pathway exist, including the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle, which are found in some Archaea.[2] The core of the pathway involves the carboxylation of acetyl-CoA and/or propionyl-CoA, followed by a series of reduction and rearrangement reactions leading to the key intermediate, this compound. This intermediate is then cleaved to regenerate acetyl-CoA and produce a net acetyl-CoA molecule.

This compound Pathway acetyl_coa1 Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa1->malonyl_coa Acetyl-CoA carboxylase malonic_semialdehyde Malonic semialdehyde malonyl_coa->malonic_semialdehyde Malonyl-CoA reductase hydroxypropionate 3-Hydroxypropionate malonic_semialdehyde->hydroxypropionate Malonic semialdehyde reductase propionyl_coa Propionyl-CoA hydroxypropionate->propionyl_coa Propionyl-CoA synthase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase succinic_semialdehyde Succinic semialdehyde succinyl_coa->succinic_semialdehyde Succinyl-CoA reductase hydroxybutyrate 4-Hydroxybutyrate succinic_semialdehyde->hydroxybutyrate Succinic semialdehyde reductase hydroxybutyryl_coa This compound hydroxybutyrate->hydroxybutyryl_coa 4-Hydroxybutyrate-CoA ligase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa This compound dehydratase hydroxybutyryl_coa2 (S)-3-Hydroxybutyryl-CoA crotonyl_coa->hydroxybutyryl_coa2 Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa2->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA dehydrogenase acetyl_coa2 Acetyl-CoA acetoacetyl_coa->acetyl_coa2 acetyl_coa3 Acetyl-CoA acetoacetyl_coa->acetyl_coa3 Acetoacetyl-CoA thiolase acetyl_coa3->acetyl_coa1 Regeneration co2_1 CO₂ co2_1->malonyl_coa co2_2 CO₂ co2_2->methylmalonyl_coa

A simplified diagram of the 3-Hydroxypropionate/4-Hydroxybutyrate cycle.
The Reductive Acetyl-CoA (rACA) or Wood-Ljungdahl Pathway

The rACA pathway is a non-cyclic, linear pathway that also produces acetyl-CoA from two molecules of CO₂.[3] It is considered one of the most ancient metabolic pathways.[4] The pathway consists of two branches: the methyl branch and the carbonyl branch. In the methyl branch, one molecule of CO₂ is reduced to a methyl group, which is then transferred to a corrinoid iron-sulfur protein. In the carbonyl branch, a second molecule of CO₂ is reduced to carbon monoxide by the enzyme carbon monoxide dehydrogenase. Finally, the bifunctional enzyme complex carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) combines the methyl group, the carbonyl group, and coenzyme A to form acetyl-CoA.[5]

Reductive Acetyl-CoA Pathway cluster_methyl Methyl Branch cluster_carbonyl Carbonyl Branch co2_1 CO₂ formate Formate co2_1->formate Formate dehydrogenase formyl_thf Formyl-THF formate->formyl_thf Formyl-THF synthetase methenyl_thf Methenyl-THF formyl_thf->methenyl_thf Methenyl-THF cyclohydrolase methylene_thf Methylene-THF methenyl_thf->methylene_thf Methylene-THF dehydrogenase methyl_thf Methyl-THF methylene_thf->methyl_thf Methylene-THF reductase codh_acs CODH/ACS methyl_thf->codh_acs Methyl transfer co2_2 CO₂ co [CO] co2_2->co CO Dehydrogenase co->codh_acs acetyl_coa Acetyl-CoA codh_acs->acetyl_coa coa CoA-SH coa->codh_acs

Overview of the Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway.

Quantitative Performance Comparison

Direct quantitative comparison of these pathways is challenging due to variations in experimental conditions and the diversity of organisms in which they operate. However, available data on thermodynamics and enzyme kinetics provide valuable insights.

Thermodynamic and Energetic Efficiency

The rACA pathway is generally considered more thermodynamically favorable and energy-efficient than the 4-HB pathway.[1] The Wood-Ljungdahl pathway requires only about 1 ATP molecule per molecule of acetyl-CoA synthesized, making it one of the most energy-efficient carbon fixation pathways known.[1] In contrast, the 3-HP/4-HB cycle, a variant of the 4-HB pathway, requires approximately 2 ATP molecules per acetyl-CoA.[2]

PathwayΔG°' (kJ/mol) for Acetyl-CoA synthesisATP Requirement (per Acetyl-CoA)
4-HB Pathway (3-HP/4-HB variant) Less favorable~2
Reductive Acetyl-CoA Pathway Highly favorable~1

Note: ΔG°' values can vary depending on the specific reactions and conditions considered.

Key Enzyme Kinetics

The catalytic efficiency of the key carboxylating enzymes is a major determinant of the overall pathway flux. Below is a summary of available kinetic data for some of the key enzymes in each pathway. It is important to note that these values are from different organisms and were determined under various assay conditions, so direct comparison should be made with caution.

This compound Pathway - Key Enzyme Kinetics

EnzymeEC NumberOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹) or V_max_ (U/mg)
Acetyl-CoA carboxylase6.4.1.2Metallosphaera sedulaAcetyl-CoA1302.8 (k_cat_)
Propionyl-CoA carboxylase6.4.1.3Metallosphaera sedulaPropionyl-CoA702.5 (k_cat_)
This compound synthetase6.2.1.40Metallosphaera sedula4-Hydroxybutyrate1,9001.69 (V_max_)
This compound dehydratase4.2.1.120Clostridium aminobutyricumThis compound50-

Reductive Acetyl-CoA Pathway - Key Enzyme Kinetics

EnzymeEC NumberOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹) or V_max_ (U/mg)
Carbon monoxide dehydrogenase/Acetyl-CoA synthase (CODH/ACS)1.2.99.2 / 2.3.1.169Moorella thermoaceticaCO201,500 (k_cat_ for CO oxidation)
Moorella thermoaceticaMethyl-THF501.5 (k_cat_ for acetyl-CoA synthesis)
Formate dehydrogenase1.17.1.9Moorella thermoaceticaFormate3001,200 (V_max_)
Methylene-THF reductase1.5.1.20Clostridium formicoaceticumMethylene-THF252.5 (V_max_)

Experimental Protocols

Studying these complex metabolic pathways requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow Overview

A general workflow for investigating and comparing these carbon fixation pathways involves several key stages, from initial cultivation to detailed flux analysis.

Experimental Workflow cultivation 1. Organism Cultivation (Anaerobic Conditions) cell_harvest 2. Cell Harvesting & Lysis cultivation->cell_harvest isotopic_labeling 4. Isotopic Labeling (¹³C) - ¹³CO₂ or labeled substrates cultivation->isotopic_labeling enzyme_assays 3. Enzyme Assays (Spectrophotometric, HPLC) cell_harvest->enzyme_assays comparison 8. Pathway Comparison (Efficiency, Kinetics) enzyme_assays->comparison metabolite_extraction 5. Metabolite Extraction isotopic_labeling->metabolite_extraction analysis 6. Analytical Techniques (GC-MS, LC-MS, NMR) metabolite_extraction->analysis flux_analysis 7. Metabolic Flux Analysis (Software tools) analysis->flux_analysis flux_analysis->comparison

A general experimental workflow for studying carbon fixation pathways.
Protocol 1: Assay for this compound Synthetase Activity

This protocol describes a spectrophotometric assay to measure the activity of this compound synthetase, a key enzyme in the 4-HB pathway.[6]

Principle: The assay measures the substrate-dependent disappearance of Coenzyme A (CoA).

Materials:

  • Purified this compound synthetase

  • 1 M MOPS/KOH buffer, pH 7.9

  • 1 M MgCl₂

  • 100 mM ATP

  • 10 mM CoA

  • 1 M 4-hydroxybutyrate

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Spectrophotometer

Procedure:

  • Prepare a 600 µL reaction mixture containing:

    • 100 mM MOPS/KOH, pH 7.9

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.15 mM CoA

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for enzymes from thermophiles).

  • Initiate the reaction by adding the purified enzyme.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an 80 µL aliquot of the reaction mixture.

  • Immediately add the aliquot to 80 µL of cold DTNB solution to stop the reaction and react with the remaining free CoA.

  • Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of CoA.

  • Calculate the enzyme activity based on the rate of CoA disappearance.

Protocol 2: Assay for Acetyl-CoA Synthase (Carbon Monoxide dependent) Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of the acetyl-CoA synthase component of the CODH/ACS complex in the rACA pathway.

Principle: The formation of acetyl-CoA is coupled to the reactions of citrate (B86180) synthase and malate (B86768) dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored at 340 nm.[7]

Materials:

  • Purified CODH/ACS enzyme complex

  • Anaerobic cuvettes and spectrophotometer

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.8) saturated with carbon monoxide (CO)

  • Methyl-tetrahydrofolate (Methyl-THF)

  • Coenzyme A (CoA)

  • L-Malate

  • NAD⁺

  • Citrate synthase

  • Malate dehydrogenase

Procedure:

  • Prepare a master mix in an anaerobic environment containing:

    • 100 mM Tris-HCl buffer, pH 7.8 (CO-saturated)

    • 50 mM L-Malate

    • 50 mM NAD⁺

    • Citrate synthase (e.g., 25 U/ml)

    • Malate dehydrogenase (e.g., 50 U/ml)

  • Add the master mix to an anaerobic cuvette.

  • Add the purified CODH/ACS enzyme and CoA to the cuvette.

  • Initiate the reaction by adding Methyl-THF.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: ¹³C-Metabolic Flux Analysis (MFA)

This protocol provides a general framework for conducting ¹³C-MFA to quantify the in vivo carbon flux through either the 4-HB or rACA pathway.[8][9]

Principle: Cells are grown on a ¹³C-labeled carbon source (e.g., ¹³CO₂ or a specific labeled substrate). The distribution of ¹³C in proteinogenic amino acids and other key metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern provides information about the active metabolic pathways and their relative fluxes.

Procedure:

  • Cultivation: Grow the microorganism of interest under strictly controlled anaerobic conditions with a ¹³C-labeled substrate as the sole carbon source (e.g., continuous culture with ¹³CO₂). Ensure the culture reaches a metabolic and isotopic steady state.

  • Quenching and Extraction: Rapidly quench metabolic activity (e.g., by plunging the cell suspension into a cold solvent like methanol) and extract intracellular metabolites.

  • Hydrolysis and Derivatization: For analysis of proteinogenic amino acids, hydrolyze the cell biomass and derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/GC-MS Analysis: Analyze the isotopic labeling patterns of the extracted metabolites and/or derivatized amino acids using LC-MS or GC-MS.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of the organism's central carbon metabolism. This allows for the calculation of intracellular metabolic fluxes.[1]

Conclusion

Both the this compound and the reductive acetyl-CoA pathways are remarkable examples of metabolic adaptation to anaerobic environments. The reductive acetyl-CoA pathway stands out for its exceptional energy efficiency and thermodynamic favorability, making it a cornerstone of acetogenesis and methanogenesis. The this compound pathway, while generally less efficient, exhibits interesting variations and is found in a different phylogenetic range of microorganisms. For researchers in metabolic engineering, the rACA pathway's efficiency makes it an attractive target for synthetic biology applications aimed at carbon capture and biofuel production. Conversely, the unique enzymes of the 4-HB pathway may offer novel targets for antimicrobial drug development, particularly against extremophilic archaea. A thorough understanding of the nuances of each pathway, supported by robust experimental data, is crucial for advancing these fields.

References

A Comparative Analysis of Energy Efficiency in Biological Carbon Fixation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of inorganic carbon into organic compounds is a fundamental biological process essential for life on Earth. Organisms have evolved a variety of carbon fixation pathways, each with distinct energetic demands. Understanding the energy efficiency of these pathways, specifically their consumption of ATP and reducing equivalents (NADPH), is critical for fields ranging from metabolic engineering and synthetic biology to the development of novel therapeutic strategies targeting metabolic processes. This guide provides an objective comparison of the major carbon fixation pathways, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these vital biochemical routes.

Quantitative Comparison of Energy Efficiency

The following table summarizes the stoichiometric requirements of ATP and NADPH for the fixation of one molecule of CO2 in the primary product of each major carbon fixation pathway. This data has been compiled from various experimental and theoretical studies.

Carbon Fixation PathwayPrimary CO2 AcceptorInitial Product(s)ATP per CO2NADPH per CO2Organism Type(s)
Calvin-Benson-Bassham (C3) Cycle Ribulose-1,5-bisphosphate2 x 3-Phosphoglycerate32Plants, Algae, Cyanobacteria
C4 Carbon Fixation PhosphoenolpyruvateOxaloacetate, Malate52Plants in hot, arid climates
Crassulacean Acid Metabolism (CAM) PhosphoenolpyruvateMalic Acid5.5 - 6.52Succulent plants in arid conditions[1]
Reverse Krebs (rTCA) Cycle VariousAcetyl-CoA~0.7-1~2-3 (varies with electron donor)Certain Bacteria and Archaea
Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway Methyl-tetrahydrofolate & COAcetyl-CoA~0.3-1~2Acetogenic Bacteria, some Archaea
3-Hydroxypropionate (B73278) (3-HP) Bicycle Acetyl-CoA & Propionyl-CoAGlyoxylate~2.32Some phototrophic and chemotrophic bacteria and archaea[2][3]
3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle Acetyl-CoAAcetyl-CoA~3~1.7Some Archaea
Dicarboxylate/4-Hydroxybutyrate (DC/4-HB) Cycle Acetyl-CoAAcetyl-CoA~2.7~1.3Some Archaea[4]

Experimental Protocols

The determination of ATP and NADPH consumption in carbon fixation pathways is a complex process that often involves a combination of techniques, including isotopic labeling, enzymatic assays, and metabolic flux analysis. Below are generalized protocols for key experimental approaches.

Protocol 1: Determination of CO2 Fixation Rate using Infrared Gas Analysis (IRGA)

This method measures the net rate of CO2 assimilation by a photosynthetic organism, which is a prerequisite for calculating energy consumption per CO2 fixed.

Materials:

  • Infrared Gas Analyzer (IRGA) system (e.g., LI-COR LI-6400)

  • Leaf chamber or culture vessel

  • Light source with adjustable intensity

  • CO2 source with controlled concentration

  • Plant material or microbial culture

Procedure:

  • Acclimate the sample (e.g., a plant leaf or a suspension of microorganisms) in the chamber under controlled conditions (temperature, light intensity, CO2 concentration).

  • Seal the chamber to create a closed or open-loop gas exchange system.

  • In an open system, air with a known CO2 concentration is passed through the chamber. The IRGA measures the difference in CO2 concentration between the incoming and outgoing air.

  • In a closed system, the decline in CO2 concentration within the chamber over time is monitored.

  • The rate of CO2 uptake is calculated based on the flow rate of air through the chamber (open system) or the change in CO2 concentration over time (closed system), normalized to the biomass or leaf area.

  • By varying light intensity and CO2 concentrations, a light-response curve can be generated to determine the maximum rate of carbon fixation.

Protocol 2: Quantification of ATP and NADPH Levels

Direct measurement of ATP and NADPH pools within cells under different metabolic states provides insight into the energy status and consumption during carbon fixation.

Materials:

  • Bioluminescence-based ATP assay kit (e.g., luciferase/luciferin system)

  • Spectrophotometer or plate reader

  • Enzymatic cycling assays for NADP+/NADPH quantification

  • Quenching solution (e.g., perchloric acid for ATP, NaOH for NADPH)

  • Cell or tissue samples

Procedure for ATP Measurement:

  • Rapidly harvest and quench metabolic activity in the biological sample to prevent ATP degradation.

  • Extract ATP from the cells using an appropriate buffer.

  • In a luminometer, mix the cell extract with a solution containing luciferase and luciferin.

  • The light emitted from the enzymatic reaction is proportional to the ATP concentration.

  • Quantify ATP levels by comparing the luminescence signal to a standard curve of known ATP concentrations.

Procedure for NADPH Measurement:

  • Harvest and quench samples as described for ATP measurement, using an alkaline extraction method to preserve NADPH.

  • Employ an enzymatic cycling assay where NADPH is used to reduce a substrate in a reaction that produces a colored or fluorescent product.

  • The rate of product formation, measured spectrophotometrically or fluorometrically, is proportional to the NADPH concentration.

  • Calculate NADPH levels by comparing the reaction rates to a standard curve.

Protocol 3: 13C Isotopic Labeling and Metabolic Flux Analysis

This powerful technique allows for the tracing of carbon through metabolic pathways and the quantification of fluxes, providing a detailed picture of pathway activity and, indirectly, energy consumption.

Materials:

  • 13CO2 or other 13C-labeled substrates

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

  • Metabolic quenching and extraction reagents

  • Software for metabolic flux analysis

Procedure:

  • Expose the organism to a 13C-labeled carbon source (e.g., 13CO2) for a defined period.

  • Rapidly quench metabolism and extract intracellular metabolites.

  • Analyze the isotopic labeling patterns of key metabolites in the carbon fixation pathway and connected pathways using GC-MS or LC-MS.

  • The mass isotopomer distributions provide information on the relative activities of different metabolic pathways.

  • Utilize computational models and software to perform metabolic flux analysis, which calculates the rates of all intracellular reactions, including those that produce and consume ATP and NADPH.

  • From the calculated fluxes, the stoichiometry of ATP and NADPH consumption per molecule of CO2 fixed can be determined for the specific pathway under investigation.

Visualizing the Pathways

The following diagrams illustrate the core logic of each major carbon fixation pathway.

Calvin_Benson_Bassham_Cycle cluster_fixation 1. Carboxylation cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration CO2 CO2 PGA 2x 3-Phosphoglycerate (3C) CO2->PGA RuBP Ribulose-1,5-bisphosphate (5C) RuBP->PGA RuBisCO G3P 2x Glyceraldehyde-3-phosphate (3C) PGA->G3P ATP1 2 ATP ATP1->G3P NADPH 2 NADPH NADPH->G3P G3P->RuBP G3P_out Glyceraldehyde-3-phosphate (for biosynthesis) G3P->G3P_out ATP2 1 ATP ATP2->RuBP C4_Carbon_Fixation cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO2 (atmosphere) OAA Oxaloacetate (4C) CO2_in->OAA PEP Carboxylase PEP Phosphoenolpyruvate (3C) PEP->OAA Malate Malate (4C) OAA->Malate Malate_in Malate (4C) Malate->Malate_in Transport Pyruvate Pyruvate (3C) Malate_in->Pyruvate CO2_calvin CO2 Malate_in->CO2_calvin Pyruvate->PEP Transport & Regeneration (2 ATP) Calvin_Cycle Calvin Cycle CO2_calvin->Calvin_Cycle CAM_Pathway cluster_night Night (Stomata Open) cluster_day Day (Stomata Closed) CO2_in CO2 OAA Oxaloacetate (4C) CO2_in->OAA PEP Carboxylase PEP Phosphoenolpyruvate (3C) PEP->OAA Malic_Acid Malic Acid (stored in vacuole) OAA->Malic_Acid Malic_Acid_released Malic Acid Malic_Acid->Malic_Acid_released Release from vacuole Pyruvate Pyruvate (3C) Malic_Acid_released->Pyruvate CO2_calvin CO2 Malic_Acid_released->CO2_calvin Pyruvate->PEP Regeneration (ATP) Calvin_Cycle Calvin Cycle CO2_calvin->Calvin_Cycle Reverse_Krebs_Cycle AcetylCoA Acetyl-CoA Oxaloacetate Oxaloacetate AcetylCoA->Oxaloacetate Malate Malate Oxaloacetate->Malate Citrate Citrate Citrate->AcetylCoA Citrate->Oxaloacetate ATP-citrate lyase Isocitrate Isocitrate Isocitrate->Citrate alphaKG α-Ketoglutarate alphaKG->Isocitrate SuccinylCoA Succinyl-CoA SuccinylCoA->alphaKG Succinate Succinate Succinate->SuccinylCoA Fumarate Fumarate Fumarate->Succinate Malate->Fumarate CO2_1 CO2 CO2_1->SuccinylCoA CO2_2 CO2 CO2_2->alphaKG ATP_in ATP ATP_in->Citrate Reductant1 2 [H] Reductant1->Malate Reductant2 2 [H] Reductant2->Succinate Reductant3 2 [H] Reductant3->Isocitrate Wood_Ljungdahl_Pathway cluster_methyl_branch Methyl Branch cluster_carbonyl_branch Carbonyl Branch CO2_1 CO2 Formate Formate CO2_1->Formate Formate Dehydrogenase Formyl_THF Formyl-THF Formate->Formyl_THF Methyl_THF Methyl-THF Formyl_THF->Methyl_THF Reductions Methyl_group Methyl group Methyl_THF->Methyl_group CO2_2 CO2 CO Carbon Monoxide CO2_2->CO CO Dehydrogenase AcetylCoA Acetyl-CoA CO->AcetylCoA Acetyl-CoA Synthase Methyl_group->AcetylCoA CoA Coenzyme A CoA->AcetylCoA DC_4HB_Cycle AcetylCoA_start Acetyl-CoA Pyruvate Pyruvate AcetylCoA_start->Pyruvate PEP PEP Pyruvate->PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate SuccinylCoA Succinyl-CoA Oxaloacetate->SuccinylCoA Reduction Hydroxybutyrate 4-Hydroxybutyrate SuccinylCoA->Hydroxybutyrate Reduction AcetylCoA_end 2x Acetyl-CoA Hydroxybutyrate->AcetylCoA_end Cleavage CO2_1 CO2 CO2_1->Pyruvate HCO3 HCO3- HCO3->Oxaloacetate

References

A Comparative Guide to the Phylogenetic Analysis of 4-Hydroxybutyryl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key enzymes in the 4-hydroxybutyryl-CoA (4-HB) pathway, a central route for carbon fixation in several archaeal and bacterial lineages. By presenting phylogenetic relationships alongside biochemical performance data, this document aims to facilitate a deeper understanding of the evolution and functional diversity of this critical metabolic pathway.

The this compound (4-HB) Pathway: An Overview

The 4-HB cycle is one of the six known carbon dioxide fixation pathways in nature.[1] It is particularly prominent in thermoacidophilic archaea.[2] The pathway is notable for its oxygen tolerance in some organisms, making it a subject of interest for biotechnological applications.[1] The core of the pathway involves the conversion of acetyl-CoA to succinyl-CoA, which is then reduced to 4-hydroxybutyrate. This is subsequently activated to this compound and then converted back into two molecules of acetyl-CoA.[3]

Below is a diagram illustrating the key enzymatic steps in the conversion of 4-hydroxybutyrate to two molecules of acetyl-CoA.

4-HB_Pathway Conversion of 4-Hydroxybutyrate to Acetyl-CoA cluster_main Conversion of 4-Hydroxybutyrate to Acetyl-CoA cluster_inputs Conversion of 4-Hydroxybutyrate to Acetyl-CoA 4HB 4-Hydroxybutyrate 4HBCoA This compound 4HB->4HBCoA 4-Hydroxybutyrate-CoA ligase/synthetase CrotonylCoA Crotonyl-CoA 4HBCoA->CrotonylCoA this compound dehydratase 3HBCoA (S)-3-Hydroxybutyryl-CoA CrotonylCoA->3HBCoA Crotonyl-CoA hydratase AcetoacetylCoA Acetoacetyl-CoA 3HBCoA->AcetoacetylCoA (S)-3-Hydroxybutyryl-CoA dehydrogenase AcetylCoA 2x Acetyl-CoA AcetoacetylCoA->AcetylCoA Acetoacetyl-CoA β-ketothiolase ATP_ADP ATP -> ADP/AMP ATP_ADP->4HBCoA CoA_in CoA CoA_in->4HBCoA NAD_NADH NAD+ -> NADH NAD_NADH->AcetoacetylCoA CoA_in2 CoA CoA_in2->AcetylCoA

Core enzymatic steps in the 4-HB pathway.

Comparative Analysis of Key Enzymes

This section details the phylogenetic and biochemical characteristics of the principal enzymes involved in the 4-HB pathway.

This enzyme catalyzes the activation of 4-hydroxybutyrate to this compound, a critical entry step into the latter half of the cycle. Phylogenetic analyses reveal distinct evolutionary paths for this enzyme. For instance, the ADP-forming synthetase in Thaumarchaeota like Nitrosopumilus maritimus is more energy-efficient than the AMP-forming variants found in Crenarchaeota.[4] This suggests an adaptation to low-nutrient environments.[4]

Enzyme SourceSubstrateK_m (µM)V_max (µmol min⁻¹ mg⁻¹)Reference
Metallosphaera sedula (Msed_0394)4-Hydroxybutyrate3000.16[2]
Metallosphaera sedula (Msed_0406)4-Hydroxybutyrate20002.5[1]

This enzyme performs the dehydration of this compound to crotonyl-CoA. It is often a key enzyme used in phylogenetic studies of this pathway.[1] Interestingly, phylogenetic analysis shows that the dehydratase in Thaumarchaeota clusters more closely with bacterial representatives than with those from Crenarchaeota, suggesting a convergent evolution of the pathway. The enzyme in some anaerobic bacteria, like Clostridium aminobutyricum, is a radical enzyme containing a [4Fe-4S] cluster and FAD, and it is notably oxygen-sensitive.[5]

Enzyme SourceSubstrateK_m (µM)V_max (µmol min⁻¹ mg⁻¹)Reference
Metallosphaera sedulaThis compound-2.2[1]
Clostridium aminobutyricumAcetyl-CoA (for in situ generation of this compound)227.6 (s⁻¹)[6]
Ignicoccus hospitalisThis compound-0.115[3]

These two activities are often catalyzed by a bifunctional fusion protein.[7] The hydratase converts crotonyl-CoA to (S)-3-hydroxybutyryl-CoA, which is then oxidized by the dehydrogenase to acetoacetyl-CoA. In some organisms, like Metallosphaera sedula, multiple homologs of these enzymes exist, suggesting a degree of redundancy or specialization.[7]

Enzyme SourceEnzyme ActivitySubstrateK_m (µM)V_max (µmol min⁻¹ mg⁻¹)Reference
Metallosphaera sedulaHydrataseCrotonyl-CoA-20[1]
Metallosphaera sedulaDehydrogenase(S)-3-Hydroxybutyryl-CoA-16[1]
M. sedula (Msed_0399)HydrataseCrotonyl-CoA12020.3[7]
M. sedula (Msed_0399)Dehydrogenase(S)-3-Hydroxybutyryl-CoA15016.3[7]

Experimental Protocols

This section outlines the general methodologies employed for the phylogenetic and biochemical analysis of 4-HB pathway enzymes.

Phylogenetic analysis of metabolic enzymes typically involves a multi-step process to infer evolutionary relationships from sequence data.[8]

Phylogenetic_Workflow start 1. Sequence Retrieval msa 2. Multiple Sequence Alignment (MSA) (e.g., ClustalW) start->msa model 3. Model Selection (e.g., jModelTest) msa->model tree 4. Tree Inference (e.g., NJ, ML, Bayesian) model->tree support 5. Statistical Support (e.g., Bootstrap, Posterior Probabilities) tree->support end 6. Phylogenetic Tree Visualization & Interpretation support->end

A typical workflow for phylogenetic analysis.
  • Sequence Retrieval : Amino acid sequences of the target enzyme from various organisms are obtained from databases like NCBI or UniProt.

  • Multiple Sequence Alignment (MSA) : The sequences are aligned to identify conserved regions and evolutionary relationships. Software such as ClustalW or MAFFT is commonly used.[8]

  • Model Selection : An appropriate model of protein evolution is selected based on the alignment. Tools like jModelTest or ModelFinder help in this process by statistically evaluating different models.[9]

  • Tree Inference : A phylogenetic tree is constructed using methods like Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference.[9] Software packages such as MEGA, PHYLIP, or MrBayes are frequently used.[9]

  • Statistical Support : The reliability of the tree topology is assessed using statistical methods like bootstrap resampling or by calculating Bayesian posterior probabilities.[9]

Cloning, Expression, and Purification : Genes encoding the target enzymes are typically cloned into expression vectors (e.g., pET vectors) and expressed in a host organism like E. coli.[1] The recombinant proteins are then purified, often using affinity chromatography (e.g., His-tag purification).[1]

4-Hydroxybutyrate-CoA Synthetase Assay : The activity of this ligase can be measured using a discontinuous spectrophotometric assay.[2]

  • Reaction Mixture : Contains buffer (e.g., 100 mM MOPS/KOH, pH 7.9), 5 mM MgCl₂, 2.5 mM ATP, 0.15 mM CoA, the purified enzyme, and the substrate (4-hydroxybutyrate).[2]

  • Procedure : The reaction is incubated at the optimal temperature for the enzyme (e.g., 75°C for enzymes from thermophiles).[2] At different time points, aliquots are taken, and the reaction is stopped. The disappearance of CoA is measured by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and measuring the absorbance.[2]

Coupled Spectrophotometric Assay for Dehydratase and Dehydrogenase : The activities of this compound dehydratase, crotonyl-CoA hydratase, and (S)-3-hydroxybutyryl-CoA dehydrogenase can be measured in a coupled assay by monitoring the reduction of NAD⁺ at 340 nm.[1]

  • Reaction Mixture : Contains buffer (e.g., 20 mM MOPS, pH 7.0), 5 mM MgCl₂, 2 mM NAD⁺, the appropriate CoA substrate (e.g., this compound or crotonyl-CoA), and the purified enzyme(s).[1]

  • Procedure : The reaction mixture is preheated to the optimal temperature (e.g., 70°C).[1] The reaction is initiated by adding the substrate or enzyme, and the change in absorbance at 340 nm is recorded over time.[1] For determining the kinetic parameters (K_m and V_max), the concentration of one substrate is varied while keeping the others constant.[1]

Evolutionary Insights and Future Directions

The phylogenetic analysis of 4-HB pathway enzymes reveals a complex evolutionary history, including instances of convergent evolution and adaptation to diverse environmental conditions.[1] The presence of this pathway in both archaeal and bacterial domains suggests its ancient origins or lateral gene transfer events.

For drug development professionals, understanding the structural and functional differences between microbial enzymes and their potential homologs in higher organisms is crucial for designing specific inhibitors. The unique radical mechanism of some this compound dehydratases, for example, could be a target for novel antimicrobial agents. Further research combining structural biology, phylogenetics, and enzyme kinetics will continue to illuminate the intricacies of this fascinating metabolic pathway and unlock its biotechnological potential.

References

Enzyme Cross-Reactivity in the 4-Hydroxybutyryl-CoA Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for accurate pathway analysis and the avoidance of off-target effects in therapeutic development. This guide provides a detailed comparison of the cross-reactivity of 4-hydroxybutyrate CoA-transferase, a key enzyme in the 4-hydroxybutyryl-CoA pathway, presenting supporting experimental data and detailed protocols for its assessment.

The this compound pathway is a central metabolic route in various microorganisms for carbon fixation or the fermentation of amino acids. The enzymes within this pathway, while often exhibiting high specificity for their primary substrates, can also display cross-reactivity with structurally similar molecules. This promiscuity can have significant physiological implications and presents both challenges and opportunities in metabolic engineering and drug design.

One of the well-characterized enzymes in this pathway regarding its substrate ambiguity is 4-hydroxybutyrate CoA-transferase from the anaerobe Clostridium aminobutyricum. This enzyme catalyzes the reversible transfer of a coenzyme A (CoA) moiety from a donor CoA-ester to a carboxylate acceptor. Its primary role is the activation of 4-hydroxybutyrate to this compound. However, detailed kinetic studies have revealed its capacity to act on a range of other substrates.

Comparative Analysis of Substrate Specificity

The substrate promiscuity of 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum has been quantitatively assessed, revealing a hierarchy of substrate preference. The enzyme's catalytic efficiency (kcat/Km) serves as a key metric for comparing its activity with different CoA-esters.

Substrate (CoA-Ester)Km (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
This compound30180060
Butyryl-CoA100120012
Propionyl-CoA20011005.5
Vinylacetyl-CoA50015003
5-Hydroxyvaleryl-CoANot measurableNot measurableLower than Vinylacetyl-CoA
Acetyl-CoA20201

Data sourced from Scherf and Buckel (1991), Applied and Environmental Microbiology. [1][2]

The data clearly indicates that while this compound is the preferred substrate, the enzyme can efficiently process other short-chain acyl-CoAs.[1][2] Notably, the enzyme exhibits significantly lower, yet measurable, activity with acetyl-CoA. In contrast, compounds such as DL-lactate, DL-2-hydroxybutyrate, DL-3-hydroxybutyrate, crotonate, and various dicarboxylates were found to be inactive as substrates.[1]

Visualizing the Pathway and Experimental Workflow

To better understand the metabolic context and the experimental approach to studying enzyme cross-reactivity, the following diagrams are provided.

4_Hydroxybutyryl_CoA_Pathway This compound Pathway Highlighting CoA-Transferase Cross-Reactivity cluster_pathway Core Pathway 4-Aminobutyrate 4-Aminobutyrate Succinate_semialdehyde Succinate_semialdehyde 4-Aminobutyrate->Succinate_semialdehyde Transaminase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinate_semialdehyde->4-Hydroxybutyrate Reductase This compound This compound 4-Hydroxybutyrate->this compound 4-Hydroxybutyrate CoA-transferase CoA CoA 4-Hydroxybutyrate->CoA Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA Dehydratase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Reductase Butyrate Butyrate Butyryl-CoA->Butyrate Butyryl-CoA_alt Butyryl-CoA Butyrate->Butyryl-CoA_alt 4-Hydroxybutyrate CoA-transferase Propionate Propionate Propionyl-CoA_alt Propionyl-CoA Propionate->Propionyl-CoA_alt 4-Hydroxybutyrate CoA-transferase Vinylacetate Vinylacetate Vinylacetyl-CoA_alt Vinylacetyl-CoA Vinylacetate->Vinylacetyl-CoA_alt 4-Hydroxybutyrate CoA-transferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Caption: this compound pathway and enzyme cross-reactivity.

Enzyme_Cross_Reactivity_Workflow Experimental Workflow for Assessing Enzyme Cross-Reactivity Start Start Enzyme_Purification Purify 4-Hydroxybutyrate CoA-transferase Start->Enzyme_Purification Substrate_Selection Select Primary and Potential Alternative Substrates Enzyme_Purification->Substrate_Selection Assay_Setup Set up Coupled Spectrophotometric Assay Substrate_Selection->Assay_Setup Kinetic_Measurements Vary Substrate Concentrations and Measure Initial Velocities Assay_Setup->Kinetic_Measurements Data_Analysis Plot Michaelis-Menten Curves and Determine Km and Vmax Kinetic_Measurements->Data_Analysis Calculate_Efficiency Calculate Catalytic Efficiency (kcat/Km) Data_Analysis->Calculate_Efficiency Compare_Substrates Compare Kinetic Parameters for all Substrates Calculate_Efficiency->Compare_Substrates End End Compare_Substrates->End

Caption: Workflow for determining enzyme cross-reactivity.

Experimental Protocols

The determination of the kinetic parameters for 4-hydroxybutyrate CoA-transferase with its various substrates was performed using a coupled spectrophotometric assay.[2] This indirect assay method is necessary because the direct measurement of the CoA transfer can be challenging.

Objective: To determine the Km and kcat values of 4-hydroxybutyrate CoA-transferase for different acyl-CoA substrates.

Materials:

  • Purified 4-hydroxybutyrate CoA-transferase

  • Acetyl-CoA (as the CoA donor)

  • Various carboxylic acids (4-hydroxybutyrate, butyrate, propionate, vinylacetate, 5-hydroxyvalerate)

  • Citrate (B86180) synthase (coupling enzyme)

  • Oxaloacetate

  • 5,5'-dithio-bis-(2-nitrobenzoate) (DTNB)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 7.5 mM sodium acetate, 1 mM oxaloacetate, and 1 mM DTNB.[2]

  • Addition of Substrates and Enzymes: Add a fixed concentration of the carboxylic acid to be tested (e.g., 7.5 mM) and a limiting amount of butyryl-CoA (e.g., 0.1 mM) to initiate the reaction cycle. Add a known amount of citrate synthase (e.g., 7 nkat) and the purified 4-hydroxybutyrate CoA-transferase (e.g., 2 nkat).[2]

  • Initiation of the Coupled Reaction: The 4-hydroxybutyrate CoA-transferase will transfer the CoA from butyryl-CoA to acetate, forming acetyl-CoA. The citrate synthase then utilizes this newly formed acetyl-CoA and the oxaloacetate to produce citrate and free CoASH.

  • Spectrophotometric Measurement: The liberated CoASH reacts with DTNB, leading to the formation of 2-nitro-5-thiobenzoate, which can be monitored by the increase in absorbance at 412 nm.[2]

  • Determination of Kinetic Constants: To determine the kinetic constants for the different CoA-ester substrates, the concentration of the corresponding carboxylic acid is varied while keeping the concentration of acetyl-CoA constant (200 mM).[2] The initial rates of the reaction are measured at each substrate concentration.

  • Data Analysis: The initial velocity data are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from the Vmax and the enzyme concentration.

Note on Substrate Preparation: this compound and vinylacetyl-CoA are unstable and are typically prepared in situ from their corresponding acids and acetyl-CoA using the 4-hydroxybutyrate CoA-transferase itself.[3]

This detailed analysis of the cross-reactivity of 4-hydroxybutyrate CoA-transferase provides valuable insights for researchers working on the this compound pathway and related metabolic engineering or drug discovery efforts. The provided data and protocols offer a solid foundation for further comparative studies and for the rational design of experiments involving this and other promiscuous enzymes.

References

A Researcher's Guide to Acyl-CoA Synthetase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of acyl-CoA synthetases (ACS) is pivotal for advancements in metabolic research and therapeutic design. These enzymes catalyze the crucial first step in fatty acid metabolism: the activation of fatty acids to their acyl-CoA thioesters. This activation channels fatty acids into various metabolic pathways, including β-oxidation for energy production and the biosynthesis of complex lipids. The substrate specificity of different ACS isoforms is a key determinant of a fatty acid's ultimate metabolic fate.

This guide provides an objective comparison of the substrate specificities of short-chain, medium-chain, and long-chain acyl-CoA synthetases, supported by experimental data. We will delve into their kinetic parameters, outline detailed experimental protocols for their characterization, and visualize the underlying biochemical processes.

Quantitative Comparison of Acyl-CoA Synthetase Kinetics

The substrate preference of an acyl-CoA synthetase is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for a particular substrate. The catalytic efficiency of an enzyme for different substrates is often compared using the kcat/Kₘ ratio, where kcat is the turnover number.

Below are tables summarizing the kinetic data for various acyl-CoA synthetase families with a range of fatty acid substrates. It is important to note that experimental conditions can vary between studies, and therefore, these values should be used for comparative purposes.

Short-Chain Acyl-CoA Synthetases (ACSS)

Mammalian cells have two primary short-chain acyl-CoA synthetases, ACSS1 (mitochondrial) and ACSS2 (cytosolic and nuclear), which primarily activate acetate.[1]

EnzymeSubstrateKₘ (mM)Relative Vₘₐₓ (%)Source
ACSS1 Acetate (C2)~10100[2]
Propionate (B1217596) (C3)-Low activity[1]
Butyrate (B1204436) (C4)-Very low activity[1]
ACSS2 Acetate (C2)~0.1100[2]
Propionate (C3)>10Low activity[1]
Butyrate (C4)>10Very low activity[1]
Butyryl-CoA Synthetase Butyrate (C4)-100[3]
Propionate (C3)-Active[3]
Valerate (C5)-Active[3]
Medium-Chain Acyl-CoA Synthetases (ACSM)

The medium-chain acyl-CoA synthetase family (ACSMs) exhibits broader substrate specificity, generally activating fatty acids with chain lengths from C4 to C11.[4][5] Quantitative kinetic data for this family is less abundant in the literature compared to short and long-chain enzymes.

EnzymeSubstrate RangePreferred SubstratesSource
ACSM1 C4-C11Broad specificity[4][6]
ACSM2A/2B Medium-chain fatty acids, BenzoateBenzoate[7][8]
ACSM4 C4-C11Broad specificity[5]

Note: While specific Kₘ and Vₘₐₓ values are not detailed here, the literature indicates that ACSMs have ligase activity for a range of medium-chain fatty acids.[4][5]

Long-Chain Acyl-CoA Synthetases (ACSL)

Mammals possess five major long-chain acyl-CoA synthetase isoforms (ACSL1, 3, 4, 5, and 6), each with distinct substrate preferences that influence the metabolic channeling of long-chain fatty acids.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Source
ACSL1 Palmitate (16:0)--
Oleate (18:1)--
Linoleate (18:2)--
ACSL3 Myristate (14:0)--
Arachidonate (20:4)--
Eicosapentaenoate (20:5)--
ACSL4 Arachidonate (20:4)132800
Eicosapentaenoate (20:5)--
Docosahexaenoate (22:6)--
ACSL5 Palmitate (16:0)--
Oleate (18:1)--
ACSL6v1 Oleate (18:1)22.311.2[9]
Linoleic acid (18:2)10.112.3[9]
Arachidonic acid (20:4)27.66.8[9]
Docosahexaenoic acid (22:6)33.78.8[9]
ACSL6v2 Oleate (18:1)22.110.8[9]
Linoleic acid (18:2)51.511.5[9]
Arachidonic acid (20:4)25.16.5[9]
Docosahexaenoic acid (22:6)4.813.1[9]

Note: This table is a compilation from multiple sources and serves as a comparative guide. The substrate preferences for ACSL1, 3, 4, and 5 are noted, though specific kinetic values were not consistently available in the initial search results.

Experimental Protocols

Accurate determination of acyl-CoA synthetase activity and substrate specificity is fundamental for research in this field. Two common methods are the coupled spectrophotometric assay and the HPLC-based assay.

Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This method provides a continuous, real-time measurement of acyl-CoA synthetase activity by coupling the production of acyl-CoA to subsequent enzymatic reactions that result in a change in absorbance.[10][11]

Principle:

  • Acyl-CoA Synthetase Reaction: Fatty Acid + CoA + ATP → Acyl-CoA + AMP + PPi

  • Coupling Reaction 1 (Acyl-CoA Oxidase): Acyl-CoA + O₂ → 2-trans-Enoyl-CoA + H₂O₂

  • Coupling Reaction 2 (Peroxidase): H₂O₂ + Chromogenic Substrate → Oxidized Chromogen (Colored) + H₂O

The rate of color formation is directly proportional to the acyl-CoA synthetase activity.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 0.5 mM EDTA)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Fatty acid substrates (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, 4-aminoantipyrine/phenol)

  • Purified or crude enzyme preparation (e.g., cell lysate, microsomal fraction)

  • Spectrophotometer capable of reading in the visible range

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, CoA, acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

  • Initiate the Reaction: Add the fatty acid substrate to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red) over a set period (e.g., 5-10 minutes).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Use the molar extinction coefficient of the oxidized chromogen to calculate the enzyme activity (e.g., in nmol/min/mg of protein).

HPLC-Based Assay for Acyl-CoA Synthetase Activity

This method offers a direct and highly specific measurement of the acyl-CoA product formed. It is particularly useful for confirming the identity of the product and for assays with complex mixtures.[12]

Principle:

The enzymatic reaction is allowed to proceed for a fixed time, and then it is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the acyl-CoA product.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM ATP, 0.5 mM CoA)

  • Fatty acid substrates

  • Purified or crude enzyme preparation

  • Quenching solution (e.g., perchloric acid, formic acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like potassium phosphate)

  • Acyl-CoA standards for calibration

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, CoA, and the fatty acid substrate.

  • Initiate the Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the desired temperature for a specific time (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using a suitable gradient elution program.

  • Detection and Quantification: Monitor the elution profile at a wavelength of 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA). Identify the acyl-CoA peak based on its retention time compared to a standard. Quantify the amount of product by integrating the peak area and comparing it to a standard curve.

Visualizing Acyl-CoA Synthetase Biology

Experimental Workflow for Determining Substrate Specificity

The following diagram illustrates a typical workflow for characterizing the substrate specificity of an acyl-CoA synthetase.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Activity Assay cluster_analysis Data Analysis EnzymeSource Enzyme Source (e.g., Recombinant Protein, Cell Lysate) Purification Purification (if necessary) EnzymeSource->Purification AssaySetup Assay Setup (Varying Fatty Acid Substrates) Purification->AssaySetup Incubation Incubation AssaySetup->Incubation Detection Detection (Spectrophotometry or HPLC) Incubation->Detection DataCollection Data Collection (Reaction Rates) Detection->DataCollection KineticAnalysis Kinetic Analysis (Michaelis-Menten Plot) DataCollection->KineticAnalysis ParameterDetermination Determine Km and Vmax KineticAnalysis->ParameterDetermination Conclusion Conclusion ParameterDetermination->Conclusion Substrate Specificity Profile

Caption: A generalized workflow for determining the substrate specificity of an acyl-CoA synthetase.

Logical Relationship of Acyl-CoA Synthetase Families and Substrate Preference

This diagram illustrates the general substrate preferences of the different acyl-CoA synthetase families based on fatty acid chain length.

substrate_preference cluster_fatty_acids cluster_enzymes Short Short-Chain (C2-C5) ACSS ACSS (Short-Chain) Short->ACSS High Affinity Medium Medium-Chain (C6-C12) ACSM ACSM (Medium-Chain) Medium->ACSM High Affinity Long Long-Chain (C12-C22) ACSL ACSL (Long-Chain) Long->ACSL High Affinity ACSS->Medium ACSM->Short ACSM->Long ACSL->Medium

Caption: Substrate preference overlap among acyl-CoA synthetase families.

By providing a clear comparison of substrate specificities, detailed experimental protocols, and illustrative diagrams, this guide aims to be a valuable resource for researchers navigating the complexities of acyl-CoA synthetase biology. A thorough understanding of these enzymes is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Validating 4-Hydroxybutyryl-CoA as a Biomarker for Specific Metabolic States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is paramount for diagnosing and monitoring metabolic disorders, as well as for evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of 4-hydroxybutyryl-CoA as a potential biomarker against established markers for specific metabolic states, primarily focusing on inborn errors of metabolism. We present supporting data, detailed experimental protocols, and visual representations of the relevant metabolic pathways and workflows to facilitate a deeper understanding of its validation and potential clinical utility.

Introduction to this compound in Metabolism

This compound is a thioester intermediate in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) and is also involved in certain microbial carbon fixation pathways. In humans, its accumulation is pathologically significant in the context of Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder of GABA degradation. In this condition, the block in the GABA catabolic pathway leads to the accumulation of succinic semialdehyde, which is subsequently reduced to 4-hydroxybutyric acid (gamma-hydroxybutyric acid, GHB).[1][2] This accumulation of GHB strongly implies a corresponding increase in its activated form, this compound, within the mitochondria.

Comparative Analysis of Metabolic Biomarkers

The clinical diagnosis of inborn errors of metabolism largely relies on the detection of abnormal concentrations of specific metabolites in biological fluids. While direct measurement of this compound in a clinical setting is not yet standard practice, its potential as a specific biomarker can be evaluated by comparing it with currently used biomarkers for related metabolic disorders, such as organic acidurias and fatty acid oxidation disorders (FAODs).

Data Presentation: Quantitative Comparison of Biomarkers

The following table summarizes the key characteristics of this compound as a potential biomarker in SSADH deficiency and compares it with established biomarkers for other relevant metabolic disorders.

Metabolic State Primary Biomarker(s) Alternative/Potential Biomarker(s) Sample Type Typical Concentration in Affected Individuals Diagnostic Sensitivity & Specificity
SSADH Deficiency 4-Hydroxybutyric acid (GHB)This compound (inferred) , 4,5-dihydroxyhexanoic acidUrine, Plasma, Cerebrospinal Fluid (CSF)GHB: Markedly elevated (e.g., >100 times normal in urine)GHB: High sensitivity and specificity for SSADH deficiency.[3]
Fatty Acid Oxidation Disorders (FAODs) Acylcarnitines (e.g., C8, C14:1, C16-OH)Dicarboxylic acids, AcylglycinesDried Blood Spots (DBS), Plasma, UrineVaries by specific disorder (e.g., C8 >5 µmol/L in MCAD deficiency)High for many FAODs in newborn screening panels.[4][5]
Organic Acidurias Specific organic acids (e.g., Propionic acid, Methylmalonic acid)Acylcarnitines (e.g., C3, C5)Urine, PlasmaSignificantly elevated characteristic organic acids.High when a characteristic profile is present.[6]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their clinical validation. Below are detailed methodologies for the analysis of acyl-CoAs, acylcarnitines, and organic acids.

Quantification of Acyl-CoAs (including this compound) by LC-MS/MS

This protocol is adapted from research methods for the quantification of acyl-CoAs in tissue samples and can be applied to the analysis of this compound.

Objective: To quantify short- and medium-chain acyl-CoAs from tissue biopsies or cultured cells.

Principle: Acyl-CoAs are extracted from the biological matrix, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue sample (e.g., liver biopsy, muscle biopsy) or cultured cells

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • 10% Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • HPLC or UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade), Formic acid

Procedure:

  • Sample Homogenization: Homogenize the tissue sample or cell pellet in ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Quantification: Calculate the concentration of each acyl-CoA by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[7]

Acylcarnitine Profiling in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This is a standard high-throughput method used in newborn screening for FAODs and organic acidurias.[8]

Objective: To quantify a panel of acylcarnitines from a dried blood spot.

Principle: Acylcarnitines are extracted from the DBS, derivatized, and then analyzed by FIA-MS/MS. The absence of a chromatographic separation allows for rapid analysis.

Materials:

  • Dried blood spot (DBS) card

  • 3 mm hole punch

  • 96-well microtiter plates

  • Methanol containing a mixture of stable isotope-labeled acylcarnitine internal standards

  • 3N HCl in n-butanol (for derivatization)

  • Flow injection analysis system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Punch a 3 mm disc from the DBS into a well of a 96-well plate.

    • Add 100 µL of the methanolic internal standard solution to each well.

    • Seal the plate and agitate for 30 minutes to extract the acylcarnitines.

  • Derivatization:

    • Transfer the methanol extract to a new 96-well plate and evaporate to dryness under nitrogen.

    • Add 50 µL of 3N HCl in n-butanol to each well.

    • Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate the butanolic HCl to dryness under nitrogen.

  • FIA-MS/MS Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Inject the sample directly into the mass spectrometer.

    • Analyze the acylcarnitines using a precursor ion scan of m/z 85 (characteristic fragment of butylated carnitine esters) or in MRM mode for specific acylcarnitine species.[9]

  • Quantification: Concentrations are calculated based on the ion intensity ratios of the native acylcarnitines to their corresponding stable isotope-labeled internal standards.[10]

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for the diagnosis of organic acidurias.[11][12][13]

Objective: To identify and quantify organic acids in a urine sample.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.

Materials:

  • Urine sample

  • Internal standard (e.g., a non-physiological organic acid)

  • Urease (for some methods to remove urea)

  • Solvents for liquid-liquid extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw the urine sample and centrifuge to remove any precipitate.

    • Add the internal standard to a known volume of urine.

    • (Optional) Treat with urease to break down urea, which can interfere with the analysis.

  • Extraction:

    • Acidify the urine sample.

    • Perform a liquid-liquid extraction of the organic acids into an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Add the derivatizing agent to the dried extract to create volatile trimethylsilyl (B98337) (TMS) esters.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the organic acid derivatives on a capillary GC column.

    • Identify the compounds based on their retention times and mass spectra, comparing them to a library of known compounds.

  • Quantification: Quantify the organic acids by comparing their peak areas to that of the internal standard.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key metabolic pathways and experimental workflows.

GABA Degradation Pathway and the Impact of SSADH Deficiency

GABA_Metabolism cluster_ssadh SSADH Deficiency GABA gamma-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde (SSA) GABA->SSA GABA Transaminase GHB 4-Hydroxybutyric Acid (GHB) SSA->GHB SSA Reductase Succinate Succinic Acid SSA->Succinate HBCoA This compound GHB->HBCoA Acyl-CoA Synthetase (inferred) TCA TCA Cycle Succinate->TCA block X

Caption: GABA degradation pathway showing the metabolic block in SSADH deficiency.

Experimental Workflow for Acyl-CoA Quantification

AcylCoA_Workflow start Tissue/Cell Sample homogenization Homogenization in TCA + Internal Standards start->homogenization centrifugation Protein Precipitation (Centrifugation) homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant analysis LC-MS/MS Analysis spe->analysis Eluate quantification Data Analysis & Quantification analysis->quantification

Caption: Workflow for the quantification of acyl-CoAs from biological samples.

Diagnostic Workflow for Inborn Errors of Metabolism

IEM_Diagnosis cluster_biochemical Biochemical Testing clinical_suspicion Clinical Suspicion of IEM or Abnormal Newborn Screen acylcarnitine Acylcarnitine Profile (DBS/Plasma) clinical_suspicion->acylcarnitine organic_acid Urinary Organic Acids (GC-MS) clinical_suspicion->organic_acid molecular_testing Molecular Genetic Testing (Gene Sequencing) acylcarnitine->molecular_testing Suggests FAOD or Organic Aciduria organic_acid->molecular_testing Suggests Organic Aciduria diagnosis Definitive Diagnosis molecular_testing->diagnosis

Caption: General diagnostic workflow for suspected inborn errors of metabolism.

Conclusion

While 4-hydroxybutyric acid (GHB) is the established and directly measured biomarker for SSADH deficiency, the corresponding accumulation of this compound is a strong and specific pathophysiological consequence. As analytical techniques for acyl-CoA quantification become more accessible, the direct measurement of this compound could offer a more proximal view of the metabolic block. In comparison, acylcarnitine and organic acid profiles remain the cornerstones for the diagnosis of a broader range of inborn errors of metabolism, including FAODs and organic acidurias. The validation of this compound as a routine clinical biomarker would require further studies to establish reference ranges and demonstrate its clinical utility in diagnosis and monitoring of SSADH deficiency, potentially offering new insights for the development of targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxybutyryl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all handling of 4-Hydroxybutyryl-CoA is conducted with the appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any aerosols or dust.

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand or earth), collect it, and place it in a sealed container for disposal. Prevent the substance from entering drains or water courses.

Disposal Procedures: A Step-by-Step Guide

The recommended and most secure method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Step 1: Consultation with EHS

Before generating any waste stream, it is imperative to consult with your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and may have established protocols for similar chemical classes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure compliant disposal.[1]

  • Aqueous Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Any contaminated lab supplies, such as pipette tips, vials, and gloves, should be collected in a separate, sealed container designated for solid chemical waste.

  • Organic Solvent Waste: If this compound is dissolved in an organic solvent, it must be collected in the appropriate flammable or halogenated waste container, ensuring compatibility with other contents.

Step 3: Labeling and Storage

Accurate and clear labeling of waste containers is a critical safety and compliance measure.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[2]

  • Storage: Store the sealed waste containers in a designated satellite accumulation area that is secure and has secondary containment to mitigate spills.

Step 4: Arrange for Pickup

Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

Data Presentation: Waste Management Summary

To facilitate clear communication with your EHS department and for meticulous internal record-keeping, summarize waste information in a structured format.

Waste Stream IDPhysical StateChemical Composition (with concentrations)QuantityPrimary Hazard(s)Storage Location
HW-4HBC-AQ-001Liquid (Aqueous)This compound (~10 mM) in phosphate (B84403) buffer250 mLIrritant (Assumed)Fume Hood 1, Secondary Containment
HW-4HBC-SOL-001SolidContaminated pipette tips, gloves, microfuge tubes500 gIrritant (Contact)Lab Bench 2, Solid Waste Bin

Experimental Protocols: Hypothetical Chemical Deactivation

For some coenzyme A esters, a chemical inactivation step to hydrolyze the thioester bond may be considered prior to disposal.[3] This procedure should only be performed by trained personnel in a controlled environment and must be approved by your institution's EHS department . The thioester bond in this compound can likely be hydrolyzed under basic conditions.

Objective: To hydrolyze the thioester bond of this compound to form 4-hydroxybutyrate and Coenzyme A.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the aqueous this compound waste solution in a suitable beaker within a fume hood.

  • While stirring, slowly add 1 M NaOH dropwise to raise the pH to approximately 12.

  • Allow the solution to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure complete hydrolysis.

  • After the hydrolysis period, slowly neutralize the solution by adding 1 M HCl dropwise while monitoring the pH.

  • Continue adding HCl until the pH is between 6 and 8.

  • The resulting neutralized solution must still be collected as hazardous aqueous waste and disposed of through the EHS department.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Disposal Pathway A Identify Waste Stream (this compound) B Consult Institutional EHS Department A->B C Review Safety Data Sheet (SDS) (If available, or for related compounds) B->C D Select Appropriate PPE C->D E Segregate Waste Streams (Aqueous, Solid, Organic) D->E F EHS-Approved Chemical Deactivation? E->F G Perform Deactivation Protocol F->G Yes H Collect in Labeled Hazardous Waste Container F->H No G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS/Contractor Pickup I->J

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxybutyryl-CoA in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

A risk assessment is crucial before handling this compound. The following table summarizes the recommended minimum PPE based on general laboratory safety standards and data from related compounds.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]To avoid inhalation of dust or aerosols which may cause respiratory tract irritation.[2]
General Hygiene Long pants and closed-toe shoes are minimum requirements.[3]To protect against accidental spills and splashes.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Ensure adequate ventilation in the handling area.[1] Avoid the formation of dust and aerosols.[1][4] Direct contact with the substance should be avoided.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[1] For long-term stability, storage in a freezer is often recommended.[1] Keep away from strong oxidizing agents.[1][2]

Spill Management: In the event of a spill, avoid dust formation.[1] Evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary. Spilled material should be carefully collected into a suitable container for disposal.[1]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste should be disposed of in an approved waste disposal plant.[5][6]

First Aid Measures

Immediate action is critical in case of accidental exposure. The following table provides first aid guidance based on information for related compounds.

Exposure Route First Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]
Skin Contact Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
Inhalation Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh/Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.